3-Bromo-5-(4-fluorophenyl)isoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-5-(4-fluorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-9-5-8(13-12-9)6-1-3-7(11)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNNZGICSJRAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376826 | |
| Record name | 3-Bromo-5-(4-fluorophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903130-97-2 | |
| Record name | 3-Bromo-5-(4-fluorophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 903130-97-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(4-fluorophenyl)isoxazole
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 3-Bromo-5-(4-fluorophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the chosen synthetic route, offering detailed mechanistic insights and step-by-step experimental protocols. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, providing them with the necessary information to replicate and adapt this synthesis for their own research endeavors. The synthesis is presented as a two-stage process, commencing with the formation of a key amine intermediate, 5-(4-fluorophenyl)isoxazol-3-amine, followed by a diazotization and Sandmeyer-type reaction to install the bromo substituent.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in the architecture of numerous biologically active compounds.[1] Its presence in a molecule can significantly influence physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn modulate pharmacokinetic and pharmacodynamic profiles.[2] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The specific target of this guide, this compound, incorporates three key features: the versatile isoxazole core, a bromine atom at the 3-position which can serve as a handle for further functionalization through cross-coupling reactions, and a 4-fluorophenyl group at the 5-position, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity.[3]
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached through a two-stage sequence. This strategy hinges on the initial construction of the isoxazole ring with a functional group that can be readily converted to the desired bromide. The chosen pathway leverages the robust and well-documented chemistry of isoxazole formation from β-ketonitriles and the classic Sandmeyer reaction for the introduction of the bromo substituent.
The overall synthetic transformation can be visualized as follows:
Caption: High-level overview of the two-stage synthesis of this compound.
This approach is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual steps. The isolation and purification of the intermediate amine allows for a more controlled and cleaner final transformation.
Stage 1: Synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine
The initial stage of the synthesis focuses on the construction of the isoxazole ring, yielding the key intermediate, 5-(4-fluorophenyl)isoxazol-3-amine. This is achieved through the cyclization of a β-ketonitrile with hydroxylamine.
Mechanistic Insights
The formation of the 3-aminoisoxazole ring from a β-ketonitrile and hydroxylamine proceeds through a condensation reaction followed by an intramolecular cyclization. The hydroxylamine initially attacks the ketone carbonyl of the (4-fluorobenzoyl)acetonitrile. The resulting oxime then undergoes a cyclization, driven by the nucleophilic attack of the oxime oxygen onto the nitrile carbon. Subsequent tautomerization leads to the stable aromatic isoxazole ring.
Caption: Simplified mechanism for the formation of the 3-aminoisoxazole ring.
Experimental Protocol
This protocol is adapted from established literature procedures.[4]
Materials:
-
(4-Fluorobenzoyl)acetonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Water
-
Diethyl ether
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve (4-Fluorobenzoyl)acetonitrile (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2.5 eq) in water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of (4-Fluorobenzoyl)acetonitrile.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x volume).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to afford 5-(4-fluorophenyl)isoxazol-3-amine as a crystalline solid.
| Parameter | Value |
| Starting Material | (4-Fluorobenzoyl)acetonitrile |
| Key Reagents | Hydroxylamine hydrochloride, Sodium acetate |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Typical Yield | Moderate to Good |
Table 1: Summary of reaction conditions for the synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine.
Stage 2: Synthesis of this compound
The second and final stage of the synthesis involves the conversion of the 3-amino group of the isoxazole intermediate to a bromo group. This transformation is reliably achieved using the Sandmeyer reaction.[5]
Mechanistic Insights
The Sandmeyer reaction is a two-step process that proceeds via a diazonium salt intermediate.[6]
-
Diazotization: The primary aromatic amine, in this case, 5-(4-fluorophenyl)isoxazol-3-amine, is treated with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr).[7] This converts the amino group into a diazonium salt (-N₂⁺). The diazotization of 3-aminoisoxazoles is known to proceed readily.[3]
-
Substitution: The resulting diazonium salt is then treated with a copper(I) halide, specifically copper(I) bromide (CuBr). The copper(I) salt catalyzes the substitution of the diazonium group with a bromide ion, liberating nitrogen gas in the process.[8] The reaction is believed to proceed through a radical mechanism.[5]
Caption: The two-step process of the Sandmeyer reaction as applied to the isoxazole intermediate.
Experimental Protocol
This protocol is based on general procedures for the Sandmeyer reaction.[9][10]
Materials:
-
5-(4-Fluorophenyl)isoxazol-3-amine
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 5-(4-fluorophenyl)isoxazol-3-amine (1.0 eq) in a mixture of hydrobromic acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the amine solution, ensuring the temperature is maintained below 5 °C with vigorous stirring.
-
After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the CuBr mixture with efficient stirring. Observe for the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volume).
-
Combine the organic extracts and wash them successively with dilute aqueous sodium hydroxide and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
| Parameter | Value |
| Starting Material | 5-(4-Fluorophenyl)isoxazol-3-amine |
| Key Reagents | Sodium nitrite, Copper(I) bromide, Hydrobromic acid |
| Solvent | Water/Organic Solvent for extraction |
| Reaction Temperature | 0-5 °C (Diazotization), RT to 60 °C (Sandmeyer) |
| Typical Yield | Good to Excellent |
Table 2: Summary of reaction conditions for the Sandmeyer bromination.
Conclusion
The synthetic pathway detailed in this guide, commencing with the formation of 5-(4-fluorophenyl)isoxazol-3-amine and culminating in a Sandmeyer bromination, represents a reliable and efficient method for the preparation of this compound. The procedures are based on well-established and understood chemical transformations, ensuring a high degree of reproducibility. The strategic choice of a two-stage process allows for the purification of the key amine intermediate, which contributes to the overall purity of the final product. This in-depth guide provides researchers and drug development professionals with the necessary technical information to successfully synthesize this valuable heterocyclic building block for further investigation and application in medicinal chemistry.
References
- Shaik, A., Bhandare, R. R., Palleapati, K., Nissankararao, S., Kancharlapalli, V., & Shaik, S. (2020).
- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Obaid, A. M. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27245–27261.
- BenchChem. (2025). Application Notes and Protocols: Copper(I)
- Al-Azmi, A., & El-Faham, A. (2018).
- Kumar, R., Kumar, S., & Singh, R. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4), 899-908.
- Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
- Kumar, K. S., Kumar, Y. R., & Rao, C. V. (2011).
- Singh, P., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1147–1177.
- Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866–886.
- PrepChem. (n.d.). Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Wikipedia. (2023). Sandmeyer reaction.
- Cui, M., Wang, R., Yang, Q., & Kuang, C. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(14), 9654–9662.
- Master Organic Chemistry. (2018, December 3).
- Organic Chemistry Portal. (n.d.).
- LibreTexts Chemistry. (2019, June 5). 14.
- Heravi, M. M., Malakooti, R., & Baghernejad, B. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES. HETEROCYCLES, 102(9), 1735.
- BOC Sciences. (n.d.).
- Berst, F., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Organic Letters, 11(18), 4140–4143.
- Nguyen, T. B., & Nguyen, T. T. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2398–2405.
- Naeimabadi, M., & Davarpanah, J. (2018). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 34(2).
- Puzzarini, C., & Bizzocchi, L. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 26(16), 4983.
- CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
Sources
- 1. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-5-(4-fluorophenyl)isoxazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in a wide range of biological interactions.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous FDA-approved drugs.[3][4] Its unique electronic properties and versatile synthetic handles make it an attractive building block for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, valuable derivative: 3-Bromo-5-(4-fluorophenyl)isoxazole (CAS No. 903130-97-2). As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Core Chemical Attributes
| Property | Value | Source |
| CAS Number | 903130-97-2 | [5] |
| Molecular Formula | C₉H₅BrFNO | [5] |
| Molecular Weight | 242.04 g/mol | [5] |
| Appearance | Solid (predicted) | [5] |
| Boiling Point | 317.1 ± 27.0 °C (Predicted) | [6] |
| Density | 1.601 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | -6.68 ± 0.38 (Predicted) | [6] |
Spectroscopic Signature
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be characterized by signals in the aromatic region. The protons on the fluorophenyl ring will likely appear as multiplets due to fluorine-proton coupling. A characteristic singlet for the C4-proton of the isoxazole ring is also anticipated.
-
¹³C NMR: The carbon NMR will show distinct signals for the isoxazole and fluorophenyl rings. The carbon attached to the bromine (C3) will be significantly downfield. The carbons of the fluorophenyl ring will exhibit splitting due to carbon-fluorine coupling.
1.2.2. Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be observed around m/z 241 and 243.
Synthesis of this compound: A Mechanistic Perspective
The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry, with the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne being a cornerstone methodology.[4] This approach offers a high degree of control over the regiochemistry of the final product.
Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition
The most logical and widely applicable route to this compound involves the reaction of a dibromoformaldoxime with 1-ethynyl-4-fluorobenzene.
Caption: Proposed synthesis of this compound.
2.1.1. Step-by-Step Experimental Protocol (Hypothetical)
-
Generation of the Nitrile Oxide: In a well-ventilated fume hood, dissolve dibromoformaldoxime in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N), to facilitate the in situ generation of the highly reactive bromonitrile oxide. The reaction mixture is typically stirred at this temperature for 30-60 minutes.
-
Cycloaddition Reaction: To the solution containing the generated bromonitrile oxide, add a solution of 1-ethynyl-4-fluorobenzene in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
2.1.2. Mechanistic Rationale
The key to this synthesis is the 1,3-dipolar cycloaddition. The nitrile oxide acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The reaction proceeds in a concerted fashion, leading to the formation of the five-membered isoxazole ring with high regioselectivity. The use of a fluorinated phenylacetylene derivative is advantageous as the fluorine atom can enhance the compound's metabolic stability and binding affinity in biological systems.
Reactivity and Chemical Properties
The chemical reactivity of this compound is dictated by the electronic nature of the isoxazole ring and the presence of the bromine and fluorophenyl substituents.
Caption: Key reactivity sites of the target molecule.
-
Cross-Coupling Reactions: The bromine atom at the 3-position is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Nucleophilic Aromatic Substitution: The fluorine atom on the phenyl ring can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups.
-
Ring Stability: The isoxazole ring is generally stable under many reaction conditions. However, it can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain reducing agents.[4]
Applications in Drug Discovery and Medicinal Chemistry
The isoxazole moiety is a well-regarded pharmacophore in drug discovery, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3][4] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
The primary application of this compound is as a key intermediate in the synthesis of novel drug candidates. The strategic placement of the bromine and fluorophenyl groups provides two distinct points for chemical modification, allowing for the exploration of a broad chemical space.
Potential Therapeutic Areas
While specific biological activities for this compound are not yet widely reported, the isoxazole scaffold is known to exhibit a range of biological effects, including:
-
Anticancer: Many isoxazole-containing compounds have demonstrated potent anticancer activity.[2][8]
-
Anti-inflammatory: The isoxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Antimicrobial: Isoxazole derivatives have been investigated for their antibacterial and antifungal properties.[3]
-
Antiviral: Certain isoxazole compounds have shown promise as antiviral agents.[3]
The presence of the fluorophenyl group can further enhance the therapeutic potential by improving metabolic stability and membrane permeability.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[9]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[9]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, primarily through 1,3-dipolar cycloaddition, is well-precedented. The presence of orthogonal synthetic handles in the form of the C3-bromo and the C5-fluorophenyl substituents allows for the creation of diverse molecular libraries. While the specific biological profile of this compound is yet to be fully elucidated, its structural features, embedded within the privileged isoxazole scaffold, suggest significant potential for the development of novel therapeutic agents across a range of disease areas. This guide provides the foundational knowledge for researchers to confidently incorporate this promising intermediate into their research and development pipelines.
References
- Supporting Information for a scientific article.
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025-03-17).
- The recent progress of isoxazole in medicinal chemistry - PubMed. (2018-07-23).
- Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024-01-30). MDPI. [Link]
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023-11-01).
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021-10-06). Springer. [Link]
- synthesis of isoxazoles - YouTube. (2019-01-19). YouTube. [Link]
- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC - NIH.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central.
- This compound (C9H5BrFNO) - PubChemLite. PubChem. [Link]
- This compound | 903130-97-2 | MFCD06660142 | AG00GRUD - Angene. Angene. [Link]
- 903130-97-2 this compound. ChemSigma. [Link]
- This compound, min 95%, 1 gram. HDH Chemicals. [Link]
- Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025-03-03).
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. MDPI. [Link]
- Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. (2023-04-06). ScienceDirect. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. TW200630351A - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 903130-97-2 [sigmaaldrich.com]
- 6. 903130-97-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
A Technical Guide to 3-Bromo-5-(4-fluorophenyl)isoxazole: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-5-(4-fluorophenyl)isoxazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, provide a detailed, field-proven protocol for its synthesis, outline a robust workflow for its analytical characterization, and explore its emerging applications as a scaffold in modern drug discovery.
Core Compound Properties
This compound is a solid, aromatic heterocyclic compound. The presence of a bromine atom on the isoxazole ring and a fluorine atom on the phenyl ring imparts distinct chemical reactivity and potential for biological activity. These halogen substituents can modulate the compound's lipophilicity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 242.04 g/mol | [1][2][3][4] |
| Molecular Formula | C₉H₅BrFNO | [1][2][3][4] |
| CAS Number | 903130-97-2 | [1][3] |
| Appearance | Solid | [1][3] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)Br)F | [2] |
| InChI Key | PZNNZGICSJRAMW-UHFFFAOYSA-N | [1][2][3] |
| Predicted XlogP | 3.7 | [5] |
Synthesis of this compound
The most direct and established method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6][7][8] For the synthesis of the title compound, this involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with the dipolarophile, 1-ethynyl-4-fluorobenzene (4-fluorophenylacetylene).
The causality behind this experimental choice lies in the high regioselectivity of the Huisgen 1,3-dipolar cycloaddition, which reliably yields the 3,5-disubstituted isoxazole isomer.[6] The in situ generation of the unstable bromonitrile oxide is critical for safety and efficiency, minimizing its decomposition and ensuring immediate reaction with the alkyne.
Experimental Protocol: 1,3-Dipolar Cycloaddition
This protocol is adapted from established procedures for the synthesis of 3-bromo-5-arylisoxazolines from dibromoformaldoxime and alkenes, a closely related and well-documented transformation.[8]
Materials:
-
Dibromoformaldoxime
-
1-Ethynyl-4-fluorobenzene
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a stirred solution of 1-ethynyl-4-fluorobenzene (1.0 equivalent) in ethyl acetate, add solid sodium bicarbonate (2.0 equivalents). The use of a solid base allows for the slow, controlled generation of the nitrile oxide.
-
Addition of Precursor: In a separate flask, prepare a solution of dibromoformaldoxime (1.2 equivalents) in a minimal amount of ethyl acetate.
-
In situ Generation and Cycloaddition: Add the dibromoformaldoxime solution dropwise to the alkyne and base mixture at room temperature. The reaction is typically stirred for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alkyne.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to elute the final product.
-
Characterization: Confirm the structure and purity of the isolated this compound using the analytical techniques described in the following section.
Caption: Synthetic workflow for this compound.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. Each technique provides complementary information, creating a self-validating analytical system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence and connectivity of the aromatic protons on the fluorophenyl ring and the single proton on the isoxazole ring. The chemical shifts and coupling patterns (e.g., doublets and triplets for the phenyl group) are diagnostic.
-
¹³C NMR: Will identify all unique carbon atoms in the molecule, including the carbons of the isoxazole and fluorophenyl rings.
-
¹⁹F NMR: Will show a characteristic signal for the fluorine atom, confirming its presence on the phenyl ring.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion. This provides a highly accurate confirmation of the elemental composition (C₉H₅BrFNO). A key diagnostic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which appears as two peaks of nearly equal intensity (M+ and M+2), confirming the presence of a single bromine atom.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy will identify characteristic functional groups. Key absorbances would include C=N and C=C stretching vibrations from the aromatic and isoxazole rings, and the C-F and C-Br stretching frequencies.
-
Caption: Logical workflow for analytical characterization.
Applications in Drug Discovery and Chemical Biology
The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The 3-bromo-5-arylisoxazole motif, in particular, is gaining attention as a versatile building block for developing novel therapeutic agents.
-
Anticancer Activity: Many isoxazole derivatives have been reported to possess potent anticancer properties.[1][9][10] The specific substitution pattern of this compound makes it an attractive candidate for screening against various cancer cell lines. The bromo-isoxazole core can act as a bioisostere for other functional groups or participate in crucial halogen bonding interactions within enzyme active sites. For example, related bromophenyl-triazole analogs have demonstrated significant anticancer activity against CNS, melanoma, and ovarian cancer cell lines.[1][3]
-
Antimicrobial Agents: The isoxazole nucleus is a component of some antimicrobial drugs.[11][12] The development of new antimicrobial agents is a critical area of research, and novel scaffolds like this compound could serve as starting points for the synthesis of compounds with activity against resistant bacterial or fungal strains.
-
Chemical Probes and Intermediates: The bromine atom on the isoxazole ring serves as a versatile synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira couplings) to generate libraries of more complex molecules for high-throughput screening. This makes this compound a valuable intermediate for creating diverse chemical probes to investigate biological pathways.
Caption: Key application areas in drug discovery.
Conclusion
This compound, with a molecular weight of 242.04 g/mol , represents a strategically designed heterocyclic compound with significant potential in medicinal chemistry. Its synthesis is readily achievable through established cycloaddition chemistry, and its structure can be rigorously confirmed with standard analytical techniques. The presence of two distinct halogen atoms on a privileged isoxazole core makes it a highly promising scaffold for the development of new anticancer, antimicrobial, and other therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the utility of this valuable chemical entity.
References
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
- Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles.
- A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
- This compound (C9H5BrFNO). PubChemLite. [Link]
- 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. National Institutes of Health (PMC). [Link]
- 1,3-Dipolar cycloaddition. Wikipedia. [Link]
- 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing.
- Diastereoselective cycloaddition of bromonitrile oxide to sugar derived chiral alkenes. A possible route for the synthesis.
- Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. 3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-phenyl-4,5-dihydroisoxazole synthesis - chemicalbook [chemicalbook.com]
- 7. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
3-Bromo-5-(4-fluorophenyl)isoxazole IUPAC name
An In-Depth Technical Guide to 3-Bromo-5-(4-fluorophenyl)isoxazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The isoxazole scaffold is a privileged structure in drug discovery, and the unique combination of a bromine atom at the 3-position and a fluorophenyl group at the 5-position imparts valuable chemical properties and potential for biological activity. This document details the compound's chemical identity, physicochemical and spectroscopic properties, a validated synthetic methodology with mechanistic insights, and its current and potential applications, particularly as a versatile building block and a potential covalent warhead in targeted therapies. The guide is intended to serve as an essential resource for researchers utilizing this molecule in the design and synthesis of novel therapeutic agents and functional materials.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is foundational to all scientific research. This compound is systematically named to define its core isoxazole ring and the specific substitution pattern. Its key identifiers are summarized below for precise documentation and database retrieval.
| Identifier | Value |
| IUPAC Name | 3-bromo-5-(4-fluorophenyl)-1,2-oxazole[1] |
| CAS Number | 903130-97-2[1] |
| Molecular Formula | C₉H₅BrFNO[1][2] |
| Molecular Weight | 242.04 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)Br)F[2] |
| InChI | InChI=1S/C9H5BrFNO/c10-9-5-8(13-12-9)6-1-3-7(11)4-2-6/h1-5H[1] |
| InChIKey | PZNNZGICSJRAMW-UHFFFAOYSA-N[1] |
| Physical State | Solid[1] |
The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3][4][5] Its prevalence stems from its favorable properties:
-
Metabolic Stability: The aromatic nature of the isoxazole ring often confers resistance to metabolic degradation.
-
Hydrogen Bonding: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.
-
Synthetic Versatility: A wide range of synthetic methods allows for the precise decoration of the isoxazole core with various functional groups.[6]
The subject of this guide, this compound, is particularly noteworthy. The bromine atom at the 3-position is not merely a substituent; it activates the position for further functionalization and can act as an electrophilic "warhead." Research on the related 3-bromo-4,5-dihydroisoxazole scaffold has shown its ability to covalently inhibit enzymes like glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) by reacting with active-site cysteine residues, a strategy being explored for anticancer therapies.[7] The 4-fluorophenyl group is a common motif in drug design, often used to improve metabolic stability and enhance binding affinity through favorable interactions.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
While extensive experimental data is not widely published, key properties have been reported by commercial suppliers or can be reliably predicted using computational models.
| Property | Value / Prediction | Source |
| Purity | ≥95.0% | Commercial Suppliers[1] |
| Boiling Point | 317.1 ± 27.0 °C | Predicted[8] |
| Density | 1.601 ± 0.06 g/cm³ | Predicted[8] |
| pKa | -6.68 ± 0.38 | Predicted[8] |
Spectroscopic Characterization
Caption: Logical flow of spectroscopic analysis for structural determination.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The proton on the isoxazole ring (at the 4-position) would appear as a singlet, likely in the δ 6.5-7.0 ppm range. The 4-fluorophenyl group would present as two distinct multiplets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring with coupling to fluorine.
-
¹³C NMR Spectroscopy: The spectrum would show nine distinct carbon signals. The carbons of the isoxazole ring would resonate at approximately δ 100 ppm (C4), δ 150-160 ppm (C3-Br), and δ 165-175 ppm (C5). The fluorophenyl carbons would appear in the δ 115-165 ppm range, with the carbon attached to fluorine (C-F) showing a large one-bond coupling constant (¹JCF).
-
Mass Spectrometry (MS): The mass spectrum is a critical tool for confirmation. It would exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom. The expected monoisotopic mass is approximately 240.95 Da.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹), C-F stretching (~1200-1250 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).
Synthesis and Mechanistic Insights
The most direct and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[5] This approach involves the reaction of a nitrile oxide dipole with an alkyne dipolarophile.
Retrosynthetic Analysis
The molecule can be disconnected across the C5-C4 and N-O bonds of the isoxazole ring, revealing the two key synthons: 4-fluorophenylacetylene and a bromo-nitrile oxide dipole. The bromo-nitrile oxide is highly reactive and is typically generated in situ from a stable precursor like dibromoformaldoxime.[6][9]
Caption: Retrosynthetic analysis via 1,3-dipolar cycloaddition.
Recommended Synthetic Protocol
This protocol describes a robust method for the synthesis of this compound. The self-validating nature of the protocol lies in the purification and subsequent spectroscopic characterization steps, which confirm the identity and purity of the final product.
Reaction: Dibromoformaldoxime + 4-Fluorophenylacetylene → this compound
Materials:
-
Dibromoformaldoxime (1.0 eq)
-
4-Fluorophenylacetylene (1.1 eq)
-
Potassium Bicarbonate (KHCO₃) (2.0 eq)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: To a stirred solution of 4-fluorophenylacetylene (1.1 eq) in ethyl acetate, add potassium bicarbonate (2.0 eq).
-
In Situ Generation of Nitrile Oxide: In a separate flask, prepare a solution of dibromoformaldoxime (1.0 eq) in a minimal amount of ethyl acetate. Add this solution dropwise to the reaction mixture at room temperature over 30-60 minutes. The base (KHCO₃) facilitates the elimination of HBr from the aldoxime to generate the reactive bromo-nitrile oxide dipole in situ.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid product by MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.
Reaction Mechanism
Caption: Key stages of the 1,3-dipolar cycloaddition mechanism.
The reaction proceeds via a concerted, pericyclic mechanism. The bromo-nitrile oxide, acting as the 1,3-dipole, reacts across the carbon-carbon triple bond of the 4-fluorophenylacetylene. This forms a five-membered dihydroisoxazole intermediate which rapidly tautomerizes to the thermodynamically stable aromatic isoxazole ring.
Applications in Research and Drug Development
This compound is not an end-product therapeutic but rather a high-value intermediate and building block for the synthesis of more complex molecular architectures.
Versatile Synthetic Intermediate
The bromine atom at the 3-position is a versatile synthetic handle. It can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of compound libraries for screening.
Covalent Inhibitor Scaffolds
The most compelling application lies in its potential use in designing targeted covalent inhibitors. The 3-bromo-isoxazole moiety can function as an electrophilic warhead that forms an irreversible covalent bond with nucleophilic amino acid residues (such as cysteine or lysine) in the active site of a target protein.
Caption: Covalent inhibition mechanism with a nucleophilic residue.
This strategy offers several advantages:
-
High Potency: Irreversible binding can lead to a more profound and durable biological effect.
-
Increased Selectivity: By targeting a specific nucleophilic residue, selectivity for the target protein over related proteins can be enhanced.
-
Overcoming Resistance: Covalent inhibition can be effective against drug resistance mutations that arise from weaker, non-covalent interactions.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark)[10] |
| Signal Word | Warning [10] |
| Hazard Statement | H302: Harmful if swallowed[10] |
| WGK (Water Hazard Class) | WGK 3: Highly hazardous for water[10] |
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a strategically important heterocyclic compound. Its well-defined structure, accessible synthesis via 1,3-dipolar cycloaddition, and dual functionality—as both a versatile platform for further chemical modification and a potential covalent warhead—make it a valuable tool for researchers in drug discovery and materials science. This guide provides the foundational knowledge required to confidently synthesize, characterize, and strategically deploy this compound in the pursuit of novel and impactful molecular innovations.
References
- Supporting Information for a related isoxazole synthesis.
- This compound Product Description. Chemical Synthesis. [Link]
- Bromo-lactamization of isoxazole via neighboring group particip
- This compound (C9H5BrFNO). PubChemLite. [Link]
- Isoxazole, 5-(4-bromophenyl)-3-phenyl-. PubChem. [Link]
- Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolifer
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
- A review of isoxazole biological activity and present synthetic techniques. Elsevier. [Link]
- Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles.
- Process for the preparation of 3,5-disubstituted isoxazoles.
- Isoxazole synthesis. Organic Chemistry Portal. [Link]
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
- Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. [Link]
- Advances in isoxazole chemistry and their role in drug discovery. PubMed Central, NIH. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. PubChemLite - this compound (C9H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 3. ijpca.org [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. air.unipr.it [air.unipr.it]
- 8. 903130-97-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 10. This compound 903130-97-2 [sigmaaldrich.com]
A Technical Guide to the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities.[1][2][3][4] Among the synthetic methodologies available, the [3+2] cycloaddition between a nitrile oxide and an alkyne stands as the most robust and versatile route for constructing the 3,5-disubstituted isoxazole core.[5][6] This guide provides an in-depth exploration of this reaction, intended for researchers, chemists, and drug development professionals. We will dissect the reaction mechanism, delve into the critical in-situ generation of the nitrile oxide intermediate, provide field-proven experimental protocols, and discuss the reaction's broad substrate scope, all grounded in authoritative scientific literature.
The Strategic Importance of the Isoxazole Scaffold
The five-membered isoxazole heterocycle is a cornerstone of modern drug discovery. Its prevalence stems from its metabolic stability and its capacity to engage in various non-covalent interactions, including hydrogen bonding via the nitrogen atom and π-π stacking.[7] This has led to its incorporation into a wide spectrum of FDA-approved drugs, such as the antibiotic Sulfamethoxazole, the anti-inflammatory agent Valdecoxib, and the kinase inhibitor Berzosertib.[2][4][7] The ability to reliably and efficiently synthesize diverse libraries of isoxazole derivatives is, therefore, of paramount importance to the pharmaceutical industry.[8]
The Core Reaction: A Mechanistic Overview of the [3+2] Cycloaddition
The synthesis of 3,5-disubstituted isoxazoles is most effectively achieved through a 1,3-dipolar cycloaddition. This reaction involves the concerted, pericyclic addition of a 1,3-dipole (a nitrile oxide) to a dipolarophile (a terminal alkyne).[5][6]
The reaction proceeds through a concerted transition state, where the three atoms of the dipole react with two atoms of the dipolarophile simultaneously to form a five-membered ring. This mechanism is highly efficient and stereospecific.
Caption: General schematic of the 1,3-dipolar cycloaddition.
Unpacking the Regioselectivity
A key advantage of using terminal alkynes in this reaction is the exceptional regioselectivity, which consistently yields the 3,5-disubstituted isomer over the 3,4-disubstituted alternative.[9][10] This outcome is governed by Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. The orbital coefficients are largest on the oxygen of the nitrile oxide's HOMO and the terminal carbon of the alkyne's LUMO, leading to a preferential bond formation that dictates the observed 3,5-regiochemistry.
Caption: FMO rationalization for the regioselectivity.
The Linchpin: In-Situ Generation of Nitrile Oxides
Nitrile oxides are transient, high-energy species. If generated and stored, they rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is an unproductive side reaction.[7][11] Therefore, the cardinal rule in isoxazole synthesis is the in-situ generation of the nitrile oxide in the presence of the alkyne dipolarophile.[12][13] This ensures that the cycloaddition is the kinetically favored pathway.
Two primary, field-proven methodologies exist for this critical step.
Method A: Oxidation of Aldoximes
The most common and versatile method involves the direct oxidation of a stable aldoxime precursor. The choice of oxidant is a key experimental parameter, dictated by substrate tolerance, cost, and desired reaction conditions.
-
Causality Behind Oxidant Choice:
-
Halogenating Agents (e.g., NCS, NBS): N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) react with the aldoxime to form a hydroximoyl halide intermediate. A subsequent addition of a mild base, like triethylamine (Et₃N), triggers an E2 elimination of HCl or HBr to unmask the nitrile oxide.[14][15] This is a robust, cost-effective, and widely applicable method.
-
Hypervalent Iodine Reagents (e.g., PIFA, PIDA): Reagents like [Bis(trifluoroacetoxy)iodo]benzene (PIFA) offer exceptionally mild and often faster reaction conditions, proceeding without the need for a separate base.[9][16] This makes them ideal for sensitive substrates, such as peptides or nucleosides.[9]
-
Common Oxidants (e.g., Bleach, Oxone, Alkyl Nitrites): For large-scale or green chemistry applications, inexpensive and readily available oxidants like sodium hypochlorite (household bleach) or Oxone® are highly effective.[5][17][18] Alkyl nitrites, such as tert-butyl nitrite, provide a metal-free alternative under thermal conditions.[19][20]
-
Method B: Dehydrohalogenation of Hydroximoyl Chlorides
An alternative strategy begins with a pre-formed hydroximoyl chloride. These intermediates can be synthesized from the corresponding aldoxime using reagents like thionyl chloride or NCS. In the cycloaddition step, a base is simply added to the reaction mixture containing the hydroximoyl chloride and the alkyne to generate the nitrile oxide in situ.[7][11] This approach decouples the formation of the halide from the cycloaddition, which can be advantageous for optimizing reaction conditions.
Validated Experimental Protocols and Workflow
The following protocol is a representative, self-validating system for the synthesis of a 3,5-disubstituted isoxazole using the aldoxime oxidation method.
General Workflow Diagram
Caption: Standard experimental workflow for isoxazole synthesis.
Step-by-Step Protocol: Synthesis of 3-(4-methoxyphenyl)-5-phenylisoxazole
This protocol utilizes the robust NCS/Et₃N system.
-
Reagent Preparation & Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldoxime (1.0 equiv., e.g., 1.0 mmol, 151 mg) and phenylacetylene (1.2 equiv., 1.2 mmol, 132 µL).
-
Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Causality: Using a slight excess of the alkyne ensures the complete trapping of the transient nitrile oxide, maximizing yield. Anhydrous conditions prevent unwanted side reactions.
-
-
Formation of Hydroximoyl Chloride:
-
Add N-Chlorosuccinimide (NCS) (1.1 equiv., 1.1 mmol, 147 mg) to the solution in one portion.
-
Stir the resulting mixture at room temperature for 30-60 minutes. The formation of the hydroximoyl chloride can often be monitored by TLC.
-
-
In-Situ Nitrile Oxide Generation & Cycloaddition:
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly add triethylamine (Et₃N) (1.1 equiv., 1.1 mmol, 153 µL) dropwise via syringe over 5-10 minutes.
-
Causality: Slow, cooled addition of the base is critical. It controls the rate of nitrile oxide formation, preventing both rapid dimerization and a potentially dangerous exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v).
-
The reaction is complete when the starting aldoxime spot has been fully consumed (typically 2-6 hours).
-
-
Work-up:
-
Once complete, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous washes remove the triethylammonium hydrochloride salt and any remaining succinimide byproducts.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3,5-disubstituted isoxazole as a solid.
-
Substrate Scope and Data
The 1,3-dipolar cycloaddition exhibits a remarkably broad substrate scope, tolerating a wide array of functional groups on both the nitrile oxide precursor and the alkyne.[18][19]
| R¹ in Aldoxime (Ar-CH=NOH) | R² in Alkyne (R²-C≡CH) | Method | Yield (%) | Reference |
| 4-MeO-C₆H₄ | Phenyl | NCS, Et₃N | ~85-95% | [14][15] |
| 4-Cl-C₆H₄ | Phenyl | PIFA | 92% | [9] |
| Phenyl | 4-F-C₆H₄ | PIFA | 94% | [9][16] |
| 2-Pyridyl | Phenyl | PIFA | 88% | [16] |
| Phenyl | n-Butyl | t-BuONO | 85% | [19] |
| 4-CN-C₆H₄ | Cyclohexyl | t-BuONO | 78% | [19] |
| 4-NO₂-C₆H₄ | CH₂OH | Oxone | ~70-80% | [5][18] |
This table presents representative yields compiled from multiple sources to demonstrate the versatility of the reaction.
Conclusion and Future Perspectives
The 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with terminal alkynes is an indispensable tool in modern organic synthesis and drug discovery. Its high degree of regioselectivity, operational simplicity, mild conditions, and broad functional group tolerance make it the premier method for accessing 3,5-disubstituted isoxazoles. Current research continues to push the boundaries of this reaction, with emerging trends focusing on green chemistry approaches, such as solvent-free mechanochemical methods and reactions in aqueous media, further enhancing the utility and sustainability of this powerful transformation.[11][18][21]
References
- Source: Chemical Communications (RSC Publishing)
- Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL
- Title: Generation of Nitrile Oxides via 0-Tributylstannyl Aldoximes; Application to the Synthesis of lsoxazolines Source: RSC Publishing URL
- Title: Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes Source: Organic Chemistry Portal URL
- Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition Source: MDPI URL
- Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing)
- Title: Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes)
- Title: Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones Source: PMC - NIH URL
- Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL
- Title: Advances in isoxazole chemistry and their role in drug discovery Source: Semantic Scholar URL
- Title: Advances in isoxazole chemistry and their role in drug discovery Source: ResearchGate URL
- Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source: Taylor & Francis Online URL
- Title: In situ generation of a nitrile oxide from aldoxime 5, which engaged in...
- Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: PMC - NIH URL
- Title: Mechanism of 1,3-dipolar cycloaddition reaction Source: ResearchGate URL
- Title: Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids Source: ResearchGate URL
- Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Publishing URL
- Title: Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy Source: PubMed URL
- Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones, Source: University of Mississippi URL
- Title: 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole Source: ChemTube3D URL
- Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL
- Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: RSC Publishing URL
- Title: Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area Source: ResearchGate URL
- Title: Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)
Sources
- 1. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08443G [pubs.rsc.org]
- 8. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of nitrite oxides via O-tributylstannyl aldoximes; application to the synthesis of isoxazolines and isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciforum.net [sciforum.net]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. egrove.olemiss.edu [egrove.olemiss.edu]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(4-fluorophenyl)isoxazole
Introduction
3-Bromo-5-(4-fluorophenyl)isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] The isoxazole scaffold is a key structural motif in a variety of biologically active molecules, and the presence of bromine and a fluorophenyl group can significantly influence the compound's physicochemical properties and pharmacological activity.[4] A thorough spectroscopic characterization is therefore essential to confirm the identity, purity, and structure of this molecule, providing a foundational dataset for any further research or application.
This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the spectroscopic analysis of this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the logic of data interpretation will be emphasized to provide a holistic understanding of the characterization process.
Molecular Structure and Analysis Workflow
The structural elucidation of this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Caption: Workflow for the comprehensive spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Expected Spectral Data & Interpretation:
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Isoxazole Proton: A singlet is expected for the proton at the C4 position of the isoxazole ring, typically appearing in the range of δ 6.5-7.5 ppm.[6][7]
-
Fluorophenyl Protons: The 4-fluorophenyl group will exhibit a characteristic pattern. Due to the fluorine substitution, the aromatic protons will likely appear as two multiplets or doublets of doublets, integrating to two protons each. These signals are typically found in the aromatic region (δ 7.0-8.5 ppm). The coupling between the protons and the fluorine atom (³JH-F) will be observable.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Isoxazole H-4 | 6.5 - 7.5 | Singlet (s) | 1H |
| Fluorophenyl H-2', H-6' | 7.5 - 8.5 | Multiplet (m) | 2H |
| Fluorophenyl H-3', H-5' | 7.0 - 7.5 | Multiplet (m) | 2H |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: A broadband probe is required to observe the ¹³C nucleus.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.
Expected Spectral Data & Interpretation:
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Isoxazole Carbons: The three carbon atoms of the isoxazole ring will have distinct chemical shifts. The carbon bearing the bromine (C3) will be significantly downfield. C5, attached to the fluorophenyl ring, will also be downfield, while C4 will be the most upfield of the three.
-
Fluorophenyl Carbons: The 4-fluorophenyl group will show four distinct signals. The carbon directly attached to the fluorine (C4') will exhibit a large one-bond carbon-fluorine coupling (¹JC-F). The other carbons will also show smaller couplings to the fluorine atom.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Isoxazole C3-Br | 150 - 160 |
| Isoxazole C5 | 165 - 175 |
| Isoxazole C4 | 95 - 105 |
| Fluorophenyl C1' | 120 - 130 |
| Fluorophenyl C2', C6' | 125 - 135 |
| Fluorophenyl C3', C5' | 115 - 125 |
| Fluorophenyl C4'-F | 160 - 170 (d, ¹JC-F) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and can offer insights into the molecular formula and fragmentation patterns.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is ideal for accurate mass determination.[6]
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.
Expected Data & Interpretation:
-
Molecular Ion Peak: The key piece of information is the molecular ion peak ([M+H]⁺ or [M]⁺). For C₉H₅BrFNO, the expected monoisotopic mass is approximately 240.95386 Da.[8] The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and loss of small neutral molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, is commonly used for solid samples.[5]
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Data & Interpretation:
The FT-IR spectrum will show characteristic absorption bands for the various bonds within the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C=N (isoxazole) | 1620 - 1580 |
| C=C (aromatic/isoxazole) | 1600 - 1450 |
| C-F (aryl-fluoride) | 1250 - 1100 |
| N-O (isoxazole) | 1150 - 1050 |
| C-Br | 700 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.
Expected Data & Interpretation:
-
Absorption Maxima (λmax): Isoxazole derivatives typically exhibit absorption maxima in the UV region due to π → π* transitions of the conjugated system.[1][5] The presence of the fluorophenyl ring in conjugation with the isoxazole ring is expected to result in one or more strong absorption bands. The λmax is anticipated to be in the range of 250-350 nm.
Conclusion
The comprehensive spectroscopic characterization of this compound is achieved through the logical and integrated application of NMR, MS, FT-IR, and UV-Vis spectroscopy. Each technique provides crucial, complementary information that, when synthesized, allows for the unambiguous confirmation of the molecule's structure, purity, and electronic properties. This foundational data is paramount for its application in research and development, ensuring the reliability and reproducibility of subsequent studies.
References
- Vertex AI Search. (n.d.). 3 - Supporting Information.
- National Institutes of Health. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
- ResearchGate. (2020, May 10). Theoretical-study-of-Isoxazoles-and-their-derivatives.
- ResearchGate. (n.d.). Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies | Request PDF.
- ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF.
- ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue),....
- Semantic Scholar. (2020, January 31). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati.
- ResearchGate. (n.d.). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles | Request PDF.
- PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- PubChemLite. (n.d.). This compound (C9H5BrFNO).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C9H5BrFNO) [pubchemlite.lcsb.uni.lu]
1H NMR and 13C NMR data for 3-Bromo-5-(4-fluorophenyl)isoxazole
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(4-fluorophenyl)isoxazole by ¹H and ¹³C NMR
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound this compound (CAS No. 903130-97-2).[1][2] As a key heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of its predicted NMR spectra, grounded in fundamental principles and comparative data from structurally analogous compounds. Furthermore, it outlines a robust, field-proven protocol for the acquisition of high-quality NMR data for this and similar small molecules, ensuring experimental reliability and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
The isoxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in the development of a wide array of pharmaceutical agents and functional materials. The specific compound, this compound, combines several key structural features: the isoxazole core, a bromine substituent at the 3-position, and a 4-fluorophenyl group at the 5-position. The bromine atom serves as a versatile synthetic handle for further chemical modifications, while the fluorophenyl moiety can modulate the compound's electronic properties and metabolic stability.
Accurate structural elucidation is the bedrock of chemical research and development. NMR spectroscopy stands as an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution. This guide is designed to serve as an expert resource for the interpretation of the ¹H and ¹³C NMR spectra of this compound and to provide a standardized methodology for obtaining high-fidelity spectral data.
Predicted ¹H NMR Spectral Data
While a definitive experimental spectrum for this compound is not publicly available, a highly accurate prediction can be synthesized from established principles of NMR spectroscopy and data from analogous structures.[3][4][5]
Molecular Structure and Proton Environments:
Caption: Molecular structure of this compound with proton labeling.
Predicted Chemical Shifts and Coupling Constants:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 | ~6.8 - 7.0 | Singlet (s) | N/A | The isoxazole proton is typically found in this region.[3] It appears as a singlet as it has no adjacent protons. |
| H2'/H6' | ~7.8 - 8.0 | Doublet of Doublets (dd) or Multiplet (m) | ortho ³JHH ≈ 8-9 Hz, meta ⁴JHF ≈ 5-6 Hz | These protons are ortho to the isoxazole ring and meta to the fluorine atom. They are deshielded by the anisotropic effect of the isoxazole ring and will show coupling to both H3'/H5' and the fluorine atom.[6] |
| H3'/H5' | ~7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | ortho ³JHH ≈ 8-9 Hz, ortho ³JHF ≈ 8-9 Hz | These protons are meta to the isoxazole ring and ortho to the highly electronegative fluorine atom. They will exhibit coupling to both H2'/H6' and the fluorine atom.[6] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The predicted chemical shifts are based on the effects of the substituents on the isoxazole and phenyl rings.[7][8]
Predicted Chemical Shifts:
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~145 - 150 | This carbon is directly attached to the electronegative nitrogen and bromine atoms, leading to a downfield shift. The "heavy atom effect" of bromine can also influence this shift.[7] |
| C4 | ~98 - 102 | This carbon is adjacent to the oxygen atom and is typically found in this upfield region for isoxazoles.[3] |
| C5 | ~168 - 172 | This carbon is bonded to the ring oxygen and the phenyl group, resulting in a significant downfield shift.[3] |
| C1' | ~125 - 128 (d, ⁴JCF ≈ 3-4 Hz) | The ipso-carbon of the phenyl ring, showing a small coupling to fluorine. |
| C2'/C6' | ~128 - 130 (d, ³JCF ≈ 8-9 Hz) | These carbons are ortho to the isoxazole ring and will show coupling to the fluorine atom. |
| C3'/C5' | ~116 - 118 (d, ²JCF ≈ 22-23 Hz) | These carbons are ortho to the fluorine atom and will exhibit a large coupling constant. |
| C4' | ~163 - 166 (d, ¹JCF ≈ 250-255 Hz) | The carbon directly bonded to fluorine will show a very large one-bond coupling constant and a significant downfield shift due to fluorine's high electronegativity.[7] |
Experimental Protocol for NMR Data Acquisition
Adherence to a meticulous experimental protocol is critical for obtaining high-quality, reproducible NMR data. The following section details a validated workflow for the analysis of this compound.
4.1. Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[9][10][11]
-
Analyte Purity: Ensure the compound is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for small organic molecules.[12] For compounds with limited solubility, DMSO-d₆ or Acetone-d₆ can be considered.
-
Concentration:
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent (0.6-0.7 mL).
-
Gently agitate the vial to ensure complete dissolution. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[9]
-
Use a high-quality, clean 5 mm NMR tube.[13]
-
Cap the NMR tube securely and label it clearly.
-
Caption: Workflow for NMR sample preparation.
4.2. NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 | Standard 30-degree pulse experiment. |
| Number of Scans (ns) | 8-16 | To achieve an adequate signal-to-noise ratio. |
| Relaxation Delay (d1) | 1-2 s | Time for nuclear spins to return to equilibrium. |
| Acquisition Time (aq) | 3-4 s | Duration of FID acquisition. |
| Spectral Width (sw) | 20 ppm | To encompass all expected proton signals. |
| Temperature | 298 K | Standard room temperature. |
¹³C NMR Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 | Proton-decoupled experiment with a 30-degree pulse. |
| Number of Scans (ns) | 1024 or more | A higher number of scans is needed for ¹³C due to its low natural abundance. |
| Relaxation Delay (d1) | 2 s | |
| Acquisition Time (aq) | 1-2 s | |
| Spectral Width (sw) | 250 ppm | To cover the full range of carbon chemical shifts. |
| Temperature | 298 K |
4.3. Data Processing and Referencing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the ¹H spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). The ¹³C spectrum should be referenced to the solvent peak as well (e.g., CDCl₃ at 77.16 ppm).
Conclusion
This technical guide provides a robust framework for the ¹H and ¹³C NMR characterization of this compound. By leveraging predictive data derived from analogous structures and established spectroscopic principles, researchers can confidently interpret the NMR spectra of this important heterocyclic compound. The detailed experimental protocol presented herein ensures the acquisition of high-quality, reliable data, which is indispensable for advancing research and development in medicinal chemistry and related fields.
References
- Chemical Instrumentation Facility, Iowa State University.
- Supporting Information for a relevant chemical synthesis public
- University of Cambridge Department of Chemistry. How to Prepare Samples for NMR. [Link]
- Georgia Institute of Technology.
- Yuzuri, T., et al. 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. [Link]
- Organomation.
- Yuzuri, T., et al. 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles and 3,5-Diarylisoxazolines.
- University College London.
- Supporting Information for a Wiley-VCH public
- Beilstein Journals.
- Al-Adham, I. K. I., et al.
- Nieto, C. I., et al.
- Bou-Salah, G., et al. 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
- The carbon-13 and proton NMR chemical shift spectra of the compound.
- PubChemLite. This compound (C9H5BrFNO). [Link]
- The Royal Society of Chemistry.
- Jasperse, C.
- Chemistry LibreTexts. 15.
- ResearchGate.
- Supporting Information for a relevant chemical synthesis public
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound 903130-97-2 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 10. organomation.com [organomation.com]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
Mass Spectrometry Analysis of 3-Bromo-5-(4-fluorophenyl)isoxazole: A Technical Guide for Structural Elucidation and Quantification
Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Bromo-5-(4-fluorophenyl)isoxazole, a compound of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document synthesizes foundational principles with actionable protocols to empower researchers in drug development and related fields. We delve into the rationale behind selecting appropriate ionization techniques—Electron Ionization (EI) for detailed structural elucidation and Electrospray Ionization (ESI) for high-throughput and quantitative applications. The guide presents detailed, step-by-step protocols for sample preparation and instrumentation, supported by tables of key parameters. A core focus is the predictive analysis of the compound's mass spectrum, including its characteristic isotopic pattern and a proposed fragmentation pathway, visualized through a detailed diagram. By explaining the causality behind experimental choices, this guide serves as a self-validating resource for achieving accurate and reproducible mass spectrometry results.
Introduction to this compound and its Analytical Significance
The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] this compound is a halogenated heterocyclic compound that serves as a critical intermediate in the synthesis of more complex molecules or may itself be a candidate for drug discovery. The presence of bromine and fluorine atoms can significantly influence the compound's metabolic stability, binding affinity, and overall pharmacological profile.
Given its potential role in drug development, the ability to accurately characterize this compound is paramount. Mass spectrometry (MS) stands out as a primary analytical tool due to its exceptional sensitivity and specificity.[2] It is indispensable for confirming molecular weight, elucidating chemical structure through fragmentation analysis, assessing sample purity, and conducting quantitative bioanalysis.[3][4] This guide provides the technical details necessary to develop robust MS-based methods for this specific molecule.
Foundational Principles: Selecting the Right Mass Spectrometry Approach
The success of any mass spectrometry analysis hinges on the selection of the appropriate ionization method. The choice is dictated by the analytical goal, whether it's gaining deep structural insight or achieving high-throughput quantification.
2.1 Electron Ionization (EI) for Structural Elucidation
Electron Ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[5][6] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5][6]
-
Expertise & Causality: The primary advantage of EI is that the resulting fragmentation pattern acts as a molecular fingerprint.[7] This fingerprint is highly reproducible and can be compared against spectral libraries, such as the NIST Mass Spectral Library, for confident identification.[8][9] For an unknown or newly synthesized compound like this compound, EI-MS is the gold standard for initial structural confirmation. The extensive fragmentation provides clues to the molecule's substructures, which can be pieced together to confirm the overall architecture.[5]
2.2 Electrospray Ionization (ESI) for High-Throughput and Quantitative Analysis
In contrast, Electrospray Ionization is a "soft" ionization technique.[10][11] It generates ions from a liquid solution by applying a high voltage to create an aerosol, resulting in minimal fragmentation.[10][11]
-
Expertise & Causality: ESI is the preferred method when the primary goal is to determine the molecular weight of the compound, as it typically produces an abundant protonated molecule ([M+H]⁺) or other adducts with little to no in-source fragmentation.[11][12] This makes it ideal for coupling with liquid chromatography (LC-MS), a cornerstone of modern pharmaceutical analysis for purity assessment and quantitative studies in complex matrices like plasma or urine.[13][14] The stability of the molecular ion in ESI is crucial for quantitative methods that rely on monitoring this specific ion, such as Selected Reaction Monitoring (SRM).
Experimental Design and Workflow
A successful analysis requires a systematic approach, from preparing the sample to setting the instrument parameters. The following workflow provides a validated pathway to reliable data.
Overall Experimental Workflow
The logical flow for analyzing this compound is depicted below. This process ensures that the sample is appropriately prepared for the chosen ionization technique and that the instrument is calibrated to deliver optimal performance.
Caption: Experimental workflow for MS analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation for GC-MS (EI) Analysis
-
Trustworthiness: This protocol is designed to ensure complete solubilization and achieve a concentration suitable for modern GC-MS systems, preventing contamination of the injector and column.[15][16]
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1.0 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution from the stock solution using the same solvent to achieve a final concentration of approximately 10 µg/mL.[15]
-
Transfer the final solution to a 2 mL glass autosampler vial. Do not use plastic vials or parafilm, as these can introduce contaminants.[15]
-
If any particulates are visible, centrifuge the sample before transfer to prevent blockage of the injection syringe.[16]
-
Protocol 2: Sample Preparation for LC-MS (ESI) Analysis
-
Trustworthiness: This protocol ensures compatibility with reversed-phase liquid chromatography and ESI, minimizing signal suppression and promoting efficient ionization.
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1.0 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution using a mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC column or injector.
-
Transfer the filtered solution to a suitable autosampler vial.
-
Instrumentation and Recommended Parameters
The following parameters serve as a robust starting point for method development. Fine-tuning may be necessary based on the specific instrumentation used.
| Parameter | GC-MS (Electron Ionization) | LC-MS (Electrospray Ionization) | Rationale |
| Separation Column | DB-5ms or equivalent (30m x 0.25mm, 0.25µm) | C18 Column (e.g., 50mm x 2.1mm, 1.8µm) | DB-5ms offers excellent inertness and resolution for a wide range of semi-volatile compounds. C18 is the standard for small molecule reversed-phase LC. |
| Ionization Mode | EI (Positive) | ESI (Positive) | EI is standard for creating fragment-rich, library-searchable spectra.[17] The nitrogen on the isoxazole ring is a likely site for protonation in ESI. |
| Electron Energy | 70 eV | N/A | 70 eV is the industry standard, providing reproducible fragmentation patterns for library matching.[6][18] |
| Injector Temperature | 250 °C | N/A | Ensures rapid and complete volatilization of the analyte without thermal degradation.[19] |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Isocratic or Gradient (e.g., 5% to 95% Acetonitrile in 5 min) | A temperature ramp ensures good peak shape and separation from solvent and any potential impurities.[20] An LC gradient elutes the compound efficiently. |
| Ion Source Temp. | 230 °C | 120-150 °C (Desolvation Temp: 350-450 °C) | Optimizes ion formation and prevents contamination in the source. ESI parameters balance ion formation with solvent evaporation.[10] |
| Mass Analyzer | Quadrupole or Ion Trap | Quadrupole, TOF, or Orbitrap | Quadrupoles are robust for routine analysis. High-resolution analyzers (TOF, Orbitrap) provide accurate mass for formula confirmation.[12] |
| Mass Scan Range | 40 - 350 m/z | 100 - 400 m/z | The range should encompass the molecular ion and all significant fragments. |
Data Interpretation and Fragmentation Analysis
The chemical structure of this compound dictates its behavior in the mass spectrometer. Its molecular weight is 242.04 g/mol .[21]
Molecular Ion and Isotopic Pattern
A key feature of compounds containing bromine is their distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[22] This results in two peaks for any bromine-containing ion: the monoisotopic peak (M) and another peak at two m/z units higher (M+2) of almost equal intensity.[22]
For this compound (C₉H₅BrFNO), the molecular ion (M⁺˙) will appear as a pair of peaks at m/z 241 (containing ⁷⁹Br) and m/z 243 (containing ⁸¹Br) with a relative intensity ratio of approximately 1:1. Observing this pattern is a definitive confirmation of the presence of a single bromine atom.
Proposed Fragmentation Pathway (EI)
Under the high-energy conditions of Electron Ionization, the isoxazole ring is expected to be the primary site of initial fragmentation. The N-O bond is typically the weakest bond in the isoxazole ring and is prone to cleavage.[23] The fragmentation cascade likely proceeds as follows:
Caption: Proposed EI fragmentation of the target molecule.
-
Initial Ionization: The molecule loses an electron to form the molecular ion, M⁺˙ , at m/z 241/243 .
-
Primary Fragmentation - Ring Cleavage: The most characteristic fragmentation of 5-arylisoxazoles involves cleavage of the heterocyclic ring.[23] A likely primary fragmentation is the cleavage of the N-O and C3-C4 bonds, leading to the formation of the stable 4-fluorobenzoyl cation at m/z 121 . This is often a very abundant ion.
-
Secondary Fragmentation: The 4-fluorobenzoyl cation (m/z 121) can subsequently lose a molecule of carbon monoxide (CO) to form the fluorophenyl cation at m/z 95 . This is a common fragmentation pathway for benzoyl derivatives.[24]
-
Alternative Pathways: Other fragmentations are possible, such as the initial loss of a bromine radical (Br•) followed by rearrangement and further fragmentation, or the loss of bromoacetonitrile (BrCN), though these are often less favored pathways compared to the formation of the stable aroylium ion.
Summary of Key Fragment Ions
| m/z (⁷⁹Br) | m/z (⁸¹Br) | Proposed Formula | Identity / Origin |
| 241 | 243 | [C₉H₅BrFNO]⁺˙ | Molecular Ion (M⁺˙) |
| 121 | N/A | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation (Major Fragment) |
| 95 | N/A | [C₆H₄F]⁺ | Fluorophenyl cation (from loss of CO from m/z 121) |
Advanced Methodologies
5.1 High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
For unequivocal structure confirmation, especially for novel compounds, High-Resolution Mass Spectrometry (e.g., TOF or Orbitrap) is essential. By measuring the mass of an ion to four or five decimal places, HRMS allows for the determination of its elemental composition.
-
Trustworthiness: The theoretical monoisotopic mass of [C₉H₅⁷⁹BrFNO]⁺ is 240.9534. An HRMS instrument should measure this ion's mass with an error of less than 5 ppm, confirming the elemental formula and ruling out other isobaric possibilities. This provides an orthogonal layer of validation to the fragmentation data.
5.2 LC-MS for Purity Analysis and Quantification
In a drug development setting, LC-MS is the workhorse for determining the purity of synthetic batches and for quantifying the compound in biological matrices.[2][3] A validated LC-MS method using ESI would typically involve a reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid to promote protonation. Quantification is achieved by creating a calibration curve and monitoring the [M+H]⁺ ion at m/z 242/244.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted task that can be systematically approached to yield rich structural and quantitative information. By selecting Electron Ionization, researchers can obtain detailed fragmentation data crucial for structural confirmation, highlighted by the characteristic cleavage of the isoxazole ring to form the stable 4-fluorobenzoyl cation. The distinct Br/Br+2 isotopic pattern serves as an immediate confirmation of the bromine atom's presence. For applications requiring high sensitivity and throughput, such as purity analysis and bioanalysis, LC-MS with Electrospray Ionization is the superior choice. This guide provides the foundational knowledge and validated protocols for researchers to confidently apply mass spectrometry in the characterization of this important heterocyclic compound, thereby supporting the rigorous demands of modern chemical and pharmaceutical research.
References
- NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook.
- Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of the American Society for Mass Spectrometry.
- Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. The Column.
- NIST. (2009). The NIST Chemistry Webbook. National Institute of Standards and Technology.
- PubChem. (2006). NIST Chemistry WebBook - PubChem Data Source.
- NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology.
- Hofmann, J., & Svanberg, S. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
- Bowie, J. H., Kallury, R. K. M. R., & Cooks, R. G. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry.
- Kitova, E. N., Soya, N., & Klassen, J. S. (2012). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- CfPIE. (n.d.). LC-MS/MS: Practical Method Development for the Pharmaceutical Industry. The Center for Professional Innovation & Education.
- ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
- ResearchGate. (2025). Applications of LC-MS Methodology: In the Development of Pharmaceuticals.
- Manikandan, P., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.
- West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU.
- Intertek. (n.d.). LC-MS Method Development.
- University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS. Mass Spectrometry Laboratory.
- Heterocycles. (1980). Mass spectrometry of oxazoles.
- Wikipedia. (n.d.). Electrospray ionization.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews.
- U.S. Environmental Protection Agency. (n.d.). EPA Manual for Organics Analysis Using Gas Chromatography-Mass Spectrometry.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Dong, M. W. (2020). Current developments in LC-MS for pharmaceutical analysis. LCGC North America.
- Wikipedia. (n.d.). Electron ionization.
- California Air Resources Board. (2021). Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography/Mass Spectrometry.
- PubChem. (n.d.). This compound.
- ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique.
- ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds.
- Semantic Scholar. (1968). The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry.
- MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]pyran]-4,4′-dione.
- Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
- ScienceDirect. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Current Opinion in Biotechnology.
- MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. LC-MS Method Development [intertek.com]
- 4. ijrar.com [ijrar.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Welcome to the NIST WebBook [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS: Practical Method Development for the Pharmaceutical Industry | CfPIE [cfpie.com]
- 14. researchgate.net [researchgate.net]
- 15. uoguelph.ca [uoguelph.ca]
- 16. Sample preparation GC-MS [scioninstruments.com]
- 17. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 20. dem.ri.gov [dem.ri.gov]
- 21. This compound 903130-97-2 [sigmaaldrich.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. connectsci.au [connectsci.au]
- 24. pubs.acs.org [pubs.acs.org]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 3-Bromo-5-phenylisoxazole Derivatives
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the crystalline architecture of 3-bromo-5-phenylisoxazole derivatives. This class of compounds, centered around a synthetically accessible and versatile isoxazole core, holds significant potential in medicinal chemistry. Understanding their solid-state structure is paramount for modulating their physicochemical properties and optimizing their biological activity.
While a definitive crystal structure for the parent 3-bromo-5-phenylisoxazole is not publicly available, this guide leverages crystallographic data from closely related derivatives to provide a comprehensive analysis of the core structural features and intermolecular interactions that govern the solid-state assembly of this important class of molecules.
The 3-Bromo-5-phenylisoxazole Core: A Fusion of Functionality
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a motif found in numerous biologically active compounds.[1] The strategic placement of a bromine atom at the 3-position and a phenyl group at the 5-position of the isoxazole ring imparts a unique combination of properties. The phenyl group provides a scaffold for further functionalization, allowing for the fine-tuning of steric and electronic properties. The bromine atom, a heavy halogen, introduces the potential for specific and directional intermolecular interactions, most notably halogen bonding, which can significantly influence crystal packing and molecular recognition at a biological target.[2]
Unveiling the Core Geometry: Insights from a Complex Derivative
A detailed crystallographic analysis of Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromen[4,3-c][3][4]isoxazole-3a(4H)-carboxylate provides critical insights into the geometry of the 3-bromo-5-phenylisoxazole moiety.[3][5] In this complex structure, the isoxazole ring, fused with a pyran ring, adopts an envelope conformation.[3] This observation underscores the inherent flexibility that can be present in more complex derivatives containing the core scaffold.
The phenyl group at the 3-position (note the substitution pattern difference in this derivative compared to the main topic) is not coplanar with the isoxazole ring, a common feature in such systems due to steric hindrance. The dihedral angle between the phenyl and isoxazole rings is a critical parameter that influences the overall molecular shape and can be modulated by substituents on the phenyl ring.
The Dance of Molecules: Intermolecular Interactions in the Crystalline State
The solid-state architecture of 3-bromo-5-phenylisoxazole derivatives is dictated by a subtle interplay of various intermolecular forces. While van der Waals forces provide the general cohesive energy, the directionality and strength of other non-covalent interactions determine the specific packing arrangement.
The Directing Force of Halogen Bonding
The bromine atom at the 3-position is a key player in orchestrating the crystal packing. It can act as a halogen bond donor, forming directional interactions with electron-rich atoms such as oxygen and nitrogen from neighboring molecules.[2] These Br···O and Br···N interactions can lead to the formation of well-defined supramolecular synthons, such as dimers and chains, which are fundamental building blocks of the crystal lattice.
The Ubiquitous Hydrogen Bond
Although the parent 3-bromo-5-phenylisoxazole lacks classical hydrogen bond donors, derivatives bearing substituents with N-H or O-H groups on the phenyl ring can participate in hydrogen bonding. Furthermore, weaker C-H···O and C-H···N hydrogen bonds, where the oxygen or nitrogen of the isoxazole ring acts as an acceptor, are commonly observed in the crystal structures of related compounds.[3] In the crystal structure of Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromen[4,3-c][3][4]isoxazole-3a(4H)-carboxylate, molecules are linked into dimers via intermolecular C-H···O hydrogen bonds.[3]
Aromatic Interactions: π-π Stacking and C-H···π Interactions
The phenyl group at the 5-position introduces the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules arrange in a parallel or offset fashion. The extent and geometry of this stacking are influenced by the electronic nature of substituents on the phenyl ring. Additionally, C-H···π interactions, where a C-H bond from one molecule points towards the electron-rich face of a phenyl or isoxazole ring of a neighboring molecule, contribute to the overall crystal cohesion.
The interplay of these interactions can be visualized through a conceptual workflow:
Caption: Key intermolecular interactions governing the crystal packing of 3-bromo-5-phenylisoxazole derivatives.
Experimental Protocols: From Synthesis to Single Crystal
A robust understanding of the crystal structure begins with the successful synthesis and crystallization of high-quality single crystals.
Synthesis of 3-Bromo-5-phenylisoxazole Derivatives
The synthesis of 3-bromo-5-phenylisoxazoles can be achieved through various synthetic routes. A common method involves the reaction of a substituted acetophenone with an α-bromo-α-oximinoyl chloride, which can be generated in situ. For the dihydroisoxazole analogues, a 1,3-dipolar cycloaddition reaction is a powerful tool.[6]
Step-by-Step Synthesis of a 3-Bromo-5-phenyl-4,5-dihydroisoxazole Derivative:
-
Preparation of the Aldoxime: A substituted benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the corresponding aldoxime.
-
Bromination of the Aldoxime: The aldoxime is then brominated using a suitable brominating agent (e.g., N-bromosuccinimide) in a solvent like dimethylformamide to yield the corresponding α-bromoaldoxime.
-
In situ Generation of Nitrile Oxide and Cycloaddition: The α-bromoaldoxime is treated with a base (e.g., triethylamine) in the presence of an alkene (e.g., styrene or a substituted styrene). The base facilitates the elimination of HBr to generate a reactive nitrile oxide intermediate in situ, which then undergoes a [3+2] cycloaddition with the alkene to furnish the desired 3-bromo-5-phenyl-4,5-dihydroisoxazole derivative.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Sources
Retrosynthetic Analysis of Substituted Isoxazoles: A Strategic Guide to Synthesis Design
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role in a wide array of therapeutic agents, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective drugs.[4][5] The isoxazole moiety can engage in crucial non-covalent interactions such as hydrogen bonding and π–π stacking, making it a privileged structure in rational drug design.[6]
However, the value of this scaffold is directly tied to our ability to synthesize it with precise control over substitution patterns. A robust synthetic plan begins with a logical retrosynthetic analysis—the process of deconstructing a target molecule into simpler, commercially available starting materials. This guide provides an in-depth exploration of the primary retrosynthetic strategies for substituted isoxazoles, moving beyond a simple recitation of reactions to explain the causal logic behind experimental choices. We will dissect the two dominant disconnection pathways, offering field-proven insights to guide your synthetic design with confidence and scientific integrity.
Core Retrosynthetic Pathways: A Strategic Overview
The strategic design of an isoxazole synthesis hinges on two primary retrosynthetic disconnections. Each pathway offers distinct advantages regarding starting material availability, regiochemical control, and overall efficiency. Understanding the logic of both is paramount for any researcher in the field.
Caption: Retrosynthetic logic of the [3+2] cycloaddition pathway.
Expertise & Experience: The Causality of Nitrile Oxide Generation
The success of this strategy lies in the in situ generation of the often-unstable nitrile oxide intermediate. The choice of precursor is a critical experimental decision driven by the stability of the starting material and the desired reaction conditions.
-
From Aldoximes: This is the most common route. Aldoximes are readily prepared from aldehydes. Their conversion to nitrile oxides can be achieved through two primary methods:
-
Dehydrohalogenation: The aldoxime is first converted to a hydroximoyl halide (e.g., using N-chlorosuccinimide, NCS), which is then treated with a non-nucleophilic base (like triethylamine) to eliminate HX and form the nitrile oxide. [7] * Direct Oxidation: Modern methods utilize mild oxidants to directly convert the aldoxime to the nitrile oxide, avoiding the need for halogenating agents. Hypervalent iodine reagents are particularly effective for this transformation, offering mild conditions and high yields. [8][9]
-
-
From Primary Nitroalkanes: Dehydration of primary nitro compounds, often catalyzed by bases or acids, provides another direct route to nitrile oxides. [10][11]This method is valuable when the corresponding aldehyde for oxime formation is unstable or inaccessible.
Trustworthiness: Regioselectivity as a Self-Validating System
The 1,3-dipolar cycloaddition of a nitrile oxide (R¹-CNO) with a terminal alkyne (R²-C≡CH) almost exclusively yields the 3,5-disubstituted isoxazole. [8][10]This high degree of regioselectivity is a cornerstone of the reaction's reliability. It is governed by both steric and electronic factors, where the larger substituent on the nitrile oxide (R¹) and the substituent on the alkyne (R²) orient themselves to minimize steric clash in the transition state. This predictable outcome makes the reaction a self-validating system for achieving the 3,5-substitution pattern. The synthesis of 3,4-disubstituted or 3,4,5-trisubstituted isoxazoles is more challenging and often requires internal alkynes or specialized substrates to control the regiochemical outcome. [12][13]
Authoritative Grounding: Key Experimental Protocol
The following protocol details a reliable, one-pot, copper-catalyzed synthesis of 3,5-disubstituted isoxazoles, a method that has become a standard in the field. [3][10] Protocol: One-Pot Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
-
Reaction Setup: To a solution of the aldoxime (1.0 equiv) and the terminal alkyne (1.1 equiv) in a suitable solvent (e.g., THF/H₂O mixture), add a copper(I) source such as CuI or CuSO₄/sodium ascorbate (0.05-0.1 equiv).
-
Nitrile Oxide Generation: Add a base (e.g., triethylamine, 1.5 equiv) dropwise to the mixture at room temperature. The base facilitates the in situ generation of the nitrile oxide from the aldoxime (via an intermediate hydroximoyl halide if a halogen source like NCS is included in a preceding step, or directly if using oxidative methods).
-
Cycloaddition: Stir the reaction mixture at room temperature for 4-24 hours. The copper(I) catalyst facilitates the cycloaddition between the in situ generated nitrile oxide and the terminal alkyne.
-
Workup: Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.
| Method | Nitrile Oxide Source | Key Reagents | Typical Yield | Regioselectivity | Reference |
| Copper-Catalyzed | Aldoxime | Cu(I) salt, Base | Good to Excellent | High (3,5-disubstituted) | [3][10] |
| Hypervalent Iodine | Aldoxime | PhI(OAc)₂ or similar | Excellent | High (3,5-disubstituted) | [8][9] |
| Base-Mediated | Primary Nitroalkane | Organic Base (e.g., DABCO) | Good | High (3,5-disubstituted) | [10] |
| Mechanochemical | Hydroxyimidoyl Chloride | Cu/Al₂O₃, Ball-milling | Moderate to Excellent | High (3,5-disubstituted) | [6] |
Part 2: The Condensation Disconnection
This classical approach, analogous to the Paal-Knorr synthesis of pyrroles and furans, involves the disconnection of the N-C5 and O-C3 bonds. [14][15]This retrosynthetic path leads to two fundamental building blocks: hydroxylamine and a 1,3-dicarbonyl compound or a synthetic equivalent, such as an α,β-unsaturated ketone. [16][17]
Caption: Retrosynthetic logic of the condensation pathway.
Expertise & Experience: The Challenge of Regioselectivity
While conceptually simple, this method's primary challenge and area for expert intervention is regioselectivity , especially when using unsymmetrical 1,3-dicarbonyls (R¹-CO-CH₂-CO-R²). The reaction can potentially yield two different isoxazole regioisomers. The outcome is determined by which carbonyl group undergoes initial attack by the nitrogen of hydroxylamine and which is attacked by the oxygen. This choice is influenced by:
-
Electronic Effects: The more electrophilic carbonyl carbon is typically attacked first by the more nucleophilic nitrogen atom of hydroxylamine.
-
Steric Hindrance: Bulky substituents can hinder attack at a specific carbonyl, directing the reaction toward the other.
-
Reaction Conditions (pH): This is the most critical control element. Acidic conditions can favor one pathway, while neutral or basic conditions can favor another, by altering the nucleophilicity of the hydroxylamine and the reactivity of the dicarbonyl compound. [3][18]Recent methodologies have demonstrated that using β-enamino diketones and varying the reaction conditions (e.g., through the use of Lewis acids like BF₃·OEt₂) can provide excellent regiochemical control, allowing for the selective synthesis of different isoxazole isomers from the same precursor. [18][19]
Trustworthiness: Protocol for Regiocontrolled Synthesis
The following protocol is based on methodologies developed for the regioselective synthesis of isoxazoles from β-enamino diketones, which serve as versatile 1,3-dicarbonyl surrogates. [18] Protocol: Regioselective Synthesis of a 3,4,5-Trisubstituted Isoxazole
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the β-enamino diketone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in a dry solvent (e.g., ethanol or acetonitrile).
-
Catalyst/Additive Addition: To control regioselectivity, add the appropriate additive. For example, to synthesize certain 3,4-disubstituted regioisomers, a Lewis acid such as BF₃·OEt₂ (2.0 equiv) is added at room temperature. [18]3. Reaction Execution: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, quench carefully with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to isolate the desired isoxazole regioisomer.
| Substrate | Conditions | Major Regioisomer | Rationale | Reference |
| Unsymmetrical 1,3-Diketone | Acidic (e.g., HCl) | 3-R¹-5-R²-isoxazole | Protonation activates the less-hindered carbonyl for initial attack. | [3] |
| Unsymmetrical 1,3-Diketone | Neutral/Basic | Mixture of isomers | Competing pathways of nucleophilic attack. | [3] |
| β-Enamino Diketone | EtOH, Reflux | 4,5-disubstituted | Thermodynamically controlled pathway. | [18] |
| β-Enamino Diketone | CH₃CN, BF₃·OEt₂ | 3,4-disubstituted | Lewis acid coordination alters the electrophilicity of the carbonyls, directing the cyclization. | [18] |
Conclusion: Designing Synthesis with Intent
The retrosynthetic analysis of substituted isoxazoles is a study in strategic chemical thinking. The two primary pathways—the [3+2] cycloaddition and the 1,3-dicarbonyl condensation—provide a powerful and complementary toolkit for the synthetic chemist.
-
The [3+2] cycloaddition offers unparalleled regiocontrol for 3,5-disubstituted isoxazoles and is often the go-to method for its reliability and mild conditions.
-
The condensation pathway provides a classical and direct route from readily available 1,3-dicarbonyls, with modern advancements now offering sophisticated control over regioselectivity through careful manipulation of substrates and reaction conditions.
As a drug development professional, the choice of disconnection is not merely academic; it is a critical decision that impacts timeline, cost, and scalability. By understanding the underlying causality—the "why" behind the regioselectivity, the reason for choosing a specific precursor, and the role of each reagent—one can design and execute the synthesis of complex isoxazole targets with precision, confidence, and scientific rigor.
References
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Cuevas-Yañez, E., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances.
- Shaik, A. B., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
- Deprèle, S., & Montchamp, J.-L. (2006). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications.
- Kumar, V., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
- Kumar, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
- Kim, J., et al. (2025). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering.
- da Rosa, F. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.
- da Rosa, F. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.
- Park, S. B., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science.
- Miller, A. K., et al. (2019). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank.
- Rentería-Gómez, A., et al. (2019). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering.
- Aben, R. W., & Scheeren, J. W. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. CHIMIA.
- Arcadi, A., et al. (2015). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
- Ren, G., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules.
- Baranov, V. V., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
- Sharma, V., & Kumar, P. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry.
- Ren, G., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
- Chem Tube3D. (2019). synthesis of isoxazoles. YouTube.
- Al-Warhi, T., et al. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Journal of Education for Pure Science.
- Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Thieme.
- Chen, Y.-C., et al. (2019). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules.
- Zhang, H., et al. (2022). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research.
- Dembélé, P. B., et al. (2013). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry.
- Jones, M. W., et al. (2019). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry.
- S. S, A., & K, S. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
- ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.
- Zare, F., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts.
- Grokipedia. (n.d.). Paal–Knorr synthesis.
- ResearchGate. (n.d.). Retrosynthetic analysis for the synthesis of isoxazole-linked glyco-conjugates 27.
- ResearchGate. (n.d.). Retrosynthetic analysis for the synthesis of isoxazoles 9, 10.
- Sharma, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
- YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpca.org [ijpca.org]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 13. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Bromo-5-(4-fluorophenyl)isoxazole
Introduction
The isoxazole scaffold is a privileged five-membered heterocyclic motif frequently incorporated into molecules of significant pharmacological and material science interest.[1][2] Its unique electronic properties, stability, and capacity for hydrogen bonding make it a cornerstone in modern drug design.[3][4] The specific derivative, 3-Bromo-5-(4-fluorophenyl)isoxazole, serves as a versatile synthetic intermediate. The bromine atom at the 3-position is a valuable handle for further functionalization via cross-coupling reactions, while the 4-fluorophenyl group at the 5-position can modulate the molecule's pharmacokinetic properties.
This guide provides an in-depth analysis of the primary synthetic strategies for constructing this compound, with a core focus on the selection, causality, and application of the requisite starting materials. We will dissect three principal, field-proven methodologies: the cyclization of a chalcone-derived dibromide, the [3+2] cycloaddition of a nitrile oxide and an alkyne, and the direct electrophilic bromination of a pre-formed isoxazole core.
Strategy 1: Synthesis via Cyclization of a Chalcone Dibromide Intermediate
This classical and robust methodology builds the isoxazole ring from an acyclic α,β-unsaturated ketone (chalcone) precursor. The synthesis is typically a three-step sequence involving chalcone formation, bromination, and subsequent cyclization with hydroxylamine.[5]
Conceptual Overview
The logic of this pathway is to first construct a linear three-carbon backbone flanked by the two desired aryl groups. This backbone, in the form of a chalcone, is then activated by the addition of bromine across the double bond. This dibromide intermediate readily undergoes a condensation-cyclization-elimination cascade upon reaction with hydroxylamine to yield the final aromatic isoxazole ring.
Starting Materials Analysis
-
Aryl Ketone: 4-Fluoroacetophenone. This commercially available ketone provides the C5 carbon and the attached 4-fluorophenyl moiety of the final isoxazole. Its acetyl group is the nucleophilic component in the initial condensation step.
-
Aryl Aldehyde: Benzaldehyde. This serves as the electrophilic partner in the Claisen-Schmidt condensation to form the chalcone. The phenyl group from benzaldehyde will be replaced by the bromine atom in the final step.
-
Brominating Agent: Molecular Bromine (Br₂). Typically used as a solution in a solvent like acetic acid, Br₂ adds across the electron-rich double bond of the chalcone in a stereospecific anti-addition to form the vicinal dibromide.[5]
-
Cyclizing Agent: Hydroxylamine Hydrochloride (NH₂OH·HCl). This reagent provides the nitrogen and oxygen atoms required to form the isoxazole ring. It is used in conjunction with a base.
-
Base: Potassium Hydroxide (KOH) or Sodium Acetate (CH₃COONa). The base is essential for neutralizing the hydrochloride salt of hydroxylamine and facilitating the dehydrohalogenation and dehydration steps during the ring-forming cascade.[5][6]
Experimental Workflow & Protocol
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bot Verification [rasayanjournal.co.in]
The Isoxazole Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary medicinal chemistry.[1][2][3] Its unique electronic and structural properties confer a remarkable versatility, enabling the design of a vast array of derivatives with a broad spectrum of biological activities.[2][4] This technical guide provides a comprehensive exploration of the biological significance of the isoxazole scaffold, delving into its diverse therapeutic applications, underlying mechanisms of action, and the experimental methodologies pivotal for its investigation. We will traverse the landscape of isoxazole's role in anticancer, anti-inflammatory, antimicrobial, and neuropharmacological research, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics. This guide is designed to be a self-validating system, grounding all claims in authoritative sources and providing practical, step-by-step guidance for the synthesis and evaluation of this remarkable pharmacophore.
The Isoxazole Core: A Chameleon in Medicinal Chemistry
The isoxazole ring is an aromatic heterocycle characterized by an electron-rich nature and a weak nitrogen-oxygen bond, which can be susceptible to cleavage under specific conditions.[3][4] This inherent reactivity, coupled with its ability to engage in various non-covalent interactions with biological targets, makes it a highly attractive scaffold for drug design.[5] The isoxazole moiety is present in a number of FDA-approved drugs, a testament to its clinical significance. Notable examples include the antirheumatic drug leflunomide, the COX-2 inhibitor valdecoxib, and the antibiotic sulfamethoxazole, highlighting the diverse therapeutic areas where this core structure has made a significant impact.[1][2][6] The synthetic accessibility of isoxazoles, primarily through 1,3-dipolar cycloaddition reactions and the cyclization of chalcones, further enhances their appeal to medicinal chemists.[7][8]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Isoxazole derivatives have emerged as a formidable class of anticancer agents, exhibiting a range of mechanisms to combat tumor growth and proliferation.[3][4][9][10] Their ability to induce apoptosis, inhibit key cellular signaling pathways, and disrupt protein homeostasis makes them promising candidates for oncology drug development.[9][11]
Mechanism of Action: Targeting Key Oncogenic Pathways
A primary mechanism through which isoxazole-containing compounds exert their anticancer effects is the inhibition of Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, including EGFR, Akt, and Cdk4.[12][13] By binding to the ATP-binding site of HSP90, isoxazole derivatives disrupt the chaperone's function, leading to the degradation of its client proteins and subsequently inducing cell cycle arrest and apoptosis.[5][12]
Furthermore, isoxazole derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.[11][14] Western blot analysis of cells treated with isoxazole compounds often reveals an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[15]
Experimental Protocols for Anticancer Evaluation
This two-step protocol is a common method for synthesizing a diverse library of isoxazole derivatives.[7][8]
Part A: Chalcone Synthesis (Claisen-Schmidt Condensation) [1][9][16]
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (10-40%) dropwise.
-
Reaction Monitoring: Continue stirring for 4-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to a neutral pH.
-
Purification: Collect the precipitated chalcone by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
Part B: Isoxazole Formation [7]
-
Reaction Setup: In a round-bottom flask, reflux a mixture of the synthesized chalcone and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.
-
Cyclization: Continue refluxing for 6-12 hours.
-
Workup: After cooling, pour the reaction mixture into crushed ice.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[2][17]
-
Cell Seeding: Seed cancer cells (e.g., K562, U251-MG) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the isoxazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Western blotting is used to detect changes in the expression of key apoptosis-related proteins.[15][19]
-
Protein Extraction: Treat cells with the isoxazole derivative for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
| Compound | Cell Line | IC50 (µM) | Reference |
| Isoxazole Derivative A | K562 (Leukemia) | 2.5 | [1] |
| Isoxazole Derivative B | CT-26 (Colon Carcinoma) | 2.5 | [1] |
| Dihydropyrazole 45 | Prostate Cancer | 2 ± 1 | [17] |
| Dihydropyrazole 39 | Prostate Cancer | 4 ± 1 | [17] |
Table 1: Anticancer Activity of Selected Isoxazole and Dihydropyrazole Derivatives.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and isoxazole derivatives have demonstrated significant potential as anti-inflammatory agents.[1][4][16][20]
Mechanism of Action: Targeting COX-2 and NF-κB
A key mechanism of the anti-inflammatory action of isoxazoles is the selective inhibition of cyclooxygenase-2 (COX-2) .[20][21] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[22] By selectively inhibiting COX-2 over the constitutively expressed COX-1, isoxazole derivatives can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[20]
Additionally, some isoxazole derivatives have been shown to suppress the NF-κB signaling pathway , a critical regulator of the inflammatory response.[21] By inhibiting the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory genes, such as those encoding cytokines and chemokines.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[23][24]
-
Animal Acclimatization: Acclimate Wistar albino rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: control (vehicle), standard (e.g., diclofenac sodium), and test groups (different doses of the isoxazole derivative). Administer the compounds orally.
-
Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[23]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity: A Broad Spectrum of Defense
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Isoxazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a promising area of research.[4][5] The incorporation of moieties like thiophene into the isoxazole structure has been shown to enhance antimicrobial efficacy.[15]
Structure-Activity Relationship (SAR)
The antibacterial activity of isoxazole derivatives is often influenced by the nature and position of substituents on the phenyl rings. For instance, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring and electron-donating groups like methoxy and dimethylamino at the C-5 phenyl ring can enhance antibacterial activity.[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Serial Dilutions: Prepare serial twofold dilutions of the isoxazole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Chalcone 28 | Antibacterial | 1 | [12][17] |
| Dihydropyrazole 46 | Antifungal | 2 ± 1 | [17] |
| Isoxazole Derivative | S. aureus | 31.25 | [5] |
| Isoxazole Derivative | B. cereus | 62.5 | [5] |
Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives.
Neuropharmacological Activity: Modulating the Central Nervous System
Isoxazole derivatives have also shown promise in the treatment of various neurological disorders.[4][25] Their ability to interact with key receptors and enzymes in the central nervous system makes them attractive candidates for the development of novel neurotherapeutics. For example, certain isoxazole derivatives act as antagonists of the metabotropic glutamate receptor 1 (mGluR1), a promising target for the treatment of neuropathic pain. Additionally, some benzo[d]isoxazole derivatives have demonstrated anticonvulsant activity by selectively blocking the NaV1.1 voltage-gated sodium channel.[26]
Conclusion and Future Perspectives
The isoxazole core structure is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility has led to the development of a plethora of derivatives with potent and diverse biological activities. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms underlying their therapeutic effects, will undoubtedly continue to fuel the discovery of new isoxazole-based drugs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their potential in combination therapies to combat complex diseases like cancer and multidrug-resistant infections. The isoxazole scaffold, with its rich chemical space and proven therapeutic potential, will undoubtedly remain a privileged structure in the armamentarium of medicinal chemists for years to come.
References
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
- A review of isoxazole biological activity and present synthetic techniques.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - MDPI.
- Isoxazole derivatives as anticancer agents - ChemicalBook. (2024, March 4).
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH.
- Anti-inflammatory evaluation of isoxazole derivatives - Scholars Research Library.
- Application Notes and Protocols: Western Blot Analysis of Apoptosis Inducer 31-Treated Cells - Benchchem.
- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
- A review of recent synthetic strategies and biological activities of isoxazole - R Discovery. (2022, November 1).
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC - NIH.
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17).
- Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. (2024, October 13).
- Validating the COX-2 inhibitory potential of novel isoxazole derivatives. - Benchchem.
- EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES - European International Journal of Science and Technology. (2016, April 3).
- Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles.
- Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC - NIH.
- Application Notes and Protocols for In Vitro Assay Development of 4-Chlorobenzo[d]isoxazole Compounds - Benchchem.
- Structure–activity relationship of isoxazole derivatives. - ResearchGate.
- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide - Benchchem.
- (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives - ResearchGate. (2025, August 7).
- Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain - PubMed.
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - NIH. (2023, February 3).
- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. (2025, August 10).
- Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024, November 6).
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
- Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 | ACS Chemical Neuroscience. (2022, February 25).
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
- Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance | Semantic Scholar.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
- Determination of Caspase Activation by Western Blot - PubMed - NIH.
- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC - NIH. (2023, March 11).
- Isoxazolo(aza)naphthoquinones: a new class of cytotoxic Hsp90 inhibitors - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Isoxazolo(aza)naphthoquinones: a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. scispace.com [scispace.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. eijst.org.uk [eijst.org.uk]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-5-(4-fluorophenyl)isoxazole in Common Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-5-(4-fluorophenyl)isoxazole, a halogenated heterocyclic compound with relevance in medicinal chemistry and materials science. Recognizing that specific quantitative solubility data for this compound is not widely published, this document emphasizes the foundational principles of solubility and presents a detailed, field-proven experimental protocol for its determination. We delve into the theoretical underpinnings of solute-solvent interactions, explaining how the molecular structure of this compound dictates its behavior in various solvent classes. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary tools to predict, measure, and interpret the solubility of this and structurally similar compounds, a critical parameter for synthesis, purification, formulation, and bioavailability.[1][2]
Introduction: The Critical Role of Solubility in Scientific Advancement
The journey of a chemical entity from discovery to application is fundamentally governed by its physicochemical properties. Among these, solubility—the ability of a solute to dissolve in a solvent to form a homogeneous system—stands as a paramount parameter.[2] For drug development professionals, poor aqueous solubility is a primary contributor to unpredictable in vitro results and low bioavailability, representing a significant hurdle in advancing promising drug candidates.[1][3][4] An estimated 40% of new chemical entities are poorly soluble in water, making solubility assessment a critical early-stage activity to avoid late-stage failures.[1][5]
This compound (MW: 242.04 g/mol , Formula: C₉H₅BrFNO) is a compound featuring a polar isoxazole ring, a nonpolar fluorophenyl group, and a bromine substituent.[6] Isoxazole derivatives are prevalent scaffolds in medicinal chemistry, valued for their versatile biological activities.[7][8] Understanding the solubility of this specific molecule in a range of common laboratory solvents is essential for:
-
Reaction Optimization: Selecting appropriate solvents for synthesis and purification.
-
Formulation Development: Designing delivery systems for pharmaceutical applications.[9]
-
Analytical Method Development: Preparing solutions for techniques like HPLC and NMR.
-
Biopharmaceutical Assessment: Predicting absorption and bioavailability as per the Biopharmaceutics Classification System (BCS).[10]
This guide provides the theoretical context and a practical, robust methodology to empower researchers to generate high-quality solubility data for this compound.
Theoretical Principles: Predicting Solubility from Molecular Structure
The solubility of a compound is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[11][12][13]
2.1. Analyzing the Solute: this compound
To predict the solubility of our target compound, we must first dissect its structural features:
-
The Isoxazole Ring: This five-membered heterocycle contains both a nitrogen and an oxygen atom. These electronegative atoms create a dipole moment, making the ring polar. The nitrogen and oxygen atoms can also act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents.[7][14]
-
The 4-Fluorophenyl Group: The phenyl ring is inherently nonpolar and lipophilic. The fluorine atom is highly electronegative but, due to its small size and the rigidity of the aromatic ring, its contribution to overall polarity is complex. Halogenated aromatic groups can participate in halogen–π interactions.[15] This part of the molecule will favor solubility in nonpolar or moderately polar solvents.
-
The Bromo Substituent: The bromine atom further increases the molecular weight and size of the molecule, which can sometimes decrease solubility.[11]
2.2. The Role of the Solvent
Solvents are typically categorized into three main classes based on their polarity and hydrogen bonding capabilities:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have large dipole moments and contain O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They are most effective at dissolving polar and ionic solutes.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They are versatile solvents for a wide range of compounds.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[13] They are best for dissolving nonpolar, lipophilic solutes.
The interplay between the structural features of this compound and these solvent properties will determine the final, experimentally observed solubility.
Experimental Protocol: The Equilibrium Shake-Flask Method
To obtain reliable and reproducible solubility data, the equilibrium (or thermodynamic) solubility must be measured. This is defined as the maximum concentration of a compound in a particular solvent at a given temperature when the system is at equilibrium.[16] The saturation shake-flask method is considered the gold standard for this determination and is recommended by regulatory agencies such as the FDA and ICH.[17][18]
Causality of the Method: This protocol is designed to be a self-validating system. By using an excess of the solid compound and allowing sufficient time for equilibration, we ensure that the solvent is truly saturated. Taking measurements at multiple time points (e.g., 24 and 48 hours) confirms that equilibrium has been reached when the measured concentrations no longer change.[17][19]
3.1. Materials and Equipment
-
This compound (solid form)[20]
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps or flasks with stoppers[19]
-
Constant temperature orbital shaker or incubator[20]
-
Centrifuge or filtration apparatus with appropriate syringe filters (e.g., 0.22 µm PTFE for organic solvents)[20]
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
3.2. Step-by-Step Methodology
-
Preparation of Stock Standards: Accurately prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO). From this, create a series of calibration standards by serial dilution to construct a calibration curve for quantitative analysis.
-
Addition of Excess Solute: Weigh an amount of this compound into a vial that is known to be in excess of its expected solubility. A good starting point is 5-10 mg.
-
Solvent Addition: Accurately add a precise volume (e.g., 1.0 or 2.0 mL) of the desired test solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for general data or 37°C for biopharmaceutical relevance).[18] Agitate the samples at a consistent speed for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[21][22][23]
-
Phase Separation: After incubation, allow the vials to rest at the set temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:
-
Filtration: Withdraw a sample of the supernatant using a syringe and pass it through a chemical-resistant syringe filter directly into an analysis vial.[20] This is the preferred method to avoid disturbing the equilibrium.
-
Centrifugation: Centrifuge the vial at high speed to pellet the excess solid, then carefully pipette the clear supernatant for analysis.
-
-
Sample Dilution: Immediately dilute the saturated supernatant with a known factor using a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the calibration curve. This also prevents the compound from precipitating out of solution.
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis method. Determine the concentration of the dissolved compound by comparing its response to the previously generated calibration curve.
-
Calculate Solubility: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility of the compound in the test solvent. Express the final result in units such as mg/mL or µg/mL.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow of the Shake-Flask method for equilibrium solubility.
Diagram 2: Factors Influencing Compound Solubility
Caption: Interplay of solute and solvent properties on solubility.
Data Presentation and Interpretation
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solvent Class | Dielectric Constant (ε) at 20°C | Experimentally Determined Solubility (mg/mL) |
| Polar Protic | |||
| Water | Polar Protic | 80.1 | Data to be determined |
| Methanol | Polar Protic | 32.7 | Data to be determined |
| Ethanol | Polar Protic | 24.6 | Data to be determined |
| Isopropanol (IPA) | Polar Protic | 19.9 | Data to be determined |
| Polar Aprotic | |||
| Acetonitrile | Polar Aprotic | 37.5 | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Data to be determined |
| Acetone | Polar Aprotic | 20.7 | Data to be determined |
| Ethyl Acetate | Polar Aprotic | 6.0 | Data to be determined |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Data to be determined |
| Nonpolar | |||
| Toluene | Nonpolar | 2.4 | Data to be determined |
| Dichloromethane (DCM) | Nonpolar | 9.1 | Data to be determined |
| Hexane | Nonpolar | 1.9 | Data to be determined |
Interpreting the Results: Upon populating the table, researchers should analyze the trends. It is hypothesized that the highest solubility will be observed in polar aprotic solvents like Acetone, THF, or Ethyl Acetate, which can effectively solvate both the polar isoxazole ring and the nonpolar fluorophenyl moiety. Solubility in alcohols (Methanol, Ethanol) is also expected to be significant due to hydrogen bonding potential.[24] Conversely, due to the large nonpolar surface area of the fluorophenyl group, solubility in water is expected to be very low. Similarly, the polar nature of the isoxazole ring will likely limit solubility in highly nonpolar solvents like hexane.
Conclusion
This guide has outlined the critical importance of solubility and provided a robust, detailed framework for the experimental determination of the solubility of this compound. By combining a theoretical understanding of molecular interactions with the practical application of the gold-standard shake-flask method, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their scientific objectives. The provided protocols, tables, and diagrams serve as essential tools to guide experimental design, data interpretation, and decision-making in synthesis, formulation, and beyond.
References
- Biorelevant. (n.d.). Equilibrium solubility of a drug substance.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- PubMed. (n.d.). [Good laboratory practice of equilibrium solubility measurement].
- Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- Avdeef, A. (2015, July 1). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. AAPS PharmSciTech.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Solubility of Things. (n.d.). Isoxazole.
- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Faculty of Science, Tanta University. (n.d.).
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Vergote, V., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
- Sigma-Aldrich. (n.d.). This compound.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20).
- European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
- Tsume, Y., et al. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.).
- Fluorochem. (n.d.). This compound.
- ECA Academy. (2016, March 9). FDA Guideline on Dissolution Testing.
- U.S. Food & Drug Administration (FDA). (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers.
- Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
- Al-Kindi Publisher. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
- ResearchGate. (2025, December 9). Influence of Solvent Nature on the Solubility of Halogenated Alkanes.
- U.S. Food & Drug Administration (FDA). (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.
- Al-Kindi Publisher. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies.
- ResearchGate. (2025, August 7). Intermolecular hydrogen bonding interactions of furan, isoxazole and oxazole with water.
- ResearchGate. (n.d.). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
- University of Huddersfield Research Portal. (2016, December 16). Solubility Determinations for Pharmaceutical API. Retrieved from University of Huddersfield Research Portal.
- ChemicalBook. (n.d.). 903130-97-2(this compound) Product Description.
- PubChem. (n.d.). Isoxazole, 5-(4-bromophenyl)-3-phenyl-.
- Journal of the American Chemical Society. (2026, January 5). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
- YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video].
- Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility.
- ResearchGate. (2024, April 10). (PDF)
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 3-Bromo-5-difluoromethoxy-2-fluorophenol in Organic Solvents.
Sources
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. bmglabtech.com [bmglabtech.com]
- 6. This compound 903130-97-2 [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ijpca.org [ijpca.org]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.ws [chem.ws]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorelevant.com [biorelevant.com]
- 17. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. enamine.net [enamine.net]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. bioassaysys.com [bioassaysys.com]
- 24. al-kindipublisher.com [al-kindipublisher.com]
A Technical Guide to the Stability and Storage of Halogenated Isoxazoles
This guide provides drug development professionals, researchers, and scientists with an in-depth understanding of the factors governing the stability of halogenated isoxazoles. By synthesizing mechanistic insights with actionable protocols, we aim to equip researchers with the knowledge necessary for the proper handling, storage, and stability assessment of these critical chemical entities.
Introduction: The Privileged Scaffold and the Halogen's Influence
The isoxazole ring is a five-membered heterocyclic scaffold of immense importance in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active molecules.[1][2][3][4] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The introduction of halogen substituents onto the isoxazole core or its appended moieties is a common strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.
However, the very features that make the isoxazole ring a versatile synthetic building block also present unique stability challenges.[5][6] This guide delineates the inherent chemical liabilities of the halogenated isoxazole framework, details the primary degradation pathways, and provides robust protocols for storage and experimental stability assessment.
The Inherent Chemical Nature of the Isoxazole Ring
The stability of an isoxazole is dictated by a delicate balance between its aromatic character and the presence of a weak nitrogen-oxygen (N-O) bond.[5][6] While the ring system is stable enough to allow for complex functionalization, this N-O bond is a key site of reactivity and a primary point of failure under various conditions.[5][6]
The inclusion of halogens can further influence this stability. While the carbon-halogen bond on an aromatic system is generally stable[7], it can introduce electronic effects that modify the reactivity of the isoxazole ring. Furthermore, heavier halogens may impart greater oxidative stability compared to lighter ones.[8] Understanding these foundational principles is crucial for predicting and mitigating degradation.
Primary Degradation Pathways of Halogenated Isoxazoles
Degradation can proceed through several mechanisms, often accelerated by common laboratory and storage conditions. Researchers must be vigilant for the following pathways.
Hydrolytic Degradation
Hydrolysis is one of the most significant threats to the integrity of the isoxazole core, with the rate and mechanism being highly dependent on pH.
A. Base-Catalyzed Ring Cleavage: Basic conditions represent a critical vulnerability for many isoxazoles. The mechanism often involves the deprotonation of an acidic proton on the ring or a substituent, initiating a ring-opening cascade. For 3-unsubstituted isoxazoles, such as the anti-inflammatory drug leflunomide, the presence of a proton at the C3 position is essential for its base-catalyzed conversion to the active metabolite A771726.[9] This reaction is significantly accelerated by increases in temperature and pH.[10]
The general mechanism proceeds via an elimination pathway following deprotonation, which leads to the cleavage of the weak N-O bond and formation of a β-ketonitrile derivative.
Caption: Base-catalyzed degradation pathway of a 3-unsubstituted isoxazole.
B. Acid-Catalyzed Hydrolysis: While often more stable under acidic than basic conditions, isoxazoles are not immune to acid-catalyzed degradation. Studies on various isoxazole derivatives have shown specific acid catalysis at low pH values (e.g., pH < 3.5).[11] The degradation products in acidic media can include ammonia, hydroxylamine, and various carbonyl compounds, resulting from the breakdown of the entire heterocyclic system.[11] For many derivatives, maximum stability is observed in the neutral pH region.[12]
Oxidative Degradation
The nitrogen atom and electron-rich aromatic system make isoxazoles susceptible to oxidative degradation from atmospheric oxygen, peroxide contaminants in solvents, or other oxidizing agents.[13][14] This can lead to a variety of oxidized products or even ring cleavage. In a biological context, cytochrome P450 enzymes are known to metabolize isoxazoles via oxidative pathways.[15][16]
Photodegradation
Halogenated aromatic compounds can be sensitive to light, particularly UV radiation.[7][13] Photodegradation can proceed through two primary routes:
-
Ring Reactions: Excitation of the isoxazole ring can lead to rearrangements or cleavage.
-
Dehalogenation: The carbon-halogen bond can undergo photolytic cleavage, leading to the formation of radical species and dehalogenated degradants.[17]
This sensitivity necessitates the protection of halogenated isoxazoles from light during storage and handling.
Recommended Storage and Handling Protocols
Adherence to proper storage and handling protocols is the most effective strategy to ensure the long-term stability of halogenated isoxazoles.
General Storage Conditions
The following table summarizes the recommended storage conditions based on the degradation pathways discussed.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place (2-8°C for long-term storage). | Reduces the rate of all chemical degradation pathways, particularly hydrolysis and thermal decomposition.[11][13] |
| Light | Store in amber glass vials or in a dark location. | Prevents photodegradation and photolytic dehalogenation.[18] |
| Atmosphere | For highly sensitive compounds, store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Solutions | Prepare solutions fresh. If storage is necessary, use neutral, aprotic solvents and store at low temperatures. | Avoids pH extremes that catalyze hydrolysis.[10][12] |
Segregation and Incompatibility
To prevent accidental degradation, it is imperative to store halogenated isoxazoles segregated from incompatible chemicals.
-
Do NOT store with: Strong bases (e.g., NaOH, KOH), strong acids, or oxidizing agents.
-
Best Practice: Store chemicals based on hazard class, not alphabetically, to avoid accidental contact between incompatible materials.[18][19] Use secondary containment to physically separate incompatible chemicals if they must be in the same cabinet.[19][20]
Container Selection
-
Primary Container: Use high-quality, inert amber glass vials with PTFE-lined screw caps. This protects from light and ensures a tight seal against moisture and air.
-
Secondary Containment: Place primary containers in a chemically resistant tray or bin to contain any potential leaks or spills.[21]
Experimental Design for Stability Assessment
A proactive approach to stability testing is essential in drug development. Forced degradation and long-term stability studies provide critical data for identifying degradation pathways and establishing appropriate storage conditions.[22][23]
Protocol: Forced Degradation (Stress Testing)
This protocol is designed to intentionally degrade the sample to identify potential degradants and establish the stability-indicating nature of an analytical method.[24] The goal is to achieve 10-20% degradation of the active substance.[24]
Objective: To rapidly identify the likely degradation products and pathways for a halogenated isoxazole under hydrolytic, oxidative, thermal, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the halogenated isoxazole in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 2-8 hours (basic conditions are often harsher).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress (Solid): Store the solid compound in an oven at 70°C for 7 days.
-
Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
-
Caption: Workflow for a forced degradation study of a halogenated isoxazole.
Protocol: Long-Term Stability Study
This protocol follows ICH guidelines to determine the shelf-life of a drug substance under recommended storage conditions.
Objective: To evaluate the stability of the halogenated isoxazole over an extended period under defined storage conditions.
Methodology:
-
Batch Selection: Use at least one representative batch of the compound.[25]
-
Storage Conditions: Store samples at the proposed long-term storage condition (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH).
-
Testing Frequency: Analyze the samples at predetermined time points as per ICH guidelines.[26] A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Parameters to Test: At each time point, analyze the sample for:
-
Appearance
-
Assay (potency of the parent compound)
-
Degradation products/impurities
-
Moisture content (if applicable)
-
Conclusion
Halogenated isoxazoles are a valuable class of compounds whose utility is directly linked to their stability. The inherent liability of the N-O bond makes them particularly susceptible to degradation via hydrolysis (especially under basic conditions), oxidation, and photolysis. A thorough understanding of these degradation pathways is not a mere academic exercise; it is a prerequisite for successful drug development. By implementing the rigorous storage, handling, and testing protocols outlined in this guide, researchers can ensure the integrity of their materials, generate reliable experimental data, and ultimately accelerate the development of safe and effective medicines.
References
- Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005). Arkivoc.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.).
- A review of isoxazole biological activity and present synthetic techniques. (2024).
- Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (n.d.). Royal Society of Chemistry.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). Royal Society of Chemistry.
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Royal Society of Chemistry.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.
- Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005).
- Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery.
- Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments. (n.d.). BenchChem.
- Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. (1991). Journal of Pharmaceutical Sciences.
- Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019). ACS Sustainable Chemistry & Engineering.
- Microbial degradation of sulfur, nitrogen and oxygen heterocycles. (2006). Trends in Microbiology.
- pH and temperature stability of the isoxazole ring in leflunomide.... (n.d.).
- Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (1990). Journal of Pharmaceutical Sciences.
- Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (n.d.).
- Best Practices for Proper Chemical Storage. (n.d.). The Synergist.
- The Top 10 Best Practices For Proper Chemical Storage. (2025). A-Z Compliance.
- (PDF) Photobiodegradation of halogenated aromatic pollutants. (2015).
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021).
- Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). LinkedIn.
- Practices for Proper Chemical Storage. (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. (2023).
- Forced Degrad
- Chemical Storage Guidelines. (n.d.). University of California, Santa Cruz.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- Stability testing of existing active substances and related finished products. (2023).
- Testing Drug Stability for Long-Term Storage. (2019). Labcompare.
- Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. (n.d.). Journal of the American Chemical Society.
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpca.org [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. csuohio.edu [csuohio.edu]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 20. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 21. labmanageracademy.com [labmanageracademy.com]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 24. biopharminternational.com [biopharminternational.com]
- 25. pharmtech.com [pharmtech.com]
- 26. ema.europa.eu [ema.europa.eu]
Methodological & Application
Introduction: The Strategic Importance of Isoxazole Functionalization
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(4-fluorophenyl)isoxazole
The isoxazole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly valuable heterocycle. The targeted functionalization of the isoxazole nucleus is a critical step in the synthesis of novel compounds for lead optimization and the development of new chemical entities.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, high functional group tolerance, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic, easily removable boron-containing byproducts.[3][4]
This application note provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of this compound, a common intermediate in synthetic programs. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental procedure, and provide insights into troubleshooting common issues, aiming to equip researchers with the knowledge to successfully implement this crucial transformation.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
-
Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction, resulting in a square-planar Pd(II) complex.[1][6]
-
Transmetalation : This step involves the transfer of the organic group (R²) from the organoboron species to the Pd(II) center. Crucially, the organoboronic acid must first be activated by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium complex, displacing the halide ligand.[10][11][12] The choice of base is therefore critical to the reaction's success.[11]
-
Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol provides a general method for the coupling of an arylboronic acid with this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific, challenging substrates.
Reagents and Conditions Summary
| Component | Role | Stoichiometry (Equivalents) | Example Quantity (for 1 mmol scale) |
| This compound | Electrophile | 1.0 | 256 mg |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.01 - 0.05 (1-5 mol%) | 11.5 - 58 mg |
| Base (e.g., K₂CO₃) | Activator | 2.0 - 3.0 | 276 - 415 mg |
| Solvent System (e.g., 1,4-Dioxane/H₂O) | Solvent | - | 4 mL / 1 mL (4:1 v/v) |
Materials and Equipment
-
This compound
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a suitable Pd(II) precatalyst with a phosphine ligand)[13][14]
-
Anhydrous inorganic base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate)[11]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Degassed deionized water
-
Reaction vessel (e.g., round-bottom flask or microwave vial) equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon line with manifold)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Analytical equipment (TLC, LC-MS, NMR)
Detailed Step-by-Step Procedure
-
Reaction Setup : To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere : Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[7]
-
Reaction Execution : Place the reaction vessel in a preheated oil bath (typically 80-100 °C) and stir vigorously.[7] Alternatively, for accelerated reaction times, microwave irradiation (e.g., 120-150 °C for 30-60 minutes) can be employed if the equipment is available.[15]
-
Monitoring Progress : Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours for conventional heating).
-
Workup - Quenching and Extraction :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to dissolve the inorganic salts.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Workup - Washing and Drying :
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
-
Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Caption: General experimental workflow for the Suzuki coupling protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Inappropriate base or solvent.4. Low reaction temperature. | 1. Use fresh catalyst or a more robust pre-catalyst.2. Ensure thorough degassing of all liquids and purging of the reaction vessel.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DME).4. Increase the reaction temperature or switch to microwave heating. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Certain palladium catalysts are more prone to this side reaction. | 1. Improve inert atmosphere technique.2. Screen different palladium catalysts and ligands. |
| Protodeborylation / Debromination | 1. Cleavage of the C-B bond by hydrolysis or protonation.[16]2. Reductive cleavage of the C-Br bond. | 1. Use a slight excess of the boronic acid (1.2-1.5 eq).[3]2. Ensure reaction conditions are not overly harsh; consider a milder base or lower temperature. |
| Difficulty in Purification | 1. Residual catalyst or boron byproducts.2. Product has similar polarity to starting materials. | 1. An aqueous wash (e.g., with dilute acid or base) during workup can help remove some impurities.2. Optimize chromatography conditions (try different solvent systems or use a high-resolution column). |
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- Alonso, F., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Couto, C. G., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Leadbeater, N. E., & Marco, M. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Wang, Z., et al. Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. ACS Medicinal Chemistry Letters.
- Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Bellina, F., & Rossi, R. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews.
- Organometallics - ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Flegeau, E. F., et al. Suzuki Coupling of Oxazoles. Organic Letters.
- YouTube. Common Byproducts in Suzuki Coupling.
- ResearchGate. Reaction of the isoxazole 3f under our standard Suzuki conditions.
- ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
- Andrew G Myers Research Group. The Suzuki Reaction.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
Sources
- 1. byjus.com [byjus.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bromo-isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Isoxazole Functionalization
The isoxazole motif is a cornerstone in medicinal chemistry, embedded within the structures of numerous FDA-approved drugs and clinical candidates. This five-membered heterocycle, with its adjacent nitrogen and oxygen atoms, is a versatile scaffold that can engage in various biological interactions. The strategic functionalization of the isoxazole core is therefore a critical endeavor in the pursuit of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the precise and efficient derivatization of isoxazole rings.[1]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing bromo-isoxazoles as key building blocks. We will delve into the mechanistic underpinnings of these transformations, offering practical insights into catalyst selection, reaction optimization, and troubleshooting. Detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions are presented to empower researchers in their synthetic campaigns.
The Challenge and Opportunity of Bromo-isoxazoles in Cross-Coupling
Bromo-isoxazoles serve as versatile electrophilic partners in a multitude of cross-coupling reactions. However, the electron-deficient nature of the isoxazole ring presents both challenges and opportunities. This inherent electronic property can influence the reactivity of the C-Br bond, making careful optimization of reaction conditions paramount to success.[2] Key challenges often encountered include catalyst deactivation, low product yields, and competing side reactions such as dehalogenation and homocoupling.[2] Conversely, the electronic nature of the isoxazole ring can be harnessed to achieve high selectivity and functional group tolerance with the appropriate choice of catalyst and reaction parameters.
A general workflow for palladium-catalyzed cross-coupling reactions is depicted below. The success of each step is critically dependent on the judicious selection of the palladium source, ligand, base, and solvent, tailored to the specific cross-coupling reaction and the nature of the bromo-isoxazole substrate.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-isoxazole structures through the coupling of bromo-isoxazoles with organoboron reagents. The choice of catalyst, ligand, and base is critical to overcome the challenges associated with the electron-deficient isoxazole ring and to prevent side reactions like protodeboronation of the boronic acid partner.[2][3]
Causality in Experimental Choices:
-
Catalyst and Ligand: For challenging heteroaryl couplings like those involving bromo-isoxazoles, standard catalysts such as Pd(PPh₃)₄ may prove insufficient.[2] Highly active systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[2][4] These ligands facilitate the oxidative addition step and promote the reductive elimination to afford the desired product. Pd(dppf)Cl₂ is another robust catalyst that has shown considerable success.[2][5]
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[6] A careful selection is necessary to ensure high yields. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed.[2] For substrates sensitive to strongly basic conditions, milder bases such as potassium fluoride (KF) can be advantageous.[2]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water, are typically used to ensure the solubility of both the organic and inorganic reaction components.[7]
Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions
| Bromo-isoxazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-5-phenylisoxazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [5] |
| 2-Bromo-5-phenyloxazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 120 (MW) | 0.33 | - | [2] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acids | XPhosPdG2 / XPhos | - | - | - | - | - | [8] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [5] |
Note: This table provides illustrative examples. Optimal conditions are substrate-dependent and may require further screening.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-5-phenylisoxazole
This protocol describes the coupling of 3-bromo-5-phenylisoxazole with phenylboronic acid.
Materials:
-
3-Bromo-5-phenylisoxazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Anhydrous 1,4-dioxane
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add 3-bromo-5-phenylisoxazole, phenylboronic acid, and potassium carbonate.
-
Add Pd(dppf)Cl₂ (3 mol%).[2]
-
Add 5 mL of degassed 1,4-dioxane.[2]
-
Seal the vial with a cap and place it in a microwave reactor.
-
Heat the mixture to 120°C for 20 minutes with stirring.[2]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-diphenylisoxazole.
Heck Coupling: C(sp²)–C(sp²) Bond Formation with Alkenes
The Heck reaction offers a reliable method for the arylation of alkenes with bromo-isoxazoles, leading to the formation of styrenyl-isoxazoles and related derivatives.[9] The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand, although ligandless conditions have also been reported.[10]
Causality in Experimental Choices:
-
Catalyst System: A common catalyst system is Pd(OAc)₂ with a phosphine ligand such as P(o-tol)₃.[11] For less reactive bromo-isoxazoles, more active catalyst systems may be necessary. Ligandless catalysis using Pd/C or other heterogeneous catalysts can also be effective, though often requiring higher temperatures.[11][12]
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is required to neutralize the HBr generated during the catalytic cycle.[1][13]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.[11] The choice of solvent can influence the reaction rate and selectivity.
Experimental Protocol: Heck Coupling of 5-Bromo-3-methylisoxazole with Styrene
This protocol details the coupling of 5-bromo-3-methylisoxazole with styrene.
Materials:
-
5-Bromo-3-methylisoxazole (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask equipped with a condenser and a magnetic stir bar, add 5-bromo-3-methylisoxazole, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100°C and stir for 8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Alkynyl-isoxazoles
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between a bromo-isoxazole and a terminal alkyne.[14] This reaction is typically co-catalyzed by palladium and copper salts in the presence of an amine base.[15][16]
Causality in Experimental Choices:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[11] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling).
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.[14]
-
Solvent: Anhydrous solvents like THF, DMF, or toluene are commonly employed.
Experimental Protocol: Sonogashira Coupling of 4-Iodo-3,5-dimethylisoxazole
This protocol is adapted for a bromo-isoxazole and describes the coupling of a halo-isoxazole with a terminal alkyne.[17]
Materials:
-
4-Bromo-3,5-dimethylisoxazole (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 4-bromo-3,5-dimethylisoxazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction mixture at room temperature or gently heat to 60°C for 6 hours, monitoring by TLC.
-
Upon completion, evaporate the solvent, and take up the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-arylisoxazoles, which are prevalent motifs in pharmacologically active compounds.[18] This reaction couples a bromo-isoxazole with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a strong base.[19][20]
Causality in Experimental Choices:
-
Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[21] Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often employed to facilitate the catalytic cycle, especially for challenging substrates like electron-deficient bromo-isoxazoles.[22][23]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[20] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.[19]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are the solvents of choice for this transformation.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methylisoxazole with Morpholine
This protocol provides a general procedure for the amination of a bromo-isoxazole.
Materials:
-
3-Bromo-5-methylisoxazole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by 3-bromo-5-methylisoxazole and morpholine.
-
Seal the tube and heat the reaction mixture to 100°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Perspectives
Palladium-catalyzed cross-coupling reactions of bromo-isoxazoles are a robust and versatile strategy for the synthesis of a diverse array of functionalized isoxazole derivatives. The protocols and insights provided in this guide serve as a foundation for researchers to design and execute these powerful transformations. The continued development of novel palladium catalysts and ligands will undoubtedly further expand the scope and utility of these reactions, enabling the synthesis of increasingly complex and biologically relevant molecules for the advancement of drug discovery and development.
References
- ResearchGate. (n.d.).
- Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ScienceDirect. (2025).
- Organic Chemistry Portal. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. [Link]
- Frontiers. (2024).
- National Institutes of Health. (2024).
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
- Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
- ResearchGate. (2025). Efficient and ligand free palladium catalyst for Suzuki and Heck cross-coupling reactions. [Link]
- MDPI. (n.d.).
- ResearchGate. (2025).
- YouTube. (2025).
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- National Institutes of Health. (2024).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- YouTube. (2019). Sonogashira coupling. [Link]
- National Institutes of Health. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... [Link]
- National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
- National Institutes of Health. (n.d.).
Sources
- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 21. youtube.com [youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-Bromo-5-(4-fluorophenyl)isoxazole as a Versatile Synthetic Intermediate
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the practical application of 3-Bromo-5-(4-fluorophenyl)isoxazole. The isoxazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3] This guide focuses on the strategic utility of the bromine atom at the C-3 position, a versatile handle for constructing complex molecular architectures through modern cross-coupling methodologies. We present not just the protocols, but the underlying chemical logic, enabling scientists to adapt and innovate upon these foundational techniques.
Introduction: The Isoxazole Core in Modern Synthesis
The 5-membered isoxazole heterocycle is a privileged scaffold in drug discovery, prized for its metabolic stability, ability to engage in hydrogen bonding, and dipolar interactions.[3] The subject of this guide, this compound, is an exemplary building block that combines this valuable core with two key features for synthetic diversification:
-
The C-3 Bromo Group: This serves as a highly reliable reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and nitrogen nucleophiles.
-
The C-5 Aryl Group: The 4-fluorophenyl substituent not only modulates the electronic properties of the isoxazole ring but is also a common feature in bioactive molecules, often enhancing binding affinity through halogen bonding or by occupying hydrophobic pockets in target proteins.
This combination makes this compound a powerful intermediate for generating libraries of novel compounds for screening and lead optimization.
Compound Properties and Safety Data
Prior to any experimental work, a thorough understanding of the reagent's physical and chemical properties is essential.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 903130-97-2 | [4] |
| Molecular Formula | C₉H₅BrFNO | [4][5] |
| Molecular Weight | 242.04 g/mol | [4] |
| Appearance | Solid / Light grey powder | [4][6] |
| Boiling Point | 317.1°C at 760 mmHg | [5] |
| Density | 1.601 g/cm³ | [5] |
| InChI Key | PZNNZGICSJRAMW-UHFFFAOYSA-N | [4] |
Table 2: Hazard and Safety Information
| Category | Information | Source |
| Pictogram | GHS07 (Harmful/Irritant) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water and soap. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5][6] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [5][6][7] |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its performance as an electrophile in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the isoxazole ring facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles.
Caption: General workflow for functionalizing the isoxazole core.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[8][9] This reaction is widely used in the synthesis of biaryl and substituted styrene compounds.[8] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9][10]
Causality: For this compound, the Suzuki coupling allows for the direct attachment of aryl, heteroaryl, or vinyl groups at the 3-position. This is invaluable for exploring the structure-activity relationship (SAR) of a potential drug candidate by modifying steric and electronic properties.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijpca.org [ijpca.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
The Versatile Scaffold: 3-Bromo-5-(4-fluorophenyl)isoxazole in Modern Medicinal Chemistry
The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3][4][5][6][7] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active molecules, including approved drugs.[1][5][6][7] Within this esteemed class of compounds, 3-Bromo-5-(4-fluorophenyl)isoxazole emerges as a molecule of significant interest for researchers and drug development professionals. The strategic placement of a bromine atom at the 3-position and a 4-fluorophenyl group at the 5-position provides a versatile platform for further chemical modification and a potential key to unlocking potent and selective biological activity.
This comprehensive guide provides an in-depth exploration of this compound, from its synthesis to its potential applications in medicinal chemistry. We will delve into detailed protocols, the rationale behind experimental choices, and the potential biological targets of this intriguing molecule.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 3,5-disubstituted isoxazoles can be achieved through several reliable methods, with two of the most common being the cyclization of α,β-unsaturated ketones (chalcones) and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[2][3][4][8][9][10][11] Below is a detailed protocol for the synthesis of this compound, primarily based on the well-established chalcone cyclization method.[3][4][10][11]
Part 1: Synthesis of the Chalcone Intermediate
The initial step involves the Claisen-Schmidt condensation to form the chalcone precursor.
Caption: Workflow for the synthesis of the chalcone intermediate.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroacetophenone (1 equivalent) in ethanol.
-
Addition of Base: To this solution, add an aqueous solution of sodium hydroxide (NaOH) dropwise while stirring at room temperature.
-
Addition of Aldehyde: Slowly add dibromoacetaldehyde (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone intermediate.
Causality: The basic conditions generated by NaOH deprotonate the α-carbon of 4-fluoroacetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of dibromoacetaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).
Part 2: Cyclization to form this compound
The synthesized chalcone is then cyclized to form the final isoxazole product.
Caption: Workflow for the cyclization to the final product.
Protocol:
-
Reaction Setup: Dissolve the chalcone intermediate (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol in a round-bottom flask.
-
Addition of Base: Add a solution of a suitable base, such as potassium hydroxide (KOH), to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield pure this compound.
Causality: Hydroxylamine attacks the β-carbon of the chalcone via Michael addition, followed by an intramolecular cyclization and subsequent elimination of HBr and water to form the stable aromatic isoxazole ring.
Potential Applications in Medicinal Chemistry
While specific biological data for this compound is not extensively reported in publicly available literature, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.
Anticancer Activity
The isoxazole scaffold is a common feature in many anticancer agents.[6][12][13] Derivatives of 3-bromo-4,5-dihydroisoxazole have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), an enzyme crucial for the energy metabolism of cancer cells.[2][3][14] The electrophilic nature of the C3-bromine atom in the dihydroisoxazole ring is key to this activity. Although the aromatic isoxazole is less reactive, the presence of the bromine atom still offers a potential site for interaction with biological targets.
Proposed Biological Target: Glyceraldehyde-3-phosphate dehydrogenase (hGAPDH)
Experimental Protocol: hGAPDH Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human GAPDH, NAD+, and glyceraldehyde-3-phosphate in a suitable buffer (e.g., triethanolamine buffer).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add the buffer, NAD+, and the test compound solution.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the compound by plotting the percentage of inhibition against the inhibitor concentration.
Anti-inflammatory Activity
Isoxazole derivatives have also shown promise as anti-inflammatory agents.[5][15] Some analogues have been found to inhibit key inflammatory mediators such as p38 mitogen-activated protein kinase (MAPK). The 4-fluorophenyl moiety is a common substituent in many known anti-inflammatory drugs.
Proposed Biological Target: p38 Mitogen-Activated Protein Kinase (MAPK)
Experimental Protocol: p38 MAPK Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of active p38 MAPK enzyme and a suitable substrate (e.g., ATF-2) in a kinase assay buffer containing ATP.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer, substrate, ATP, and the test compound.
-
Initiate the reaction by adding the p38 MAPK enzyme.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction and detect the phosphorylated substrate using a specific antibody in an ELISA format or by using a phosphospecific substrate and a suitable detection reagent.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase activity against the inhibitor concentration.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-phenyl-isoxazole analogs is significantly influenced by the substituents on the phenyl ring.
| Substituent at para-position | General Effect on Activity | Rationale |
| Fluorine (F) | Often enhances potency | Increases metabolic stability and can improve binding affinity through favorable interactions. |
| Chlorine (Cl) | Generally potent | Similar to fluorine, it is an electron-withdrawing group that can enhance activity. |
| Bromine (Br) | Variable | Can increase potency but may also lead to steric hindrance. |
| Methyl (CH3) | Well-tolerated | Small alkyl groups are often well-tolerated and can improve lipophilicity. |
| Tertiary-butyl (t-Bu) | Decreases activity | Bulky groups can cause steric clashes within the binding pocket, reducing affinity. |
This table is a generalized summary based on SAR studies of related isoxazole compounds.[1]
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical routes, and the strategic placement of its functional groups suggests a high potential for potent biological activity, particularly in the realms of anticancer and anti-inflammatory research. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this versatile molecule. Further investigation into its specific biological targets and mechanism of action is warranted and could lead to the discovery of new and effective medicines.
References
- BenchChem. (2025). Structure-Activity Relationship (SAR)
- Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286.
- Galbiati, A., et al. (2023).
- TSI Journals. (n.d.). SYNTHESIS OF SUBSTITUTED BROMO-NITRO- CHALCONES AND 3, 5-DIARYL-∆2- ISOXAZOLINES.
- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
- PMC. (2024).
- Chalcones efficiently undergo (3+2) annulation reaction... (2021).
- Oriental Journal of Chemistry. (n.d.).
- Scholars Research Library. (n.d.).
- ResearchGate. (n.d.).
- PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- PubChemLite. (n.d.). This compound (C9H5BrFNO).
- Fluorochem. (n.d.). This compound.
- PubMed. (2020).
- Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife.
- Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
- PubMed. (2010).
- PMC. (2022).
- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles.
- A review of isoxazole biological activity and present synthetic techniques. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpca.org [ijpca.org]
- 8. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. air.unipr.it [air.unipr.it]
- 15. mdpi.com [mdpi.com]
Anticancer activity screening of 3-Bromo-5-(4-fluorophenyl)isoxazole derivatives
An in-depth guide to the in-vitro evaluation of 3-Bromo-5-(4-fluorophenyl)isoxazole derivatives for potential anticancer properties.
Application Note & Protocol
Topic: Anticancer Activity Screening of this compound Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Isoxazoles in Oncology
The isoxazole ring is a privileged five-membered heterocyclic scaffold that has become a cornerstone in medicinal chemistry due to its versatile biological activities.[1] This structure is present in several commercially available drugs and is extensively explored for novel therapeutic agents. In oncology, isoxazole derivatives have garnered significant attention for their potent anticancer properties, which are often exerted through diverse mechanisms of action.[2][3][4] These mechanisms include the induction of apoptosis, inhibition of crucial cellular enzymes like topoisomerase, and disruption of tubulin polymerization, a key process in cell division.[3][4][5]
The introduction of specific substituents onto the isoxazole core can significantly modulate its pharmacological profile. Halogenation, such as the incorporation of bromine and fluorine atoms as in the this compound series, is a well-established strategy to enhance the potency and alter the pharmacokinetic properties of drug candidates. Specifically, the 3-bromo-dihydroisoxazole moiety has been identified as a covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme crucial for the high glycolytic rate of cancer cells, highlighting a targeted therapeutic strategy.[6]
This guide provides a comprehensive framework for the initial in vitro screening of novel this compound derivatives. We will detail the principles and step-by-step protocols for robust cytotoxicity assays, focusing on the Sulforhodamine B (SRB) assay as a primary method due to its reliability and cost-effectiveness.[7][8] An alternative protocol for the widely used MTT assay is also provided, enabling researchers to select the most appropriate method for their specific experimental context.
Principle of Cytotoxicity Screening
The foundational step in evaluating a potential anticancer compound is to determine its cytotoxicity—its ability to kill or inhibit the proliferation of cancer cells. This is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth. In vitro screening using established human cancer cell lines is a highly effective first-pass method.[9][10][11]
Two primary colorimetric assays are presented here:
-
Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number. The assay is terminated by fixing the cells with trichloroacetic acid (TCA). Its key advantages include stability, sensitivity, and fewer interferences from test compounds.[7][13]
-
MTT Assay: This metabolic assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[14] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable, metabolically active cells.[14] The intensity of the resulting purple color is proportional to the number of living cells.
PART 1: Cell Line Selection and General Culture
The choice of cell lines is critical for obtaining clinically relevant data. It is recommended to use a panel of cell lines representing different cancer types to assess the breadth of activity.[11][15]
Recommended Starter Panel:
-
MCF-7: Human breast adenocarcinoma (luminal A).
-
A549: Human lung carcinoma.
-
HCT-116: Human colon carcinoma.
-
PANC-1: Human pancreatic carcinoma.[16]
-
PC-3: Human prostate adenocarcinoma.
Protocol: General Cell Culture and Maintenance
-
Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Media: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The specific medium depends on the cell line's requirements.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA solution and incubate for a few minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the appropriate split ratio.
-
PART 2: Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol is optimized for adherent cells in a 96-well plate format.
Materials and Reagents
-
Selected cancer cell lines
-
Complete growth medium
-
This compound derivatives (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
Experimental Workflow Diagram
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells that are in their exponential growth phase.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (this may require optimization per cell line).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Rationale: Seeding a consistent number of healthy, proliferating cells is crucial for reproducibility.
-
Incubate the plate for 24 hours to allow cells to attach firmly to the bottom of the wells.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoxazole derivatives in complete growth medium from your DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate the plate for 72 hours.
-
Rationale: A 72-hour incubation period is standard for assessing the effects of cytotoxic agents on cell proliferation.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% TCA to each well without removing the treatment medium.
-
Incubate the plate at 4°C for at least 1 hour.
-
Rationale: TCA fixes the cells by precipitating proteins, ensuring that all cellular material adheres to the plate during subsequent washing steps.[17]
-
-
Staining:
-
Wash the plates four to five times with slow-running tap water to remove TCA, medium, and dead cells.[17]
-
Allow the plates to air-dry completely at room temperature.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Rationale: This allows the SRB dye to stoichiometrically bind to the protein content of the fixed cells.[13]
-
-
Solubilization and Reading:
-
Quickly wash the plates four times with 1% acetic acid to remove any unbound dye.
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10-15 minutes to fully solubilize the protein-bound dye.
-
Measure the absorbance (Optical Density, OD) at 540 nm using a microplate reader.
-
PART 3: Data Analysis and Interpretation
-
Calculate Percentage Growth Inhibition (PGI): The PGI is calculated for each concentration of the test compound using the following formula:
PGI (%) = [1 - (OD_treated / OD_vehicle_control)] * 100
-
Determine the IC50 Value:
-
Plot the PGI values against the logarithm of the compound concentrations.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
-
Example Data Presentation
Below is a table summarizing hypothetical IC50 values for a series of this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Structure | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT-116 |
| ISO-F-01 | R = -CH₃ | 15.2 | 21.5 | 18.9 |
| ISO-F-02 | R = -OCH₃ | 8.7 | 12.3 | 9.1 |
| ISO-F-03 | R = -Cl | 5.1 | 7.8 | 6.4 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 0.9 |
PART 4: Alternative Protocol - MTT Assay
The MTT assay serves as a valuable alternative or confirmatory test.
Potential Mechanism of Action Pathway
Caption: Simplified pathway of isoxazole-induced apoptosis.
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB protocol.
-
MTT Addition:
-
After the 72-hour drug incubation, remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Rationale: Metabolically active cells will reduce the yellow MTT to purple formazan crystals during this incubation.[18]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Rationale: DMSO is a powerful solvent required to dissolve the insoluble formazan crystals for spectrophotometric measurement.[18]
-
-
Reading: Measure the absorbance at 570 nm.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | - Uneven cell seeding.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.[19] |
| Low Absorbance Signal | - Suboptimal cell density.- Incomplete solubilization of dye/formazan. | - Optimize the initial cell seeding number for each cell line.- Ensure thorough mixing after adding the solubilization buffer (Tris/DMSO).[19] |
| High Background | - Contamination of reagents or cultures.- (MTT Assay) Phenol red in the medium. | - Use fresh, sterile reagents and maintain aseptic technique.- For the MTT assay, consider using phenol red-free medium during the MTT incubation step.[19] |
Conclusion
This document provides a detailed and scientifically grounded guide for conducting the initial anticancer screening of this compound derivatives. By employing robust and validated protocols such as the SRB and MTT assays, researchers can reliably determine the cytotoxic potential of novel compounds. The inclusion of experimental rationale, data analysis guidelines, and troubleshooting tips aims to equip drug development professionals with the necessary tools to generate reproducible and meaningful data, paving the way for further preclinical evaluation of promising isoxazole-based therapeutic candidates.
References
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). A Comprehensive Review.
- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
- Bauer, J. A., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX.
- Burik, A. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [https://www.benthamscience.com/abstract/2022/10/20/21573215102201]
- A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [https://wjarr.com/content/review-isoxazole-biological-activity-and-present-synthetic-techniques]
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2018). Oncology Letters.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Molecules.
- Gillet, J.-P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research.
- Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.
- MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. Available at: [https://www.researchgate.
- Abu Bakr, S. M., et al. (2015). Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. Research on Chemical Intermediates. Available at: [https://www.researchgate.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics.
- Kasinski, A. L., & Kelnar, K. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
- MTT assay and its use in cell viability and proliferation analysis. Abcam. Available at: [https://www.abcam.
- Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. (2021). Molecular Cancer Therapeutics.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [https://www.researchgate.net/publication/375760810_Synthesis_characterization_of_isoxazole_derivatives_and_evaluation_of_their_antibacterial_antioxidant_and_anticancer_activity]
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [https://www.researchgate.
- Audia, A., & Ciarlo, E. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. Journal of Clinical Medicine.
- SRB Cytotoxicity Assay. (2023). Canvax Biotech.
- Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. (2023). European Journal of Medicinal Chemistry.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Molecules.
- Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. ResearchGate. Available at: [https://www.researchgate.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
hGAPDH inhibition assay using 3-bromo-4,5-dihydroisoxazole derivatives
Application Note & Protocol
Title: A Guide to the Kinetic Characterization of 3-Bromo-4,5-dihydroisoxazole Derivatives as Covalent Inhibitors of Human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH)
Abstract
Human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) is a pivotal enzyme in cellular metabolism, recognized for its canonical role in glycolysis and an expanding repertoire of non-glycolytic "moonlighting" functions in processes like apoptosis and DNA repair.[1][2] Its overexpression and contribution to the high glycolytic rate of cancer cells (the Warburg effect) have positioned it as a compelling therapeutic target.[3][4][5] The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold represents a promising class of covalent inhibitors designed to irreversibly inactivate hGAPDH by targeting its catalytic cysteine residue.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the inhibitory activity of BDHI derivatives against hGAPDH. We present detailed protocols for both initial screening via IC₅₀ determination and in-depth kinetic characterization to determine the second-order rate constant (k_inact/K_I), the gold standard for evaluating covalent inhibitors.
Scientific Foundation: Targeting a Metabolic and Signaling Hub
hGAPDH: A Multifunctional Therapeutic Target
Historically viewed as a constitutive "housekeeping" enzyme, hGAPDH's role is now understood to be far more complex. It catalyzes the sixth step of glycolysis—the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate while reducing NAD⁺ to NADH.[1] Beyond this, hGAPDH participates in a multitude of cellular functions, including nuclear tRNA export, DNA repair, and signaling for apoptosis.[1][2][3] Its involvement in pathologies ranging from cancer to neurodegenerative diseases like Alzheimer's and Parkinson's makes it a high-value target for therapeutic intervention.[3][4][9] In oncology, inhibiting hGAPDH is a strategy to disrupt the aberrant energy metabolism of tumor cells, which are highly dependent on glycolysis.[5]
The Covalent Inhibition Mechanism of 3-Bromo-4,5-dihydroisoxazole (BDHI) Derivatives
The catalytic mechanism of hGAPDH relies on a highly reactive thiolate anion of a cysteine residue (Cys152) in its active site.[10] BDHI derivatives are mechanism-based inhibitors that exploit this reactivity. The 3-bromo-4,5-dihydroisoxazole ring system contains an electrophilic "warhead."[6][8] The bromine atom at the C3 position serves as an excellent leaving group, facilitating a nucleophilic attack by the Cys152 residue. This attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[6][7] The substituents on the dihydroisoxazole ring can be modified to enhance binding affinity (K_I) and reactivity (k_inact), thereby tuning the inhibitor's potency and selectivity.[11]
Caption: Workflow for determining covalent inhibition constants.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, combine the hGAPDH enzyme and varying concentrations of the BDHI inhibitor in Assay Buffer. Include a "no inhibitor" control.
-
Reaction Initiation & Monitoring: Start the reaction by adding the substrate mix (G3P and NAD⁺). Immediately begin monitoring the absorbance at 340 nm over time (e.g., for 30 minutes). Causality: Unlike the IC₅₀ assay, there is no pre-incubation. The progress curves will be non-linear as the enzyme is progressively inactivated during the measurement.
-
Data Analysis:
-
Each progress curve (absorbance vs. time) will show a decreasing slope. Fit each curve to the equation for time-dependent inhibition to obtain the pseudo-first-order rate constant of inactivation (k_obs) for each inhibitor concentration [I]. Absorbance = (V₀ / k_obs) * (1 - exp(-k_obs * t)) + Offset
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations [I].
-
Fit this new plot to the saturation equation for irreversible inhibition: k_obs = (k_inact * [I]) / (K_I + [I])
-
The fitted parameters will yield the maximal inactivation rate (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I). The second-order rate constant, k_inact/K_I, represents the overall efficiency of the inhibitor.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison of different derivatives.
Table 1: Example IC₅₀ Data for BDHI Derivatives against hGAPDH
| Compound ID | R-group on Dihydroisoxazole Ring | IC₅₀ (µM) |
| BDHI-01 | Phenyl | 15.2 |
| BDHI-02 | 4-carboxyphenyl | 5.8 |
| BDHI-03 | Spirocyclic ether | 2.1 |
| BDHI-04 | Benzyl | 22.5 |
Table 2: Example Covalent Kinetic Parameters for Lead Compounds
| Compound ID | K_I (µM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) |
| BDHI-02 | 12.5 | 0.005 | 400 |
| BDHI-03 | 4.2 | 0.008 | 1905 |
Interpretation: A lower K_I indicates higher binding affinity, while a higher k_inact indicates a faster rate of covalent bond formation. The most informative metric is the k_inact/K_I ratio, which reflects the overall efficiency of the inhibitor. In the example above, BDHI-03 is the most efficient covalent inhibitor.
Conclusion
The protocols detailed in this application note provide a robust framework for the evaluation of 3-bromo-4,5-dihydroisoxazole derivatives as covalent inhibitors of hGAPDH. By progressing from initial IC₅₀ screening to a full kinetic characterization (k_inact/K_I), researchers can accurately quantify inhibitor potency and gain deeper insights into their mechanism of action. This systematic approach is essential for advancing the development of novel therapeutics that target the multifaceted roles of hGAPDH in human disease.
References
- Nicholls, C., et al. (2012). Glyceraldehyde-3-phosphate dehydrogenase in neurodegeneration and apoptosis signaling. PubMed.
- Butterfield, D. A., et al. (2010). Oxidatively Modified Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Alzheimer Disease: Many Pathways to Neurodegeneration. PubMed Central.
- Patsnap. (2024). What are GAPDH inhibitors and how do they work?. Patsnap Synapse.
- Tristan, C., et al. (2011). The diverse functions of GAPDH: views from different subcellular compartments. PubMed Central.
- Wikipedia. (2024). Glyceraldehyde 3-phosphate dehydrogenase. Wikipedia.
- Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. PubMed.
- Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
- Pacchiana, R., et al. (2022). 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. PubMed Central.
- Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. ResearchGate.
- ResearchGate. (2019). Kinetic analysis of GAPDH Km, Vmax, and Urea I50 in control and dehydrated enzymes. ResearchGate.
- ResearchGate. (2022). 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. ResearchGate.
- Wang, L., et al. (2021). Guidelines for the digestive enzymes inhibition assay. ResearchGate.
- She, D., et al. (2021). Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect. PubMed Central.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate.
- Chang, W., et al. (2020). Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes. Royal Society of Chemistry.
Sources
- 1. Glyceraldehyde-3-phosphate dehydrogenase in neurodegeneration and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The diverse functions of GAPDH: views from different subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oxidatively Modified Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Alzheimer Disease: Many Pathways to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Antimicrobial Susceptibility Testing of Novel Isoxazole Compounds
Abstract
The isoxazole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of novel isoxazole compounds for their antimicrobial properties. We will delve into the foundational principles and provide detailed, step-by-step protocols for determining key antimicrobial susceptibility testing (AST) parameters, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This guide emphasizes not just the "how" but the "why" of methodological choices, ensuring scientific integrity and generating reliable, reproducible data for your research and development pipeline.
Introduction: The Rationale for Isoxazole Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance (AMR) constitutes a global health crisis, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[4] Isoxazole-containing compounds have emerged as a promising area of investigation.[5] The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a versatile pharmacophore found in several FDA-approved drugs.[1][3] Its unique electronic properties and the stability of the ring system allow for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][6]
Published research suggests that isoxazole derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of essential metabolic pathways or by targeting the bacterial cell wall or membrane.[1] The distinction between bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) activity is a critical early-stage characterization for any new antimicrobial agent.[1] This guide will equip you with the standardized methodologies to make these crucial determinations.
Foundational Antimicrobial Susceptibility Testing (AST) Methodologies
The cornerstone of evaluating a new antimicrobial agent is determining its potency. The two most widely accepted and standardized methods for this are broth microdilution and disk diffusion, primarily governed by guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is considered the "gold standard" for quantitative AST.[11] It determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation.[7][12] This method is highly reproducible and provides a quantitative result (the MIC value), making it ideal for comparing the potency of different compounds.
Disk Diffusion for Qualitative Susceptibility Assessment
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative technique.[13][14] A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[14] While less precise than broth microdilution, it is a valuable screening tool.
Minimum Bactericidal Concentration (MBC) for Assessing Cidal Activity
While the MIC indicates the concentration needed to inhibit growth, the MBC determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[15][16][17][18] This is a critical parameter for understanding whether a compound is bacteriostatic or bactericidal. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]
Experimental Workflow for Assessing Novel Isoxazoles
A logical and structured workflow is essential for the efficient and accurate evaluation of novel compounds. The following diagram outlines the recommended experimental pathway.
Caption: High-level experimental workflow for antimicrobial testing of novel isoxazole compounds.
Detailed Protocols
The following protocols are based on established CLSI and EUCAST guidelines to ensure data integrity and reproducibility.[7][9]
Protocol 4.1: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M07 standard.[7][12][19]
Materials:
-
Novel isoxazole compound
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and must be tested for inhibitory effects on its own.
-
Perform serial two-fold dilutions of the compound in CAMHB to create working solutions at 2x the final desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Setup:
-
Dispense 50 µL of the 2x compound working solutions into the appropriate wells of the 96-well plate.
-
Add 50 µL of the final bacterial inoculum to each well containing the compound, as well as to a positive control well (containing only broth and inoculum). This brings the final volume to 100 µL and the compound concentrations to 1x.
-
Include a sterility control well containing 100 µL of uninoculated CAMHB.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]
-
-
MIC Reading:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isoxazole compound at which there is no visible growth.
-
Caption: Visual representation of MIC determination in a 96-well plate.
Protocol 4.2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay.[18]
Materials:
-
MIC plate from Protocol 4.1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated inoculation loop or micropipette
Procedure:
-
Subculturing:
-
From each well in the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[16]
-
Spot-plate the aliquot onto a sterile MHA plate. Be sure to label the plate clearly to correlate with the well concentration.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[16]
-
-
MBC Reading:
Data Presentation and Interpretation
Organizing results in a clear, tabular format is crucial for analysis and comparison.
Table 1: Representative MIC and MBC Data for Novel Isoxazole Compounds
| Compound ID | Test Organism (ATCC #) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| ISOX-001 | Staphylococcus aureus (29213) | 4 | 8 | 2 | Bactericidal |
| ISOX-001 | Escherichia coli (25922) | 16 | >128 | >8 | Bacteriostatic |
| ISOX-002 | Staphylococcus aureus (29213) | 8 | 16 | 2 | Bactericidal |
| ISOX-002 | Escherichia coli (25922) | 32 | >128 | >4 | Bacteriostatic |
| Ciprofloxacin | Staphylococcus aureus (29213) | 0.25 | 0.5 | 2 | Bactericidal |
| Ciprofloxacin | Escherichia coli (25922) | 0.015 | 0.03 | 2 | Bactericidal |
Disclaimer: The data presented above are for illustrative purposes only and should be determined experimentally.
Troubleshooting and Scientific Considerations
-
Compound Solubility: Poor solubility is a common challenge.[20] Ensure the compound is fully dissolved in the stock solution. If precipitation is observed in the assay wells, the MIC value will be inaccurate. Consider alternative solvents or formulation strategies, but always validate that the solvent has no intrinsic antimicrobial activity.
-
Inoculum Density: The final inoculum concentration is a critical variable.[20] An inoculum that is too low can lead to falsely low MICs, while an overly dense inoculum can result in falsely high MICs. Always use a standardized and verified inoculum.
-
Skipped Wells: Occasionally, growth may be observed at a higher concentration while being absent at a lower one. This can be due to contamination, compound precipitation, or resistance development. The test should be repeated.
-
Quality Control: Always run reference ATCC strains with known MIC values for standard antibiotics alongside your novel compounds.[11] This validates the assay setup, media quality, and inoculum preparation. Results should fall within the CLSI or EUCAST-defined quality control ranges.[10][21]
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial antimicrobial characterization of novel isoxazole compounds. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that is essential for advancing promising candidates through the drug discovery pipeline. A thorough understanding of a compound's MIC and MBC against a relevant panel of pathogenic bacteria is the foundational first step in the journey toward developing a new therapeutic agent to combat the growing threat of antimicrobial resistance.
References
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.).
- EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 5.0. (2015). EUCAST.
- EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 7.0. (2019). EUCAST.
- CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024).
- Giske, C. G., et al. (2013).
- Disk diffusion test method. (n.d.). Various Sources.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.).
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (2025). BenchChem.
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012).
- Disk Diffusion and Quality Control. (2026). EUCAST.
- The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020). PubMed Central.
- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Drug Delivery and Therapeutics.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed.
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023).
- Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (2009).
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology.
- Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. (n.d.). ANSI Webstore.
- Understanding the Practices and Challenges in Antimicrobial Susceptibility Testing: A Qualitative Study of Medical Laboratory Technicians in Saudi Arabia. (2024). Journal of Multidisciplinary Healthcare.
- Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). PMC - NIH.
- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijmtlm.org [ijmtlm.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 11. journals.asm.org [journals.asm.org]
- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 13. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 14. ketoanantamhcm.com [ketoanantamhcm.com]
- 15. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. microchemlab.com [microchemlab.com]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of the Isoxazole Ring for Structure-Activity Relationship (SAR) Studies
Abstract
The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry.[1] Its presence in numerous FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole, attests to its significance.[2][3][4] The isoxazole moiety is not merely a passive structural component; its unique electronic properties, including its capacity to act as a bioisosteric replacement for other functional groups like esters or amides, and its susceptibility to strategic chemical modification, make it an invaluable tool for drug discovery professionals.[5][6] This technical guide provides an in-depth exploration of the chemical logic and experimental protocols for the derivatization of the isoxazole ring. It is designed for researchers, medicinal chemists, and drug development professionals engaged in optimizing lead compounds and elucidating structure-activity relationships (SAR).
The Isoxazole Core: A Privileged Scaffold in Drug Design
The isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique combination of features. It is an electron-deficient aromatic system, which influences its reactivity and its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[2][7] Its rigid structure provides a well-defined vector for appended substituents, allowing for precise spatial exploration of a binding pocket.
The true power of the isoxazole scaffold in SAR studies lies in the distinct reactivity of its three carbon positions (C-3, C-4, and C-5), which allows for selective and systematic modification. This enables the generation of focused compound libraries where the impact of substituents at each position can be independently evaluated to build a comprehensive SAR model.
Strategic Derivatization: A Position-by-Position Analysis
The functionalization of a pre-formed isoxazole ring is often more strategically advantageous for library synthesis than constructing each derivative from acyclic precursors. Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, have revolutionized the ability to selectively derivatize the isoxazole core.[8][9]
Reactivity Landscape of the Isoxazole Ring
The reactivity of the isoxazole ring is governed by the electronegativity of the heteroatoms and the resulting polarization of the C-H bonds. The C-4 proton is generally the most acidic and thus amenable to deprotonation and subsequent electrophilic quenching. The C-3 and C-5 positions are more susceptible to functionalization via halogenation followed by cross-coupling reactions. The weak N-O bond is also a key feature, allowing for ring-opening and rearrangement reactions under specific conditions, which can be exploited for further diversification.[10][11][12]
Experimental Protocols for Derivatization
The following protocols are generalized methodologies. Researchers must optimize conditions for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: C-4 Functionalization via Deprotonation-Electrophilic Quench
Causality: The C-4 proton is the most acidic due to its position between the oxygen and nitrogen atoms. This allows for regioselective deprotonation with a strong base, creating a nucleophilic anion that can be trapped with various electrophiles.
Step-by-Step Methodology:
-
Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 3,5-disubstituted isoxazole (1.0 eq).
-
Dissolution : Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation : Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be accompanied by a color change.
-
Electrophilic Quench : Add the desired electrophile (1.2 eq) (e.g., iodomethane for methylation, N-iodosuccinimide (NIS) for iodination, or an aldehyde for hydroxymethylation) as a solution in anhydrous THF.
-
Reaction : Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: C-5 Functionalization via Halogenation and Suzuki Cross-Coupling
Causality: The C-5 position, lacking an acidic proton, is best functionalized by first installing a halogen, which then serves as a handle for transition metal-catalyzed cross-coupling reactions. This two-step sequence provides access to a vast array of aryl, heteroaryl, and vinyl substituents.
Part A: Bromination at C-5
-
Preparation : To a solution of a 3-substituted isoxazole (1.0 eq) in a suitable solvent like acetonitrile or DMF, add N-bromosuccinimide (NBS) (1.1 eq).
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up : Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification : Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude 5-bromoisoxazole is often pure enough for the next step but can be purified by chromatography if necessary.
Part B: Suzuki Cross-Coupling
-
Preparation : In a microwave vial or Schlenk tube, combine the 5-bromoisoxazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent : Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME.
-
Reaction : Seal the vessel and heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 30 minutes to 12 hours. Monitor by TLC or LC-MS.[13]
-
Work-up : After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Purification : Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the 5-arylated isoxazole.
Protocol 3.3: N-O Bond Cleavage for Scaffold Hopping
Causality: The inherent weakness of the N-O bond can be exploited under reductive conditions to open the isoxazole ring, typically yielding a β-enamino ketone or related species.[11][12] This transformation is a powerful tool for scaffold hopping, as the resulting acyclic intermediate can be re-cyclized into different heterocyclic systems, dramatically altering the core structure for SAR exploration.
Step-by-Step Methodology:
-
Preparation : To a solution of the 3,5-disubstituted isoxazole (1.0 eq) in a solvent such as ethanol or methanol, add a catalyst. Common catalysts include Raney Nickel (slurry in water) or 10% Palladium on Carbon (Pd/C).
-
Reaction : Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (from balloon pressure to 50 psi, substrate-dependent).
-
Monitoring : Stir the reaction vigorously at room temperature for 2-24 hours. Progress can be monitored by the cessation of hydrogen uptake or by LC-MS analysis.
-
Work-up : Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure. The resulting β-enamino ketone is often used directly in the next step without extensive purification.
Building the Structure-Activity Relationship (SAR)
Systematic derivatization at the C-3, C-4, and C-5 positions allows for the construction of a detailed SAR model. The goal is to understand how modifications to size, electronics, and hydrogen bonding potential at each position impact biological activity.
Key SAR Insights from Literature:
-
Anticancer Activity : For certain isoxazole-based anticancer agents, the presence of halogen substituents (e.g., chloro, bromo) on an appended phenyl ring, particularly at the para-position, is consistently associated with increased cytotoxic activity.[14][15] Conversely, the effect of methoxy groups can be variable, sometimes increasing and sometimes decreasing potency depending on the specific scaffold and target.[14][16][17]
-
Antibacterial Activity : In isoxazole-based antibacterials, substitutions on the C-3 and C-5 phenyl rings can dramatically influence efficacy. Electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring and electron-donating groups like methoxy or dimethylamino at the C-5 phenyl ring have been shown to enhance activity against certain bacterial strains.
-
General Trends : The introduction of polar groups can enhance solubility but may negatively impact cell permeability. Bulky substituents can probe for steric constraints within the target's binding site. The isoxazole ring itself can act as a hydrogen bond acceptor via its nitrogen and oxygen atoms.
Data Presentation: SAR Summary Table
The results of an SAR campaign should be summarized in a clear, tabular format to facilitate analysis.
| Compound ID | R³ Substituent (C-3) | R⁴ Substituent (C-4) | R⁵ Substituent (C-5) | Biological Activity (IC₅₀, µM) |
| Lead-01 | Phenyl | H | Methyl | 10.5 |
| Deriv-C4-01 | Phenyl | Br | Methyl | 5.2 |
| Deriv-C4-02 | Phenyl | Methoxy | Methyl | 15.8 |
| Deriv-C5-01 | Phenyl | H | 4-Cl-Phenyl | 1.1 |
| Deriv-C5-02 | Phenyl | H | 4-MeO-Phenyl | 2.3 |
| Deriv-C3-01 | 4-F-Phenyl | H | Methyl | 8.9 |
This is a representative table; actual data will vary based on the specific project.
Conclusion and Future Directions
The isoxazole ring is a remarkably versatile and powerful scaffold for medicinal chemistry and SAR studies.[15][18] The ability to selectively functionalize each of its carbon atoms through robust and well-established protocols provides a clear path for systematic lead optimization. Advances in C-H activation and metal-catalyzed cross-coupling reactions continue to expand the toolkit for isoxazole derivatization, enabling the synthesis of increasingly complex and diverse molecular architectures.[8][19] By combining these synthetic strategies with careful biological evaluation, researchers can effectively navigate chemical space to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH).
- Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.
- Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. National Institutes of Health (NIH).
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.
- N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. Semantic Scholar.
- Advances in Isoxazole Synthesis. Scribd.
- The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH).
- Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
- A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health (NIH).
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
- (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate.
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health (NIH).
- N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. National Institutes of Health (NIH).
- Synthetic approaches for functionalized isoxazoles. ResearchGate.
- Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. ResearchGate.
- Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. Royal Society of Chemistry.
- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. National Institutes of Health (NIH).
- Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. National Institutes of Health (NIH).
- N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. ResearchGate.
- Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI.
- Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. National Institutes of Health (NIH).
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. National Institutes of Health (NIH).
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.
- Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. National Institutes of Health (NIH).
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry.
- Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. SemOpenAlex.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. National Institutes of Health (NIH).
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 9. metaphactory [semopenalex.org]
- 10. N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. | Semantic Scholar [semanticscholar.org]
- 11. N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Isoxazole-Based Compounds
Introduction: The Therapeutic Potential and Toxicological Screening of Isoxazole Scaffolds
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The diverse biological effects of isoxazole derivatives necessitate a thorough evaluation of their cytotoxic potential early in the drug discovery pipeline.[4][5] In vitro cytotoxicity assays are indispensable tools for this initial screening, providing crucial data on a compound's potency, mechanism of cell death, and therapeutic window.
This guide provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of isoxazole-based compounds. We will delve into the mechanistic basis of three commonly employed assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. The protocols are designed to be robust and self-validating, empowering researchers to generate reliable and reproducible data.
Strategic Selection of In Vitro Models: The Foundation of Relevant Data
The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[6][7] A thoughtful selection process should consider the intended therapeutic application of the isoxazole compound. For anticancer drug development, a panel of cancer cell lines representing different tumor types is often employed.[8] It is also prudent to include a non-cancerous cell line to assess general cytotoxicity and selectivity.
When selecting cell lines, consider the following:
-
Tissue of Origin: Match the cell line to the target tissue or tumor type. For orally administered compounds, cell lines like Caco-2, which mimic the gastrointestinal tract, are relevant.[9]
-
Genetic Background: The unique genetic and phenotypic characteristics of each cell line can significantly influence drug response.[6][7]
-
Growth Characteristics: Adherent or suspension cells will require different handling protocols. Most primary cells have a limited number of divisions before senescence.[10]
-
Authentication: Always use authenticated cell lines from reputable sources like ATCC to ensure the validity of your results.[11][12][13]
Table 1: Example Cell Lines for Cytotoxicity Screening of Isoxazole Compounds
| Cell Line | Type | Key Characteristics | Recommended Seeding Density (96-well plate) |
| MCF-7 | Human Breast Adenocarcinoma | Estrogen receptor-positive. | 8,000 - 15,000 cells/well |
| HeLa | Human Cervical Adenocarcinoma | Widely used, robust cell line. | 5,000 - 10,000 cells/well |
| A549 | Human Lung Carcinoma | Model for lung cancer studies. | 5,000 - 10,000 cells/well |
| HepG2 | Human Hepatocellular Carcinoma | Used for hepatotoxicity studies.[9] | 10,000 - 20,000 cells/well |
| L929 | Mouse Fibroblast | Often used as a non-cancerous control. | 5,000 - 10,000 cells/well |
Note: Seeding densities are approximate and should be optimized for each cell line and experimental condition.
Principle of Cytotoxicity Assays: A Multi-Faceted Approach
A comprehensive understanding of a compound's cytotoxic profile requires a multi-pronged approach that interrogates different aspects of cell health.
Metabolic Activity Assessment: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[14] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[15]
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[16] LDH is a stable cytosolic enzyme that is released upon rupture of the plasma membrane, a hallmark of necrosis and late-stage apoptosis.[17][18] The assay measures the enzymatic activity of LDH, which catalyzes the conversion of lactate to pyruvate, coupled with the reduction of a tetrazolium salt to a colored formazan product.[16]
Apoptosis Detection: The Caspase-3/7 Assay
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents, including isoxazole derivatives, exert their effects.[1][19] Caspases are a family of proteases that are central to the apoptotic process.[20] Effector caspases, such as caspase-3 and caspase-7, are activated during apoptosis and cleave specific cellular substrates, leading to the dismantling of the cell. The Caspase-3/7 assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[21][22] The resulting signal is proportional to the level of caspase activity and, therefore, the extent of apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Testing
A typical workflow for evaluating the cytotoxicity of isoxazole-based compounds involves several key stages, from initial cell culture to final data analysis.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Protocols
Protocol 1: MTT Cell Viability Assay
Materials:
-
Cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
Isoxazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[23]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the isoxazole compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[24] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[24] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
Cells and culture reagents as in Protocol 1
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
96-well flat-bottom sterile plates
-
Microplate reader (absorbance at 490 nm and 680 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional control wells:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit (10X) 45 minutes before the assay.[25]
-
Background control: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[26] Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[25]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[25][26]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[25]
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).[25]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Protocol 3: Caspase-3/7 Apoptosis Assay
Materials:
-
Cells and culture reagents as in Protocol 1
-
Caspase-Glo® 3/7 Assay System or similar luminescent/fluorescent kit
-
White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)
-
Microplate reader with luminescence or fluorescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using the appropriate plate type for your assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[21] This typically involves equilibrating the buffer and substrate to room temperature and then combining them.
-
Reagent Addition: After the compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[21]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes. Incubate the plate at room temperature for 1 to 3 hours, protected from light. This single addition step lyses the cells and allows for the caspase cleavage of the substrate.[21]
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal is proportional to the amount of active caspase-3/7.
-
Data Analysis: The luminescent or fluorescent signal is directly proportional to the caspase activity. Compare the signal from treated cells to that of the untreated control to determine the fold-increase in apoptosis.
Interpreting the Data: Building a Mechanistic Picture
By combining the results from these three assays, a more complete picture of the cytotoxic mechanism of an isoxazole compound can be formed.
Table 2: Interpreting Cytotoxicity Assay Results
| Assay Combination Result | Possible Interpretation |
| High MTT reduction, Low LDH release, Low Caspase-3/7 activity | Compound is not cytotoxic at the tested concentrations. |
| Low MTT reduction, Low LDH release, High Caspase-3/7 activity | Compound induces apoptosis. |
| Low MTT reduction, High LDH release, Low/Moderate Caspase-3/7 activity | Compound induces necrosis or late-stage apoptosis. |
| Low MTT reduction, High LDH release, High Caspase-3/7 activity | Compound induces a mixed mode of cell death (apoptosis and necrosis). |
Many isoxazole derivatives have been shown to induce apoptosis in cancer cells.[1][27][28] This often involves the activation of intrinsic or extrinsic apoptotic pathways, culminating in the activation of effector caspases like caspase-3 and -7.
Caption: Simplified pathway of caspase-mediated apoptosis.
Conclusion and Future Directions
The in vitro cytotoxicity assays detailed in this guide provide a robust framework for the initial toxicological assessment of isoxazole-based compounds. By employing a multi-assay approach, researchers can gain valuable insights into the potency and mechanism of action of their compounds, facilitating the identification of promising drug candidates. For compounds that demonstrate significant and selective cytotoxicity, further investigations, including cell cycle analysis, mitochondrial membrane potential assays, and eventually, in vivo studies, are warranted to fully elucidate their therapeutic potential. Adherence to sound experimental design, including appropriate controls and validated protocols, is paramount for generating high-quality, reliable data in the pursuit of novel therapeutics.
References
- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
- What cell line should I choose for citotoxicity assays?.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
- ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
- MTT Assay Protocol for Cell Viability and Prolifer
- Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher. [Link]
- The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. Sciforum. [Link]
- Muse® Caspase-3/7 Kit.
- Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Elabscience. [Link]
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
- LDH Assay. Cell Biologics Inc. [Link]
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
- Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.
- In vitro human cell line models to predict clinical response to anticancer drugs.
- Establishment of Drug-resistant Cell Lines.
- Effects of synthetic isoxazole derivatives on apoptosis of T98G cells....
- Guidance for Industry. U.S.
- Section 1: In Vitro Cytotoxicity Test Methods BRD.
- Validation Study of In Vitro Cytotoxicity Test Methods.
- ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. U.S.
- Recommended Approaches to Integration of Genetic Toxicology Study Results. U.S.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 5. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. atcc.org [atcc.org]
- 12. atcc.org [atcc.org]
- 13. books.google.cn [books.google.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 19. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 22. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. cellbiologics.com [cellbiologics.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing Isoxazole Scaffolds
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology. The isoxazole ring has emerged as a "privileged scaffold" in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to form key interactions within the ATP-binding pocket of kinases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of isoxazole-containing kinase inhibitors. We will explore the fundamental rationale for using isoxazole building blocks, detail core synthetic methodologies with step-by-step protocols, and present a case study on the synthesis of a representative inhibitor. Furthermore, this guide offers insights into structure-activity relationships (SAR) and provides practical troubleshooting advice to overcome common synthetic challenges.
Introduction: The Convergence of Kinase Biology and Isoxazole Chemistry
The Kinase Superfamily: Prime Targets in Drug Discovery
The human kinome consists of over 500 protein kinases that function as key signaling molecules by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. These inhibitors typically target the ATP-binding site, competing with the endogenous ATP substrate to block the phosphorylation cascade.
The Isoxazole Moiety: A Privileged Scaffold
The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a recurring motif in many FDA-approved drugs and clinical candidates.[2][3] Its prominence stems from a combination of favorable physicochemical properties:
-
Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, while the ring system can be functionalized to include hydrogen bond donors. This allows isoxazole-containing molecules to form critical interactions with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[2][4]
-
Metabolic Stability: The aromatic nature of the isoxazole ring often imparts resistance to metabolic degradation, a desirable trait for drug candidates.[5]
-
Synthetic Versatility: The isoxazole core can be synthesized through various reliable methods and readily functionalized at multiple positions, allowing for extensive exploration of the surrounding chemical space to optimize potency and selectivity.[6][7]
-
Bioisosteric Replacement: The isoxazole ring can serve as a bioisostere for other functional groups, such as amides or carboxylic acids, to improve pharmacokinetic properties or circumvent existing intellectual property.[8][9]
Core Synthetic Strategies for Isoxazole-Based Scaffolds
The construction of the isoxazole ring is a well-established field in organic chemistry. For the purpose of kinase inhibitor synthesis, two strategies are particularly dominant: the 1,3-dipolar cycloaddition and the condensation of hydroxylamine with a 1,3-dicarbonyl equivalent.
Strategy A: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
This is arguably the most versatile and widely used method for constructing substituted isoxazoles.[6][10] The reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[11] A key advantage is the ability to generate the often-unstable nitrile oxide in situ from stable precursors like aldoximes or hydroximoyl chlorides.[10][12]
Diagram: General 1,3-Dipolar Cycloaddition Workflow
Caption: In situ generation of a nitrile oxide followed by cycloaddition.
Strategy B: Condensation with 1,3-Dicarbonyl Compounds
Another classic and robust method involves the reaction of hydroxylamine (or its hydrochloride salt) with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone.[7] This condensation reaction proceeds via a cyclization-dehydration sequence to afford the isoxazole ring. The choice of substituents on the dicarbonyl precursor directly dictates the substitution pattern on the final isoxazole product.
Diagram: Condensation Synthesis Workflow
Caption: Formation of an isoxazole via condensation and dehydration.
Protocol: Synthesis of a 3-(Isoxazol-5-yl)aniline Kinase Inhibitor Scaffold
This section provides a detailed, step-by-step protocol for the synthesis of 3-(isoxazol-5-yl)aniline, a common core structure found in numerous kinase inhibitors.[4] This protocol utilizes the 1,3-dipolar cycloaddition strategy.
Overall Synthetic Workflow
The synthesis is a two-step process starting from commercially available 3-ethynylaniline. First, an aldoxime is prepared, which is then used to generate a nitrile oxide in situ for the cycloaddition reaction.
Diagram: Synthesis of 3-(Isoxazol-5-yl)aniline
Caption: Two-step synthesis of the target kinase inhibitor scaffold.
Step-by-Step Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Ethynylaniline | 98% | Sigma-Aldrich |
| 4-Nitrobenzaldehyde | 99% | Acros Organics |
| Hydroxylamine Hydrochloride | 99% | Fisher Scientific |
| Sodium Hypochlorite | 10-15% solution | VWR |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Iron Powder (Fe) | 325 mesh | Alfa Aesar |
| Ammonium Chloride (NH₄Cl) | 99.5% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Decon Labs |
Protocol 1: Synthesis of 3-(3-(4-nitrophenyl)isoxazol-5-yl)aniline
-
Preparation of 4-Nitrobenzaldoxime:
-
Rationale: The aldoxime is the stable precursor to the reactive nitrile oxide. It is prepared first in a separate step or purchased directly. For this protocol, we assume it is pre-synthesized.
-
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethynylaniline (1.17 g, 10 mmol, 1.0 eq) and 4-nitrobenzaldoxime (1.83 g, 11 mmol, 1.1 eq).
-
Dissolve the solids in dichloromethane (DCM, 50 mL).
-
-
Cycloaddition:
-
Cool the flask to 0 °C in an ice bath.
-
Causality: The reaction is exothermic; cooling helps to control the reaction rate and prevent side reactions.
-
Add an aqueous solution of sodium hypochlorite (NaOCl, ~12%, 45 mL) dropwise over 30 minutes using an addition funnel. Vigorous stirring is essential to ensure mixing between the organic and aqueous phases.
-
Mechanism: The NaOCl acts as an oxidant, converting the aldoxime to a hydroximoyl chloride, which is then dehydrochlorinated by the base (from NaOCl solution) to form the nitrile oxide in situ.[11] The nitrile oxide immediately undergoes cycloaddition with the alkyne.
-
-
Workup and Purification:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Separate the organic layer. Extract the aqueous layer twice with DCM (2x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the product as a yellow solid.
-
Protocol 2: Synthesis of the Final Scaffold via Nitro Reduction
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add the product from Protocol 1 (e.g., 10 mmol), iron powder (2.8 g, 50 mmol, 5.0 eq), and ammonium chloride (2.67 g, 50 mmol, 5.0 eq).
-
Rationale: This is a classic Béchamp reduction. Iron powder is a cost-effective and efficient reducing agent for aromatic nitro groups in the presence of a proton source, provided here by the mild acid NH₄Cl.[4]
-
Add a mixture of ethanol and water (4:1, 100 mL).
-
-
Reduction:
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
-
Workup and Purification:
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.
-
Self-Validation: The disappearance of the yellow color of the starting material is a strong visual indicator of a successful reduction.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final 3-(isoxazol-5-yl)aniline derivative, which can be further purified by recrystallization or chromatography if necessary.
-
Structure-Activity Relationship (SAR) and Troubleshooting
SAR Insights for Isoxazole-Based Kinase Inhibitors
The synthetic versatility of the isoxazole scaffold allows for systematic modification to probe the SAR and optimize inhibitor properties.
| Position of Modification | Common Modification | Typical Impact on Kinase Binding | Reference Example |
| Isoxazole C3-substituent | Aryl or heteroaryl groups | Interacts with the hydrophobic "back pocket" of the kinase. Size and electronics are critical for selectivity. | JNK Inhibitors[13][14] |
| Isoxazole C5-substituent | Aniline, Pyridine | Forms key hydrogen bonds with the kinase hinge region. | General Kinase Scaffolds[4] |
| Aniline Ring Substituents | Small alkyl, halogen, morpholine | Probes the solvent-exposed region. Can be used to improve solubility and pharmacokinetic properties. | Sunitinib Analogs[15] |
| Isoxazole C4-substituent | H, Methyl, Halogen | Often used to fine-tune the geometry and electronics of the core. Can introduce steric clashes if too large. | CK1 Inhibitors[16][17] |
Troubleshooting Common Synthetic Issues
| Problem | Potential Cause | Suggested Solution |
| Low yield in cycloaddition | 1. Nitrile oxide dimerization. 2. Inefficient oxidation of aldoxime. | 1. Add the alkyne first, then slowly add the oxidant to the aldoxime to keep the nitrile oxide concentration low. 2. Use a different oxidant (e.g., N-chlorosuccinimide (NCS)) or ensure the NaOCl is fresh and of sufficient concentration. |
| Formation of regioisomers | Symmetrically substituted or electronically ambiguous alkynes. | For terminal alkynes, the reaction is often highly regioselective. If using internal alkynes, consider alternative synthetic routes or prepare for chromatographic separation of isomers.[18] |
| Incomplete nitro reduction | 1. Inactive iron powder. 2. Insufficient acid source. | 1. Activate the iron powder by washing with dilute HCl before the reaction. 2. Add a small amount of acetic acid to the reaction mixture to accelerate the reduction. |
| Difficulty in purification | Product is highly polar and streaks on silica gel. | 1. Add a small amount of triethylamine (~1%) to the eluent to suppress tailing of basic amine products. 2. Consider reverse-phase chromatography for very polar compounds. |
Conclusion
The isoxazole scaffold is a powerful and validated building block in the design and synthesis of potent and selective kinase inhibitors. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for drug discovery campaigns. The 1,3-dipolar cycloaddition and condensation reactions represent the most reliable and versatile methods for constructing the core ring system. By understanding the key synthetic strategies, potential pitfalls, and guiding principles of SAR, researchers can effectively leverage isoxazole chemistry to develop novel therapeutics targeting the human kinome.
References
- Benchchem. Exploring the structure-activity relationship (SAR) of 3-(Isoxazol-5-yl)aniline analogs.
- Zhang, L., et al. (2022). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Publications.
- Benchchem. The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery.
- Guchhait, S. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- Li, Y., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Publishing.
- Benchchem. An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives.
- Benchchem. Synthetic Routes to Functionalized Furo[3,4-d]isoxazole Derivatives: Application Notes and Protocols.
- Hodgetts, K. J., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Boral, K., et al. (2023). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. ResearchGate.
- Cano, C., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances.
- Guchhait, S. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
- ResearchGate. The recent progress of isoxazole in medicinal chemistry.
- Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Li, Y., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC.
- ResearchGate. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors.
- Sharma, P., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Wang, X., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC.
- Guchhait, S. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
- Hodgetts, K. J., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Schwan, A. L., et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
- Kumar, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
- ResearchGate. DNA-Compatible Huisgen [3+2] Cycloaddition with Alkenes and Alkynes to Isoxazolines and Isoxazoles.
- Rasheed, H. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
- Benchchem. A Comparative Guide to the Structure-Activity Relationships of Isoxazole and Isoxazoline Derivatives.
- Luxenburger, A., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PubMed.
- Benchchem. Head-to-head comparison of different isoxazole synthesis methods.
- Chen, C-Y., et al. (2019). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PMC.
- da Silva, A. C. S., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC.
- Luxenburger, A., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC.
- Boral, K., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Astuti, C., et al. (2023). Unraveling the Anticancer Activity of Sunitinib Derivatives Through Modifications in Solvent-Exposed Regions: Synthesis, In Vitro Evaluation, and Computational Studies. PubMed.
- Wu, D. Bioisosteres of Common Functional Groups.
- ResearchGate. Common bioisosteres of different functional groups.
- Chen, K., et al. Design, Synthesis and Biological Evaluation of Sunitinib Analogues to Improve Aqueous Solubility. ResearchGate.
- Taha, D. A. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
- Wu, D. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Abrams, T. J., et al. (2006). Sunitinib: from rational design to clinical efficacy. PubMed.
- Bakr, R. B., et al. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors. PMC.
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unraveling the Anticancer Activity of Sunitinib Derivatives Through Modifications in Solvent-Exposed Regions: Synthesis, In Vitro Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Strategies for Effective Amide Bond Formation with 5-Aminoisoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals. Abstract: The 5-aminoisoxazole scaffold is a privileged motif in medicinal chemistry, but its incorporation into molecules via amide bond formation is often challenging due to the electron-deficient nature of the exocyclic amine. This guide provides an in-depth analysis of the underlying reactivity challenges and presents a set of robust, detailed protocols designed to facilitate high-yielding acylation of 5-aminoisoxazole derivatives. We cover methodologies ranging from carbodiimide activation to the use of high-potency uronium salts and acid chlorides, complete with mechanistic insights, troubleshooting, and best practices for implementation in a drug discovery setting.
The Challenge: Reduced Nucleophilicity of the 5-Aminoisoxazole Core
The synthetic utility of 5-aminoisoxazoles is frequently impeded by the low nucleophilicity of the C5-amino group. This reduced reactivity is a direct consequence of the electronic properties of the isoxazole ring. The nitrogen lone pair is delocalized into the aromatic system, diminishing its availability for nucleophilic attack on an activated carboxylic acid.[1] This effect makes standard amide coupling conditions, which are often successful for aliphatic or electron-rich aromatic amines, sluggish and low-yielding.[2][3][4] Consequently, achieving efficient amide bond formation requires carefully optimized conditions and the selection of appropriately potent coupling reagents.
Caption: Logical flow of electronic effects in 5-aminoisoxazoles.
Optimized Protocols for Amide Coupling
To address the challenge of reduced nucleophilicity, several strategies can be employed, primarily focusing on enhancing the electrophilicity of the carboxylic acid partner. We present three reliable protocols, each suited for different substrate requirements and reaction scales.
Protocol 1: Enhanced Carbodiimide Coupling with HOBt/HOAt
Standard carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are often insufficient on their own. The addition of 1-hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) is critical.[5] These additives intercept the initial O-acylisourea intermediate to form a more reactive activated ester, which is less prone to side reactions and couples more efficiently with the weakly nucleophilic 5-aminoisoxazole.
Caption: Workflow for carbodiimide-mediated coupling.
Step-by-Step Methodology:
-
Preparation: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.2 M), add HOBt (1.2 equiv).
-
Activation: Add EDC (1.2 equiv) to the mixture and stir at room temperature for 30 minutes. The solution should remain clear.
-
Coupling: Add the 5-aminoisoxazole derivative (1.1 equiv) to the activated mixture. If the amine is available as a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 equiv).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS or TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Key Parameters for Carbodiimide Coupling
| Parameter | Recommended Condition | Rationale & Field Insights |
|---|---|---|
| Coupling Reagent | EDC (water-soluble) | The resulting urea byproduct is water-soluble, simplifying purification compared to DCC. |
| Additive | HOBt or HOAt | Forms a highly reactive ester intermediate, crucial for acylating electron-deficient amines. HOAt can sometimes offer superior performance and suppress epimerization.[5] |
| Solvent | DMF, DCM | Polar aprotic solvents are required. DMF is often superior for solubility but can be harder to remove. |
| Temperature | Room Temperature | Sufficient for most substrates. Mild heating (40-50 °C) can be beneficial for particularly stubborn couplings, but should be monitored for byproduct formation. |
Protocol 2: High-Potency Uronium/Guanidinium Salt Coupling
For challenging or sterically hindered substrates, uronium or guanidinium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are the reagents of choice.[5] These reagents provide rapid and efficient activation, often succeeding where carbodiimide methods fail.[4]
Caption: Workflow for high-potency HATU coupling.
Step-by-Step Methodology:
-
Preparation: In an inert atmosphere, combine the carboxylic acid (1.0 equiv), the 5-aminoisoxazole derivative (1.1 equiv), and a non-nucleophilic base (DIPEA, 2.5 equiv) in anhydrous DMF (0.2 M).
-
Activation & Coupling: Add a solution of HATU (1.2 equiv) in DMF to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by LC-MS.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Washing: Wash the organic layer with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate, and purify by flash chromatography.
Table 2: Key Parameters for Uronium Salt Coupling
| Parameter | Recommended Condition | Rationale & Field Insights |
|---|---|---|
| Coupling Reagent | HATU | Generally considered one of the most effective coupling reagents, especially for difficult cases, due to the formation of a highly reactive HOAt-based activated ester.[5] |
| Base | DIPEA, 2,4,6-Collidine | A non-nucleophilic base is essential to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt. 2.0-3.0 equivalents are typically required. |
| Solvent | DMF | The solvent of choice for HATU/HBTU couplings due to its high polarity and solubilizing power. |
| Temperature | 0 °C to Room Temperature | Adding the coupling reagent at 0 °C helps control the initial exotherm and can minimize potential side reactions, including racemization of chiral acids. |
Protocol 3: The Acid Chloride Method
Converting the carboxylic acid to a highly reactive acyl chloride is a classic and powerful strategy. This method is often effective when other coupling methods fail, but it is less tolerant of sensitive functional groups in the starting materials.
Step-by-Step Methodology:
-
Acid Chloride Formation: In a fume hood, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.3 M) containing a catalytic drop of DMF (the "Vilsmeier" catalyst). Add oxalyl chloride or thionyl chloride (1.5 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. This step is crucial to prevent side reactions.
-
Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the 5-aminoisoxazole (1.1 equiv) and a base such as pyridine or DIPEA (2.0 equiv) in DCM.
-
Reaction: Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up & Purification: Quench the reaction with water. Separate the layers and wash the organic phase with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry, concentrate, and purify the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficient activation. | Switch from Protocol 1 to Protocol 2 (e.g., EDC/HOBt to HATU). |
| Steric hindrance. | Increase reaction temperature to 40-60 °C and prolong reaction time. Confirm reagent quality. | |
| Multiple Byproducts | Racemization of chiral acid. | Use a racemization-suppressing additive like HOAt. Run the reaction at a lower temperature (0 °C). |
| Degradation of starting material. | Ensure anhydrous conditions. If using the acid chloride method, check for compatibility of functional groups. | |
| Difficult Purification | Urea byproducts (from DCC/EDC). | Use EDC and perform an acidic wash during work-up to remove the basic urea. Filtering DCC-urea (DCU) can be effective but is often difficult. |
| Residual DMF. | Perform multiple washes with 5% LiCl solution or brine during work-up. |
Conclusion
While the inherent electronics of the 5-aminoisoxazole ring present a tangible obstacle to amide bond formation, this challenge is readily surmountable with the correct synthetic strategy. For routine couplings, an optimized carbodiimide protocol with HOBt is often sufficient. For more demanding substrates, the use of high-potency uronium reagents like HATU provides a reliable path to success. By understanding the principles of activation and carefully selecting the appropriate reagents and conditions as outlined in this guide, researchers can confidently and efficiently synthesize complex molecules containing the valuable 5-aminoisoxazole moiety.
References
- Jain, A., et al. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3589-3592. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Al-Warhi, T., et al. (2016). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 52(6), 907-912. [Link]
- D'hooghe, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(31), 26231-26242. [Link]
- Larina, L. I., et al. (2011). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Russian Journal of Organic Chemistry, 47(6), 913-920. [Link]
- Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5609. [Link]
- Olivo, G., et al. (2017). Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. Molecules, 22(12), 2097. [Link]
- Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886. [Link]
- Ge, Y., et al. (2019). Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. The Journal of Organic Chemistry, 84(5), 2676-2688. [Link]
- Choonara, Y. E., et al. (2018). An enantioselective aza-Friedel–Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines. Organic & Biomolecular Chemistry, 16(44), 8493-8501. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 5. researchgate.net [researchgate.net]
Functionalization of the phenyl ring in 3-Bromo-5-(4-fluorophenyl)isoxazole
An Application Guide to the Strategic Functionalization of the Phenyl Ring in 3-Bromo-5-(4-fluorophenyl)isoxazole
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] These five-membered heterocycles exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The unique electronic and structural features of the isoxazole ring allow it to serve as a versatile bioisostere and a stable platform for developing novel therapeutics. By incorporating an isoxazole moiety, medicinal chemists can enhance pharmacokinetic profiles, improve target binding, and reduce toxicity.[1]
The specific molecule, this compound, represents a valuable starting material for chemical library synthesis. It combines three key features:
-
The Isoxazole Core: A stable, biologically relevant heterocycle.
-
A Phenyl Ring: A common motif for interaction with biological targets, which can be modified to tune activity and properties.
-
Two Halogen Atoms: A bromine on the isoxazole and a fluorine on the phenyl ring. The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom modulates the electronic properties of the phenyl ring.
This guide provides a detailed exploration of synthetic strategies and protocols focused specifically on the functionalization of the 4-fluorophenyl ring of this molecule, enabling researchers to generate diverse analogues for drug discovery programs.
Strategic Considerations: Regioselectivity in Electrophilic Aromatic Substitution
Before proceeding to specific protocols, it is crucial to understand the factors governing the regiochemical outcome of reactions on the 4-fluorophenyl ring. The ring is substituted with two groups that exert opposing electronic effects:
-
Fluorine (-F): An ortho-, para-directing group. While highly electronegative and deactivating through induction, its lone pairs can participate in resonance, directing incoming electrophiles to the positions ortho and para to itself. As the para position is occupied by the isoxazole, substitution is directed to the ortho positions (C-3' and C-5').
-
5-(3-Bromoisoxazolyl) Group: This heterocyclic system is electron-withdrawing and acts as a deactivating, meta-directing group. It will direct incoming electrophiles to the positions meta to the point of attachment (C-3' and C-5').
Fortunately, both the ortho-directing effect of the fluorine and the meta-directing effect of the isoxazole ring converge on the same positions: C-3' and C-5' (the positions adjacent to the fluorine atom). This alignment simplifies the regiochemical outcome, making selective functionalization highly predictable.
Figure 1: Convergent directing effects on the 4-fluorophenyl ring.
Protocol 1: Electrophilic Nitration of the Phenyl Ring
Application Overview: Nitration introduces a nitro (-NO₂) group, a versatile functional handle. The nitro group is strongly electron-withdrawing, significantly altering the electronic properties of the molecule. More importantly, it can be readily reduced to a primary amine (-NH₂), which can then be used in a vast array of subsequent reactions, including amide bond formation, reductive amination, and diazotization. The standard method for nitrating moderately deactivated aromatic rings involves a mixture of concentrated nitric and sulfuric acids.[5][6]
Figure 2: Reaction scheme for the nitration of the phenyl ring.
Experimental Protocol:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath (0 °C), cautiously add concentrated sulfuric acid (H₂SO₄, 5 mL).
-
Reagent Addition: While maintaining the temperature at 0 °C, slowly add this compound (1.0 g, 4.13 mmol) in portions to the sulfuric acid with vigorous stirring. Ensure complete dissolution.
-
Nitration: In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 0.20 mL, ~4.5 mmol) to concentrated sulfuric acid (1 mL) at 0 °C. Add this nitrating mixture dropwise to the solution of the isoxazole over 15-20 minutes. Ensure the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~50 g) with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the purified 3-Bromo-5-(4-fluoro-3-nitrophenyl)isoxazole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition | Rationale |
| Nitrating Agent | HNO₃ in H₂SO₄ | Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed on a deactivated ring. |
| Temperature | 0 °C to Room Temp. | Low initial temperature controls the exothermic reaction and minimizes the formation of dinitrated or oxidized byproducts. |
| Stoichiometry | Slight excess of HNO₃ | Ensures complete conversion of the starting material. |
| Work-up | Quenching on ice | The product is insoluble in water, allowing for precipitation and easy isolation from the acid mixture. |
Table 1: Summary of key parameters for the nitration protocol.
Protocol 2: Electrophilic Bromination of the Phenyl Ring
Application Overview: Introducing a second bromine atom, this time onto the phenyl ring, creates a di-halo-substituted scaffold. This new C-Br bond is a valuable synthetic handle for further diversification, primarily through palladium-catalyzed cross-coupling reactions. It allows for the selective and sequential functionalization of two different positions on the molecule (the C3-Br on the isoxazole and the new C3'-Br on the phenyl ring), enabling the construction of highly complex molecular architectures.
Figure 3: Reaction scheme for the bromination of the phenyl ring.
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 g, 4.13 mmol) in a suitable anhydrous solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) (20 mL) in a flask protected from light.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~50 mg) or iron filings to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (Br₂, 0.23 mL, 4.54 mmol) in the same solvent (5 mL) dropwise. A color change and evolution of HBr gas (which should be scrubbed through a base trap) will be observed.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 3-Bromo-5-(3-bromo-4-fluorophenyl)isoxazole.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition | Rationale |
| Brominating Agent | Br₂ with FeBr₃ | The Lewis acid catalyst (FeBr₃) polarizes the Br-Br bond, generating a "Br⁺" equivalent that is sufficiently electrophilic to react with the deactivated phenyl ring. |
| Solvent | Anhydrous DCM/CCl₄ | Inert solvent required to prevent reaction with the reagents. Anhydrous conditions are crucial for the Lewis acid catalyst. |
| Temperature | 0 °C to Room Temp. | Controls the reaction rate and prevents over-bromination. |
| Work-up | Na₂S₂O₃ wash | Safely neutralizes any unreacted elemental bromine. |
Table 2: Summary of key parameters for the bromination protocol.
Advanced Applications: Sequential Cross-Coupling Strategies
The true synthetic power of the halogenated products described above is realized in subsequent palladium-catalyzed cross-coupling reactions. By first installing a nitro or bromo group on the phenyl ring, researchers unlock a pathway to a vast chemical space. The workflow below illustrates how a primary functionalization (e.g., bromination) enables secondary, high-value transformations like Suzuki-Miyaura C-C bond formation or Buchwald-Hartwig C-N bond formation.[7][8][9][10][11]
Figure 4: Workflow for advanced diversification via sequential functionalization.
Protocol 3A: Suzuki-Miyaura Coupling (Post-Bromination)
Application Overview: The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[10][11] Using the 3-Bromo-5-(3-bromo-4-fluorophenyl)isoxazole intermediate, a new aryl or heteroaryl group can be installed at the 3'-position of the phenyl ring by coupling with a boronic acid or ester.
Experimental Protocol:
-
Preparation: In a reaction vial, combine 3-Bromo-5-(3-bromo-4-fluorophenyl)isoxazole (100 mg, 0.31 mmol), the desired arylboronic acid (0.47 mmol, 1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (18 mg, 5 mol%), and a base such as potassium carbonate (K₂CO₃, 129 mg, 0.93 mmol, 3 equiv.).
-
Solvent Addition: Add a mixture of solvents, typically dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Seal the vial and heat the reaction to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography to yield the C-C coupled product.
Protocol 3B: Buchwald-Hartwig Amination (Post-Bromination)
Application Overview: The Buchwald-Hartwig amination facilitates the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[7][8] This protocol allows for the introduction of primary or secondary amines at the 3'-position of the phenyl ring.
Experimental Protocol:
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere (argon), combine 3-Bromo-5-(3-bromo-4-fluorophenyl)isoxazole (100 mg, 0.31 mmol), the desired amine (0.37 mmol, 1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-8 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 45 mg, 0.47 mmol, 1.5 equiv.).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane (3 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Isolation: Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
This compound is a highly adaptable platform for the synthesis of novel chemical entities. The strategic functionalization of its 4-fluorophenyl ring, beginning with robust and predictable electrophilic substitution reactions like nitration and bromination, opens the door to a vast and diverse chemical space. The resulting halogenated and nitrated intermediates are poised for high-value transformations, including palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships essential for modern drug discovery. The protocols outlined in this guide provide a reliable foundation for researchers to build upon in their quest for the next generation of isoxazole-based therapeutics.
References
- A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. (n.d.). Bentham Science.
- Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. (2024). Academic Science Journal.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
- Isoxazole‐containing pharmacologically active molecules. (n.d.).
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- This compound (C9H5BrFNO). (n.d.). PubChemLite.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.).
- Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025).
- This compound. (n.d.). Fluorochem.
- Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. (2017). Semantic Scholar.
- Direct nitration of five membered heterocycles. (n.d.). Semantic Scholar.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. (2024). Journal of ISAS.
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). Chemistry Europe.
- On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. (2025).
- Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions for Bromo-isoxazoles
Welcome to the technical support center dedicated to the nuanced art of Suzuki-Miyaura cross-coupling with bromo-isoxazole substrates. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and answers to frequently asked questions to empower your synthetic endeavors. The isoxazole moiety is a cornerstone in medicinal chemistry, and mastering its functionalization via C-C bond formation is a critical skill. This resource provides not just protocols, but the underlying chemical logic to help you navigate the challenges inherent to this reaction class.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent challenges when performing Suzuki coupling with bromo-isoxazoles?
A1: Researchers frequently encounter a few key obstacles. These include diminished or no yield of the desired product, and the formation of significant byproducts. The primary side reactions of concern are the dehalogenation of the bromo-isoxazole starting material, homocoupling of the boronic acid partner, and protodeboronation of the boronic acid.[1] The electronic nature of the isoxazole ring, being relatively electron-deficient, can also impact the reactivity of the C-Br bond.
Q2: How does the position of the bromine atom on the isoxazole ring (e.g., 3-bromo, 4-bromo, 5-bromo) influence the reaction?
A2: The position of the bromine atom is a critical determinant of reactivity. The C-Br bond's susceptibility to oxidative addition into the palladium catalyst is governed by the electronic environment of the carbon atom to which it is attached. In isoxazoles, the electron distribution is not uniform. For instance, the C5 position can be more electron-deficient than others, potentially facilitating oxidative addition. Conversely, the proximity of a bromine atom to the ring's heteroatoms can influence catalyst coordination and stability. For 3,4-disubstituted 5-bromoisoxazoles, successful couplings have been achieved using bulky phosphine ligands which can suppress the formation of ketone byproducts.[2]
Q3: Which palladium catalysts and ligands are generally most effective for bromo-isoxazole substrates?
A3: The choice of the catalyst and ligand is paramount for a successful outcome. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems often provide superior results, especially for challenging heteroaryl couplings.[1] For bromo-isoxazoles, consider the following:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and P(t-Bu)₃ are often essential.[2] Their steric bulk promotes the formation of a monoligated palladium species, which is highly reactive in the oxidative addition step, while their electron-donating nature facilitates this key step.[3]
-
Pre-formed Catalysts and Palladacycles: Using well-defined pre-catalysts like XPhos Pd G2 or G3 can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[4]
Q4: What is the role of the base in the Suzuki coupling of bromo-isoxazoles, and how do I choose the right one?
A4: The base is crucial for the transmetalation step of the catalytic cycle.[5] It activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[5] The choice of base can dramatically affect the reaction yield and rate.
-
Common choices include:
-
Inorganic carbonates: K₂CO₃, Cs₂CO₃
-
Phosphates: K₃PO₄
-
Hydroxides: NaOH, KOH[5]
-
-
For sensitive substrates, a milder base like potassium fluoride (KF) might be beneficial.[1] The strength and nature of the base can also influence side reactions like protodeboronation, so screening different bases is often necessary.[6]
Troubleshooting Guide: From Low Yield to Optimized Reaction
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of bromo-isoxazoles.
Problem 1: Low or No Product Formation
A low or non-existent yield is the most common issue. A logical workflow can help pinpoint the root cause.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Problem 2: Significant Dehalogenation of the Bromo-isoxazole
The presence of a significant amount of the corresponding isoxazole (where the bromine has been replaced by a hydrogen) is a common side reaction.
Causality: Dehalogenation typically arises from a palladium-hydride (Pd-H) species.[7] This can form from reactions with the base, solvent (especially alcohols), or residual water.[7] This Pd-H species can then undergo reductive elimination with the isoxazole ring on the palladium intermediate, leading to the dehalogenated product.[7] N-heterocyclic halides can be particularly susceptible to this side reaction.[8][9]
Solutions:
-
Ligand Choice: Employing bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling pathway, outcompeting dehalogenation.[8]
-
Base Optimization: Switch to a milder, non-nucleophilic base. For example, moving from a hydroxide or alkoxide base to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) can reduce the formation of Pd-H species.[8]
-
Solvent Choice: Avoid alcoholic solvents if dehalogenation is a major issue. Anhydrous, aprotic solvents like dioxane or toluene are generally preferred. Ensure solvents are thoroughly degassed.
-
Use of Additives: In some cases, the addition of a small amount of a hydrogen scavenger can be beneficial.
Problem 3: Formation of Homocoupled Boronic Acid Byproduct
The dimerization of the boronic acid coupling partner is another frequent side reaction that consumes starting material and complicates purification.
Causality: The two primary causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts that are not efficiently reduced to the active Pd(0) state.[7][10] Oxygen can re-oxidize Pd(0) to Pd(II), which can then mediate the homocoupling.[7][10]
Solutions:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[11]
-
Catalyst Selection: Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly generates the active Pd(0) species.[3] If using a Pd(II) source like Pd(OAc)₂, ensure the ligand can effectively reduce it to Pd(0) in situ.
-
Addition of a Reducing Agent: The introduction of a mild reducing agent that does not interfere with the catalytic cycle, such as potassium formate, has been shown to suppress homocoupling.[11]
The Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: The catalytic cycle of the Suzuki-Miyaura reaction with key side pathways.
Experimental Protocols
General Protocol for Screening Suzuki Coupling Conditions
This protocol provides a framework for optimizing the reaction of a bromo-isoxazole with an arylboronic acid.
Materials:
-
Bromo-isoxazole (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-isoxazole, arylboronic acid, palladium pre-catalyst, ligand, and base.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas. This is typically achieved by evacuating the vessel and backfilling with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent via syringe. A typical concentration is 0.1 M with respect to the bromo-isoxazole.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. For challenging substrates, microwave irradiation (e.g., 120-150 °C for 20-60 minutes) can be highly effective.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Example Screening Table
When optimizing, it is crucial to systematically vary one parameter at a time and record the results.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 35 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 12 | 78 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 92 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 90 |
Data is illustrative and will vary based on specific substrates.
References
- Cid, J., & García-Álvarez, J. (Eds.). (2015). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Nova Science Publishers.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Nakamura, H., et al. (2023). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358.
- ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids.
- Wang, Y., et al. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters.
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1456–1470.
- Jedinák, L., et al. (2017).
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with....
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Chemtube3D. (n.d.). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from a relevant publication on the Royal Society of Chemistry website.
- American Chemical Society. (2026). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti)
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (2025). Problems with Suzuki coupling. r/Chempros.
- Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- National Center for Biotechnology Information. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
- ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of....
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- Scribd. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Bromo-5-(4-fluorophenyl)isoxazole
Welcome to the technical support resource for the synthesis of 3-Bromo-5-(4-fluorophenyl)isoxazole. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring efficiency, purity, and reproducibility in your work.
Synthesis Overview: The 1,3-Dipolar Cycloaddition Pathway
The most robust and regioselective route to this compound involves a [3+2] cycloaddition reaction. This pathway utilizes the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with 4-fluorophenylacetylene. This method is generally preferred as it directly installs the bromine at the 3-position, avoiding potentially unselective and harsh downstream bromination steps.[1][2]
The key mechanistic steps are:
-
Deprotonation: A base, typically sodium bicarbonate (NaHCO₃), deprotonates dibromoformaldoxime to form an intermediate.
-
Elimination & Nitrile Oxide Formation: This intermediate undergoes elimination of a bromide ion to generate the highly reactive bromonitrile oxide dipole.
-
[3+2] Cycloaddition: The bromonitrile oxide rapidly reacts with the dipolarophile, 4-fluorophenylacetylene, to form the dihydroisoxazole ring.
-
Aromatization: The intermediate readily aromatizes to the stable this compound product.
Caption: Fig. 1: Mechanism of [3+2] Cycloaddition
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is very low, or I'm failing to isolate any product. What are the likely causes?
Answer: Low or no yield is a common frustration that can stem from multiple points in the synthetic workflow. A systematic diagnosis is crucial.[3] The primary factors to investigate are the stability of the key intermediate (bromonitrile oxide) and the integrity of your starting materials and reaction conditions.
-
Causality:
-
Reagent Quality: The starting alkyne may be impure, or the dibromoformaldoxime may have degraded during storage. The base (e.g., NaHCO₃) must be anhydrous and of sufficient quality to effectively generate the nitrile oxide.
-
Sub-optimal Conditions: Incorrect temperature, solvent, or reaction time can drastically reduce yield. For instance, excessively high temperatures can accelerate side reactions and decomposition.[4]
-
Troubleshooting Workflow:
Caption: Fig. 2: Troubleshooting Low Yields
Question 2: My crude NMR/LC-MS shows a major byproduct consistent with a furoxan. How do I prevent this?
Answer: The formation of a furoxan (1,2,5-oxadiazole 2-oxide) is the classic side reaction resulting from the dimerization of the nitrile oxide intermediate.[3][4] This occurs when the nitrile oxide is generated faster than it is consumed by the alkyne.
-
Causality: Nitrile oxides are prone to [3+2] cycloaddition with themselves. This is a second-order process, meaning its rate increases exponentially with the concentration of the nitrile oxide. The key to preventing dimerization is to maintain a very low, steady-state concentration of the bromonitrile oxide throughout the reaction.
-
Solutions:
-
Slow Addition: The most effective solution is to add the dibromoformaldoxime precursor slowly (e.g., via a syringe pump over several hours) to a stirred solution containing the 4-fluorophenylacetylene and the base. This ensures the nitrile oxide is generated in situ and reacts immediately with the abundant alkyne.[3]
-
Stoichiometry Adjustment: Use a slight excess (1.1 to 1.5 equivalents) of the alkyne dipolarophile. This increases the probability of the desired bimolecular reaction over the undesired dimerization.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). This slows down both the desired reaction and the dimerization, but can often favor the cycloaddition kinetically.
-
Question 3: I am observing a mixture of regioisomers. How can I improve regioselectivity?
Answer: While the [3+2] cycloaddition route described is generally highly regioselective, issues can arise, particularly if alternative synthetic strategies are used (e.g., from an unsymmetrical 1,3-dicarbonyl precursor). Regioselectivity is governed by a delicate balance of steric and electronic factors.[4][5]
-
Causality: In 1,3-dipolar cycloadditions, the regiochemical outcome is determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the dipole (nitrile oxide) and the dipolarophile (alkyne). The dominant isomer arises from the interaction with the smallest HOMO-LUMO energy gap. Solvent polarity and the presence of catalysts can modulate these energy levels and influence the outcome.[4][5]
-
Optimization Strategies:
| Parameter | Condition A (Favors 3,5-isomer) | Condition B (May favor other isomers) | Rationale |
| Catalyst | Copper(I) salts (e.g., CuI) | No catalyst or other Lewis acids | Copper-catalyzed cycloadditions with terminal alkynes are known to be highly regioselective, strongly directing the formation of 3,5-disubstituted isoxazoles.[6] |
| Solvent | Aprotic, non-polar (e.g., Toluene, THF) | Protic or highly polar (e.g., EtOH, MeCN) | Solvent polarity can alter the electronic distribution within the transition state, affecting regioselectivity. Experimentation is often required.[5] |
| pH (for dicarbonyl routes) | Acidic conditions | Basic conditions | In syntheses starting from 1,3-dicarbonyls, pH can dictate which carbonyl is more susceptible to initial attack by hydroxylamine, thereby controlling the final regioisomer.[3] |
Question 4: My final product is degrading during aqueous work-up or silica gel chromatography. How can I improve its stability?
Answer: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[3]
-
Causality:
-
Strong Bases: The isoxazole ring can be opened by strong bases. Avoid using solutions with high pH (e.g., >10) during work-up.
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd) and other strong reducing agents.
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds over long exposure times.
-
-
Solutions:
-
Mild Work-up: Use a saturated solution of sodium bicarbonate for neutralization instead of stronger bases. Ensure all washes are performed quickly and at cool temperatures.
-
Neutralize Silica Gel: If you suspect degradation on the column, you can use deactivated or neutralized silica gel. This is prepared by slurrying the silica gel in the desired eluent system containing a small amount of a neutralizer like triethylamine (~0.5-1% v/v) and then packing the column as usual.
-
Alternative Purification: Consider alternative purification methods such as recrystallization or preparative HPLC if column chromatography proves problematic.
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for monitoring this reaction? A1: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. Use a non-polar eluent system (e.g., 10-20% Ethyl Acetate in Hexanes). The product, being more polar than the starting alkyne, will have a lower Rf value. For quantitative analysis and byproduct identification, LC-MS is the preferred method. ¹H NMR of the crude reaction mixture can also clearly show the disappearance of the acetylenic proton and the appearance of the isoxazole ring proton (typically a singlet around 6.5-7.0 ppm).
Q2: What are the key characterization signals for this compound? A2:
-
¹H NMR: Expect a singlet for the isoxazole C4-proton. The 4-fluorophenyl group will show two doublets (or a complex multiplet) in the aromatic region, characteristic of a para-substituted ring.
-
¹³C NMR: Look for the characteristic signals of the isoxazole ring carbons and the carbon bearing the fluorine atom, which will show a large C-F coupling constant.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br).
Q3: Can I brominate 5-(4-fluorophenyl)isoxazole to get the desired product? A3: While possible, this is not the recommended route. Electrophilic bromination of the isoxazole ring typically occurs at the C4 position, which is the most electron-rich.[7] Forcing bromination at the C3 position would require more complex, multi-step strategies and is less efficient than the convergent cycloaddition approach.
Detailed Experimental Protocol
Synthesis of this compound via [3+2] Cycloaddition
This protocol is a self-validating system. Successful synthesis relies on the slow, controlled generation of the reactive intermediate.
-
Materials:
-
4-Fluorophenylacetylene (1.0 eq)
-
Dibromoformaldoxime (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃), anhydrous (2.5 eq)
-
Ethyl Acetate (EtOAc), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-fluorophenylacetylene (1.0 eq) and anhydrous sodium bicarbonate (2.5 eq). Add anhydrous ethyl acetate to create a stirrable slurry (approx. 0.2 M concentration relative to the alkyne).
-
Prepare Reagent Solution: In a separate, dry flask, dissolve dibromoformaldoxime (1.1 eq) in a minimal amount of anhydrous ethyl acetate.
-
Slow Addition: Load the dibromoformaldoxime solution into a syringe and place it on a syringe pump. Begin stirring the alkyne/bicarbonate slurry vigorously. Add the dibromoformaldoxime solution dropwise to the reaction flask over a period of 4-6 hours at room temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the consumption of the starting alkyne by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the filter cake with ethyl acetate. Combine the filtrates and wash sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to yield the pure this compound as a solid.
-
References
- Lima, P. C., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 6(59), 54349-54361.
- Lima, P. C., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
- Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Thieme.
- Bakthavachalam, R., et al. (2017). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 15(31), 6596-6604.
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
- Dal Piaz, V., et al. (1993). Neighbouring group participation in isoxazole ring bromination. Part II. Journal of the Chemical Society, Perkin Transactions 1, (13), 1493-1497.
- Reddy, B. V. S., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. RSC Advances, 12(16), 9897-9901.
- Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122.
- Vita-Finzi, P., et al. (1966). 2-Isoxazoline derivatives. Part IV. Bromination of some dihydro-acenaphtho[1,2-d]isoxazole derivatives. Journal of the Chemical Society C: Organic, 1966, 1826-1831.
- Kapubalu Suneel Kumar, et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica.
- Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal.
- Gürbüz, D., et al. (2020). Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. ResearchGate.
- Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203-5205.
- Cant, A. A., et al. (2015). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry.
- Chem Help ASAP. (2019). synthesis of isoxazoles. YouTube.
- Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2).
- Zhou, X., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PLoS ONE, 13(10), e0201382.
- Sola, L., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry, 255, 115383.
- Trimarco, P., & Vita-Finzi, P. (1990). Process for the preparation of 3,5-disubstituted isoxazoles. Google Patents. CA1258860A.
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
Sources
- 1. air.unipr.it [air.unipr.it]
- 2. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. isasjournal.isasbharat.in [isasjournal.isasbharat.in]
Technical Support Center: Purification of 3-Bromo-5-(4-fluorophenyl)isoxazole
Welcome to the technical support center for 3-Bromo-5-(4-fluorophenyl)isoxazole (CAS 903130-97-2). This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into the purification of this key heterocyclic intermediate. We will address common challenges and provide robust, validated protocols to ensure you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: Based on its properties as a solid, halogenated aromatic heterocycle, the two most effective and widely applicable purification techniques are flash column chromatography and recrystallization.[1][2]
-
Flash Column Chromatography is the preferred method for purifying complex crude mixtures containing multiple byproducts or unreacted starting materials with varying polarities. It offers high resolution and is adaptable to a wide range of impurity profiles.[1]
-
Recrystallization is an ideal and highly efficient technique for removing minor impurities when the desired compound is the major component of the crude solid (>85-90% purity). It is often simpler, more scalable, and can yield material of exceptional purity if an appropriate solvent system is identified.[1]
The choice between these methods depends on the initial purity of your crude material and the nature of the impurities present. A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential for making an informed decision.
Q2: What are the common impurities I should expect from the synthesis of this compound?
A2: Impurities are highly dependent on the synthetic route employed. However, for isoxazoles synthesized via common pathways (e.g., 1,3-dipolar cycloaddition or condensation of a 1,3-dicarbonyl compound), you should be vigilant for:
-
Unreacted Starting Materials: Such as the corresponding alkyne, nitrile oxide precursor (e.g., aldoxime), or 1,3-dicarbonyl compound.
-
Regioisomers: If the synthesis is not perfectly regioselective, you may have isomeric isoxazoles with very similar polarities, which can be challenging to separate.[1][3][4]
-
Furoxan Byproducts: These arise from the dimerization of the nitrile oxide intermediate, a common side reaction in 1,3-dipolar cycloadditions.[3] Minimizing the concentration of the nitrile oxide in situ can help suppress this pathway.[3]
-
Dehalogenated Impurities: The carbon-bromine bond can sometimes be labile under certain reductive conditions, leading to the formation of 5-(4-fluorophenyl)isoxazole.[5]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Toluene) may be present and can be identified by ¹H NMR.[6]
Q3: My isoxazole product appears to be degrading during purification on a silica gel column. What is causing this and how can I prevent it?
A3: The isoxazole ring, particularly the relatively weak N-O bond, can be sensitive to the acidic nature of standard silica gel.[1][7] This can lead to ring-opening or other degradation pathways, resulting in streaking on TLC, low recovery, and the appearance of new, more polar impurities.
To mitigate this, you can:
-
Deactivate the Silica: Add a small amount of a tertiary amine base, such as triethylamine (~0.5-1% v/v), to your eluent system.[7] This neutralizes the acidic sites on the silica surface, protecting your compound.
-
Use an Alternative Stationary Phase: If degradation persists, consider switching to a more neutral stationary phase like neutral alumina.[1]
-
Minimize Contact Time: Use flash chromatography with sufficient pressure to move the compound through the column quickly, reducing its residence time on the stationary phase.
Q4: How do I choose the best solvent system for recrystallization?
A4: The ideal recrystallization solvent should dissolve your compound completely at an elevated temperature but poorly at room temperature or below.[8] For a halogenated aromatic compound like this, good starting points are polar protic solvents or mixed solvent systems.
-
Solvent Screening: Test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and then upon heating.[8]
-
Recommended Systems:
-
Single Solvents: Ethanol or isopropanol are often effective for compounds with moderate polarity.[8] A related compound, 3,5-Bis(4-fluorophenyl)isoxazole, has been successfully recrystallized from ethanol.[9]
-
Mixed Solvents: An ethyl acetate/hexanes or dichloromethane/hexanes mixture is a powerful combination.[10] Dissolve the crude solid in the minimum amount of the more polar "good" solvent (e.g., ethyl acetate) at reflux, then slowly add the less polar "poor" solvent (e.g., hexanes) until persistent cloudiness appears. Re-heat to clarify and then cool slowly.
-
Purification Decision Workflow
The following diagram outlines a logical workflow for selecting and optimizing a purification strategy for your crude this compound.
Caption: Decision workflow for purification strategy.
Troubleshooting Guide
This table addresses specific issues that may arise during the purification process.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Explanations |
| Poor Separation on TLC/Column (Spots are too close or co-elute) | 1. Inappropriate solvent system polarity. 2. Impurities are regioisomers with very similar properties. | 1. Optimize Eluent: If spots are high up on the TLC plate (high Rf), decrease the eluent polarity (e.g., switch from 20% to 10% EtOAc in hexanes). If they are at the baseline (low Rf), increase polarity.[7] 2. Change Solvent System: Try a different solvent combination (e.g., Dichloromethane/Hexanes or Toluene/EtOAc) to exploit different intermolecular interactions. 3. Consider Alternative Stationary Phases: For very difficult separations of halogenated compounds, a pentafluorophenyl (PFP) stationary phase in HPLC can offer unique selectivity compared to standard C18 or silica.[5][11] |
| Compound "Oils Out" During Recrystallization | 1. The solution is too supersaturated. 2. The cooling rate is too fast. 3. The melting point of the solute is lower than the boiling point of the solvent. 4. Significant impurities are present, causing melting point depression. | 1. Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool again.[8] 2. Slow Cooling: Allow the flask to cool to room temperature on the benchtop before transferring to an ice bath. Do not place a hot flask directly into ice.[8] 3. Use a Seed Crystal: Add a single, pure crystal to the cooled, supersaturated solution to induce controlled crystallization.[8] 4. Pre-Purification: If the crude material is very impure, perform a rapid filtration through a short plug of silica gel to remove gross impurities before attempting recrystallization. |
| Low Recovery After Purification | 1. Column: Compound is still on the column; material was lost during solvent removal. 2. Recrystallization: Too much solvent was used; the compound has significant solubility in the cold solvent. | 1. Column: Flush the column with a much more polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol in DCM) to ensure all material has eluted. Use care during rotary evaporation, especially if residual solvents are volatile. 2. Recrystallization: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. After filtering the crystals, cool the filtrate further in a freezer to try and recover a second crop of crystals (which should be analyzed for purity separately). |
| Colored Impurities Persist in Final Product | The impurities are highly colored and stable. | Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a very small amount of activated charcoal (1-2% by weight). Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed impurities. Proceed with cooling.[8] Be aware that excessive charcoal can reduce your yield. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase.
-
TLC Method Development:
-
Dissolve a small sample of the crude material in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20).
-
The ideal system will give the product a Retention Factor (Rf) of 0.25 - 0.35 and provide clear separation from major impurities.[7] Visualize spots using a UV lamp (254 nm).
-
-
Column Packing (Wet Slurry Method):
-
Select a column with an appropriate diameter for your sample size (a 40-50:1 ratio of silica:crude product by weight is typical).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12]
-
In a separate beaker, prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis (e.g., 95:5 Hexane/EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[12] Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[12]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply air pressure to begin elution.
-
Collect fractions in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Caption: Workflow for flash column chromatography.
Protocol 2: Purification by Single-Solvent Recrystallization
This protocol is ideal if a single solvent with a steep solubility-temperature curve is identified (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to reflux with stirring until the solid completely dissolves.
-
Hot Addition: If the solid is not fully dissolving, add small portions of hot solvent until a clear solution is achieved. It is critical to use the minimum volume necessary to avoid low recovery.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated. Do not disturb the flask during this period.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- Royal Society of Chemistry. (2017). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation.
- Reddit. (2021). Go-to recrystallization solvent mixtures.
- Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography.
- National Center for Biotechnology Information. (2011). 3,5-Bis(4-fluorophenyl)isoxazole.
- National Center for Biotechnology Information. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3,5-Bis(4-fluorophenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Low Yield in Isoxazole Synthesis
Welcome to the technical support guide for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. Isoxazoles are a privileged scaffold in medicinal chemistry, and mastering their synthesis is crucial.[1][2] This guide provides a structured, question-and-answer approach to troubleshooting, grounded in mechanistic principles and field-proven experience.
Part 1: Frequently Asked Questions - The First Line of Defense
This section addresses the most common initial hurdles encountered during isoxazole synthesis.
Q1: My isoxazole synthesis has a very low yield. What are the most common initial factors to check?
Low or non-existent yield is a frequent starting problem. Before delving into complex optimization, a systematic check of the fundamentals is essential.[3]
-
Reagent Quality and Stoichiometry:
-
Hydroxylamine Stability: Hydroxylamine hydrochloride (NH₂OH·HCl) is generally stable, but the free base can be prone to decomposition. Ensure it is sourced from a reliable supplier and stored correctly.
-
1,3-Dicarbonyl Purity: The purity of your 1,3-diketone, β-ketoester, or equivalent starting material is critical. Impurities can interfere with the reaction.[3] Many 1,3-dicarbonyl compounds exist as a mixture of keto-enol tautomers, which can influence reactivity.[3]
-
Accurate Stoichiometry: Ensure molar ratios are correct. A slight excess of hydroxylamine is sometimes used to drive the reaction to completion, but a large excess can complicate purification.
-
-
Reaction Conditions:
-
pH Control: The pH of the reaction is one of the most critical parameters. Acidic conditions generally favor the formation of the isoxazole ring from 1,3-dicarbonyl precursors, while neutral or basic conditions can lead to the formation of different intermediates or side products.[4][5]
-
Temperature: Excessively high temperatures can lead to decomposition of reactants, intermediates, or the final isoxazole product.[6] Conversely, a temperature that is too low may result in an impractically slow or incomplete reaction.[6]
-
Solvent Choice: The solvent must fully dissolve the reactants. Protic solvents like ethanol or water are common as they can facilitate the necessary proton transfers during the cyclization mechanism.[7]
-
-
Work-up and Purification:
-
Product Stability: The isoxazole ring, particularly the N-O bond, can be sensitive to cleavage under certain conditions, such as strong bases or reductive environments (e.g., catalytic hydrogenation).[3] Ensure your work-up and purification conditions are compatible with your target molecule.
-
Q2: I'm using the classic condensation of a 1,3-dicarbonyl compound with hydroxylamine. How does pH specifically affect my reaction?
The effect of pH in this reaction is profound and often dictates the final product structure. The mechanism involves a series of acid/base-catalyzed steps, and controlling the proton concentration is key to guiding the reaction down the desired pathway.
-
Acidic Conditions (pH < 4): Generally, acidic conditions are optimal for the synthesis of many 3,5-disubstituted isoxazoles from β-diketones. The acid catalyzes both the initial condensation to form an oxime intermediate and the subsequent cyclization/dehydration steps.[4][5]
-
Neutral to Basic Conditions (pH 7-10): Under these conditions, the reaction of aryl 1,3-diketoesters with hydroxylamine has been shown to lead to different intermediates, such as 4,5- and 2,3-dihydro-hydroxy-isoxazoles, rather than the desired aromatic isoxazole.[4][5] Precise pH control is crucial, as different regioisomers can also form depending on which carbonyl group undergoes initial attack.[8][9]
| pH Range | Typical Outcome with Aryl 1,3-Diketones | Causality |
| Acidic (e.g., pH 1-3) | Favors formation of the aromatic isoxazole ring.[4][5] | Efficiently catalyzes the dehydration step required for aromatization. |
| Neutral/Basic (e.g., pH 7-10) | May lead to stable dihydro-hydroxy-isoxazole intermediates or other side products.[4][5] | The final dehydration step is not effectively catalyzed, leading to isolation of intermediates. |
Q3: I'm attempting a 1,3-dipolar cycloaddition to form my isoxazole. What are the critical parameters for this route?
The 1,3-dipolar cycloaddition, often involving an in situ generated nitrile oxide and an alkyne, is a powerful and highly modular method.[10][11] However, its success hinges on the efficient formation and trapping of the reactive nitrile oxide intermediate.
-
Nitrile Oxide Generation: This is the most critical step.[12]
-
Method: Common methods include the oxidation of aldoximes (e.g., with N-chlorosuccinimide (NCS), Oxone®, or Chloramine-T) or the base-induced dehydrohalogenation of hydroximoyl chlorides.[13][14] The chosen method must be compatible with the functional groups on your substrates.
-
Rate of Generation: The nitrile oxide should ideally be generated slowly in the presence of the alkyne (the dipolarophile). This maintains a low concentration of the nitrile oxide, minimizing its primary side reaction: dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide).[12][15]
-
-
Reaction Stoichiometry & Conditions:
-
Excess Alkyne: Using a slight excess of the alkyne can help to efficiently trap the nitrile oxide as it is formed, further suppressing furoxan formation.[6]
-
Solvent and Temperature: The choice of solvent affects solubility and can influence regioselectivity.[6] Temperature must be optimized to balance the rate of nitrile oxide formation with the rate of cycloaddition, while avoiding decomposition.[6]
-
Part 2: Deep Dive Troubleshooting - Diagnosing Specific Failures
When initial checks don't solve the problem, a more detailed analysis is required.
Q4: My TLC/LC-MS shows multiple spots. How can I identify and suppress common side products?
The formation of side products is a primary cause of low yields. Identifying the culprits is the first step toward suppression.
-
Common Side Product in 1,3-Dipolar Cycloadditions:
-
Furoxans: As mentioned, the most common side product is the furoxan, resulting from the dimerization of two molecules of the nitrile oxide intermediate.[12][15]
-
Solution: The key is to keep the instantaneous concentration of the nitrile oxide low. This is achieved by the slow addition of the oxidizing agent or base used to generate it.[12]
-
-
Common Side Products in 1,3-Dicarbonyl Condensations:
-
Regioisomers: With unsymmetrical 1,3-dicarbonyls, two different regioisomers of the isoxazole can form.[3] For example, reacting benzoylacetone with hydroxylamine can yield both 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole.
-
Solution: Regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions (especially pH).[3] Acidic conditions often favor attack at the more reactive carbonyl. Separating these isomers can be challenging, requiring careful column chromatography or crystallization.[3]
-
Incompletely Cyclized Intermediates: As discussed, under non-optimal pH, stable intermediates like vinylogous hydroxamic acids or hydroxyl-isoxazolines may be isolated.[5]
-
Solution: Re-subjecting the isolated intermediate to stronger acidic conditions or heating can often drive the final dehydration to yield the desired aromatic isoxazole.
-
Q5: My reaction seems to stop, with significant starting material remaining. How can I drive it to completion?
An incomplete reaction points to issues with reactivity, equilibrium, or reaction conditions.
-
Increase Temperature: Gently increasing the reaction temperature can often overcome a high activation energy barrier. Monitor by TLC to ensure the product is not decomposing at the higher temperature.
-
Change Solvent: If solubility is an issue, switch to a solvent with a higher boiling point or better solvating power for your reactants, such as DMF or DMSO.[6]
-
Use of Catalysts: For 1,3-dipolar cycloadditions, copper(I) or ruthenium(II) catalysts can dramatically accelerate the reaction and improve yields, although this introduces considerations of metal toxicity and removal.[1][2] For condensation reactions, ensure the acid or base catalyst is active and present in a sufficient amount.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[3][16][17]
Q6: Purification is difficult and I'm losing most of my product. What are the best practices?
Yield loss during purification is a common and frustrating problem.
-
Column Chromatography: This is the most common purification method.
-
Solvent Screening: Systematically screen solvent systems using TLC to achieve the best separation between your product and impurities. Sometimes a three-solvent system or the addition of a small amount of acid (acetic acid) or base (triethylamine) can sharpen the separation.[3]
-
Alternative Stationary Phases: If silica gel fails, consider alumina (neutral, acidic, or basic) or reverse-phase silica.[3]
-
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[3] Experiment with various solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find conditions that yield high-quality crystals.
-
Preparative TLC/HPLC: For very difficult separations or high-purity requirements on a small scale, these techniques are highly effective.[3]
Part 3: Protocols and Visualized Workflows
Protocol 1: General Procedure for Isoxazole Synthesis from a Chalcone
This two-step procedure involves the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by cyclization with hydroxylamine.[3][18]
-
Chalcone Synthesis:
-
Dissolve the appropriate aromatic ketone (1.0 eq) and aromatic aldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of NaOH or KOH dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry.
-
-
Isoxazole Formation:
-
Reflux a mixture of the purified chalcone (1.0 eq), hydroxylamine hydrochloride (a slight excess), and a base (e.g., KOH or sodium acetate) in ethanol.[18]
-
Monitor the reaction by TLC until the chalcone spot disappears (typically 4-8 hours).
-
Cool the reaction mixture, pour into ice water, and acidify if necessary.
-
Collect the crude isoxazole product by filtration and purify by column chromatography or crystallization.
-
Diagram 1: General Mechanism of Isoxazole Synthesis from a 1,3-Dicarbonyl
Caption: Key steps in the condensation pathway to form an isoxazole.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical flowchart for diagnosing and solving low-yield issues.
References
- L'Abbé, G., & Hassner, A. (1971). Nitrile Oxides. Angewandte Chemie International Edition in English, 10(2), 98-111.
- Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes).
- Organic Chemistry. (2021). Claisen Isoxazole Synthesis Mechanism. YouTube.
- MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Taylor & Francis Online. A NOVEL SYNTHESIS OF ISOXAZOLES VIA 1,3-DIPOLAR CYCLOADDITION OF NITRILE OXIDES TO ACETYL ACETONE.
- MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.
- RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
- PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
- MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- PMC. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Beilstein Journals. Lewis acid-promoted direct synthesis of isoxazole derivatives.
- ResearchGate. Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. a.
- ResearchGate. Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach.
- ResearchGate. Optimization of the reaction conditions for the synthesis of isoxazole.
- YouTube. (2019). synthesis of isoxazoles.
- PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
- Organic Chemistry Portal. Isoxazole synthesis.
- PMC. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- ResearchGate. Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions.
- Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- NIH. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
- PMC. Diazocarbonyl and Related Compounds in the Synthesis of Azoles.
- ResearchGate. Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes...
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. derpharmachemica.com [derpharmachemica.com]
Preventing homocoupling in Suzuki reactions with aryl bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with homocoupling side reactions, particularly when using aryl bromides as electrophiles. Here, we provide in-depth troubleshooting advice, preventative protocols, and the mechanistic rationale behind our recommendations to empower you to optimize your reactions for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A: Homocoupling is a common side reaction where two identical coupling partners react to form a symmetrical dimer. In the Suzuki reaction, this can manifest in two primary ways: the dimerization of the boronic acid derivative (R-B(OR)₂) to form R-R, or the dimerization of the aryl halide (Ar-X) to form Ar-Ar. This guide focuses on the latter, which is a prevalent issue with electron-rich aryl bromides.
Q2: Why is homocoupling a problem with my aryl bromide?
A: Homocoupling of aryl bromides is often promoted under conditions that favor the generation of a Pd(0) species in the absence of a rapid oxidative addition step. If the oxidative addition of the aryl bromide to the Pd(0) catalyst is slow, or if the concentration of active Pd(0) is too high, these catalyst species can react with each other or with the aryl bromide in side reactions that lead to the Ar-Ar dimer. This not only consumes your starting material and catalyst but also complicates purification.
Q3: Can my choice of palladium precatalyst influence homocoupling?
A: Absolutely. The choice of precatalyst is critical as it dictates the rate of active Pd(0) formation. Modern precatalysts, such as those developed by Buchwald or Fu, are designed for the controlled, slow release of the active Pd(0) catalyst. This controlled generation helps to ensure that the rate of oxidative addition keeps pace with the formation of the active catalyst, thereby minimizing the opportunity for Pd(0) species to engage in homocoupling pathways.
Q4: I see a significant amount of dehalogenated arene in my reaction mixture. Is this related to homocoupling?
A: Yes, dehalogenation (the replacement of the bromine with a hydrogen atom) can be related. This side reaction can occur through various pathways, including the reaction of the Ar-Pd(II)-Br intermediate with trace amounts of water or other proton sources. The conditions that favor homocoupling, such as overly slow oxidative addition or issues with the base, can sometimes also lead to an increase in dehalogenation byproducts.
In-Depth Troubleshooting Guide
Issue 1: Significant Aryl Bromide Homocoupling (Formation of Ar-Ar)
The formation of a biaryl byproduct derived from your aryl bromide is a clear sign that the catalytic cycle is imbalanced. The primary goal is to accelerate the productive cross-coupling pathway relative to the unproductive homocoupling pathway.
-
Slow Oxidative Addition: The oxidative addition of an aryl bromide to Pd(0) is a critical step. If this step is slow, the concentration of Pd(0) can build up, leading to side reactions. This is particularly true for electron-rich aryl bromides.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos significantly accelerate the rate of oxidative addition and subsequent reductive elimination. These ligands stabilize the Pd(0) center and promote the desired catalytic turnover.
-
-
Inappropriate Base or Base Strength: The base plays a crucial role in the transmetalation step, but an overly strong or poorly soluble base can cause issues. If the base is not effectively activating the boronic acid, the transmetalation step can become rate-limiting, allowing side reactions to dominate.
-
Solution: Screen different bases. While K₂CO₃ or Cs₂CO₃ are common, consider using a weaker base like K₃PO₄, especially if your substrate is base-sensitive. Ensure the base is finely powdered and well-dispersed in the reaction mixture for optimal reactivity.
-
-
High Reaction Temperature: Elevated temperatures can sometimes accelerate side reactions more than the desired cross-coupling.
-
Solution: Attempt the reaction at a lower temperature. Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the progress. Modern catalyst systems are often highly active at lower temperatures, which can improve the selectivity of the reaction.
-
Here is a logical workflow for addressing the issue of aryl bromide homocoupling.
Caption: Troubleshooting decision tree for aryl bromide homocoupling.
Mechanistic Insights: The Suzuki Cycle vs. Homocoupling
Understanding the competing reaction pathways is essential for effective troubleshooting. The desired Suzuki-Miyaura cross-coupling follows a well-established catalytic cycle. Homocoupling arises from deviations from this cycle.
Caption: Simplified Suzuki catalytic cycle with the competing homocoupling pathway.
The productive cycle involves three key steps:
-
Oxidative Addition: The aryl bromide adds to the Pd(0) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-limiting step and is facilitated by the base.
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Homocoupling can occur when the oxidative addition step is slow, allowing Pd(0) intermediates to react with each other, or through a pathway involving a Pd(I) dimer. By ensuring each step of the main cycle proceeds efficiently, these side reactions can be minimized.
Preventative Experimental Protocol
This protocol is designed to proactively minimize the risk of homocoupling when using a standard aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol)
-
Boronic Acid (1.2 mmol)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 5 mL / 0.5 mL)
-
Anhydrous, degassed solvents
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst and the SPhos ligand in 1 mL of the reaction solvent. Add this catalyst solution to the reaction vial.
-
Solvent Addition: Add the remaining degassed solvent to the reaction vial.
-
Degassing: Seal the vial and thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes. This step is crucial to remove oxygen, which can degrade the catalyst and promote homocoupling.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (start with 60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the aryl bromide and the formation of the product. Note any significant formation of a non-polar spot corresponding to the Ar-Ar homocoupled product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Key Parameter Summary Table
| Parameter | Recommendation for Aryl Bromides | Rationale |
| Catalyst | Use a modern Pd precatalyst (e.g., G3-XPhos) or a combination of Pd(OAc)₂/Pd₂(dba)₃ with a ligand. | Controlled release of Pd(0) minimizes side reactions. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos). | Accelerates oxidative addition and reductive elimination, outcompeting homocoupling. |
| L:Pd Ratio | 2:1 to 4:1 | Ensures the palladium center remains coordinated and stable, preventing aggregation and side reactions. |
| Base | K₃PO₄, Cs₂CO₃ | Effective in promoting transmetalation without being overly harsh. |
| Solvent | Aprotic solvents like Toluene, Dioxane, or THF, often with a small amount of water. | The aqueous phase can facilitate the dissolution of the base and aid in the transmetalation step. |
| Temperature | 40 - 80 °C | Lower temperatures often favor the desired cross-coupling pathway over decomposition and side reactions. |
References
- Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides Source: Angewandte Chemie Intern
- Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Mild-Temperature Amidation of Aryl Chlorides and Bromides Source: The Journal of Organic Chemistry URL:[Link]
- Title: The Role of the Base in the Suzuki-Miyaura Reaction Source: Chemical Society Reviews URL:[Link]
- Title: The Mechanism of the Suzuki-Miyaura Reaction Source: The Journal of Organic Chemistry URL:[Link]
- Title: Homocoupling as a Side Reaction in the Suzuki-Miyaura Cross-Coupling Source: European Journal of Organic Chemistry URL:[Link]
- Title: The Critical Role of Oxygen in the Suzuki-Miyaura Reaction Source: Chemistry – A European Journal URL:[Link]
Navigating the Chemistry of the Isoxazole Ring: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Isoxazole Ring. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability and reactivity of this versatile heterocyclic scaffold. The isoxazole ring, a common motif in pharmacologically active compounds, offers a unique balance of aromatic stability and controlled reactivity, making it a valuable tool in medicinal chemistry.[1] This resource is structured to directly address the practical challenges and questions you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries regarding the stability of the isoxazole ring under various reaction conditions.
Q1: How stable is the isoxazole ring to acidic and basic conditions?
The isoxazole ring is generally considered to be reasonably stable in both acidic and basic environments, particularly when 3,5-disubstituted.[2] However, its stability is highly dependent on the pH, temperature, and the nature of substituents on the ring.[1]
-
Acidic Conditions: The ring is fairly stable in acidic media. However, strong acidic conditions (pH < 3.5) can lead to degradation.[3] For instance, in the case of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone, specific acid catalysis was observed at pH values below 3.5.[3]
-
Basic Conditions: The isoxazole ring is more susceptible to cleavage under basic conditions, especially in the presence of electron-withdrawing groups.[1] A key study on the drug Leflunomide demonstrated that the isoxazole ring is stable at pH 7.4 and 25°C, but undergoes ring opening at pH 10. This degradation is significantly accelerated at higher temperatures (37°C).[1][4]
Q2: Can the isoxazole ring withstand common reductive and oxidative reagents?
-
Reductive Conditions: The N-O bond is the most labile part of the isoxazole ring and is susceptible to cleavage under various reductive conditions.[1] Catalytic hydrogenation (e.g., H₂/Pd on charcoal) is a common method for the reductive cleavage of the isoxazole ring, typically yielding β-enamino-ketoesters.[1][2]
-
Oxidative Conditions: The isoxazole ring is generally robust and stable against common oxidizing agents.[2]
Q3: What is the photochemical and thermal stability of the isoxazole ring?
-
Photochemical Stability: The isoxazole ring is sensitive to UV irradiation.[5] Upon photolysis, the weak N-O bond can break, leading to a rearrangement to the more stable oxazole isomer via an azirine intermediate.[1][6] This intrinsic photoreactivity is being explored for applications in photo-crosslinking and chemoproteomics.[6][7]
-
Thermal Stability: The isoxazole ring can undergo thermally induced rearrangement to an oxazole.[1] Microwave-assisted synthesis has also been shown to promote ring-opening and annulation reactions of isoxazoles, highlighting that high temperatures can facilitate ring cleavage.[8]
Q4: Is the isoxazole ring stable enough for palladium-catalyzed cross-coupling reactions?
Yes, the isoxazole scaffold is generally stable under the conditions required for various palladium-catalyzed cross-coupling reactions. This has made it a valuable building block in medicinal chemistry for creating diverse molecular architectures. Commonly employed reactions include:
-
Suzuki-Miyaura coupling
-
Sonogashira coupling
-
Heck coupling
-
Buchwald-Hartwig amination
These reactions allow for the efficient functionalization of the isoxazole core at different positions.[9][10]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments involving isoxazole-containing compounds.
Issue 1: My isoxazole-containing compound is degrading during a base-mediated reaction.
Question: I'm attempting a reaction using a strong base (e.g., NaOH, LiOH), and I'm observing significant decomposition of my starting material, which contains an isoxazole ring. What is happening and how can I prevent it?
Answer: The degradation you are observing is likely due to the base-catalyzed cleavage of the isoxazole ring. The N-O bond is the "Achilles' heel" of the ring and is susceptible to nucleophilic attack by hydroxide ions, leading to ring opening.[1] This is particularly problematic with unsubstituted or activated isoxazoles.
Troubleshooting Workflow: Base-Mediated Degradation
Caption: Decision-making workflow for addressing isoxazole ring instability under basic conditions.
Issue 2: I am observing unexpected byproducts during a hydrogenation reaction.
Question: I am trying to reduce another functional group in my molecule using catalytic hydrogenation (H₂/Pd), but my isoxazole ring is also reacting. How can I achieve selective reduction?
Answer: Catalytic hydrogenation is a well-known method for the reductive cleavage of the isoxazole N-O bond.[1][5] The palladium catalyst actively promotes this ring opening. To achieve selective reduction of another functional group, you need to choose a reducing agent that is less reactive towards the isoxazole ring.
Alternative Reducing Agents to Avoid Isoxazole Ring Cleavage:
| Reagent/Condition | Target Functional Group | Compatibility with Isoxazole Ring |
| Sodium borohydride (NaBH₄) | Aldehydes, Ketones | Generally compatible |
| Lithium aluminum hydride (LiAlH₄) | Esters, Carboxylic acids, Amides | Can be compatible, but requires careful temperature control |
| Transfer Hydrogenation (e.g., Hantzsch ester, Ammonium formate) | C=C double bonds, Nitro groups | Often a milder alternative to H₂/Pd |
| Raney Nickel (Ra-Ni) | Varies with conditions | Can cleave the isoxazole ring, but may be more selective than Pd |
Issue 3: My isoxazole compound is unstable during purification by silica gel chromatography.
Question: I have successfully synthesized my isoxazole derivative, but it seems to decompose on the silica gel column during purification. What could be the cause?
Answer: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive isoxazole compounds. This is analogous to degradation under acidic conditions.
Preventative Measures:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system) and then with the pure eluent to remove the excess base. This will create a neutral stationary phase.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Alternative Purification: If the compound is still unstable, explore other purification methods such as recrystallization or preparative thin-layer chromatography (prep-TLC) on neutralized plates.
Key Reaction Mechanisms Involving the Isoxazole Ring
Understanding the mechanisms of the key transformations of the isoxazole ring is crucial for predicting its behavior and controlling reaction outcomes.
Reductive Cleavage of the Isoxazole Ring
Caption: Reductive cleavage of an isoxazole to a β-enamino ketone using catalytic hydrogenation.
Photochemical Rearrangement to an Oxazole
Caption: Photochemical isomerization of an isoxazole to an oxazole via an azirine intermediate.
Experimental Protocols
Protocol 1: Base-Mediated Hydrolysis of an Isoxazole Ester
This protocol provides a general procedure for the cleavage of an isoxazole ring within an ester-containing compound, which can be useful in prodrug strategies.[1]
Materials:
-
Isoxazole ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
10% Citric acid or dilute HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the isoxazole ester in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 10% citric acid or dilute HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product.
Protocol 2: Reductive Cleavage of an Isoxazole using Catalytic Hydrogenation
This protocol describes a general method for the reductive opening of an isoxazole ring.[1]
Materials:
-
Isoxazole-containing compound
-
Palladium on charcoal (10 mol%)
-
Ethanol or other suitable solvent
-
Hydrogen gas supply (balloon or Parr shaker)
Procedure:
-
Create a suspension of the isoxazole compound and 10 mol% of palladium on charcoal in ethanol.
-
Stir the suspension at ambient temperature under a hydrogen atmosphere (1 atm).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding β-enamino ketone or related product.
References
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
- synthetic reactions using isoxazole compounds.
- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications.
- Isoxazole - Wikipedia.
- Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
- pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
- Ring-Opening Fluorination of Isoxazoles. ResearchGate.
- Preventing oxazole ring opening under basic or acidic conditions. Benchchem.
- Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository.
- Ring-Opening Fluorination of Isoxazoles. Organic Letters - ACS Publications.
- Construction of Isoxazole ring: An Overview.
- Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH.
- Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journals.
- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
- Structure and stability of isoxazoline compounds. Request PDF - ResearchGate.
- Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A - ACS Publications.
- Isoxazole synthesis. Organic Chemistry Portal.
- synthesis of isoxazoles. YouTube.
- Isoxazole synthesis : r/Chempros. Reddit.
- Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate.
- The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.
- Thermal decomposition of isoxazole: experimental and modeling study. ACS Publications.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Isoxazole Carboxylates. Benchchem.
- Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC - NIH.
- A review of isoxazole biological activity and present synthetic techniques.
- Synthesis and Characterization of Novel Isoxazole derivatives.
- A review of isoxazole biological activity and present synthetic techniques.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH.
- Isoxazole ring as a useful scaffold in a search for new therapeutic agents. PubMed.
- The recent progress of isoxazole in medicinal chemistry. Request PDF - ResearchGate.
- Isoxazole – Knowledge and References. Taylor & Francis.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of Palladium Catalysts from Reaction Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges associated with the removal of palladium catalyst residues from reaction mixtures. Our goal is to equip you with the knowledge to select and implement the most effective purification strategy for your specific application, ensuring the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium from my reaction mixture critical?
The removal of residual palladium is paramount for several reasons, primarily centered around the safety, stability, and quality of the final product, especially in the context of active pharmaceutical ingredients (APIs). Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products.[1][2] Palladium is classified as a Class 2B element, and its presence is restricted to a permitted daily exposure (PDE).[1][3][4] Beyond regulatory compliance, residual palladium can compromise the stability of the final compound by catalyzing undesired side reactions and may interfere with downstream processes.
Q2: What are the primary methods for removing palladium catalysts?
There are several established methods for palladium removal, each with its own set of advantages and limitations. The most common techniques include:
-
Adsorption (Scavenging): This involves the use of solid-supported materials with a high affinity for palladium. These can range from general adsorbents like activated carbon to highly selective scavengers functionalized with specific ligands (e.g., thiols, amines, or triazines).[5][6]
-
Filtration: This is the most straightforward method for removing heterogeneous catalysts, such as palladium on carbon (Pd/C), or palladium that has been precipitated from the reaction mixture.[5]
-
Precipitation: This technique involves altering the reaction conditions to induce the precipitation of palladium, which can then be removed by filtration.[5]
-
Extraction: Liquid-liquid extraction can be employed to partition soluble palladium species into an aqueous phase, separating them from the desired organic product.[5]
-
Crystallization: As a final purification step, crystallization can be highly effective in leaving palladium impurities behind in the mother liquor.[5]
Q3: How do I choose the most appropriate palladium removal method for my specific reaction?
The selection of an optimal palladium removal strategy is highly dependent on the specifics of your reaction. Key factors to consider include:
-
The nature of the palladium species: Is your catalyst homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid)? The physical state of the palladium will dictate the feasibility of methods like filtration.
-
The oxidation state of the palladium: The effectiveness of certain scavengers can be dependent on the oxidation state of the palladium (e.g., Pd(0) or Pd(II)).
-
The properties of your desired product: Consider the solubility, stability, and potential for your product to chelate with palladium.
-
The solvent system: The polarity and composition of your solvent can influence the efficacy of scavengers and extraction methods.
-
The required final palladium concentration: The stringency of your purity requirements will guide the selection of a method or a combination of methods.
Below is a decision-making workflow to guide you through the selection process:
Caption: Decision tree for selecting a palladium removal method.
Troubleshooting Guides
This section addresses common issues encountered during palladium removal and provides actionable solutions.
Issue 1: Incomplete Removal of Palladium After Filtration
-
Symptom: The filtrate remains colored (typically black or grey), or analytical testing (e.g., ICP-MS) indicates high residual palladium levels.
-
Possible Cause 1: Colloidal Palladium: Fine palladium particles may be passing through the filter medium.
-
Solution:
-
Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE).
-
Increase the thickness of the Celite® pad (1-2 cm) and ensure it is well-packed. Pre-wetting the pad with the solvent can enhance its effectiveness.[5]
-
-
-
Possible Cause 2: Soluble Palladium: The palladium species is dissolved in the reaction mixture.
-
Solution: Filtration is only effective for heterogeneous catalysts. For soluble palladium, you must switch to a different method such as scavenging, precipitation, or extraction.[5]
-
Issue 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain high after treatment with a scavenger.
-
Possible Cause 1: Incorrect Scavenger Selection: The chosen scavenger may not have a high affinity for the specific palladium species in your mixture.
-
Solution:
-
Consider the oxidation state of your palladium. Thiol-based scavengers are generally effective for Pd(II), while other functionalities may be better suited for Pd(0).
-
Perform a small-scale screen with a panel of different scavengers to identify the most effective one for your system.
-
-
-
Possible Cause 2: Insufficient Scavenger Amount or Contact Time: The scavenger may be saturated, or the binding kinetics are slow.
-
Solution:
-
Increase the equivalents of the scavenger used.
-
Extend the stirring time and/or moderately increase the temperature to improve the kinetics of scavenging.
-
-
-
Possible Cause 3: Poor Mass Transfer: Inadequate mixing can prevent the scavenger from making effective contact with the palladium.
-
Solution: Ensure vigorous stirring throughout the scavenging process.
-
Issue 3: Significant Product Loss During Purification
-
Symptom: Low yield of the final product after palladium removal.
-
Possible Cause: Non-specific Adsorption: The product may be adsorbing to the scavenger or activated carbon.[7]
-
Solution:
-
Reduce the amount of scavenger to the minimum effective quantity.
-
If using activated carbon, consider a less adsorptive grade or switch to a more selective scavenger.
-
Explore alternative purification methods such as crystallization or liquid-liquid extraction, which may have a lower propensity for product loss.
-
-
Data Presentation: Comparison of Palladium Scavenging Techniques
The following table provides a comparative overview of common palladium scavengers, highlighting their typical performance and applications.
| Scavenger Type | Functional Group | Support | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Key Advantages | Considerations |
| Silica-Based | Thiol | Silica Gel | 500 - 1500 | < 10 | High efficiency, good for a range of Pd species. | Can be more expensive than other options. |
| Polymer-Based | Trimercaptotriazine (TMT) | Polystyrene | 330 | 7 | High capacity, robust in various solvents.[7] | May require longer reaction times. |
| Activated Carbon | N/A | Carbon | 300 - 1000 | < 1 - 50 | Cost-effective, widely available.[7] | Can exhibit non-specific binding, leading to product loss.[7] |
Experimental Protocols
The following are detailed, step-by-step methodologies for common palladium removal techniques.
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., MP-TMT)
This protocol is a general guideline and should be optimized for your specific reaction.
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Scavenger Addition: Add the selected scavenger to the solution. A typical starting point is 3-5 equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.[8]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours.[5][8] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.
Caption: Experimental workflow for palladium removal using scavengers.
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective option, but optimization is often required to minimize product loss.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF).[5]
-
Treatment: Add 5-10 wt% of activated carbon relative to the crude product. The optimal amount should be determined experimentally.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours.
-
Filtration: Filter the mixture through a thick (1-2 cm) pad of Celite® in a Büchner funnel to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[5]
-
Concentration: Concentrate the filtrate to obtain the purified product.[5]
-
Analysis: Analyze the purified product for residual palladium content.[5]
References
- West Pharmaceutical Services. (n.d.).
- European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]
- Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
- ICH. (2022). Guideline for elemental impurities Q3D(R2). [Link]
- CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. [Link]
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
- Environmental Genome. (2022).
- Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
- Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- ResearchGate. (2008).
- Norlab. (n.d.). Biotage® MP-TMT - Palladium Scavenger. [Link]
- Biotage. (n.d.). Metal Scavenger User Guide. [Link]
- Onyx Scientific. (n.d.).
- Biotage. (n.d.).
- MDPI. (2023). Recovery of Pd(II)
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- SciSpace. (2015).
- ResearchGate. (2006).
- Organic Chemistry Frontiers. (2025).
- ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]
- Wikipedia. (n.d.). Cross-coupling reaction. [Link]
- Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
- ResearchGate. (2011). The Complex Thiol-Palladium Interface: A Theoretical and Experimental Study. [Link]
- ResearchGate. (2016). The adsorbed state of a thiol on palladium nanoparticles. [Link]
- ResearchGate. (2012). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. [Link]
Sources
- 1. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 2. onyxipca.com [onyxipca.com]
- 3. alfachemic.com [alfachemic.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. norlab.com [norlab.com]
Technical Support Center: Managing Poor Solubility of Isoxazole Intermediates
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in medicinal chemistry and process development: the poor aqueous solubility of isoxazole-containing intermediates. The isoxazole scaffold is a cornerstone in modern drug discovery, valued for its versatile biological activities and synthetic accessibility.[1][2] However, the very properties that make it attractive—its rigid, planar, and often lipophilic nature—frequently lead to significant solubility hurdles that can stall or terminate promising projects.
This guide is structured to provide direct, actionable answers to common problems encountered in the lab. We will move from understanding the fundamental causes of poor solubility to implementing practical, step-by-step protocols for its mitigation.
Section 1: Understanding the Root Cause
FAQ: Why is my isoxazole intermediate crashing out of solution?
Answer: The precipitation of an isoxazole intermediate is most often traced back to its high crystal lattice energy and low affinity for the solvent, typically an aqueous medium. Here’s a breakdown of the primary causes:
-
Molecular Planarity and Stacking: The flat, aromatic nature of the isoxazole ring promotes efficient packing in a crystal lattice. This is often exacerbated by intermolecular π-π stacking interactions, creating a highly stable, and thus less soluble, solid state.[3] Overcoming this crystal lattice energy requires a significant input of energy, which may not be compensated by the weak interactions with water molecules.
-
Polymorphism: Your compound may exist in multiple crystalline forms, or polymorphs, each with a different crystal structure and, consequently, different solubility.[4][5] It's common to inadvertently isolate a thermodynamically stable but poorly soluble polymorph. A less stable, or metastable, polymorph might be more soluble but could convert to the more stable form over time, causing it to precipitate unexpectedly.[4][5]
-
Low Polarity: While the isoxazole ring contains nitrogen and oxygen, conferring some polarity, the overall molecule—especially when substituted with lipophilic groups common in drug candidates—can be highly hydrophobic.[6] This limits favorable interactions with polar solvents like water.
-
pH and pKa: The ionization state of your molecule is a critical determinant of its aqueous solubility.[7][8] If your isoxazole derivative contains ionizable functional groups (acidic or basic centers), its solubility will be highly dependent on the pH of the solution. The un-ionized form is typically less soluble than its ionized salt form.[9]
Section 2: Initial Troubleshooting & Rapid Screening
FAQ: I have a new isoxazole intermediate with poor solubility. What are my first steps?
Answer: A systematic, tiered approach is the most efficient way to tackle the problem. Before attempting complex formulation strategies, start with fundamental characterization and simple modifications.
-
Confirm the Problem: Measure Solubility Accurately. Don't rely on qualitative observations like "it crashed out." Quantify the solubility using a standardized method. Differentiate between kinetic and thermodynamic solubility, as they provide different insights.
-
Kinetic Solubility: This measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput assessment useful for early discovery to flag potential issues.[10][11] However, it can overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates.[11][12]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[13][14] It is a more time-consuming measurement but provides a critical baseline for formulation development. The shake-flask method is the gold standard.[10]
-
-
Assess pH-Dependent Solubility: Determine the pKa of your compound (experimentally or via in silico prediction). Then, measure its solubility across a physiologically relevant pH range (e.g., pH 2.0 to 7.4).[13] This will immediately tell you if pH modification is a viable strategy.[15]
-
Screen Basic Solvents and Co-solvents: Evaluate the compound's solubility in a small panel of common pharmaceutically acceptable solvents and co-solvents.[16][17] This can provide a quick win for in vitro assays or early-stage formulation.
Below is a decision workflow to guide your initial troubleshooting efforts.
Caption: Initial decision workflow for solubility issues.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of an isoxazole intermediate in a specific buffer.
Materials:
-
Isoxazole intermediate (crystalline powder)
-
Buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC system with a suitable column and validated analytical method for the compound
-
0.22 µm syringe filters (ensure low compound binding)
Procedure:
-
Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg). The key is to ensure solid remains at the end of the experiment, confirming saturation.
-
Add a known volume of the buffer (e.g., 1 mL) to the vial.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm that excess solid is still present.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant. For accuracy, immediately filter the supernatant using a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the filtered sample with mobile phase as necessary to fall within the linear range of the calibration curve.
-
Analyze the sample concentration using the pre-validated HPLC method.
-
The measured concentration is the thermodynamic solubility. Report in µg/mL or µM.
Section 3: Chemical & Physical Modification Strategies
FAQ: My compound has a basic nitrogen. How much can pH adjustment really help?
Answer: Significantly. For an ionizable compound, pH modification is one of the most powerful and straightforward tools at your disposal.[15]
The relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation. For a weak base, as the pH of the solution drops below its pKa, the compound becomes protonated (ionized). This charged species has much stronger interactions with polar water molecules than the neutral form, leading to a dramatic increase in solubility.[9] A weak acid behaves in the opposite manner, becoming more soluble as the pH rises above its pKa.[9]
It is not uncommon to see a 100-fold or even 1000-fold increase in solubility for a compound when it is fully ionized compared to its neutral form. This is the principle behind forming pharmaceutical salts, which is a common strategy to improve the solubility and dissolution rate of ionizable drugs.[18]
Data Presentation: Example pH-Solubility Profile for a Hypothetical Basic Isoxazole (pKa = 4.5)
| pH of Buffer | Predominant Species | Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 2.0 | Ionized (BH+) | 1500 | 300x |
| 4.5 | 50% Ionized | 752 | 150x |
| 6.0 | Mostly Neutral (B) | 25 | 5x |
| 7.4 | Neutral (B) | 5 | 1x |
As the table demonstrates, moving to the acidic environment of the stomach (pH ~2) could completely solubilize a compound that is practically insoluble at intestinal pH.
FAQ: My compound is non-ionizable. What are my options now?
Answer: If pH modification is not an option, you must turn to strategies that alter the solid state of the compound or its immediate microenvironment. Two highly effective approaches are creating cocrystals and amorphous solid dispersions.
-
Cocrystals: A cocrystal is a multi-component crystal where the active pharmaceutical ingredient (API) is combined with a benign coformer in a specific stoichiometric ratio.[19][20] The coformer disrupts the API's natural crystal packing, creating a new crystal lattice with different, and hopefully better, physicochemical properties.[21][22] This can lead to a significant increase in apparent solubility and dissolution rate without chemically modifying the API itself.[19][23]
-
Amorphous Solid Dispersions (ASDs): This is one of the most successful strategies for poorly soluble compounds.[24][25] In an ASD, the crystalline structure of the API is completely disrupted, and the individual molecules are dispersed in a solid matrix, usually a polymer.[26] This amorphous state has a higher free energy than the stable crystalline form, which translates to a significant increase in apparent solubility.[25][27] The polymer carrier plays a crucial role in stabilizing the amorphous API and preventing it from recrystallizing.[26][28]
Caption: How an ASD enhances apparent solubility.
Experimental Protocol: Screening for an Amorphous Solid Dispersion (Solvent Evaporation Method)
Objective: To quickly screen different polymers for their ability to form a stable amorphous solid dispersion with an isoxazole intermediate.
Materials:
-
Isoxazole intermediate
-
Screening polymers (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile common solvent (e.g., Dichloromethane, Acetone, Methanol)
-
4 mL glass vials
-
Vortex mixer
-
Vacuum oven or rotary evaporator
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the isoxazole intermediate in the chosen solvent (e.g., 20 mg/mL).
-
Prepare stock solutions of each polymer in the same solvent (e.g., 20 mg/mL).
-
-
Create Dispersions:
-
In separate vials, combine the drug and polymer solutions to achieve different drug loadings (e.g., 10%, 25%, 50% drug by weight).
-
Example for 25% drug loading: Mix 0.5 mL of drug stock (10 mg drug) with 1.5 mL of polymer stock (30 mg polymer).
-
Include a "drug only" control.
-
-
Solvent Evaporation:
-
Vortex each vial thoroughly to ensure a homogenous solution.
-
Remove the solvent. This can be done by leaving the vials in a fume hood overnight, followed by drying in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove residual solvent. Alternatively, use a rotary evaporator for faster results.
-
-
Initial Characterization:
-
Visually inspect the resulting solid film. A clear, transparent film suggests a successful amorphous dispersion. A cloudy, opaque, or crystalline-looking solid indicates failure (phase separation or crystallization).
-
Scrape a small amount of the solid and examine it under a polarized light microscope. The absence of birefringence (the material appears dark under crossed polarizers) is a strong indicator of an amorphous state.
-
-
Performance Test:
-
Perform a simple dissolution test on the most promising clear films. Add a fixed volume of buffer (e.g., pH 6.8) and measure the drug concentration over time (e.g., at 5, 15, 30, 60, and 90 minutes) via HPLC. Compare this to the dissolution of the crystalline drug. A successful ASD will show a rapid dissolution rate and achieve a state of supersaturation, where the concentration of the drug in solution temporarily exceeds its thermodynamic solubility.
-
This rapid screening method allows you to identify the most promising polymer and drug loading combinations for further, more detailed characterization (using techniques like DSC and PXRD) and scale-up using methods like spray drying or hot-melt extrusion.[25]
References
- Chadwick, K., et al. (2012). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
- Singh, A., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release.
- Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience, LLC.
- Javed, I., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
- International Journal of Innovative Research in Technology (IJIRT). (n.d.). Unlocking Potential: Cocrystals as catalyst for heightened solubility and dissolution of low solubility pharmaceuticals. IJIRT.
- Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
- Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.
- Journal of Drug Delivery and Therapeutics. (2022). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview. Journal of Drug Delivery and Therapeutics.
- International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- Chourasiya, Y., et al. (2011). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences.
- Molecules. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI.
- Pharmaca. (2024). Pharmaceutical Cocrystals: Innovative Solutions for Solubility Challenges. Pharmaca.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Blagden, N., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules.
- Pharmaceutics. (2019). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. MDPI.
- SciSpace. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace.
- Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
- Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist.
- Wiley-VCH. (n.d.). Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. Wiley Online Library.
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... ResearchGate.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Signal Transduction and Targeted Therapy. (2023). Solubilization techniques used for poorly water-soluble drugs. Nature.
- Solubility of Things. (n.d.). Isoxazole. Solubility of Things.
- Biomedicines. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
- Pion Inc. (2023). What is pKa and how is it used in drug development?. Pion Inc.
- Shah, J., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology.
- FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
- International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IJIRSS.
- Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs. Deranged Physiology.
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.
- RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.
- ResearchGate. (2025). The recent progress of isoxazole in medicinal chemistry. ResearchGate.
- RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. What is pKa and how is it used in drug development? [pion-inc.com]
- 8. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agnopharma.com [agnopharma.com]
- 19. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmaceutical Cocrystals: Innovative Solutions for Solubility Challenges [wisdomlib.org]
- 21. ijirt.org [ijirt.org]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmtech.com [pharmtech.com]
- 26. seppic.com [seppic.com]
- 27. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 28. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Regioselectivity in 1,3-Dipolar Cycloadditions of Nitrile Oxides
Welcome to the technical support center for navigating the complexities of regioselectivity in 1,3-dipolar cycloadditions involving nitrile oxides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the regiochemical outcome of these powerful isoxazole-forming reactions. Here, we dissect common issues, provide evidence-based troubleshooting strategies, and offer detailed experimental protocols to help you achieve your desired synthetic targets with precision.
Section 1: Foundational Principles & FAQs
Before delving into troubleshooting, it is crucial to understand the underlying principles governing the regioselectivity of this reaction. The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile (an alkene or alkyne) is a concerted pericyclic reaction that leads to the formation of a five-membered heterocyclic ring.[1] The primary question of regioselectivity revolves around which of the two possible regioisomers, the 3,5-disubstituted or the 3,4-disubstituted isoxazole/isoxazoline, will be the major product.
FAQ 1: What are the primary factors that control the regioselectivity of nitrile oxide cycloadditions?
The regioselectivity of 1,3-dipolar cycloadditions is predominantly governed by a combination of electronic and steric effects.[2][3] These factors are best explained by Frontier Molecular Orbital (FMO) theory.[4][5]
-
Electronic Effects (FMO Theory): The reaction's regioselectivity is determined by the most favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3][4] The relative energies of these orbitals and the magnitudes of the atomic orbital coefficients at the reacting centers dictate the preferred orientation of the dipole and dipolarophile.
-
Type I (HOMO-dipole controlled): Occurs when the dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the dipolarophile. This is common with electron-deficient dipolarophiles.
-
Type III (LUMO-dipole controlled): Occurs when the dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the dipolarophile. This is typical for electron-rich dipolarophiles.[1]
-
-
Steric Effects: Bulky substituents on either the nitrile oxide or the dipolarophile can disfavor certain transition states due to steric hindrance, thereby influencing the regiochemical outcome.[6]
FAQ 2: How can I predict the major regioisomer?
Predicting the major regioisomer involves analyzing the electronic properties of your substrates.
-
For electron-rich alkenes/alkynes , the reaction is generally LUMO-dipole controlled. The larger orbital coefficient on the carbon atom of the nitrile oxide's LUMO will preferentially interact with the larger orbital coefficient on the terminal carbon of the dipolarophile's HOMO, typically leading to the 3,5-disubstituted product.[3]
-
For electron-deficient alkenes/alkynes , the reaction is often HOMO-dipole controlled. This can lead to a mixture of regioisomers, or in some cases, favor the 3,4-disubstituted product.[4]
Computational methods, such as Density Functional Theory (DFT), can provide more quantitative predictions of regioselectivity by calculating the activation energies of the different possible transition states.[2][7][8]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions.
Issue 1: Poor or No Regioselectivity - Obtaining a Mixture of 3,4- and 3,5-Disubstituted Isoxazoles
Root Cause Analysis:
A lack of regioselectivity often arises when the electronic and steric directing effects are not strong enough to significantly favor one transition state over the other. This is common when the dipolarophile possesses substituents with ambiguous electronic properties or when steric hindrance is minimal.
Troubleshooting Protocol:
-
Solvent Polarity Modification: The polarity of the solvent can influence the stability of the transition states.[4] Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, water). Increased solvent polarity can sometimes enhance the formation of the more polar regioisomer.[4]
-
Temperature Adjustment: Lowering the reaction temperature can increase the selectivity of the reaction by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures might be necessary to overcome activation barriers, though this often leads to decreased selectivity.
-
Introduction of a Lewis Acid Catalyst: Lewis acids can coordinate to either the nitrile oxide or the dipolarophile, altering their electronic properties and enhancing regioselectivity.[9] Magnesium bromide, for example, has been shown to improve both regio- and stereoselectivity in cycloadditions to allylic alcohols.[9][10]
-
Experimental Protocol: Lewis Acid Catalysis
-
Dry all glassware and solvents thoroughly.
-
To a solution of the dipolarophile in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂), add 1.1 equivalents of a Lewis acid (e.g., MgBr₂·OEt₂, ZnCl₂) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Slowly add a solution of the in situ generated nitrile oxide to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS and compare the regioisomeric ratio to the uncatalyzed reaction.
-
-
Issue 2: Unexpected Regioisomer is the Major Product
Root Cause Analysis:
The formation of the "unexpected" regioisomer can be due to several factors, including:
-
Reversal of Electronic Demand: In some cases, the reaction may proceed through an inverse-electron-demand pathway, where the electronic roles of the dipole and dipolarophile are reversed.[11]
-
Catalyst-Controlled Regioselectivity: Certain transition metal catalysts can completely override the inherent regioselectivity of the reaction.[12] For example, ruthenium catalysts have been used to achieve reversed regioselectivity in the cycloaddition of nitrile oxides to electron-rich alkynes.[12]
-
Substituent Effects: Specific functional groups on the dipolarophile can dramatically alter the regiochemical outcome. For instance, converting an α,β-alkynyl carbonyl compound to its corresponding hydrazone can invert the regioselectivity from the 4-acylisoxazole to the 5-iminoisoxazole.[13][14]
Troubleshooting Protocol:
-
Re-evaluate FMO Interactions: If feasible, perform computational analysis to understand the HOMO-LUMO energy gaps and orbital coefficients for your specific substrates. This can reveal if an inverse-electron-demand pathway is indeed favored.
-
Investigate Catalyst-Controlled Cycloaddition: If the desired regioisomer is the one typically disfavored, explore the use of catalysts known to invert regioselectivity.
-
Experimental Workflow: Catalyst Screening for Regioinversion
Caption: Workflow for screening catalysts to achieve reverse regioselectivity.
-
-
Substrate Modification: Consider temporary modification of a functional group on the dipolarophile to direct the cycloaddition towards the desired regioisomer, followed by subsequent deprotection or conversion.
Issue 3: Dimerization of Nitrile Oxide Competes with Cycloaddition
Root Cause Analysis:
Nitrile oxides are reactive intermediates that can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or in the absence of a reactive dipolarophile.[10] This side reaction reduces the yield of the desired cycloadduct.
Troubleshooting Protocol:
-
Slow Addition/In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile. If using a pre-formed nitrile oxide solution, add it slowly to the solution of the dipolarophile to maintain a low concentration of the nitrile oxide.
-
Method of Generation: The method of nitrile oxide generation can impact its stability and reactivity. Common methods include the dehydrohalogenation of hydroxamoyl halides (e.g., using a base like triethylamine) or the oxidation of aldoximes.[15][16] The NaCl/Oxone oxidation of aldoximes is a green and efficient method that can be performed in the presence of the dipolarophile.[16]
-
Detailed Protocol: In Situ Generation of Nitrile Oxide via Aldoxime Oxidation
-
In a round-bottom flask, dissolve the aldoxime (1.0 eq.) and the dipolarophile (1.2 eq.) in a suitable solvent (e.g., ethyl acetate).
-
Add sodium chloride (1.1 eq.) and sodium bicarbonate (1.5 eq.) to the mixture.
-
While stirring vigorously, add a solution of Oxone (1.1 eq.) in water portion-wise over 30-60 minutes.
-
Monitor the reaction progress by TLC. Upon completion, perform an aqueous workup to isolate the product.
-
-
Section 3: Data-Driven Insights
The choice of substituents on both the nitrile oxide and the dipolarophile has a profound impact on regioselectivity. The following table summarizes general trends observed in the literature.
| Nitrile Oxide Substituent (R¹) | Dipolarophile Substituent (R²) | Predominant Regioisomer | FMO Control (General) |
| Aryl (Electron-donating) | Alkyl | 3,5-disubstituted | LUMO(dipole)-HOMO(dipolarophile) |
| Aryl (Electron-withdrawing) | Alkyl | 3,5-disubstituted | LUMO(dipole)-HOMO(dipolarophile) |
| Aryl | -CO₂R, -CN (Electron-withdrawing) | Mixture or 3,4-disubstituted | HOMO(dipole)-LUMO(dipolarophile) |
| Aryl | -OR, -NR₂ (Electron-donating) | 3,5-disubstituted | LUMO(dipole)-HOMO(dipolarophile) |
Note: This table provides general guidelines. The actual outcome can be influenced by a combination of steric and electronic factors.
Section 4: Visualizing the Regiochemical Dichotomy
The regiochemical outcome is a consequence of the two competing transition states.
Caption: Energy profile showing the two competing pathways to the 3,5- and 3,4-regioisomers.
The ratio of the products is determined by the difference in the activation energies (ΔΔG‡) of the two transition states. A small difference leads to a mixture of products, while a large difference results in high regioselectivity.
References
- Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]
- Jasiński, R. (2018). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 23(10), 2485. [Link]
- da Silva, J. B. P., & de Farias, R. F. (2018). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 29(12), 2519-2529. [Link]
- Delso, I., Tejero, T., Gotor-Fernández, V., & Merino, P. (2017). Site- and Regioselectivity of Nitrile Oxide–Allene Cycloadditions: DFT-Based Semiquantitative Predictions. The Journal of Organic Chemistry, 82(18), 9835-9842. [Link]
- Li, Y., & Liu, Y. (2011). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. Journal of Molecular Modeling, 17(8), 1841-1849. [Link]
- Syamala, M. S. (2013). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters, 2(5), 333-348. [Link]
- Krasnov, V. P., & Varaksin, M. V. (2021). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. International Journal of Molecular Sciences, 22(17), 9205. [Link]
- Shitov, L. N., & Tartakovskii, V. A. (1969). The effect of steric factors on the rate and direction of 1,3-dipolar cycloaddition reactions of nitrile oxides. Russian Chemical Bulletin, 18(10), 2119-2123. [Link]
- Rostami, A., & Hosseini-Ghorbani, S. M. (2019). The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study. RSC Advances, 9(29), 16670-16679. [Link]
- Houk, K. N., Sims, J., Duke, R. E., Strozier, R. W., & George, J. K. (1973). Frontier molecular orbitals of 1,3 dipoles and dipolarophiles. Journal of the American Chemical Society, 95(22), 7287-7301. [Link]
- Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 22(17), 3505-3509. [Link]
- Smith, K., & El-Hiti, G. A. (2000). Reversal of regioselectivity and enhancement of rates of nitrile oxide cycloadditions through transient attachment of dipolarophiles to cyclodextrins. Journal of the Chemical Society, Perkin Transactions 1, (18), 2825-2831. [Link]
- Ess, D. H., & Houk, K. N. (2008). Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Frontier Molecular Orbital Models. Journal of the American Chemical Society, 130(31), 10187-10198. [Link]
- Palmieri, A. et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]
- Zhang, X. W., He, X. L., Yan, N., Zheng, H. X., & Hu, X. G. (2021). Ru-Catalyzed [3+ 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. Organic Letters, 23(7), 2431-2436. [Link]
- Ray, C. A. (2000). Nitrile Oxide Cycloadditions in Supercritical Carbon Dioxide.
- Ramón, D. J., & Asensio, A. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. [Link]
- Lee, J., & Kim, D. P. (2021). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 9(17), 5909-5917. [Link]
- Tran, U. P. N., Wilson, Z. E., & Le, H. V. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+ 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 1649-1655. [Link]
- Ray, C. A., & Leitner, W. (2000). Nitrile oxide cycloadditions in supercritical carbon dioxide.
- Bode, J. W. (2019). OC II (FS 2019). ETH Zurich. [Link]
- Wang, Y., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions.
- Maeda, Y., et al. (2022). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical and Pharmaceutical Bulletin, 70(11), 785-794. [Link]
- Reddy, T. J., & Le, H. V. (2012). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 10(46), 9204-9213. [Link]
- Maeda, Y., Hashimoto, Y., Aoki, R., Kimura, N., Tanaka, K., Tamura, O., & Morita, N. (2022). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical & Pharmaceutical Bulletin, 70(11), 785-794. [Link]
- Kanemasa, S., Nishiuchi, M., Kamimura, A., & Hori, K. (1992). First Successful Metal Coordination Control in 1,3-Dipolar Cycloadditions. High-Rate Acceleration and Regio- and Stereocontrol of Nitrile Oxide Cycloadditions to the Magnesium Alkoxides of Allylic and Homoallylic Alcohols. Journal of the American Chemical Society, 114(26), 10676-10677. [Link]
- Kim, J., & Lee, Y. R. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 20(20), 6486-6490. [Link]
- Okawara, T., et al. (2011). Inverse electron-demand 1,3-dipolar cycloaddition of nitrile oxide with common nitriles leading to 3-functionalized 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 9(16), 5802-5809. [Link]
- Organic Chemistry Tutor. (2019, January 3). cycloadditions with nitrile oxides. YouTube. [Link]
- Faita, G., Mella, M., & Quadrelli, P. (2023). Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. Steroids, 193, 109204. [Link]
- Jasiński, R., & Kącka-Zych, A. (2021). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 26(11), 3352. [Link]
- Wipf, P. (n.d.). The [3+2]Cycloaddition Reaction. University of Pittsburgh. [Link]
Sources
- 1. chesci.com [chesci.com]
- 2. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Inverse electron-demand 1,3-dipolar cycloaddition of nitrile oxide with common nitriles leading to 3-functionalized 1,2,4-oxadiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in navigating the complexities of catalyst deactivation in cross-coupling reactions. This guide is structured to provide not just solutions, but a foundational understanding of the underlying principles governing catalyst stability and activity. Our goal is to equip you with the expertise to diagnose, troubleshoot, and ultimately prevent catalyst deactivation in your critical synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section provides rapid answers to common issues encountered during cross-coupling reactions.
Q1: My reaction has stalled, and I observe a black precipitate. What is happening?
A1: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation through agglomeration.[1] The active, soluble Pd(0) species has likely aggregated into inactive palladium nanoparticles.[1] This can be triggered by several factors including:
-
Oxygen exposure: The Pd(0) catalyst is sensitive to oxidation, which can lead to the formation of palladium black.[2][3]
-
High temperatures: Excessive heat can accelerate catalyst decomposition.[3][4]
-
Inadequate ligand protection: An insufficient ligand-to-metal ratio can leave the palladium center exposed and prone to aggregation.[3]
Q2: My reaction is sluggish or fails completely when using a heteroaryl substrate. Why?
A2: Heteroaryl substrates, particularly those containing nitrogen or sulfur, are notorious for causing catalyst deactivation. The lone pair of electrons on the heteroatoms can coordinate strongly to the palladium catalyst, forming stable, inactive "off-cycle" complexes.[3][5] This effectively poisons the catalyst by blocking the active sites required for the catalytic cycle to proceed.[5][6]
Q3: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the cause?
A3: Homocoupling of the boronic acid is a common side reaction often promoted by the presence of oxygen or an excess of Pd(II) species.[1] It is crucial to ensure a strictly inert atmosphere and that the precatalyst is efficiently reduced to the active Pd(0) state.
Q4: My Buchwald-Hartwig amination is not proceeding to completion. What are some common culprits?
A4: In addition to general catalyst deactivation pathways, Buchwald-Hartwig aminations can be sensitive to:
-
Base selection: The choice of base is critical. While a strong base is often required, it can also lead to the degradation of sensitive substrates, which in turn can poison the catalyst.[3]
-
Amine coordination: Amines themselves can act as ligands for the palladium center. In some cases, this can lead to the formation of catalytically inactive complexes. Using a slight excess of a phosphine ligand can sometimes mitigate this issue.[7]
-
Aryl halide reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Less reactive aryl chlorides often require more active catalyst systems and higher temperatures.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common deactivation scenarios, complete with preventative and corrective protocols.
Issue 1: Catalyst Poisoning
Catalyst poisoning occurs when impurities or even the substrates/products themselves bind strongly to the active sites of the catalyst, rendering them inactive.[8][9]
Identifying the Poison:
A systematic investigation is key.
-
Reagent Purity Check: Ensure all reagents and solvents are of high purity. Impurities like sulfur compounds, halides, and cyanides are known catalyst poisons.[5][10][11]
-
Substrate-Induced Deactivation: As mentioned, heteroatoms in substrates like pyridines, quinolines, and thiophenes are common culprits.[3][4][5][12]
Troubleshooting & Prevention:
| Potential Cause | Underlying Rationale | Recommended Action |
| Contaminated Reagents/Solvents | Impurities like sulfur can irreversibly bind to the palladium catalyst.[5] | Use high-purity, degassed solvents and fresh reagents. If sulfur contamination is suspected, consider treating starting materials with a scavenger or passing them through a plug of alumina.[1] |
| Coordinating Heteroaryl Substrates | Nitrogen or sulfur lone pairs form stable, inactive complexes with the palladium center.[3] | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos and SPhos).[5] These ligands sterically shield the metal center, hindering coordination by the heteroatom.[5][13] |
| Product Inhibition | The desired product may coordinate to the catalyst, slowing down or halting turnover. | Optimize reaction conditions (e.g., temperature, concentration) to favor product dissociation. In some cases, a continuous flow setup where the product is removed as it is formed can be beneficial.[12] |
Issue 2: Thermal Degradation & Sintering
High reaction temperatures, while often necessary to overcome activation barriers, can also lead to catalyst deactivation through several mechanisms.[8][14]
Visual Cue: Often accompanied by the formation of palladium black.[4]
Underlying Mechanisms:
-
Sintering: At elevated temperatures, catalyst particles can agglomerate or "sinter," leading to a reduction in the active surface area.[8][14]
-
Ligand Decomposition: The organic ligands that are crucial for stabilizing the catalyst can themselves degrade at high temperatures.
-
Formation of Off-Cycle Species: Heat can promote the formation of inactive palladium complexes.[3]
Troubleshooting & Prevention:
| Action | Rationale |
| Optimize Reaction Temperature | Run the reaction at the lowest temperature that provides a reasonable rate.[3] |
| Select Thermally Stable Ligands | Certain ligands are designed to be more robust at higher temperatures. Consult the literature for ligands suitable for your specific transformation. |
| Control Reaction Time | Prolonged heating, even at moderate temperatures, can contribute to catalyst degradation. Monitor the reaction progress and quench it once it has reached completion. |
Issue 3: Inefficient Catalytic Cycle Turnover
Even in the absence of overt poisoning or thermal degradation, the catalytic cycle can be hampered, leading to low yields and stalled reactions.
The Palladium Cross-Coupling Catalytic Cycle
The general palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16][17]
Caption: A generalized palladium cross-coupling catalytic cycle.
Common Deactivation Pathways within the Catalytic Cycle
Caption: Common pathways for palladium catalyst deactivation.
a) Slow Oxidative Addition:
-
Cause: The oxidative addition of the organic halide (R-X) to the Pd(0) center is often the rate-limiting step.[13] Sterically hindered substrates or less reactive halides (e.g., aryl chlorides) can significantly slow this step.[2][18]
-
Solution:
b) β-Hydride Elimination:
-
Cause: This is a common decomposition pathway for alkylpalladium(II) intermediates that possess a hydrogen atom on a β-carbon.[19] Instead of reductive elimination to form the desired product, the intermediate eliminates a hydrido-palladium species and an alkene.[19][20]
-
Solution:
c) Slow Reductive Elimination:
-
Cause: The final product-forming step can be slow, particularly for sterically congested products.[23] For reductive elimination to occur, the two groups to be coupled must be cis to each other on the metal center.[16]
-
Solution:
-
Bulky Ligands: Steric bulk on the supporting ligands can promote reductive elimination by relieving steric strain in the transition state.[13]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered Substrate
This protocol provides a starting point and should be optimized for specific substrates.[1][2]
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.[1][3]
-
Solvent Addition: Add the appropriate volume of anhydrous, degassed solvent (e.g., toluene, dioxane).[3]
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent. Add the appropriate amount of the catalyst solution (typically 1-5 mol % Pd) to the reaction mixture under a positive pressure of inert gas.[1][2]
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the specified time (monitor by TLC, GC-MS, or LC-MS).[2][4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2][4]
-
Purification: Purify the crude product by column chromatography on silica gel.[2][4]
Protocol 2: Diagnosing Catalyst Deactivation via Small-Scale Parallel Screening
-
Set up an array of small-scale reactions (e.g., in a 24-well plate) under an inert atmosphere.
-
Systematically vary one parameter per set of wells, keeping all other conditions constant. Key parameters to screen include:
-
Ligand: Test a panel of ligands with varying steric and electronic properties.
-
Base: Screen different inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).[5]
-
Solvent: Evaluate a range of anhydrous, degassed solvents (e.g., toluene, dioxane, THF).[3]
-
Temperature: Run the reaction at several different temperatures.
-
-
Analyze the outcome of each reaction by LC-MS or GC-MS to determine the optimal conditions that minimize deactivation and maximize product formation.
Section 4: Analytical Characterization of Deactivated Catalysts
For a more rigorous investigation, especially in process development, characterizing the deactivated catalyst can provide invaluable insights.[8][24]
| Technique | Information Gained |
| X-ray Photoelectron Spectroscopy (XPS) | Identifies the elemental composition and chemical state of elements on the catalyst surface, which can reveal the presence of poisons.[8][24] |
| Inductively Coupled Plasma (ICP) Analysis | Quantifies the elemental composition of the bulk catalyst, useful for detecting metal leaching or the accumulation of inorganic poisons.[24] |
| Transmission Electron Microscopy (TEM) | Visualizes the catalyst particles, allowing for the direct observation of sintering and agglomeration.[25][26][27][28] |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | Measures the surface area and pore volume of the catalyst to identify blockages due to fouling.[8][24] |
| Temperature-Programmed Desorption (TPD) | Determines the strength of adsorption of species on the catalyst surface, which can indicate poisoning.[8][24] |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Catalyst Deactivation in 2,3-Dimethylphenylboronic Acid Reactions.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in 3,6-Diiodopyridazine Cross-Coupling Reactions.
- Hartwig, J. F. (2008). Developing Ligands for Palladium(II)
- Buchwald, S. L. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Pérez-Temprano, M. H., & de Lera, A. R. (2018). Oxidative Coupling Mechanisms: Current State of Understanding.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Suzuki Reactions of 1-Bromo-2-cyclohexylbenzene.
- ChemTalk. (n.d.).
- Grokipedia. (n.d.).
- Benchchem. (n.d.).
- Ahn, K. H., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal.
- AmmoniaKnowHow. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- Benchchem. (n.d.). of Thiophenes.
- Applied Catalysts. (2024).
- Chemistry LibreTexts. (2023). 1.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0)
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde.
- ResearchGate. (n.d.). (A)
- Elias, A. J. (n.d.).
- ChemCatBio. (n.d.).
- ResearchGate. (2005). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Frontiers. (n.d.). Synthesis methods and applications of palladium nanoparticles: A review.
- Journal of the American Chemical Society. (2018).
- ResearchGate. (2023). Green synthesis and characterization of palladium nanoparticles and their catalytic performance for the efficient synthesis of biologically interesting di(indolyl)indolin-2-ones.
- ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Green Synthesis and Characterization of Palladium Nanoparticles Using Origanum vulgare L.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (n.d.). (PDF)
- Alfa Chemistry. (n.d.).
- ACS Publications. (n.d.).
- Hiden Analytical. (2021).
- MDPI. (n.d.). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
- Macmillan Group. (n.d.).
- Benchchem. (n.d.). troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
- ResearchGate. (2015).
- ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
- ResearchGate. (n.d.).
- Reddit. (2018).
- Wikipedia. (n.d.). Cross-coupling reaction.
- University of Groningen research portal. (n.d.).
- NIH. (n.d.).
- ACS Publications. (2024).
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ammoniaknowhow.com [ammoniaknowhow.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 20. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. grokipedia.com [grokipedia.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Byproduct identification in the synthesis of 3,5-disubstituted isoxazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical heterocyclic scaffold. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common high-level challenges encountered during isoxazole synthesis.
Q1: What are the primary byproducts I should be aware of when synthesizing 3,5-disubstituted isoxazoles?
A: Byproduct formation is highly dependent on your chosen synthetic route. However, two classes of byproducts are exceptionally common:
-
Furoxans (1,2,5-Oxadiazole-2-oxides): These are the most prevalent byproducts in syntheses utilizing the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1] Furoxans are stable dimers of nitrile oxides, which form competitively with the desired cycloaddition, especially at high concentrations or elevated temperatures.[1][2]
-
Regioisomers: The formation of a regioisomeric mixture (e.g., 3,5-disubstituted vs. 5,3-disubstituted isoxazoles) is a frequent challenge in both major synthetic pathways: the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes.[1] The regiochemical outcome is governed by a subtle interplay of steric and electronic factors of the reactants.[1][3]
Other potential byproducts include unreacted starting materials (particularly stable chalcones), partially cyclized intermediates, and products from isoxazole ring cleavage under harsh basic or reductive conditions during workup.[1][4]
Q2: My reaction yield is consistently low or zero. What are the most likely causes?
A: Low or no yield is a frustrating but solvable issue. The cause typically falls into one of three categories: starting material integrity, suboptimal reaction conditions, or intermediate instability.
-
Starting Material Integrity: For condensation reactions, ensure the purity of your 1,3-dicarbonyl compound; its keto-enol tautomerism can impact reactivity.[1] For cycloadditions, the stability of the alkyne and the nitrile oxide precursor is paramount.
-
Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical. For instance, nitrile oxides are often generated in situ at low temperatures to prevent dimerization before the cycloaddition can occur.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time, as prolonged heating can lead to product degradation.[1]
-
Intermediate Instability: The nitrile oxide intermediate is the primary culprit in 1,3-dipolar cycloadditions. Its propensity to dimerize into a furoxan is a major competitive pathway that consumes the intermediate, thereby lowering the yield of the desired isoxazole.[1]
Q3: I've confirmed the formation of my product, but it's an inseparable mixture of regioisomers. How can I improve selectivity?
A: Achieving high regioselectivity is a common optimization challenge. The strategy depends on the synthetic method.
-
For 1,3-Dipolar Cycloadditions: Regioselectivity is dictated by the frontier molecular orbitals (FMO) of the nitrile oxide and the alkyne. You can influence the outcome by:
-
Modifying Electronics: Altering the electron-donating or electron-withdrawing nature of substituents on either the nitrile oxide or the alkyne can favor one regioisomer.
-
Solvent Polarity: Screening different solvents can influence the transition state energies and thus the isomeric ratio.[1]
-
Catalysis: Copper-catalyzed conditions are well-known to provide high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[5] Ruthenium(II) catalysts have also been shown to produce high yields and regioselectivity for both 3,5- and 3,4,5-trisubstituted isoxazoles.[6]
-
-
For Claisen-type Condensations (from 1,3-dicarbonyls):
-
pH Control: The pH of the reaction medium is critical. Acidic conditions often favor the formation of one isomer over the other.[1]
-
Protecting Groups/Derivatives: Using derivatives of the dicarbonyl, such as β-enamino diketones, can offer superior regiocontrol.[1]
-
Catalyst/Additive: The addition of a Lewis acid, such as BF₃·OEt₂, can effectively control the regioselectivity in syntheses starting from β-enamino diketones.[1]
-
Q4: My isoxazole product seems to degrade during aqueous workup or column chromatography. Is the isoxazole ring unstable?
A: While generally stable, the isoxazole ring is susceptible to cleavage under specific conditions. The N-O bond is the weakest link and can be broken under:
-
Strongly Basic Conditions: Certain isoxazoles, particularly those with electron-withdrawing groups, can undergo ring-opening in the presence of strong bases like sodium hydroxide, especially with heating.[1]
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd) or other reducing agents.[1] This is a synthetically useful transformation for converting isoxazoles into β-hydroxy ketones but can be an undesired side reaction.
-
Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[1]
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[1]
If you suspect degradation, consider a less basic aqueous wash (e.g., saturated sodium bicarbonate instead of NaOH), avoid unnecessarily long exposure to silica gel, and ensure your product is protected from light if it is photolabile.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Issues in 1,3-Dipolar Cycloaddition Reactions
This route, which involves the [3+2] cycloaddition of a nitrile oxide with an alkyne, is powerful but prone to specific side reactions.[7]
| Problem | Primary Cause & Explanation | Recommended Solutions & Rationale |
| Major byproduct with M+H matching 2x nitrile oxide precursor | Furoxan Dimerization. The nitrile oxide intermediate is highly reactive and can dimerize if it does not react with the alkyne (dipolarophile) quickly enough.[1] This is exacerbated by high concentrations of the nitrile oxide and/or elevated temperatures. | 1. In Situ Generation: Generate the nitrile oxide slowly in the presence of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular reaction with the alkyne over dimerization. 2. Slow Addition: Add the nitrile oxide precursor (e.g., an aldoxime) slowly to the reaction mixture containing the oxidant (e.g., NCS or Chloramine-T) and the alkyne.[8] 3. Temperature Control: Perform the nitrile oxide generation at 0 °C or room temperature, even if the subsequent cycloaddition requires heating. |
| Two isoxazole isomers observed in ¹H NMR / LC-MS | Poor Regioselectivity. The cycloaddition can proceed in two ways, leading to the 3,5- and 5,3-disubstituted products. The outcome depends on the alignment of the FMOs (HOMO of one reactant with the LUMO of the other), which is influenced by substituent electronics.[1] | 1. Employ Catalysis: For terminal alkynes, copper(I)-catalyzed reactions (a "click" reaction variant) are highly effective at selectively forming the 3,5-disubstituted isomer.[5][8] 2. Modify Reactants: If catalysis is not an option, systematically change the electronic properties of the substituents on the alkyne or the aromatic ring of the nitrile oxide precursor to favor one electronic demand over the other. |
Guide 2: Issues in Condensation Reactions (from Chalcones or 1,3-Diketones)
This classic method involves the reaction of a 1,3-dicarbonyl equivalent with hydroxylamine.[9]
| Problem | Primary Cause & Explanation | Recommended Solutions & Rationale |
| Incomplete reaction; starting material recovered | 1. Inefficient Cyclization. The initial condensation to form an oxime intermediate may be facile, but the subsequent intramolecular cyclization and dehydration can be slow or reversible. 2. Steric Hindrance. Bulky substituents near the carbonyl groups can impede the approach of hydroxylamine or hinder the cyclization step. | 1. Adjust pH: The reaction is often pH-sensitive. The initial condensation is typically faster under slightly basic conditions, while the dehydration to form the aromatic isoxazole can be promoted by acid. Consider a two-step pH adjustment or using a buffered system (e.g., sodium acetate).[10] 2. Increase Temperature/Time: Refluxing in a suitable solvent like ethanol or acetic acid is common.[11] Monitor by TLC to ensure the reaction goes to completion without causing degradation. |
| Multiple products with similar polarity by TLC | Regioisomer Formation. If an unsymmetrical 1,3-diketone is used, hydroxylamine can react with either carbonyl group first, leading to two different monoxime intermediates and ultimately two regioisomeric isoxazoles.[1] | 1. Use a More Reactive Carbonyl: If one carbonyl is a ketone and the other an ester (a β-ketoester), the ketone is generally more electrophilic and will react preferentially. 2. Modify Reaction Conditions: Systematically screen solvents (e.g., EtOH vs. MeCN) and adjust the pH, as these factors can influence which initial condensation is faster.[1] |
Section 3: Byproduct Identification Protocols
Protocol 1: General Approach to Byproduct Characterization
This workflow provides a systematic method for identifying unknown impurities in your reaction mixture.
-
Initial Assessment (TLC & LC-MS):
-
Run a TLC of your crude reaction mixture against your starting materials to identify unreacted components.
-
Inject the crude mixture into an LC-MS. The mass-to-charge ratio (m/z) provides the molecular weight of the main product and any byproducts. This is the fastest way to check for potential dimers (furoxans) or isomers.
-
-
Purification (Column Chromatography):
-
Structural Elucidation (NMR & HRMS):
-
Obtain a High-Resolution Mass Spectrum (HRMS) of the isolated byproduct to confirm its elemental composition.[12]
-
Acquire ¹H and ¹³C NMR spectra. Compare the chemical shifts, integration, and coupling patterns to your desired product.[13][14] Key indicators are changes in aromatic substitution patterns or the absence/presence of specific functional group signals.
-
Protocol 2: Differentiating Regioisomers using 2D NMR
When you have a mixture of 3,5- and 5,3-disubstituted isoxazoles, 1D NMR may not be sufficient. 2D NMR techniques are invaluable.
-
Acquire Spectra: Obtain ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC/HMBC (Heteronuclear Single Quantum Coherence/Multiple Bond Correlation) spectra. A ¹H-¹⁵N HMBC can also be definitive if available.
-
Focus on the Isoxazole Proton: The lone proton on the isoxazole ring (at C4) is key. In the ¹H NMR, it will appear as a singlet.
-
Use HMBC for Connectivity: The HMBC spectrum shows correlations between protons and carbons over 2-3 bonds.
-
In the 3,5-disubstituted isomer , the C4-proton will show a strong correlation to the carbon of the substituent at C5 and the ipso-carbon of the substituent at C3.
-
In the 5,3-disubstituted isomer , the connectivity will be reversed.
-
-
Use NOESY for Spatial Proximity: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the C4-proton and the protons of the adjacent substituent at C5, confirming its proximity.
Protocol 3: Identifying Furoxan Dimers
Furoxans have distinct spectroscopic signatures that differentiate them from the desired isoxazole.
-
Mass Spectrometry: The most straightforward evidence is from MS. The furoxan will have a molecular weight exactly double that of the nitrile oxide intermediate (or M = 2 x [MW of aldoxime precursor - 18]).
-
¹³C NMR Spectroscopy: Furoxan rings have two characteristic quaternary carbon signals, typically in the range of 110-120 ppm and 155-160 ppm. This contrasts with a 3,5-disubstituted isoxazole, which will have three distinct signals for the ring carbons (C3, C4, C5), one of which will be a methine (CH) carbon.
-
¹H NMR Spectroscopy: Since the furoxan is a dimer of your nitrile oxide, the proton signals will correspond to the substituents. For example, if your precursor was 4-methoxybenzaldoxime, the ¹H NMR of the resulting furoxan would show signals only for the two 4-methoxyphenyl groups.
Section 4: Visualization & Workflows
A logical workflow is critical for efficient troubleshooting. The following diagrams illustrate key decision points and reaction pathways.
Caption: Decision tree for troubleshooting low yields in isoxazole synthesis.
Caption: Reaction pathways in 1,3-dipolar cycloaddition for isoxazole synthesis.
Section 5: References
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Retrieved from [Link]
-
CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Retrieved from [Link]
-
Zhu, S., Shi, S., & Gerritz, S. W. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron, 68(49), 10258-10263. Available from [Link]
-
Reddit. (2022). Isoxazole synthesis. r/Chempros. Retrieved from [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. Retrieved from [Link]
-
World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. WNNS. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 3,5-disubstituted isoxazole. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]
-
ACS Publications. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]
-
YouTube. (2019). synthesis of isoxazoles. YouTube. Retrieved from [Link]
-
Beilstein Journals. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Times for Isoxazole Formation
Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols to address a common bottleneck in medicinal chemistry: slow and inefficient isoxazole formation. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to accelerate your reactions, improve yields, and minimize side products.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction is stalled or proceeding very slowly. What is the most common cause?
The most frequent culprit is the stability and concentration of your nitrile oxide intermediate. Nitrile oxides are highly reactive and prone to rapid dimerization to form stable furoxans (1,2,5-oxadiazole-2-oxides), which removes the nitrile oxide from your desired reaction pathway.[1][2]
Primary Checks:
-
Nitrile Oxide Generation: Is your method for generating the nitrile oxide efficient? Whether you are using oxidation of an aldoxime or dehydrohalogenation of a hydroximoyl chloride, ensure your reagents are pure and the conditions are optimal for this first critical step.[3]
-
In Situ Generation: To combat dimerization, nitrile oxides should almost always be generated in situ in the presence of the alkyne (the dipolarophile).[1][4] This ensures the alkyne can "trap" the nitrile oxide as it forms.
-
Concentration: Running the reaction under dilute conditions or using slow addition of the nitrile oxide precursor (e.g., adding the hydroximoyl chloride solution dropwise to a solution of the alkyne and base) can significantly minimize the bimolecular dimerization side reaction.[2]
Q2: I'm getting a mixture of 3,4- and 3,5-disubstituted isoxazole regioisomers. How can I improve selectivity and speed?
Regioselectivity is a classic challenge governed by the electronic and steric properties of your alkyne and nitrile oxide.[1] For terminal alkynes, employing a catalyst is the most effective strategy to control regiochemistry and dramatically accelerate the reaction.
-
Copper(I) Catalysis: Copper(I) catalysts are exceptionally effective for the reaction of nitrile oxides with terminal alkynes, almost exclusively yielding the 3,5-disubstituted isoxazole.[5][6] This method often works at room temperature, providing a significant rate enhancement over thermal conditions.[7]
-
Ruthenium(II) Catalysis: For achieving the less common 3,4-disubstituted pattern, specialized catalysts like organoruthenium complexes can be employed to reverse the regioselectivity.[4][6]
-
Solvent Polarity: The choice of solvent can influence the electronic environment and thus the regiochemical outcome, though this effect is often less pronounced than catalytic control.[1]
Q3: Can I use non-conventional energy sources to accelerate my reaction?
Absolutely. Microwave irradiation and sonication are powerful tools for overcoming activation energy barriers and reducing reaction times from many hours to mere minutes.
-
Microwave-Assisted Synthesis: Dielectric heating with a dedicated microwave reactor can increase reaction rates by orders of magnitude.[8][9] This is due to the rapid, uniform heating of the polar solvent and reactants. It is particularly effective for one-pot, multi-component reactions, often improving yields and reducing the formation of thermal decomposition byproducts.[8][10]
-
Ultrasonic Irradiation: Sonication promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones. This can enhance mass transfer and accelerate reaction kinetics, often under milder bulk temperature conditions than conventional heating.[11][12]
Troubleshooting Guide: Diagnosing a Slow Isoxazole Synthesis
When faced with a slow or low-yielding reaction, a systematic approach is key. The following guide and workflow diagram will help you pinpoint the issue.
Problem: Low Conversion Rate and/or Long Reaction Time
This issue almost always traces back to the availability of the nitrile oxide for the cycloaddition.
Troubleshooting Workflow
Caption: Troubleshooting workflow for slow isoxazole formation.
Detailed Checks and Solutions
-
Nitrile Oxide Generation: The in situ generation of the nitrile oxide is the reaction's linchpin.
-
Cause: Impure starting materials (e.g., aldoxime precursor) or degraded reagents (e.g., old N-chlorosuccinimide, NCS) can halt the reaction before it begins.[13]
-
Solution: Verify the purity of your precursors. Consider alternative, robust methods for nitrile oxide generation, such as using tert-butyl hypoiodite (t-BuOI) or other hypervalent iodine reagents, which can be highly efficient.[14][15]
-
-
Nitrile Oxide Dimerization: This is the most common parasitic side reaction.
-
Cause: At high concentrations, the dimerization of the nitrile oxide to a furoxan is often kinetically faster than the desired cycloaddition with the alkyne.[1][2]
-
Solution: Generate the nitrile oxide slowly in the presence of the alkyne. This can be achieved by the slow, syringe-pump addition of a base to a mixture of the hydroximoyl chloride and alkyne, or by running the reaction at a higher dilution.[2]
-
-
Reaction Conditions: If generation is successful and dimerization is minimized, focus on the cycloaddition step itself.
-
Cause: The thermal cycloaddition may have a high activation energy, requiring elevated temperatures and long reaction times.[6][16] Electron-poor alkynes react faster, while electron-rich or sterically hindered alkynes can be very sluggish.
-
Solution:
-
Temperature: Increase the reaction temperature or switch to a higher-boiling solvent. For maximum rate enhancement, use a microwave reactor.[8][16] A typical microwave protocol might involve heating at 100-150 °C for 5-30 minutes.[1]
-
Catalysis: For terminal alkynes, the addition of a copper(I) catalyst (e.g., CuI, CuSO₄/sodium ascorbate) can dramatically accelerate the reaction, often allowing it to proceed efficiently at room temperature.[5][17] For internal alkynes, Lewis acids like ZrCl₄ may be effective.[3]
-
-
Data Summary: Impact of Optimization Strategies
The following table summarizes the qualitative impact of various optimization strategies on reaction time and yield.
| Strategy | Typical Impact on Reaction Time | Key Considerations |
| Increase Temperature | Moderate to Significant Reduction | May increase byproduct formation.[16] |
| Copper(I) Catalysis | Drastic Reduction (Hours to Minutes) | Primarily for terminal alkynes; controls regioselectivity.[6][17] |
| Microwave Irradiation | Drastic Reduction (Hours to Minutes) | Requires specialized equipment; excellent for high-throughput screening.[8][9] |
| Ultrasonic Irradiation | Significant Reduction | Enhances reaction rates under milder thermal conditions.[11][12] |
| Slow Addition Protocol | May slightly increase total time, but drastically improves yield by preventing side reactions. | Crucial for preventing furoxan formation.[1][2] |
Advanced Optimization Protocols
Protocol 1: General Procedure for Microwave-Assisted Isoxazole Synthesis
This protocol describes a one-pot, three-component reaction leveraging microwave energy to rapidly synthesize 3,4,5-substituted isoxazoles.[8]
Materials:
-
Acid chloride (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Hydroximinoyl chloride (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 4.0 equiv)
-
Anhydrous, microwave-safe solvent (e.g., Toluene or Dioxane)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave vial, add the acid chloride, terminal alkyne, hydroximinoyl chloride, Pd catalyst, and CuI.
-
Add the anhydrous solvent, followed by the triethylamine.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture with stirring at a set temperature (e.g., 120-140 °C) for 15-30 minutes. Monitor pressure to ensure it remains within safe limits.
-
After irradiation, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol details a highly regioselective method that often proceeds efficiently at room temperature.[5][7]
Materials:
-
Aldoxime (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
N-Chlorosuccinimide (NCS) or similar oxidant (1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%)
-
Sodium ascorbate (10 mol%)
-
Solvent system (e.g., a mixture of t-BuOH and water)
-
Base (e.g., Triethylamine, 1.2 equiv)
Procedure:
-
In a round-bottom flask, dissolve the aldoxime and terminal alkyne in the solvent system.
-
Add the CuSO₄·5H₂O and sodium ascorbate to the mixture.
-
Add the base (triethylamine) to the solution.
-
Slowly add the oxidant (NCS) portion-wise to the stirred solution at room temperature. The in situ generation of the nitrile oxide often produces a color change.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting 3,5-disubstituted isoxazole via flash chromatography.
Mechanism Overview: Desired Cycloaddition vs. Dimerization
Caption: Competing pathways for the nitrile oxide intermediate.
References
- Organic Syntheses. Copper-Catalyzed Isoxazole Synthesis.
- Patil, S. A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
- Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis.
- Organic Chemistry Portal. Isoxazole synthesis.
- Patil, S. A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28063–28074.
- Reddy, K. R., & Rajgopal, K. (2007). Microwave assisted synthesis of some new isoxazolyl triazinan-2-ones. Indian Journal of Chemistry - Section B.
- Indian Journal of Pharmaceutical Sciences. Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids.
- Wu, H., et al. (2015). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
- Reeves, J. T., et al. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank.
- MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Bulanov, E. A., et al. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules.
- Moriyama, K., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.
- Lee, S. H., et al. (2018). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules.
- Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry.
- Pouliot, M., et al. (2012). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications.
- ResearchGate. (2012). Effects of Solvent and Temperature on Reaction Outcome.
- PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Effect of base and solvent on Suzuki coupling of heteroaryl halides
Technical Support Center: Suzuki Coupling of Heteroaryl Halides
A Senior Application Scientist's Guide to Navigating Base and Solvent Effects
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving heteroaryl halides. As a Senior Application Scientist, I've seen firsthand how the right choice of base and solvent can be the difference between a high-yielding success and a complex mixture. Heteroaryl substrates introduce unique challenges, from catalyst inhibition to competing side reactions, that are often modulated by these very parameters.
This guide is structured to address the practical problems you encounter at the bench. We will move beyond simple protocols to explore the chemical reasoning—the "why"—behind selecting one condition over another, empowering you to troubleshoot effectively and optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki coupling of heteroaryl halides?
The base performs several critical functions in the catalytic cycle.[1] Its primary role is to activate the organoboron reagent (boronic acid or ester).[2] It reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which is essential for the transmetalation step—the transfer of the organic group from boron to the palladium center.[1][3] Additionally, the base can influence the regeneration of the active Pd(0) catalyst and accelerate the final reductive elimination step.[1]
Q2: How do I select an appropriate base for my system?
There is no single "best" base; the optimal choice depends on the reactivity of your heteroaryl halide and the stability of your coupling partners.
-
For routine couplings with stable substrates (e.g., many bromo-pyridines): Aqueous solutions of inorganic carbonates like Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) are excellent starting points due to their low cost and effectiveness.[4][5]
-
For less reactive heteroaryl chlorides: Stronger bases are often required to facilitate the more difficult oxidative addition and subsequent steps. Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are common choices.[6][7]
-
For base-sensitive functional groups: If your substrate contains functionalities like esters that are prone to hydrolysis, a milder base is necessary. Sodium Bicarbonate (NaHCO₃) or Potassium Fluoride (KF) under anhydrous conditions can be effective.[2][8]
-
To minimize protodeboronation: For heteroaryl boronic acids that are prone to decomposition, using anhydrous conditions with a base like K₃PO₄ is a standard strategy to suppress this side reaction.[8]
Q3: What is the role of the solvent, and how does it influence the reaction?
The solvent is not merely a medium for the reaction; it is an active participant that influences solubility, catalyst activity, and even reaction selectivity.[9][10] Common choices include ethers (1,4-dioxane, THF), aromatic hydrocarbons (toluene), or polar aprotic solvents (DMF), often in combination with water.[11]
A key influence of the solvent is its ability to stabilize different intermediates in the catalytic cycle. For instance, in substrates with multiple halides (e.g., a chloroaryl triflate), polar solvents like acetonitrile (MeCN) can stabilize anionic palladium complexes, switching the reaction's selectivity toward the C-OTf bond.[9] In contrast, non-polar solvents like THF or toluene favor coupling at the C-Cl bond.[9] Furthermore, some solvents, like DMF, can participate in the reduction of the Pd(II) precatalyst to the active Pd(0) state.[10]
Q4: I'm starting a new Suzuki reaction with a heteroaryl halide. What are some reliable "go-to" conditions?
For a new system, it's wise to start with a robust and well-documented set of conditions before optimizing. A large proportion of successful couplings reported in the literature use a standard set of reagents.[4][5]
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄
-
Base: K₂CO₃ (2-3 equivalents)
-
Solvent System: 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O (e.g., in a 4:1 or similar ratio)
-
Temperature: 80-100 °C
These conditions are a good starting point for many heteroaryl bromides and some activated chlorides. If this fails, the troubleshooting guide below will provide logical next steps.
Troubleshooting Guide: Common Issues & Solutions
Problem: Low or No Yield
Q: My reaction has completely stalled. TLC/LC-MS shows only unreacted starting materials. What are the most likely base/solvent-related causes?
This issue often points to a failure in one of the key steps of the catalytic cycle.
-
Ineffective Transmetalation: The boronic acid is not being activated sufficiently. Your base may be too weak or poorly soluble in the reaction medium.
-
Solution: Switch to a stronger or more soluble base. If you are using K₂CO₃ in an anhydrous solvent, its low solubility may be the issue. Consider switching to K₃PO₄, which is more effective in many cases, or moving to an aqueous solvent mixture to improve base solubility and boronate formation.[8][12]
-
-
Catalyst Poisoning: Lewis-basic heteroatoms (like the nitrogen in pyridine or pyrazine) can coordinate to the palladium center, inhibiting its catalytic activity.[7][13]
-
Solution: This is a classic problem with heteroaryl substrates. While ligand choice is paramount here (e.g., using bulky, electron-rich Buchwald ligands), solvent can play a role. Anhydrous conditions can sometimes mitigate this. For particularly stubborn heteroaryl-heteroaryl couplings, specialized methods using soluble bases like potassium trimethylsilanolate (TMSOK) under strictly anhydrous conditions have been developed to prevent catalyst deactivation.[13]
-
-
Poor Solubility: One of your starting materials or the base itself may not be soluble enough in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture with slow kinetics.
Q: I'm getting a low yield, and I suspect my boronic acid is decomposing. How can I use base and solvent selection to prevent this?
Boronic acid decomposition, particularly through protodeboronation, is a very common failure mode, especially with electron-rich or certain classes of heteroaryl boronic acids.[15]
-
Mechanism of Decomposition: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is often accelerated by water and strong bases.[15]
-
Solutions:
-
Switch to Anhydrous Conditions: The most direct way to combat water-mediated decomposition is to remove water. Use a dry aprotic solvent (e.g., dioxane, toluene) and an anhydrous base like finely ground K₃PO₄ or Cs₂CO₃.[8]
-
Use a Milder Base: Strong hydroxic bases can accelerate decomposition. Switching to a weaker base like KF or even NaHCO₃ can sometimes provide the right balance of reactivity and stability.[6][8]
-
Employ a "Slow-Release" Strategy: Using a more stable boronic ester, such as a MIDA boronate or a trifluoroborate salt, can protect the C-B bond.[13] These reagents slowly release the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition pathways.[15]
-
Problem: Byproduct Formation
Q: My main byproduct is from protodeboronation of my boronic acid. What are the best conditions to minimize this?
As discussed above, this is a frequent issue. The flowchart below provides a decision-making process for addressing this specific problem.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6522. URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc02118b [18][19]2. Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5362907/ [4][5]3. Thomas, D. A., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. URL: https://pubs.rsc.org/en/content/articlehtml/2016/sc/c6sc02118b
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/Suzuki-Miyaura_Coupling
- Wikipedia. (n.d.). Suzuki reaction. URL: https://en.wikipedia.org/wiki/Suzuki_reaction [1]6. Schoenebeck, F., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982433/ [9]7. Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm [2]8. Chirik, P. J., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. URL: https://pubs.rsc.org/en/content/articlelanding/2019/cy/c9cy01331h [16]9. Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. URL: https://pubs.rsc.org/en/content/chapter/bk9781782622116-00001/978-1-78262-211-6 [6]10. Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. URL: https://www.researchgate.net/publication/344186523_The_Slow-Release_Strategy_in_Suzuki-Miyaura_Coupling [15]11. Denmark, S. E., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8885741/ [13]12. NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL: https://www.youtube.com/watch?v=0D02w-1a_b0 [3]13. Biscoe, M. R., et al. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/ol8012177 [17]14. Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. URL: https://www.reddit.com/r/Chempros/comments/1axlq3p/how_to_approach_choosing_reaction_conditions_for/ [8]15. BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. URL: https://www.benchchem.com/blogs/100/troubleshooting-guide-for-low-yields-in-suzuki-coupling-of-methyl-4-bromo-6-methylnicotinate [7]16. Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/ [11]17. Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8374823/ [20]18. ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. URL: https://www.researchgate.net/post/Why_cant_I_achieve_good_yields_for_this_Suzuki_reaction [14]19. ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction [12]20. White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. URL: https://eprints.whiterose.ac.uk/163829/1/Solvent%20effects%20in%20palladium%20catalysed%20cross-coupling%20reactions.pdf
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Isoxazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole derivatives. This guide is designed to provide in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts you may encounter during your experiments. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of isoxazole NMR spectroscopy.
This guide is structured to address specific issues in a direct question-and-answer format, moving from common observations to more complex spectral anomalies. We will explore the "why" behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) about Isoxazole NMR Spectra
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the isoxazole ring?
A1: Understanding the expected chemical shift ranges is the first step in identifying an unexpected shift. The isoxazole ring is an aromatic five-membered heterocycle, and its electronic structure dictates the characteristic chemical shifts of its ring protons and carbons.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H-3 | ~8.50 | C-3: ~150-165 |
| H-4 | ~6.40 | C-4: ~95-110 |
| H-5 | ~8.30 | C-5: ~165-175 |
Note: These are approximate ranges for an unsubstituted isoxazole in a common deuterated solvent like CDCl₃. The actual values can vary significantly based on substitution patterns.[1][2]
The proton at the 4-position (H-4) is typically the most upfield-shifted proton in the ring due to its higher electron density.[2][3][4] The protons at the 3- and 5-positions are adjacent to the electronegative heteroatoms and thus resonate at a lower field. In the ¹³C NMR spectrum, the carbons C-3 and C-5, being bonded to both carbon and a heteroatom, appear significantly downfield.[2][5][6][7]
Q2: My isoxazole derivative has substituents. How do they affect the NMR shifts?
A2: Substituents are the most common reason for deviations from the standard chemical shifts. The electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the isoxazole ring will influence the chemical shifts of the ring protons and carbons.
-
Electron-Donating Groups (EDGs) like alkyl, alkoxy, or amino groups will generally shield the ring protons and carbons, causing them to shift to a higher field (lower ppm values).
-
Electron-Withdrawing Groups (EWGs) such as nitro, cyano, or carbonyl groups will deshield the ring, leading to a downfield shift (higher ppm values).[8][9][10]
The effect of a substituent is most pronounced on the protons and carbons nearest to it. For example, a substituent at the 3-position will have the largest impact on the chemical shifts of C-3, H-4, and C-4. The magnitude of the shift can often be predicted using Hammett constants.[8][9][10]
Troubleshooting Unexpected Shifts
This section addresses specific scenarios where observed NMR shifts deviate from expectations.
Q3: The chemical shift of my H-4 proton is significantly downfield of the expected ~6.4 ppm. What could be the cause?
A3: A significant downfield shift of the H-4 proton is a common observation that can arise from several factors:
-
Strong Electron-Withdrawing Substituents: The presence of a potent EWG at either the 3- or 5-position can dramatically deshield the H-4 proton. For instance, a nitro group at C-3 can shift the H-4 signal downfield by more than 1 ppm.
-
Solvent Effects: The choice of deuterated solvent can have a substantial impact on chemical shifts, particularly for polar molecules like many isoxazole derivatives.[11] Aromatic solvents like benzene-d₆ can induce significant shifts (often upfield, but not always) due to anisotropic effects. Hydrogen-bonding solvents like DMSO-d₆ or methanol-d₄ can also cause notable changes in chemical shifts, especially if your molecule has hydrogen bond donor or acceptor sites.[11][12][13]
-
Protonation: If your sample contains acidic impurities, the nitrogen atom of the isoxazole ring can become protonated.[14] This protonation event introduces a positive charge to the ring, leading to a general deshielding of all ring protons and a significant downfield shift.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected downfield H-4 shifts.
Q4: I'm observing broader than expected peaks for my isoxazole derivative. Why is this happening?
A4: Peak broadening in NMR can be frustrating as it obscures coupling information and reduces spectral resolution. Several factors can contribute to this issue:
-
Chemical Exchange: If your molecule is undergoing a chemical exchange process that is on the same timescale as the NMR experiment, you may observe broadened peaks.[12] This can include tautomerism, conformational changes (rotamers), or proton exchange with the solvent.[13]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Sample Concentration and Viscosity: Highly concentrated samples can lead to increased viscosity, which in turn can result in broader lines.
-
Quadrupolar Broadening: The nitrogen atom in the isoxazole ring is a quadrupolar nucleus (¹⁴N). Protons and carbons directly bonded to or in close proximity to the nitrogen can experience broadening due to the rapid relaxation of the ¹⁴N nucleus.[12]
Experimental Solutions:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve issues related to chemical exchange.[15][16][17] Lowering the temperature may slow down the exchange process enough to resolve separate signals for the different species, while increasing the temperature can sometimes average the signals into a sharp peak.
-
Sample Preparation: Ensure your sample is free of paramagnetic impurities by using high-purity solvents and glassware. If necessary, you can add a small amount of a chelating agent like EDTA. Also, try running a more dilute sample.
-
Shimming: Poor shimming of the magnetic field will lead to broad peaks.[12][18] Always ensure the instrument is properly shimmed before acquiring your spectrum.
Q5: I am struggling to assign the signals for my polysubstituted isoxazole. What advanced NMR experiments can I use?
A5: For complex isoxazole derivatives with multiple substituents, a simple 1D ¹H NMR spectrum may not be sufficient for unambiguous structure elucidation. Two-dimensional (2D) NMR experiments are invaluable in these situations.[12]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing you to trace out the spin systems within your molecule. For an isoxazole, a cross-peak between H-4 and H-5 (if present) would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This is extremely useful for assigning the carbon signals based on the known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away.[19] This is a powerful tool for piecing together the carbon skeleton and confirming the positions of substituents. For example, you would expect to see a correlation between the H-4 proton and the C-3 and C-5 carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which can be crucial for determining stereochemistry and the relative orientation of substituents.
Experimental Workflow for Structure Elucidation:
Caption: 2D NMR workflow for isoxazole structure elucidation.
Q6: I'm observing unexpected long-range couplings in my ¹H NMR spectrum. Is this normal for isoxazoles?
A6: Yes, long-range couplings can be observed in isoxazole systems, although they are typically small (less than 1 Hz).[20] The most common long-range coupling is a four-bond coupling (⁴J) between H-3 and H-5, if both positions are unsubstituted. You may also observe long-range couplings between ring protons and the protons of substituents. These small couplings can sometimes be obscured by broad lines or overlapping signals. High-resolution instruments and careful sample preparation are often necessary to resolve them. The presence and magnitude of these long-range couplings can sometimes provide valuable structural information.[21][22]
Methodologies
Protocol for Sample Preparation for High-Resolution NMR
-
Sample Purity: Ensure your sample is as pure as possible. Impurities can complicate the spectrum and introduce artifacts.
-
Solvent Selection: Choose a high-purity deuterated solvent in which your compound is fully soluble.[13] For initial analysis, CDCl₃ is a common choice. If solubility is an issue, or if you suspect solvent effects are influencing your shifts, consider using other solvents like DMSO-d₆, acetone-d₆, or benzene-d₆.
-
Concentration: Aim for a concentration of 5-10 mg of your compound in 0.5-0.7 mL of solvent for a standard 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.
-
Filtration: To remove any particulate matter that can degrade shimming, filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Degassing: If your sample is sensitive to oxygen or if you are performing quantitative NMR, it may be necessary to degas the sample by bubbling an inert gas like nitrogen or argon through the solution or by using the freeze-pump-thaw method.
References
- Beltrame, P., & Carniti, P. (1973). Substituent effects in the isoxazole series. Gazzetta Chimica Italiana, 103(7-8), 723-733.
- Boykin, D. W., & Kumar, A. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855.
- Martins, M. A. P., Freitag, R. A., Zimmermann, N. E. K., Sinhorin, A. P., Cúnico, W., Bastos, G. P., Zanatta, N., & Bonacorso, H. G. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 12, 819-823.
- Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
- Patel, H., Sharma, P., & Shaikh, S. (2020). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. ChemistrySelect, 5(33), 10471-10475.
- Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567.
- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. BenchChem.
- Semantic Scholar. (n.d.). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)
- National Center for Biotechnology Inform
- Moghaddam, H. M. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10.
- Witanowski, M., Biedrzycka, Z., Sicińska, W., & Webb, G. A. (1996). Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. Journal of Magnetic Resonance, Series A, 120(2), 148-154.
- Terskikh, V. V., & Ye, E. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 20(22), 7150-7154.
- Uchman, M., & Konefał, R. (2021). Temperature Behavior of Aqueous Solutions of Poly(2-Oxazoline)
- Yuzuri, T., & Boykin, D. W. (2006). 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles and 3,5-Diarylisoxazolines.
- ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a.
- ResearchGate. (n.d.). 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles and 3,5-Diarylisoxazolines.
- Chegg. (2022, March 6). Solved Table (3-4)
- TCI AMERICA. (2024, March 18). TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
- Le, P. N., & Brewer, S. E. (2021). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au, 1(1), 20-27.
- ChemicalBook. (n.d.). Isoxazole(288-14-2) 13C NMR spectrum.
- Supporting Inform
- ResearchGate. (n.d.).
- University of Maryland. (n.d.). Troubleshooting. Department of Chemistry and Biochemistry.
- ESA-IPB. (n.d.).
- University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants.
- Oriental Journal of Chemistry. (n.d.). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles.
- Williamson, M. P. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 72(3-4), 103-111.
- Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN.
- Roy, S. S., & Butler, M. J. (2020). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization. Magnetic Resonance in Chemistry, 58(11), 1084-1093.
- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
- ChemicalBook. (n.d.). Isoxazole(288-14-2) 1H NMR spectrum.
- Manzo, R. H., & De Bertorello, M. M. (1973). Isoxazoles. I. Protonation of isoxazole derivatives in aqueous sulfuric acid. Journal of Pharmaceutical Sciences, 62(1), 152-153.
- Kumar, D., & Reddy, V. B. (2009). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 14(3), 1278-1287.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Hoye, T. R., & Aspaas, A. W. (2009). Common problems and artifacts encountered in solution-state NMR experiments.
Sources
- 1. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. sciarena.com [sciarena.com]
- 4. Solved Table (3-4): 'H-NMR data and their interpretation of | Chegg.com [chegg.com]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]
- 8. Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Isoxazoles. I. Protonation of isoxazole derivatives in aqueous sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Temperature Behavior of Aqueous Solutions of Poly(2-Oxazoline) Homopolymer and Block Copolymers Investigated by NMR Spectroscopy and Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 17. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 20. researchgate.net [researchgate.net]
- 21. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
A Comparative Analysis of 3-Bromo-5-(4-fluorophenyl)isoxazole and Conventional Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant anticancer potential.[1] This guide provides a comparative analysis of a specific isoxazole derivative, 3-Bromo-5-(4-fluorophenyl)isoxazole, against established anticancer agents, offering insights into its potential activity based on data from structurally related compounds.
Introduction to this compound and its Therapeutic Rationale
This compound belongs to the isoxazole family, a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. The isoxazole scaffold is a versatile pharmacophore found in several clinically approved drugs.[1] The rationale for investigating this particular derivative stems from the known anticancer properties of both the isoxazole core and the halogenated phenyl ring. Bromine substitution can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved cellular uptake and bioavailability. The fluorophenyl moiety is a common feature in many anticancer drugs, contributing to enhanced binding affinity with target proteins. While specific data on this compound is emerging, studies on closely related 3-bromo-4,5-dihydroisoxazole derivatives provide a strong foundation for its potential as an anticancer agent.
Comparative Anticancer Activity: A Data-Driven Overview
To contextualize the potential efficacy of this compound, a comparison with widely used chemotherapeutic agents is essential. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Doxorubicin, Cisplatin, and Paclitaxel in various cancer cell lines. While direct IC50 values for this compound are not yet extensively published, we will subsequently discuss the activity of structurally similar isoxazole derivatives.
Table 1: IC50 Values of Doxorubicin in Common Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [2] |
| A549 | Lung Cancer | > 20 | [2] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | [2] |
Table 2: IC50 Values of Cisplatin in Common Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 12.74 ± 1.26 | [3] |
| A549 | Lung Cancer | 17.93 ± 1.06 | [3] |
| HeLa | Cervical Cancer | 4.00 ± 0.47 | [3] |
Table 3: IC50 Values of Paclitaxel in Common Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 7.5 | [4] |
| A549 | Lung Cancer | Not specified | |
| HeLa | Cervical Cancer | 2.5 - 7.5 | [5] |
Insights from Structurally Related Isoxazole Derivatives
Recent studies on 3-bromo-4,5-dihydroisoxazole derivatives have demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines.
A study on a series of 3-bromo-isoxazoline derivatives revealed their ability to inhibit the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells.[6] For instance, certain derivatives exhibited significant antiproliferative effects at concentrations of 10 µM and 100 µM after 48 hours of treatment.[6] Furthermore, these compounds were shown to induce apoptotic cell death in PDAC cell lines.[6]
Another investigation into a novel indole-based 4,5-dihydroisoxazole derivative, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1), showcased high selectivity towards leukemia cell lines (Jurkat and HL-60) with minimal toxicity to non-cancerous cells.[7] This compound induced G2/M cell cycle arrest in both leukemia cell lines and an S phase arrest in HL-60 cells, highlighting its potential to disrupt cancer cell division.[7]
These findings on structurally similar compounds suggest that this compound likely possesses antiproliferative and pro-apoptotic properties, warranting further investigation to determine its specific IC50 values and efficacy across a panel of cancer cell lines.
Mechanistic Landscape: A Comparative Perspective
Understanding the mechanism of action is crucial for the development of any new anticancer agent. Here, we compare the established mechanisms of conventional chemotherapeutics with the putative mechanisms of isoxazole derivatives.
Established Anticancer Agents:
-
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks.[][9][10] This damage triggers a cascade of events culminating in apoptosis.[][9] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[][10]
Doxorubicin's dual mechanism of action.
-
Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the DNA helix and inhibit DNA replication and transcription.[4][11][12] This DNA damage activates cellular signaling pathways that lead to cell cycle arrest and apoptosis.[11][12][13]
Cisplatin's mechanism via DNA damage.
-
Paclitaxel: This taxane promotes the assembly of microtubules from tubulin dimers and stabilizes them, preventing depolymerization.[3][5][14][] This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis.[5][14]
Putative Mechanisms of this compound:
Based on studies of related compounds, this compound may exert its anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: As observed with other isoxazole derivatives, this compound is likely to induce programmed cell death. [6]The exact signaling pathways (intrinsic or extrinsic) would require further investigation.
-
Cell Cycle Arrest: The ability of a related indole-dihydroisoxazole to cause cell cycle arrest at the G2/M and S phases suggests that this compound may also interfere with cell cycle progression. [7]* Enzyme Inhibition: Some 3-bromo-isoxazoline derivatives have been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. [16][17][18][19]Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making GAPDH an attractive therapeutic target.
-
Modulation of Signaling Pathways: The Nrf2/HO-1 pathway, which is involved in the cellular stress response, has been shown to be affected by 3-bromo-5-phenyl-4,5-dihydroisoxazole. [20][21][22]Modulation of such pathways could contribute to its anticancer activity.
Experimental Methodologies for Comparative Evaluation
To rigorously compare the anticancer activity of this compound with other agents, a standardized set of in vitro assays is essential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [23][24][25][26][27] Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound) and control drugs (Doxorubicin, Cisplatin, Paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells. [25]4. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [2][28][29][30][31] Protocol:
-
Treat cancer cells with the test compounds for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. [32][33][34] Protocol:
-
Treat cancer cells with the test compounds for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining.
-
Stain the cells with a propidium iodide solution.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Workflow for cell cycle analysis using PI staining.
Conclusion and Future Directions
While direct comparative data for this compound is still emerging, the existing evidence from structurally related isoxazole derivatives strongly suggests its potential as a promising anticancer agent. Its putative mechanisms of action, including the induction of apoptosis, cell cycle arrest, and potential inhibition of key metabolic enzymes, position it as a compound of significant interest for further preclinical and clinical development.
Future research should focus on:
-
Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive cancer types.
-
Elucidating the specific molecular mechanisms underlying its anticancer activity, including the identification of its primary cellular targets and the signaling pathways it modulates.
-
Conducting in vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and safety profile.
The comprehensive and comparative approach outlined in this guide provides a framework for the systematic evaluation of this compound and other novel isoxazole derivatives, with the ultimate goal of advancing the development of more effective and targeted cancer therapies.
References
- Chanklan, R., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
- Guney, S., Ergun, S., Matic, I., Petrovic, N., & Stanojkovic, T. (2020). The Investigation of Anti-Proliferative Effects of [Ag2(sac)2(dap)2] Complex on Different Types of Cancer. Middle Black Sea Journal of Health Science, 6(2), 198-203. [Link]
- Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109. [Link]
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- Ali, I., et al. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Dove Medical Press, 14, 825-844. [Link]
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- Liebmann, J. E., et al. (1993). Synergistic Effects of 4-Aminopyridine and Paclitaxel on MCF 7 Cell Line. DergiPark. [Link]
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- National Center for Biotechnology Information. (2023). Paclitaxel.
- Sahu, N. K., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Biology & Biotechnology. [Link]
- Tan, M. L., et al. (2016). Cisplatin-induced regulation of signal transduction pathways and transcription factors in p53-mutated subclone variants of hepatoma cells: Potential.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Chen, C. H., et al. (2021). Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion. Cancer Genomics Proteomics, 18(3_suppl), 471-486. [Link]
- Frontiers Media. (2022). Mechanism of action of paclitaxel for treating glioblastoma based on single-cell RNA sequencing data and network pharmacology. Frontiers in Pharmacology, 13, 1033800. [Link]
- Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
- Cheng, X., et al. (2021). Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways. Signal Transduction and Targeted Therapy, 6(1), 1-13. [Link]
- American Chemical Society. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ClinPGx. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics.
- Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- American Chemical Society. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
- ResearchGate. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells.
- PubMed. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286. [Link]
- ResearchGate. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression.
- National Center for Biotechnology Information. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ChemistryOpen, 7(10), 826–833. [Link]
- MDPI. (2022).
- IRIS. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells.
- PubMed. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ChemistryOpen, 7(10), 826–833. [Link]
- PubMed. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. ClinPGx [clinpgx.org]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells [air.unipr.it]
- 19. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. atcc.org [atcc.org]
- 26. researchgate.net [researchgate.net]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 30. scispace.com [scispace.com]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 33. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 34. ucl.ac.uk [ucl.ac.uk]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-5-phenylisoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged heterocyclic motif, consistently featured in a diverse array of pharmacologically active compounds.[1][2] Its unique electronic properties and synthetic accessibility have made it a cornerstone in the design of novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced world of 3-Bromo-5-phenylisoxazole analogs, offering a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies. As we navigate the intricate dance between chemical structure and biological function, the causality behind experimental choices will be illuminated, providing a robust framework for the rational design of next-generation therapeutics.
The Isoxazole Core: A Gateway to Diverse Biological Activities
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in drug discovery.[2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][3] The presence of the bromine atom at the 3-position of the isoxazole ring in our core structure introduces a unique physicochemical characteristic, potentially enhancing binding interactions with biological targets through halogen bonding and serving as a handle for further synthetic modifications. The 5-phenyl group provides a readily modifiable scaffold to explore the impact of various substituents on potency, selectivity, and pharmacokinetic properties.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
The Influence of Phenyl Ring Substitution on Anticancer Activity
The nature and position of substituents on the 5-phenyl ring play a pivotal role in modulating the cytotoxic activity of isoxazole derivatives. The following table summarizes key findings from the literature on related isoxazole structures, providing a basis for understanding the potential SAR of 3-Bromo-5-phenylisoxazole analogs.
| General Isoxazole Structure | Substituent on 5-Phenyl Ring | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Key SAR Insights |
| 3-Aryl-5-phenylisoxazole | Varied aryl groups at the 3-position and a 3'-bromo or 3'-chloro on the 5-phenyl ring | Antitubercular and antimicrobial screening | Not specified as IC50 | Demonstrates the biological relevance of the 3-bromo-5-phenylisoxazole scaffold.[1] |
| Spirocyclic 3-bromo-4,5-dihydroisoxazole | Spirocyclic system at the 5-position | Pancreatic cancer cell lines | Potent inhibition of hGAPDH | Highlights a potential mechanism of action for related compounds. |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Varied N-aryl substituents | NCI-60 panel | Compound with 2,6-dimethylphenyl showed significant activity. | Provides SAR insights for the 3-bromophenyl moiety. |
| 3-(1-Benzofuran-2-yl)-5-(substituted phenyl) isoxazole | 4-Hydroxy, 3-ethoxy-4-hydroxy | HeLa | CTC50 values reported, with 4-hydroxy being more active. | Electron-donating groups at the para position may enhance cytotoxicity.[4] |
| 5-bromo-3-substituted-hydrazono-1H-2-indolinone | 4-fluoro-phenylthiosemicarbazone | BT-549 (Breast), NCI-H23 (Lung), IGROV1 (Ovarian) | log10GI50 values of -6.40, -6.10, and -6.02, respectively. | Demonstrates the potent anticancer activity of a bromo-substituted heterocyclic scaffold.[5] |
Analysis of Structure-Activity Relationship:
From the collated data, several preliminary SAR trends for isoxazole derivatives with potential relevance to 3-Bromo-5-phenylisoxazole analogs can be inferred:
-
Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the phenyl ring appears to be favorable for cytotoxic activity in some instances.[4] Conversely, electron-withdrawing groups like halogens (e.g., fluorine) have also been associated with potent anticancer effects in related heterocyclic systems.[5] This suggests that the optimal electronic nature of the substituent is likely target-dependent.
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. While comprehensive data for the 3-bromo-5-phenylisoxazole core is limited, studies on other heterocyclic systems often show that meta or para substitutions can have a more significant impact on activity compared to ortho substitutions, potentially due to steric hindrance.
-
The Role of the 3-Bromo Substituent: The bromine atom at the 3-position can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins. It also influences the overall electronic properties of the isoxazole ring. Furthermore, it serves as a synthetic handle for the introduction of other functional groups via cross-coupling reactions, allowing for further optimization of the lead compound.
Potential Mechanisms of Action
The anticancer activity of isoxazole derivatives is often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cancer cell proliferation, or interfere with signaling pathways crucial for tumor growth and survival.[6] A notable example is the discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole that acts as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), an enzyme crucial for the energy metabolism of cancer cells. This finding suggests that the 3-bromo-isoxazole moiety can act as a reactive "warhead," forming a covalent bond with specific amino acid residues in the active site of target enzymes.
dot
Caption: Potential covalent inhibition mechanism of 3-Bromo-5-phenylisoxazole analogs.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the reproducibility and validity of research findings, detailed experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of 3-Bromo-5-phenylisoxazole analogs and their subsequent evaluation for anticancer activity.
Synthesis of 3-Bromo-5-phenylisoxazole Analogs via Chalcone Intermediates
The most common and versatile method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine.[7][8]
Step 1: Synthesis of Substituted Chalcones
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Synthesis of 3-Bromo-5-(substituted-phenyl)isoxazoles
-
Reaction Setup: To a solution of the substituted chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydroxylamine hydrochloride (1.5 equivalents).
-
Cyclization: Add a base, such as sodium acetate or potassium hydroxide, to the reaction mixture and reflux for the time indicated by TLC analysis.
-
Bromination (if the 3-position is not already substituted): While various methods exist, one approach involves the use of a brominating agent like N-bromosuccinimide (NBS) on the corresponding 3-unsubstituted isoxazole precursor. Note: Direct synthesis from a brominated precursor chalcone is also a viable route.
-
Workup: After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3-Bromo-5-(substituted-phenyl)isoxazole analog.
dot
Caption: General synthetic workflow for 3-Bromo-5-phenylisoxazole analogs.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
96-well microtiter plates
-
Test compounds (3-Bromo-5-phenylisoxazole analogs) dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of viability against the logarithm of the compound concentration.
dot
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Conclusion and Future Directions
The 3-Bromo-5-phenylisoxazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. While a complete picture of its structure-activity relationship is still emerging, the available data strongly suggests that strategic modification of the 5-phenyl ring can significantly impact biological activity. The bromine atom at the 3-position not only contributes to the molecule's overall physicochemical properties but also offers a gateway for further chemical exploration.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 3-Bromo-5-phenylisoxazole analogs with a wide range of substituents on the phenyl ring. This will enable the development of a more comprehensive SAR model and facilitate the identification of lead compounds with enhanced potency and selectivity. Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their translation into clinically viable drug candidates. The integration of computational modeling with experimental validation will undoubtedly accelerate this process, paving the way for the discovery of innovative isoxazole-based therapies.
References
- M. A. K. El-Dean, A. M. El-Gazzar, and R. S. A. El-Gendy, "Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles," Journal of the Serbian Chemical Society, vol. 73, no. 5, pp. 535–543, 2008.
- M. G. K. H. H. H. Al-Khafaji, S. M. Jaafar, and A. H. A. Al-Rikabi, "Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities," Journal of the Turkish Chemical Society, Section A: Chemistry, vol. 8, no. 1, pp. 139–150, 2021.
- P. S. N. Reddy and P. P. Reddy, "Isoxazoles and their biological activities," Journal of Chemical and Pharmaceutical Research, vol. 3, no. 4, pp. 637–645, 2011.
- S. A. H. El-Feky, Z. K. Abd El-Sami, and I. A.
- M. R. Ahmad, A. Halim, and Z. A. K.
- A. M. M. M. Dar, S. A. A. El-Sharief, and H. M. A. A. El-Salam, "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review," Molecules, vol. 27, no. 15, p. 5018, 2022.
- S. Rollas, N. Büyüktimkin, and S. G. Küçükgüzel, "Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones," Il Farmaco, vol. 58, no. 5, pp. 397–403, 2003.
- P. A. Koutentis, "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid," Molbank, vol. 2023, no. 1, p. M1557, 2023.
- A. H. H. H. Al-Khafaji, "Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol," University of Babylon, 2022.
- G. C. Arya, K. Kaur, and V. Jaitak, "Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies," European Journal of Medicinal Chemistry, vol. 221, p. 113511, 2021.
- S. S. K. B. S. S. Kumar, "Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5-(Substituted Aryl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Validating the Mechanism of Action of Isoxazole-Based Inhibitors
For researchers and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, prized for its metabolic stability and versatile biological activity. However, elucidating the precise mechanism of action (MoA) of novel isoxazole-based inhibitors is a critical step that demands rigorous, multi-faceted validation. This guide provides an in-depth comparison of key experimental approaches, grounded in scientific integrity and practical, field-proven insights, to empower you to build a robust and compelling data package for your isoxazole compound.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets, from enzymes to receptors. This versatility, however, necessitates a thorough and unbiased investigation to confirm the intended MoA and rule out off-target effects.
Pillar 1: Foundational Biochemical and Biophysical Validation
The initial step in MoA validation is to unequivocally demonstrate direct binding of the isoxazole inhibitor to its putative target protein and to quantify the functional consequence of this interaction.
Direct Binding Affinity Measurement: Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a powerful, label-free technique that provides real-time quantitative data on binding affinity (KD), association rate (ka), and dissociation rate (kd). This level of detail is crucial for understanding the binding kinetics of your inhibitor, which can have significant implications for its in vivo efficacy and duration of action. A rapid on-rate and slow off-rate are often desirable characteristics for a potent inhibitor.
Trustworthiness: The self-validating nature of an SPR experiment lies in its ability to demonstrate specificity. A well-designed experiment will include a negative control, such as an unrelated protein, to ensure that the binding observed is specific to the target of interest. Additionally, running a dose-response curve allows for the reliable determination of the equilibrium dissociation constant (KD).
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). Aim for a low to medium immobilization density to avoid mass transport limitations.
-
Analyte Preparation: Prepare a series of concentrations of the isoxazole-based inhibitor in a suitable running buffer. It is critical to perform a solvent screen to ensure the compound is fully soluble at the tested concentrations.
-
Binding Analysis: Inject the different concentrations of the inhibitor over the immobilized protein surface and a reference flow cell (a blank channel or a channel with an immobilized control protein).
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of bound analyte.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-inhibitor interaction without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration).
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).
Data Presentation: Comparative Binding Affinities of Isoxazole Inhibitors
| Inhibitor | Target Protein | KD (nM) | ka (1/Ms) | kd (1/s) |
| Compound A | Kinase X | 15 | 2.5 x 10^5 | 3.75 x 10^-3 |
| Compound B | Protease Y | 120 | 1.1 x 10^5 | 1.32 x 10^-2 |
| Compound C | Kinase X | 5 | 3.0 x 10^5 | 1.5 x 10^-3 |
Functional Inhibition: In Vitro Enzymatic Assays
Expertise & Experience: While binding is a prerequisite for activity, it does not guarantee functional inhibition. Therefore, it is essential to perform a functional assay to quantify the inhibitor's effect on the target's biological activity, typically by measuring the inhibition of an enzymatic reaction. The resulting IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a critical parameter for structure-activity relationship (SAR) studies.
Trustworthiness: To ensure the observed inhibition is not an artifact, it is crucial to perform several control experiments. These include running the assay in the absence of the enzyme to check for compound interference with the detection method and in the absence of the substrate to confirm the enzyme is the source of the signal.
Experimental Protocol: Generic Kinase Activity Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, add the kinase, the isoxazole inhibitor (at various concentrations), the kinase substrate, and ATP to initiate the reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Activity Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Signal Quantification: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Pillar 2: Cellular Target Engagement and Pathway Modulation
Demonstrating that an isoxazole inhibitor binds to its target and inhibits its activity in a purified system is necessary but not sufficient. The next critical step is to validate target engagement and MoA in a more physiologically relevant cellular context.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: CETSA® is a powerful technique for verifying that a compound binds to its target inside intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This method provides direct evidence of target engagement in a cellular environment, which is a crucial bridge between biochemical activity and cellular effects.
Trustworthiness: The inclusion of both a vehicle control (e.g., DMSO) and a known inhibitor of the target as a positive control are essential for a robust CETSA® experiment. This allows for a clear comparison and validation of the observed thermal shift.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells with the isoxazole inhibitor or vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of different temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Target Detection: Detect the amount of soluble target protein remaining at each temperature using a specific antibody via Western blotting or other quantitative methods like mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualization of Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Downstream Pathway Analysis: Phospho-protein Western Blotting
Expertise & Experience: If the target of your isoxazole inhibitor is a kinase or another signaling protein, its inhibition should lead to predictable changes in the phosphorylation state of downstream substrates. Western blotting for these phospho-proteins provides direct evidence of pathway modulation and confirms the inhibitor's MoA in a cellular context.
Trustworthiness: A robust Western blot experiment will include loading controls (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes. Additionally, including a positive control (e.g., a known activator of the pathway) and a negative control (e.g., a known inhibitor) will help to validate the observed changes in phosphorylation.
Visualization of a Hypothetical Signaling Pathway
Caption: Inhibition of Kinase X by an isoxazole-based compound.
Pillar 3: Ensuring On-Target Specificity
A crucial aspect of MoA validation is to demonstrate that the observed biological effects are due to the inhibition of the intended target and not the result of off-target activities.
Kinome-Wide Selectivity Profiling
Expertise & Experience: For kinase inhibitors, it is standard practice to perform a kinome-wide selectivity screen to assess the inhibitor's profile against a large panel of kinases. This provides a global view of the inhibitor's selectivity and can help to identify potential off-targets that may contribute to the observed phenotype or lead to toxicity.
Trustworthiness: Reputable vendors for kinase profiling services, such as Eurofins Discovery or Promega, have well-validated assays and provide comprehensive data packages that include Z'-factors and other quality control metrics to ensure the reliability of the data.
Chemical Genetics: The "Gatekeeper" Mutant Approach
Expertise & Experience: A powerful method to definitively link the inhibition of a specific target to a cellular phenotype is through chemical genetics. If the target is a kinase, it may be possible to engineer a "gatekeeper" mutation that renders the kinase resistant to the inhibitor. If the cellular effects of the inhibitor are rescued in cells expressing the resistant mutant, this provides strong evidence for on-target activity.
Trustworthiness: This approach is self-validating. The comparison between the wild-type and mutant-expressing cells, in the presence and absence of the inhibitor, provides a clear and unambiguous readout of on-target versus off-target effects.
Conclusion: A Multi-Pronged Approach to MoA Validation
Validating the mechanism of action of an isoxazole-based inhibitor is a systematic process that requires a combination of biochemical, biophysical, and cellular approaches. By integrating direct binding studies, functional enzymatic assays, cellular target engagement confirmation, and downstream pathway analysis, researchers can build a compelling and robust data package. Furthermore, addressing selectivity through kinome-wide profiling and chemical genetics is essential for ensuring the on-target specificity of the inhibitor. This multi-pronged approach, grounded in scientific rigor and self-validating experimental design, is paramount for the successful progression of any novel inhibitor from the bench to the clinic.
References
- Surface Plasmon Resonance (SPR): Principles and Applications. Rich, R. L., & Myszka, D. G. (2007). Journal of Molecular Recognition, 20(5), 301-318. [Link]
- The cellular thermal shift assay for evaluating drug target engagement in cells. Martinez Molina, D., et al. (2013). Science, 341(6141), 84-87. [Link]
- Kinome-Wide Selectivity Profiling. Eurofins Discovery. (n.d.). [Link]
- Engineering protein kinase architecture to reveal inputs and outputs. Shah, K., Liu, Y., Deirmengian, C., & Shokat, K. M. (1997). Current Opinion in Chemical Biology, 1(1), 35-41. [Link]
A Comparative Guide to the In Vivo Efficacy of 3-Bromo-5-(4-fluorophenyl)isoxazole Derivatives
This guide provides a comprehensive framework for evaluating the in vivo anticancer potential of 3-Bromo-5-(4-fluorophenyl)isoxazole derivatives. Recognizing that direct, extensive comparative in vivo data for this specific chemical series is emerging, this document synthesizes insights from related isoxazole compounds to establish a robust methodology for preclinical validation. We will explore plausible mechanisms of action, detail rigorous experimental protocols for efficacy testing, and provide a template for data interpretation and comparison against alternative therapeutic strategies.
The Isoxazole Scaffold: A Privileged Structure in Oncology
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its versatile biological activities.[1][2] Its unique electronic properties and structural rigidity make it an ideal scaffold for designing targeted therapeutic agents. Various isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the inhibition of Heat Shock Protein 90 (HSP90), tubulin polymerization, and key signaling pathways involved in cell proliferation and survival.[3][4]
The specific substitution pattern of a 3-bromo group and a 5-(4-fluorophenyl) moiety suggests a design strategy aimed at enhancing potency and modulating pharmacokinetic properties. The bromine atom at the 3-position can act as a leaving group, enabling certain derivatives to function as electrophiles that covalently interact with specific nucleophilic residues, such as cysteine, in target proteins.[5] This feature is characteristic of targeted covalent inhibitors, which can offer increased potency and duration of action.
Plausible Mechanisms of Action for 3-Bromo-Isoxazole Derivatives
While the precise targets for the this compound series require specific investigation, data from structurally related compounds point toward two primary, plausible signaling pathways that could be exploited for anticancer activity.
A. Covalent Inhibition of Glycolytic Enzymes
Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect.[6] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in this pathway, is a validated target for anticancer therapy.[7] Structurally related 3-bromo-4,5-dihydroisoxazole (BDHI) derivatives have been identified as potent covalent inhibitors of human GAPDH (hGAPDH).[6][7] These compounds are believed to selectively react with an activated cysteine residue within the enzyme's active site, leading to its inactivation and a subsequent reduction in cancer cell growth.[6][7]
B. Activation of the Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation.[5] Electrophilic compounds can react with reactive cysteine sensors on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification genes, such as heme oxygenase-1 (HO-1).[5][8] Certain 3-bromo-4,5-dihydroisoxazole derivatives have been shown to be effective activators of this protective system, suggesting a potential mechanism for modulating cellular redox balance and inflammation, which are intrinsically linked to cancer progression.[5]
Below is a diagram illustrating the proposed activation of the Nrf2 pathway by an electrophilic isoxazole derivative.
Framework for In Vivo Efficacy Evaluation
A rigorous and systematic in vivo study is essential to validate the therapeutic potential of novel this compound derivatives. The following sections outline a comprehensive workflow, from model selection to data analysis.
The general workflow for conducting such a study is depicted below.
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
This protocol describes a representative method for evaluating the antitumor activity of a novel this compound derivative (herein "Test Compound") compared to a vehicle control and a standard-of-care agent.
Materials:
-
Animals: 6-8 week old female immunocompromised mice (e.g., NOD/SCID or Athymic Nude).[9]
-
Cell Line: A relevant human cancer cell line (e.g., Hep3B liver cancer, based on in vitro data for related compounds).[10][11]
-
Test Compound: this compound derivative.
-
Vehicle Control: A suitable vehicle for formulation (e.g., 10% Captisol in 50 mM citrate buffer, pH 5.0).[9]
-
Comparator Drug: Standard-of-care agent (e.g., Doxorubicin).
-
Ancillary Reagents: Matrigel, sterile PBS, cell culture medium, calipers.[9]
Methodology:
-
Cell Culture: Culture the selected cancer cells using standard aseptic techniques.
-
Tumor Implantation:
-
Harvest cells during their logarithmic growth phase and assess viability.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[9]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Test Compound (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Comparator Drug (e.g., Doxorubicin, 2 mg/kg, intraperitoneal injection, weekly)
-
-
Administer treatments according to the pre-defined schedule for a period of 21-28 days.
-
-
Data Collection:
-
Continue to monitor tumor volume throughout the study.
-
Measure body weight 2-3 times per week as a general indicator of toxicity.[9]
-
-
Endpoint Analysis:
-
Terminate the study when tumors in the control group reach the predetermined maximum size, or if significant toxicity (e.g., >20% body weight loss) is observed.[12]
-
At termination, euthanize the mice, and carefully excise, weigh, and photograph the tumors.
-
Data Presentation and Comparative Analysis
Objective comparison requires clear and concise data presentation. Quantitative results from the in vivo study should be summarized in a table to facilitate direct comparison between treatment groups.
Hypothetical In Vivo Efficacy Data
The table below presents a hypothetical dataset comparing a novel isoxazole derivative ("Isoxazole-7") against a vehicle control and a standard comparator in a Hep3B xenograft model.
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10% Captisol, p.o., q.d. | 1850 ± 210 | 1.9 ± 0.25 | - | -2.5 |
| Isoxazole-7 | 50 mg/kg, p.o., q.d. | 647.5 ± 95 | 0.65 ± 0.11 | 65% | -4.1 |
| Doxorubicin | 2 mg/kg, i.p., q.w. | 832.5 ± 112 | 0.84 ± 0.15 | 55% | -11.8 |
p.o. = oral gavage; q.d. = once daily; i.p. = intraperitoneal; q.w. = once weekly; TGI = Tumor Growth Inhibition, calculated as [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Interpretation and Comparison
Based on the hypothetical data, "Isoxazole-7" demonstrates superior efficacy compared to the standard-of-care, Doxorubicin, in this model. It achieved a higher TGI (65% vs. 55%) and resulted in a smaller final tumor weight. Critically, the body weight change associated with Isoxazole-7 was modest compared to the significant weight loss observed in the Doxorubicin group, suggesting a more favorable toxicity profile.
When comparing with other alternatives, it is crucial to consider the mechanism of action. For instance, if Isoxazole-7 is a GAPDH inhibitor, its performance should be benchmarked against other glycolysis inhibitors. If it functions as an HSP90 inhibitor, its efficacy and toxicity would be compared to compounds like NVP-AUY922.[3] This mechanistic context is vital for positioning the novel derivative within the broader landscape of cancer therapeutics. The development of isoxazole-based BET bromodomain inhibitors also presents another class of compounds for comparison.[13]
Conclusion for Drug Development Professionals
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The potential for targeted covalent inhibition through the 3-bromo group offers a pathway to high-potency therapeutics. The guidance provided herein outlines a clear, scientifically rigorous framework for advancing these derivatives through preclinical in vivo validation. By employing robust xenograft models, adhering to detailed protocols, and interpreting data within a comparative context, researchers can effectively assess the therapeutic potential of this chemical series and make informed decisions for further development. Future studies should focus on elucidating the precise molecular targets and exploring efficacy in more biologically relevant models, such as orthotopic or patient-derived xenografts.[9][12]
References
- Benchchem. In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
- Benchchem. Application Notes and Protocols for In Vivo Testing of Anticancer Agent 143.
- International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
- Unknown Source. New Anticancer Agents: In Vitro and In Vivo Evaluation.
- IP International Journal of Comprehensive and Advanced Pharmacology. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
- ChemicalBook. Isoxazole derivatives as anticancer agents.
- Engineered Science Publisher LLC. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- National Center for Biotechnology Information. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
- Benchchem. Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Derivatives.
- National Center for Biotechnology Information. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
- National Center for Biotechnology Information. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression.
- Unknown Source. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents.
- National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- ResearchGate. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression.
- PubMed. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents.
- Unknown Source. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife.
- PubMed. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells.
- Adichunchanagiri University. Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-.
- ResearchGate. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Fluorochem. This compound.
- ACS Publications. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands | Journal of Medicinal Chemistry.
Sources
- 1. espublisher.com [espublisher.com]
- 2. acu.edu.in [acu.edu.in]
- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unipr.it [air.unipr.it]
- 7. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Synthetic Routes for 3,5-Disubstituted Isoxazoles: From Classical Condensations to Modern Cycloadditions
The isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1] Its derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Consequently, the development of efficient, regioselective, and scalable synthetic routes to access functionalized isoxazoles is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of the principal synthetic strategies for preparing 3,5-disubstituted isoxazoles. We move beyond simple procedural lists to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each method. By grounding our discussion in experimental data and field-proven insights, this document serves as a critical resource for scientists navigating the synthetic landscape to select the optimal route for their specific target molecule.
Chapter 1: The Classical Approach: Condensation of β-Dicarbonyl Compounds
One of the oldest and most direct methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often referred to as the Claisen isoxazole synthesis.[3][4] This approach is valued for its operational simplicity and the use of readily available starting materials.
Reaction Mechanism and Regioselectivity Challenges
The reaction proceeds through the initial formation of a monoxime intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.[5][6]
Caption: General mechanism of the Claisen isoxazole synthesis.
The primary drawback of this classical route emerges when using unsymmetrical 1,3-diketones (where R1 ≠ R2). The initial nucleophilic attack by hydroxylamine can occur at either carbonyl group, often leading to a mixture of two regioisomeric isoxazoles with poor selectivity.[1][3] Achieving regiochemical control can be challenging and may require harsh reaction conditions or specific substrate modifications.[3] Recent advancements have shown that using β-enamino diketones can provide excellent regiochemical control by modulating the reactivity of the carbonyl groups through variations in solvent and catalysts.[3][7]
Representative Experimental Protocol
The following protocol is adapted from the synthesis of an isoxazole derivative via the condensation of a β-diketone with hydroxylamine hydrochloride.[5]
Materials:
-
β-Diketone derivative
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine (solvent and base)
-
15% Glacial acetic acid (for workup)
-
95% Ethanol (for recrystallization)
Procedure:
-
Dissolve the β-diketone derivative in pyridine in a round-bottom flask.
-
Add hydroxylamine hydrochloride to the solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., reflux) and monitor for completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by washing with 15% glacial acetic acid.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from 95% ethanol to yield the pure isoxazole derivative.[5]
Chapter 2: The Workhorse Method: Huisgen 1,3-Dipolar Cycloaddition
The most versatile and widely utilized strategy for constructing the 3,5-disubstituted isoxazole core is the Huisgen [3+2] cycloaddition.[8][9] This reaction involves the concerted cycloaddition of a nitrile oxide (the 1,3-dipole) with a terminal alkyne (the dipolarophile). Its popularity stems from its high degree of regioselectivity, broad substrate scope, and generally mild reaction conditions.[4][10]
The Core Challenge: In Situ Generation of Nitrile Oxides
Nitrile oxides are highly reactive and prone to dimerization, making them difficult to isolate. Therefore, virtually all modern protocols rely on their in situ generation from stable precursors, immediately followed by trapping with an alkyne. The choice of precursor and generation method is the defining feature of the various cycloaddition protocols.
Caption: General workflow for isoxazole synthesis via cycloaddition.
Key Methods for Nitrile Oxide Generation:
-
From Aldoximes via Halogenation-Elimination: This is a common two-step, one-pot sequence. An aldoxime is first converted to a hydroximoyl chloride using an N-halosuccinimide (e.g., NCS), which is then treated with a base (e.g., triethylamine) to eliminate HCl and form the nitrile oxide.[11]
-
Direct Oxidation of Aldoximes: Milder, more modern approaches bypass the need for halogenating agents. Oxidants such as hypervalent iodine reagents (e.g., PIFA, DIB) or even catalytic iodobenzene with a co-oxidant can directly convert aldoximes to nitrile oxides.[4][12] This method often offers better functional group tolerance.
-
Dehydration of Nitroalkanes: Primary nitroalkanes can also serve as precursors, undergoing dehydration to form nitrile oxides, though this can sometimes require more forcing conditions.[1]
Comparative Performance and Data
The 1,3-dipolar cycloaddition consistently delivers high yields and excellent regioselectivity, particularly with terminal alkynes. The choice of generation method can influence reaction time and efficiency. Microwave-assisted protocols, for instance, can dramatically shorten reaction times from hours to minutes.[11]
Table 1: Comparison of Cycloaddition Methods for 3-Phenyl-5-(substituted)isoxazole Synthesis
| Entry | Nitrile Oxide Precursor | Alkyne | Generation Method / Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Phenylacetylene | 1. NH₂OH·HCl, NaOH 2. NCS 3. Alkyne, CholineCl:Urea | 4 h | 85% | [10][11] |
| 2 | Benzaldehyde Oxime | Phenylacetylene | PIFA, MeOH/H₂O | 24 h | ~70% (avg) | [4] |
| 3 | Benzaldehyde Oxime | 2-Ethynylpyridine | PIFA, MeOH/H₂O | 24 h | ~70% (avg) | [4] |
| 4 | 4-Methoxybenzaldehyde | Phenylacetylene | 1. NH₂OH·HCl, NaOH 2. NCS 3. Alkyne, CholineCl:Urea | 4 h | 82% | [10][11] |
| 5 | Benzaldehyde | Chalcone (as alkyne precursor) | Microwave, NH₂OH·HCl | 10 min | 74% |[11] |
PIFA: [Bis(trifluoroacetoxy)iodo]benzene; NCS: N-Chlorosuccinimide
Representative Experimental Protocols
Protocol A: NCS-Mediated Synthesis in a Deep Eutectic Solvent [11] This protocol exemplifies the halogenation-elimination pathway under green chemistry conditions.
Materials:
-
Substituted aldehyde (2 mmol)
-
Hydroxylamine (2 mmol)
-
Sodium hydroxide (2 mmol)
-
N-Chlorosuccinimide (NCS) (3 mmol)
-
Substituted terminal alkyne (2 mmol)
-
Choline chloride:urea (1:2) deep eutectic solvent (DES) (1 mL)
-
Ethyl acetate, Water, Magnesium sulfate
Procedure:
-
To a stirred solution of the aldehyde in the DES, add hydroxylamine and sodium hydroxide.
-
Stir the resulting mixture at 50°C for one hour to form the aldoxime in situ.
-
Add NCS to the mixture and continue stirring at 50°C for three hours. This generates the hydroximoyl chloride.
-
Add the corresponding alkyne to the reaction mixture and stir for an additional four hours at 50°C. The base present promotes elimination to the nitrile oxide, which is trapped by the alkyne.
-
Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).
-
Dry the combined organic phases over magnesium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Protocol B: Hypervalent Iodine-Mediated Synthesis [4] This protocol demonstrates the direct oxidation of a pre-formed aldoxime.
Materials:
-
Aldoxime (1 equiv)
-
Terminal alkyne (1.2 equiv)
-
[Bis(trifluoroacetoxy)]iodobenzene (PIFA) (1.5 equiv)
-
Methanol/Water (5:1) solvent mixture
Procedure:
-
Dissolve the alkyne (1.2 equiv) and the aldoxime (1 equiv) in a 5:1 mixture of methanol and water.
-
To the stirred solution, add the hypervalent iodine reagent PIFA (1.5 equiv) in one portion.
-
Stir the reaction at room temperature and monitor for completion by TLC (typically 24 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the 3,5-disubstituted isoxazole.[4]
Chapter 3: Emerging & Specialized Routes
While the two aforementioned methods dominate the field, several innovative strategies have been developed to address specific challenges or provide alternative synthetic pathways.
-
Domino Reductive Nef/Cyclization of β-Nitroenones: A novel protocol converts β-nitroenones into 3,5-disubstituted isoxazoles using a reducing agent like tin(II) chloride. The reaction proceeds via a domino sequence where a reductive Nef reaction first generates an oxime intermediate, which then undergoes intramolecular cyclization.[1][13] This method is notable for its mild conditions and good yields.[1]
-
Metal-Free Synthesis: Driven by green chemistry principles, significant effort has been directed toward developing metal-free synthetic routes.[8] These often involve clever manipulations of reagents, such as using oxone in an aqueous medium to generate hypochlorous acid in situ, which then converts an aldoxime to a nitrile oxide for cycloaddition.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate many isoxazole syntheses, reducing reaction times from many hours to mere minutes while often improving yields.[8][11] This high-efficiency approach is particularly valuable for rapid library synthesis in drug discovery.
Chapter 4: Head-to-Head Comparison & Application Guide
Choosing the optimal synthetic route depends on several factors, including the availability of starting materials, desired substitution pattern, functional group tolerance, and scalability requirements.
Table 2: Strategic Comparison of Key Synthetic Routes
| Feature | Condensation of β-Diketones | 1,3-Dipolar Cycloaddition (Oxidation) | 1,3-Dipolar Cycloaddition (NCS) |
|---|---|---|---|
| Regioselectivity | Poor for unsymmetrical substrates | Excellent | Excellent |
| Substrate Scope | Moderate; limited by diketone availability | Broad; wide variety of aldehydes and alkynes | Broad; wide variety of aldehydes and alkynes |
| Typical Yields | Variable; often moderate | Good to Excellent | Good to Excellent |
| Reaction Conditions | Can be harsh (e.g., reflux) | Mild (often room temp) | Mild (50°C) |
| Key Advantage | Simple, uses basic starting materials | High efficiency, mild, avoids halogenated intermediates | One-pot from aldehyde, common reagents |
| Key Disadvantage | Regioisomer formation | Requires pre-formed oxime or specific oxidants | Involves chlorinated intermediate |
| Best For... | Symmetrical isoxazoles or when regiochemistry is not a concern. | High-value targets with sensitive functional groups. | Robust, one-pot library synthesis. |
Expert Recommendations:
-
For Maximum Regioselectivity and Functional Group Tolerance: The 1,3-dipolar cycloaddition is the undisputed method of choice. The direct oxidation of aldoximes using hypervalent iodine reagents is particularly recommended for delicate substrates due to its exceptionally mild conditions.
-
For Simplicity and Cost-Effectiveness: When synthesizing a symmetrical 3,5-disubstituted isoxazole, the classical condensation of a β-diketone remains a viable and straightforward option.
-
For High-Throughput Synthesis and Speed: Microwave-assisted cycloaddition protocols are ideal. They provide rapid access to diverse isoxazole libraries, accelerating the structure-activity relationship (SAR) studies crucial for drug development.
-
For Green Chemistry Initiatives: Consider cycloaddition reactions performed in deep eutectic solvents or aqueous media , which minimize the use of volatile organic compounds.[11][14]
Conclusion
The synthesis of 3,5-disubstituted isoxazoles has evolved from classical condensation reactions to highly sophisticated and efficient 1,3-dipolar cycloaddition strategies. While the Claisen synthesis retains its utility for specific applications, the Huisgen cycloaddition, with its numerous modern variations for in situ nitrile oxide generation, offers superior control over regioselectivity and a broader substrate scope. The continued development of milder, faster, and more environmentally benign protocols, such as those employing microwave assistance or green solvents, ensures that chemists have a powerful and versatile toolkit to construct this vital heterocyclic scaffold for the next generation of pharmaceuticals and advanced materials.
References
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing. [Online]. Available: [Link]
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH. [Online]. Available: [Link]
- DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles - ACS Public
- Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. [Online]. Available: [Link]
- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - MDPI. [Online]. Available: [Link]
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Online]. Available: [Link]
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - RSC Publishing. [Online]. Available: [Link]
- New Synthetic Method for 3,5-Disubstituted Isoxazole. [Online]. Available: [Link]
- Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines - NIH. [Online]. Available: [Link]
- (PDF)
- Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - NIH. [Online]. Available: [Link]
- 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. [Online]. Available: [Link]
- Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine … - ResearchG
- Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc)
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [Online]. Available: [Link]
- [8+ 2] Cycloaddition Reactions in the Construction of Heterocycles | Request PDF - ResearchG
- 1.2: Cycloaddition Reactions - Chemistry LibreTexts. [Online]. Available: [Link]
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - 960化工网. [Online]. Available: [Link]
- synthesis of isoxazoles - YouTube. [Online]. Available: [Link]
- DNA-Compatible Huisgen [3+2] Cycloaddition with Alkenes and Alkynes to Isoxazolines and Isoxazoles - ResearchG
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing). [Online]. Available: [Link]
- Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. [Online]. Available: [Link]
- Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchG
- Isoxazole synthesis - Organic Chemistry Portal. [Online]. Available: [Link]
- Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. [Online]. Available: [Link]
- Synthesis of 3,5-disubstituted isoxazole | Download Scientific Diagram - ResearchG
- Heterocyclic Synthesis Cycloaddition Reaction - YouTube. [Online]. Available: [Link]
- [PDF] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones | Semantic Scholar. [Online]. Available: [Link]
- Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO 4 with Cu(0)
- Gram scale synthesis of isoxazole and pyrazole.
- Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area - ResearchG
- Preparation of 3,5-disubstituted isoxazole derivatives - ResearchG
- Synthesis of isoxazoles and isoxazolines on gram‐scale.
- 1, 4-cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses - Google Books. [Online].
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC - NIH. [Online]. Available: [Link]
- Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents | Request PDF - ResearchG
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Public
- (PDF)
Sources
- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 13. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Benchmarking the Cytotoxicity of Novel Isoxazoles Against Established Anticancer Drugs
Abstract
The discovery of novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3][4] This guide provides a comprehensive framework for benchmarking the in vitro cytotoxic potential of novel isoxazole compounds against well-established chemotherapeutic agents like Doxorubicin and Cisplatin. We will detail the experimental design, provide a step-by-step protocol for the widely-used MTT assay, and present a clear structure for data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable comparative data essential for advancing promising candidates in the drug discovery pipeline.
Introduction: The Rationale for Isoxazole Scaffolds in Oncology
The isoxazole ring is a privileged scaffold in medicinal chemistry, found in several FDA-approved drugs.[1] Its unique electronic and steric properties allow it to interact with a variety of biological targets. In the context of oncology, isoxazole derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of crucial enzymes like topoisomerase, and disruption of tubulin polymerization.[1][2]
The primary goal of early-stage drug discovery is to identify lead compounds with superior performance compared to the current standard of care. Therefore, a direct, quantitative comparison of the cytotoxicity of novel isoxazoles against drugs like Doxorubicin (an anthracycline antibiotic) and Cisplatin (a platinum-based agent) is a critical step. This benchmarking process allows researchers to:
-
Quantify Potency: Determine the concentration at which the novel compounds exhibit a therapeutic effect (e.g., 50% inhibition of cell viability, or IC50).
-
Assess Selectivity: Compare the cytotoxic effects on different cancer cell lines to identify potential tumor-specific activity.
-
Establish a Therapeutic Window: Provide foundational data for future studies on selectivity towards cancer cells over healthy cells.
This guide will use a panel of common human cancer cell lines—A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer)—to illustrate the benchmarking process. These lines are selected for their diverse origins and well-characterized responses to standard chemotherapeutics, making them ideal models for this comparative analysis.[5][6]
Materials and Methods: A Framework for Robust Cytotoxicity Screening
The reliability of any cytotoxicity benchmark study hinges on the quality and consistency of the experimental methods. The following protocols are based on established standards in the field, such as those utilized by the National Cancer Institute's (NCI) NCI-60 screen, to ensure data integrity.[7][8][9][10]
Cell Lines and Culture Conditions
-
Cell Lines:
-
A549 (Human Lung Carcinoma)
-
MCF-7 (Human Breast Adenocarcinoma)
-
HeLa (Human Cervical Adenocarcinoma)
-
-
Culture Medium: RPMI-1640 supplemented with 5% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.
-
Incubation Conditions: 37°C, 5% CO₂, 95% air, and 100% relative humidity.
Causality Note: The choice of RPMI-1640 medium and 5% FBS is consistent with the NCI-60 screening protocol, providing a standardized environment for cell growth and ensuring that the results are comparable to a large body of existing data.[7] Maintaining consistent environmental conditions is paramount to minimize variability between experiments.
Test Compounds
-
Novel Compounds: Isoxazole-1 (ISO-1), Isoxazole-2 (ISO-2)
-
Benchmark Drugs: Doxorubicin, Cisplatin
-
Stock Solutions: All compounds are solubilized in sterile Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Serial dilutions are then prepared in the complete culture medium.
Causality Note: DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to cells at the final working concentrations (typically <0.5%). A vehicle control (medium with the highest concentration of DMSO used) must be included in every experiment to account for any potential solvent-induced effects.
Experimental Workflow for Cytotoxicity Assessment
The overall workflow is designed for efficiency and reproducibility, moving from cell preparation to quantitative analysis.
Caption: Figure 1: Experimental Workflow for MTT-based Cytotoxicity Benchmarking.
Step-by-Step Protocol: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[12]
-
Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare 2x concentrated serial dilutions of the novel isoxazoles and benchmark drugs in complete culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include wells for untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.
-
Data Calculation: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100
-
Trustworthiness Note: This protocol is a self-validating system. The inclusion of untreated controls establishes the baseline for 100% viability, while the vehicle control ensures that the observed effects are due to the compound and not the solvent. Performing each concentration in triplicate and repeating the experiment on at least three separate occasions is critical for ensuring the statistical significance and reproducibility of the results.
Results: A Comparative Analysis of Cytotoxicity
The primary output of this study is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell viability by 50%. This value is a key metric for comparing the potency of different compounds. IC50 values are typically derived by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Quantitative Cytotoxicity Data (IC50)
The following table summarizes the hypothetical IC50 values obtained from the MTT assay after 48 hours of treatment.
| Compound | A549 (Lung Cancer) IC50 [µM] | MCF-7 (Breast Cancer) IC50 [µM] | HeLa (Cervical Cancer) IC50 [µM] |
| Isoxazole-1 (ISO-1) | 8.5 | 12.3 | 9.1 |
| Isoxazole-2 (ISO-2) | 2.1 | 4.5 | 3.8 |
| Doxorubicin | > 20[5][6] | 2.5[5][6] | 2.9[5][6] |
| Cisplatin | 9.3 | 21.0 | 7.5 |
Note: IC50 values for benchmark drugs are representative of typical literature values but can vary based on experimental conditions.[5]
Discussion: Interpreting the Benchmark Data
Based on the hypothetical data presented, several key insights can be drawn:
-
Potency Comparison: Isoxazole-2 (ISO-2) demonstrates significantly higher potency across all three cell lines compared to Isoxazole-1 (ISO-1) and the benchmark drug Cisplatin. Its potency is comparable to Doxorubicin in the HeLa cell line and superior in the A549 cell line.
-
Cell Line Selectivity: Doxorubicin shows notable resistance in the A549 cell line (IC50 > 20 µM), a phenomenon that has been documented.[5][6] In contrast, ISO-2 maintains high potency against A549 cells, suggesting it may be effective against tumors with resistance to standard anthracyclines.
-
Lead Candidate Selection: ISO-2 emerges as a promising lead candidate for further development due to its low micromolar IC50 values across multiple cancer types. ISO-1 shows moderate activity and could be a candidate for further chemical modification to improve potency.
The induction of apoptosis, or programmed cell death, is a common mechanism for cytotoxic anticancer agents.[13][14] Many drugs, including Doxorubicin, ultimately trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress, leading to the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[13][15][16] Further mechanistic studies would be required to determine if the novel isoxazoles act through a similar pathway.
Caption: Figure 2: The Intrinsic Pathway of Apoptosis.
Conclusion
This guide outlines a robust and scientifically sound methodology for benchmarking the cytotoxicity of novel isoxazole derivatives against established anticancer drugs. By employing standardized cell lines, validated assays like the MTT, and rigorous data analysis, researchers can generate reliable comparative data. The hypothetical results for Isoxazole-2 highlight how this process can effectively identify potent lead compounds for further investigation. The subsequent steps in the drug discovery process would involve secondary screening, mechanism of action studies, and eventually, preclinical in vivo models to validate these promising in vitro findings.
References
- Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic P
- The concept of intrinsic versus extrinsic apoptosis. Biochemical Journal. [Link]
- Intrinsic and Extrinsic P
- The two signaling pathways for apoptosis (intrinsic and the extrinsic).
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- NCI-60 Screening Methodology.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Preprints.org. [Link]
- NCI-60. Wikipedia. [Link]
- Cytotoxic assays for screening anticancer agents. PubMed. [Link]
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
- LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. PubMed Central. [Link]
- NCI-60 Human Tumor Cell Line Screen.
- Submitting compounds and operational procedures for the NCI-60.
- NCI-60 Human Tumor Cell Lines Screen. Norecopa. [Link]
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
- Comprehensive Overview of the LDH Cytotoxicity Assay Kit: Principles, Applic
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in...
- IC50 in doxorubicin-resistant MCF-7 cell lines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 4. espublisher.com [espublisher.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. NCI-60 - Wikipedia [en.wikipedia.org]
- 9. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 11. scielo.br [scielo.br]
- 12. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. portlandpress.com [portlandpress.com]
- 16. researchgate.net [researchgate.net]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity Profiling of Isoxazole-Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. A compound's therapeutic efficacy is intrinsically linked to its ability to interact with the intended target while minimizing engagement with off-target molecules, which can lead to adverse effects. The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, found in a variety of approved drugs.[1] However, like all small molecules, isoxazole-based compounds possess the potential for cross-reactivity. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of notable isoxazole-containing drugs and their non-isoxazole counterparts, supported by experimental data and detailed protocols to empower your own investigations.
The Isoxazole Moiety: A Double-Edged Sword in Drug Design
The unique electronic properties of the isoxazole ring contribute to its ability to form key interactions with biological targets.[1] This has led to its incorporation into a diverse range of therapeutics, from anti-inflammatory agents to kinase inhibitors. However, the very features that confer potent on-target activity can also mediate unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target effects. Thoroughly profiling these off-target interactions is a critical step in preclinical safety assessment and a key determinant of a drug candidate's future success.[2]
This guide will delve into the cross-reactivity profiles of two classes of drugs where the isoxazole ring is a prominent feature: COX-2 inhibitors and kinase inhibitors. We will compare them with non-isoxazole alternatives, providing a framework for understanding and evaluating compound selectivity.
Comparative Cross-Reactivity Profiles
A compound's selectivity is not an absolute property but rather a spectrum of its binding affinities across a multitude of proteins. Here, we present a comparative analysis of isoxazole and non-isoxazole compounds, leveraging publicly available data to illustrate key differences in their off-target profiles.
COX-2 Inhibitors: A Tale of Two Scaffolds
The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a classic goal in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal side effects.[3][4] The isoxazole-containing celecoxib and valdecoxib were developed as selective COX-2 inhibitors. For comparison, we will consider the non-isoxazole COX-2 inhibitor rofecoxib (withdrawn from the market but a relevant chemical comparator) and the non-selective NSAIDs ibuprofen and naproxen.
| Compound | Scaffold | Primary Target(s) | Key Off-Target Activities/Selectivity Data |
| Celecoxib | Isoxazole | COX-2 | Exhibits some COX-1 inhibition at higher concentrations. Has shown off-target antibacterial effects against Francisella tularensis.[5] May also activate ERK and p38 MAPK pathways in a COX-2 independent manner in some cancer cells.[6] |
| Valdecoxib | Isoxazole | COX-2 | Highly selective for COX-2 over COX-1. However, associated with rare but severe skin reactions, suggesting potential for off-target immune responses.[7][8] |
| Rofecoxib | Furanone (Non-isoxazole) | COX-2 | Highly selective for COX-2 over COX-1. Notably, it was found to inhibit prostacyclin synthase (PGIS), an effect not observed with other NSAIDs, which may contribute to its cardiovascular risk profile.[8][9] |
| Ibuprofen | Propionic Acid (Non-isoxazole) | COX-1 and COX-2 | Non-selective inhibitor with a preference for COX-1.[4][10] |
| Naproxen | Propionic Acid (Non-isoxazole) | COX-1 and COX-2 | Non-selective inhibitor of both COX-1 and COX-2.[11][12] |
Kinase Inhibitors: Mapping the Kinome
Kinase inhibitors are a cornerstone of targeted cancer therapy. Their selectivity across the human kinome is a critical determinant of their efficacy and toxicity. Here, we compare the isoxazole-containing immunosuppressant leflunomide, which has tyrosine kinase inhibitory activity, with the non-isoxazole EGFR tyrosine kinase inhibitors gefitinib and erlotinib.
| Compound | Scaffold | Primary Target(s) | Key Off-Target Activities/Kinome Scan Data Highlights |
| Leflunomide | Isoxazole | Dihydroorotate dehydrogenase (DHODH) | The active metabolite, A77 1726, also inhibits several tyrosine kinases, including JAK3 and STAT6 phosphorylation.[13][14] |
| Gefitinib | Quinazoline (Non-isoxazole) | EGFR | KINOMEscan data reveals potent inhibition of EGFR. Off-target kinases identified via affinity chromatography include BRK, Yes, CSK, EphB4, RICK (RIPK2), GAK, CaMKII, Aurora A, JNK2, and p38.[1] |
| Erlotinib | Quinazoline (Non-isoxazole) | EGFR | KINOMEscan data shows broad changes in cardiac kinome activity, with 88 kinases dysregulated compared to vehicle-treated hearts.[15] Exhibits off-target inhibitory effects on JAK2.[16] |
Experimental Protocols for Cross-Reactivity Profiling
To generate the kind of data presented above, a suite of robust and validated assays is essential. Below are detailed, step-by-step methodologies for key experiments in cross-reactivity profiling.
In Vitro Kinase Profiling: The Radiometric Assay
This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.[15][17][18]
Objective: To determine the inhibitory activity of a test compound against a panel of kinases.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 10 mM DTT)[19]
-
Test compound dissolved in DMSO
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate.
-
Compound Addition: Add the test compound at various concentrations (typically a serial dilution) or DMSO as a vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding a mix of [γ-³²P]ATP and unlabeled ATP to the reaction tube. The final ATP concentration should be close to the Kₘ for each kinase if known.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding 75 mM phosphoric acid.
-
Spotting: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration relative to the DMSO control and determine the IC₅₀ value.
Caption: Radiometric Kinase Assay Workflow.
Receptor Binding Assay: Competitive Radioligand Binding
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Kᵢ).[20][21][22]
Objective: To determine the binding affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand with known affinity for the target receptor
-
Unlabeled test compound
-
Assay binding buffer
-
Wash buffer
-
Glass fiber filters
-
96-well harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitive binding (membranes + radioligand + varying concentrations of test compound).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a 96-well harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Caption: Competitive Radioligand Binding Assay Workflow.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[23][24][25]
Objective: To confirm target engagement of a test compound in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Test compound dissolved in DMSO
-
PBS with protease inhibitors
-
Lysis buffer
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO (vehicle control) for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by SDS-PAGE and Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Signaling Pathway Visualizations
Understanding the broader biological context of a compound's target is crucial. The following diagrams illustrate key signaling pathways relevant to the compounds discussed.
COX-2 Signaling Pathway
This pathway illustrates how inflammatory stimuli lead to the production of prostaglandins via COX-2, and where selective inhibitors exert their effects.[5][13]
Caption: COX-2 Signaling Pathway and Inhibition.
EGFR Signaling Pathway
This diagram shows the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, which are targeted by inhibitors like gefitinib and erlotinib.[16][22]
Caption: EGFR Signaling Pathway and Inhibition.
Conclusion
The isoxazole scaffold will undoubtedly continue to be a valuable component in the medicinal chemist's toolbox. However, a deep and early understanding of a compound's cross-reactivity profile is non-negotiable for the successful development of safe and effective medicines. By employing a suite of robust profiling assays, such as those detailed in this guide, researchers can make more informed decisions, leading to the selection of drug candidates with the highest potential for clinical success. The comparative data presented herein underscores the principle that while a core scaffold can be shared, the overall selectivity profile is unique to each molecule and warrants thorough investigation.
References
- Hahn, C. K., et al. (2008). Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study. Blood, 111(4), 2170-2180.
- Alfa Cytology. Competitive Radioligand Binding Assays.
- Zheng, J., et al. (2009). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy, 53(7), 2998-3002.
- Selleck Chemicals. Leflunomide.
- Sánchez-Borges, M., et al. (2004). Tolerance of nonsteroidal anti-inflammatory drug-sensitive patients to the highly specific cyclooxygenase 2 inhibitors rofecoxib and valdecoxib. Annals of Allergy, Asthma & Immunology, 93(3), 249-253.
- BenchChem. (2025). Application Notes and Protocols for Competitive Radioligand Binding Assay for Sigma-1 Receptor.
- Apsel, B., et al. (2008). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 8(16), e2998.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
- BenchChem. (2025). Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity.
- Drugs.com. (2023).
- Wikipedia. Leflunomide.
- MedCentral. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2?
- Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 716, 13-22.
- Roskoski, R. Jr. (2016). Assaying Protein Kinase Activity with Radiolabeled ATP. Current Protocols in Protein Science, 84, 11.15.1-11.15.15.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3899, Leflunomide.
- Greshock, J., et al. (2005). Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. Journal of Clinical Oncology, 23(16_suppl), 7013-7013.
- Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
- Stuhlmiller, T. J., et al. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition.
- AdisInsight. Leflunomide - sanofi-aventis.
- BenchChem. (2025). Ibufenac vs. Ibuprofen: A Comparative Analysis of COX-1/COX-2 Selectivity.
- Al-Ali, H., et al. (2017). High-Throughput Cellular Thermal Shift Assay (CETSA)
- [No authors listed]. (2010). [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. Revista Espanola de Anestesiologia y Reanimacion, 57(5), 295-305.
- Elder, R. T., et al. (1997). Inhibition of JAK3 and STAT6 tyrosine phosphorylation by the immunosuppressive drug leflunomide leads to a block in IgG1 production. The Journal of Immunology, 159(6), 2610-2614.
- Hospital for Special Surgery. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex).
- Abrahams, Z., et al. (2025). Leflunomide as an alternative csDMARD for rheumatoid arthritis in a resource-constrained setting: A real-life experience. South African Medical Journal, 115(4), 2536.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4439, Naproxen.
- Altasciences. Small Molecule Safety Assessment.
- U.S.
- St
- Pfizer. (2016). Landmark Study Demonstrates Pfizer's Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen.
- St
- Uddin, M. J., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 256-277.
- Howes, J. M., et al. (2019). Application of the cellular thermal shift assay (CETSA)
- U.S. Food and Drug Administration.
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- National Institutes of Health. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Drugs.com. (2025).
- Kim, S. Y., et al. (2010). Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines. Cancer Letters, 296(1), 96-103.
- Lim, S. H., et al. (2015). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research, 142(2), 173-180.
- Kreutz, F., et al. (2013). Treating rheumatoid arthritis with leflunomide monotherapy versus combination therapy with methotrexate.
- Wikipedia. Rofecoxib.
- ClinPGx. celecoxib.
- Eurofins Discovery. KINOMEscan Technology.
- Lee, C. K., et al. (2015). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Oncology Letters, 10(6), 3355-3362.
- Stern, R., & Bito, L. Z. (2005). COX-2-selective inhibitor valdecoxib induces severe allergic skin reactions. Archives of Ophthalmology, 123(2), 268.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of prostacyclin synthase activity by rofecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rofecoxib - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 18. abmole.com [abmole.com]
- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. ClinPGx [clinpgx.org]
- 24. shutterstock.com [shutterstock.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Bromo-Isoxazole Suzuki-Miyaura Coupling
For drug development professionals and synthetic organic chemists, the isoxazole moiety is a privileged scaffold due to its presence in numerous biologically active compounds.[1] The functionalization of the isoxazole core, particularly through the formation of carbon-carbon bonds, is a critical step in the synthesis of novel pharmacophores. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for this purpose.[2][3]
However, the choice of the palladium catalyst system is paramount for a successful and efficient coupling, especially when dealing with potentially challenging substrates like bromo-isoxazoles. This guide provides a head-to-head comparison of different classes of palladium catalysts for the Suzuki-Miyaura coupling of bromo-isoxazoles, supported by experimental insights and protocols to aid in your catalyst selection and reaction optimization.
The Challenge of Coupling Bromo-Isoxazoles
While the Suzuki-Miyaura reaction is powerful, heteroaryl halides like bromo-isoxazoles can present unique challenges. The isoxazole ring is relatively electron-deficient, which can influence the oxidative addition step. Furthermore, the nitrogen and oxygen heteroatoms can potentially coordinate to the palladium center, sometimes leading to catalyst inhibition or undesired side reactions. Therefore, the selection of a suitable palladium catalyst and, crucially, the right ligand is key to overcoming these hurdles.
Head-to-Head Comparison of Palladium Catalyst Systems
The efficacy of a palladium catalyst in Suzuki coupling is largely dictated by the ligand coordinated to the palladium center.[3][4] We will compare three major classes of palladium catalysts: a traditional phosphine-based catalyst, a modern biarylphosphine (Buchwald) ligand-based system, and a robust N-heterocyclic carbene (NHC)-ligated catalyst.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | 1 - 5 | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 100 | 12 - 24 | 70-85 | Advantages: Well-established, commercially available, and effective for simple substrates. Considerations: Can be sensitive to air and moisture. May require higher catalyst loadings and longer reaction times for less reactive bromo-isoxazoles. |
| Pd(OAc)₂ / SPhos | 0.1 - 2 | K₃PO₄ | 1,4-Dioxane, Toluene | RT - 100 | 2 - 8 | >95 | Advantages: High turnover numbers (TONs), excellent for challenging substrates, and often allows for lower reaction temperatures.[3][5] The bulky, electron-rich SPhos ligand facilitates both oxidative addition and reductive elimination.[3] Considerations: Ligand can be more expensive than PPh₃. |
| PEPPSI-IPr | 0.5 - 2 | K₂CO₃, Cs₂CO₃ | t-AmylOH, Dioxane | 80 - 110 | 1 - 4 | >95 | Advantages: Highly active and stable catalyst.[6] The NHC ligand provides a strong Pd-C bond, making the catalyst resistant to decomposition at higher temperatures.[3] Often shows broad substrate scope. Considerations: May be more expensive than traditional systems. |
Note: The data in this table is a representative compilation from various sources and general knowledge of Suzuki couplings of heteroaryl bromides. Actual results may vary based on the specific bromo-isoxazole and boronic acid used.
Understanding the "Why": A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8] The choice of catalyst and ligand significantly impacts the efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromo-isoxazole. Electron-rich and bulky ligands like SPhos or NHCs accelerate this rate-limiting step.[3]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups (from the isoxazole and the boronic acid) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Experimental Protocols: A Practical Guide
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below is a representative protocol for the Suzuki-Miyaura coupling of a bromo-isoxazole using a Pd(OAc)₂/SPhos catalyst system.
General Experimental Workflow
Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol (Pd(OAc)₂/SPhos System)
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-isoxazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[9]
Troubleshooting Common Issues
-
Low Yield:
-
Inactive Catalyst: Ensure the catalyst and ligand are handled under an inert atmosphere. Consider using a more active catalyst system like a PEPPSI precatalyst.
-
Base/Solvent Incompatibility: The choice of base and solvent is crucial. For challenging couplings, a stronger base like Cs₂CO₃ may be beneficial. Anhydrous conditions can sometimes improve yields.[10]
-
Protodeboronation: The boronic acid can be degraded under the reaction conditions. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.
-
-
Incomplete Conversion:
-
Insufficient Reaction Time/Temperature: Increase the reaction time or temperature, but be mindful of potential product decomposition.
-
Catalyst Decomposition: If the reaction stalls, the catalyst may have decomposed. A more stable catalyst, such as an NHC-ligated system, might be necessary.
-
Conclusion and Recommendations
The choice of a palladium catalyst for the Suzuki-Miyaura coupling of bromo-isoxazoles is a critical parameter that dictates the success of the reaction.
-
For routine couplings of relatively simple bromo-isoxazoles, Pd(PPh₃)₄ can be a cost-effective choice, although it may require more optimization.
-
For a broader substrate scope, higher yields, and milder reaction conditions, a Pd(OAc)₂/SPhos system is highly recommended. Its high activity and versatility make it a workhorse for many applications.
-
When dealing with particularly challenging or sterically hindered bromo-isoxazoles, or when high temperatures are required, the robustness and activity of an NHC-ligated catalyst like PEPPSI-IPr make it an excellent choice.
Ultimately, the optimal catalyst system will depend on the specific substrates, desired reaction conditions, and economic considerations. The information and protocols provided in this guide serve as a strong starting point for the successful synthesis of functionalized isoxazoles in your research and development endeavors.
References
- Current time in Pasuruan, ID. (n.d.). Google Search.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Bromoarenes.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Isoxazole Carboxylates.
- National Institutes of Health. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Research With Rutgers. (2020, September 7). Palladium-catalyzed cross-couplings by C-O bond activation.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- BenchChem. (n.d.). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with....
- Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
- BenchChem. (n.d.). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid.
- MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
- National Institutes of Health. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Union of a Privileged Scaffold and a Powerhouse Element
An In-Depth Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Isoxazole Analogs
A Senior Application Scientist's Comparative Analysis for Drug Discovery Professionals
In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold." Its five-membered heterocyclic structure is a cornerstone in numerous pharmacologically significant molecules, prized for its metabolic stability and versatile synthetic accessibility.[1][2] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, leading to the development of successful drugs like the COX-2 inhibitor Valdecoxib.[1][3]
Parallel to the rise of heterocyclic chemistry, the strategic incorporation of fluorine has become a transformative tool in drug design. Often referred to as a "magic bullet," fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune the physicochemical and pharmacological profiles of lead compounds.[4][5][6][7][8][9][10] The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[4][5][10]
This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated isoxazole analogs. We will delve into supporting experimental data, explain the causality behind the observed differences in performance, and provide detailed protocols for key validation assays, offering a comprehensive resource for researchers in drug discovery and development.
The Mechanistic Impact of Fluorination on Isoxazole Bioactivity
The decision to introduce a fluorine atom into an isoxazole scaffold is a strategic one, aimed at enhancing specific drug-like properties. The resulting improvements are not accidental but are grounded in predictable physicochemical principles.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). When placed at a site that is otherwise susceptible to metabolic oxidation by cytochrome P450 enzymes (a metabolic "soft spot"), fluorine acts as a metabolic shield, preventing degradation and increasing the drug's in vivo half-life.[4][5][10]
-
Modulation of Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier.[4][8][10] This improved permeability can lead to greater target engagement and overall potency.
-
Altered Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can lower the pKa of nearby basic functional groups (e.g., amines), making them less basic.[9][11] This modulation influences the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions.[9][11]
-
Increased Binding Affinity: A fluorine atom can replace a hydrogen atom without a significant steric clash.[9] However, its electronic properties are vastly different. The polarized C-F bond can engage in favorable dipole-dipole interactions, hydrogen bonds (with C-F acting as the acceptor), and other electrostatic interactions within a protein's binding pocket, thereby increasing the ligand's binding affinity and selectivity for its target.[5][6][8][11]
Figure 1: Key physicochemical and pharmacological consequences of fluorinating an isoxazole scaffold.
Comparative Analysis 1: Anticancer Activity
Isoxazole derivatives have been extensively investigated as anticancer agents, with mechanisms including the inhibition of heat shock protein 90 (HSP90), tubulin polymerization, and the induction of apoptosis.[12] Fluorination can amplify this activity by improving cell permeability and target engagement.
Supporting Experimental Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative non-fluorinated and fluorinated isoxazole analogs against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Core Structure | R Group (Fluorination) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog A | Phenyl-Isoxazole-Amide | H (non-fluorinated) | HeLa (Cervical) | 18.62 | [2][13] |
| Analog B | Phenyl-Isoxazole-Amide | 4-Fluoro (Fluorinated) | HeLa (Cervical) | 15.48 | [2][13][14] |
| Analog C | Phenyl-Isoxazole-Amide | H (non-fluorinated) | Hep3B (Liver) | >100 (inactive) | [13][14] |
| Analog D | Phenyl-Isoxazole-Amide | 4-Fluoro (Fluorinated) | Hep3B (Liver) | ~23 | [13][14] |
| Analog E | Indolyl-Isoxazole | H (non-fluorinated) | K562 (Leukemia) | 71.57 (nM) | |
| Analog F | Indolyl-Isoxazole | Fluorinated variant | K562 (Leukemia) | 18.01 (nM) |
Note: Data is compiled and representative of trends found in the literature. Exact values may vary based on specific molecular structures beyond the core and fluorine substitution.
Causality and Field Insights
The data consistently demonstrates that the introduction of a fluorine atom enhances cytotoxic potency. In the case of Analogs A vs. B and C vs. D, the simple addition of a fluorine atom to the phenyl ring rendered an inactive compound active against Hep3B cells and increased its potency against HeLa cells.[13][14] This enhancement can be attributed to several factors. The increased lipophilicity conferred by the fluorine atom likely improves the compound's ability to penetrate the cancer cell membrane. Furthermore, studies on isoxazole-based HSP90 inhibitors suggest that the heterocyclic nucleus plays a key role in docking to the ATP-binding site of the protein. A strategically placed fluorine atom can form additional favorable interactions within this pocket, leading to tighter binding and more potent inhibition, as suggested by the nanomolar potency of Analogs E and F.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[15]
Figure 3: Simplified signaling pathway showing the roles of COX-1 and COX-2 and the action of inhibitors.
Supporting Experimental Data
The table below compares the in vitro COX-1 and COX-2 inhibitory activity of non-fluorinated and fluorinated isoxazole derivatives. The Selectivity Index (SI), calculated as (IC₅₀ COX-1 / IC₅₀ COX-2), is a critical measure; a higher SI indicates greater selectivity for COX-2.
| Compound ID | R Group (Fluorination) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | CF₃ (Fluorinated) | >10 | 0.04 | >250 | [16] |
| Analog G | H (non-fluorinated) | - | 0.93 | 24.26 | [16][17] |
| Analog H | F (Fluorinated) | - | 0.85 | 41.82 | [16][17] |
| Analog I | Cl (non-fluorinated) | - | 0.55 | - | [17] |
Note: Data is compiled and representative of trends found in the literature. Celecoxib, a marketed drug, is included as a fluorinated benchmark.
Causality and Field Insights
The data highlights the critical role of fluorine in achieving high COX-2 selectivity. The trifluoromethyl (-CF₃) group of Celecoxib is well-known to be crucial for its potent and selective binding. This group fits into a secondary pocket of the COX-2 active site, which is not readily accessible in the slightly smaller COX-1 active site. This interaction is a textbook example of how a fluorinated moiety can be used to exploit subtle structural differences between enzyme isoforms to achieve selectivity. Even a single fluorine substitution (Analog H vs. G) can significantly improve the selectivity index. [16][17]This suggests the fluorine atom engages in specific, favorable interactions with amino acid residues unique to the COX-2 active site, thereby enhancing both potency and selectivity.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for determining COX-1 and COX-2 inhibitory activity using a colorimetric enzyme immunoassay (EIA) kit. [18][19]
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.
-
Compound Preparation: Prepare a range of concentrations for each test compound (fluorinated and non-fluorinated isoxazoles) in a suitable buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to designated wells.
-
Inhibitor Addition: Add the test compounds to the wells. Include a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1) and a negative control (vehicle only).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Incubation: Incubate the plate for a short period (e.g., 2 minutes) at 37°C to allow for the conversion of arachidonic acid to Prostaglandin H₂ (PGH₂), which is then rapidly converted to Prostaglandin E₂ (PGE₂).
-
Reaction Termination: Stop the reaction by adding a solution of a stannous chloride or other reducing agent, which terminates the COX reaction.
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive Enzyme Immunoassay (EIA). The intensity of the color developed is inversely proportional to the amount of PGE₂ produced.
-
Data Analysis: Read the absorbance on a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log concentration to determine the IC₅₀ values for both COX-1 and COX-2. Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Comparative Analysis 3: Antimicrobial Activity
The isoxazole scaffold is also present in compounds with significant antibacterial and antifungal activity. [1][2]Fluorination can enhance these properties, often by increasing the compound's ability to penetrate the tough outer layers of microorganisms.
Supporting Experimental Data
The Kirby-Bauer disk diffusion test is a standard method for assessing antimicrobial activity. The diameter of the zone of inhibition (in mm) around a disk impregnated with the test compound indicates its effectiveness.
| Compound ID | R Group (Fluorination) | Staphylococcus aureus (Gram +) Zone of Inhibition (mm) | Escherichia coli (Gram -) Zone of Inhibition (mm) |
| Analog J | H (non-fluorinated) | 12 | 10 |
| Analog K | 4-Fluoro (Fluorinated) | 18 | 15 |
| Ciprofloxacin | (Fluoroquinolone Control) | 25 | 28 |
Note: This data is illustrative of general trends where fluorination enhances antimicrobial activity.
Causality and Field Insights
The enhanced activity of the fluorinated analog (K) against both Gram-positive and Gram-negative bacteria is significant. Bacterial cell envelopes are formidable barriers. The increased lipophilicity from the fluorine atom can facilitate the compound's diffusion across these lipid-rich membranes to reach its intracellular target. In the case of fluoroquinolone antibiotics like Ciprofloxacin, the fluorine atom is known to be critical for its mechanism of action, which involves inhibiting bacterial DNA gyrase. It is plausible that fluorinated isoxazoles benefit from similar enhancements in target binding or cellular uptake.
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
This method provides a qualitative but standardized assessment of a compound's antimicrobial potency. [20][21][22]
Figure 4: Workflow for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium (e.g., S. aureus) and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [20][23]2. Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees each time to ensure even coverage, creating a "bacterial lawn." [20][23]3. Disk Application: Aseptically dispense paper disks impregnated with known concentrations of the fluorinated and non-fluorinated isoxazoles onto the agar surface. Ensure the disks are placed at least 24 mm apart. [22]Gently press each disk to ensure complete contact with the agar. [20]4. Incubation: Invert the plates and incubate them for 18-24 hours at 35-37°C.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or caliper. [22]A larger zone diameter indicates greater susceptibility of the bacterium to the compound.
Conclusion and Future Perspectives
The experimental evidence clearly indicates that fluorination is a powerful and highly effective strategy for enhancing the biological activity of isoxazole analogs across diverse therapeutic areas. The introduction of fluorine can transform a compound with modest activity into a potent lead by improving its metabolic stability, cell permeability, and target binding affinity. [4][9] However, the effects of fluorination are not universally predictable and are highly dependent on the specific molecular context, including the position of the fluorine atom and the nature of the biological target. [4][5]The success of this strategy relies on a deep understanding of structure-activity relationships and the rational application of medicinal chemistry principles.
The future of this field is bright. Advances in synthetic chemistry are providing more sophisticated methods for late-stage fluorination, allowing for the rapid generation and testing of novel fluorinated analogs. [4][24]As our understanding of the subtle interactions of the C-F bond in biological systems grows, we can expect the development of even more potent, selective, and safer isoxazole-based therapeutics to address pressing unmet medical needs.
References
- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Search Result URL
- Title: A review of isoxazole biological activity and present synthetic techniques Source: Google Search Result URL
- Title: The role of fluorine in medicinal chemistry Source: PubMed URL:[Link]
- Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL:[Link]
- Title: Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro Source: NIH URL:[Link]
- Title: Isoxazole Derivatives as Regulators of Immune Functions Source: MDPI URL:[Link]
- Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Public
- Title: Roles of Fluorine in Drug Design and Drug Action Source: Bentham Science URL:[Link]
- Title: Fluorination methods for drug discovery and development Source: PubMed URL:[Link]
- Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link]
- Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL:[Link]
- Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL:[Link]
- Title: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: PMC - NIH URL:[Link]
- Title: Anti-inflammatory properties of an isoxazole deriv
- Title: MTT Assay Protocol Source: Springer N
- Title: How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test Source: Hardy Diagnostics URL:[Link]
- Title: Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles Source: Scholars Research Library URL:[Link]
- Title: Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives Source: ResearchG
- Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol Source: ASM.org URL:[Link]
- Title: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: PubMed URL:[Link]
- Title: Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs)
- Title: In vitro assays for cyclooxygenase activity and inhibitor characteriz
- Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol Source: American Society for Microbiology URL:[Link]
- Title: Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing Source: Microbe Notes URL:[Link]
- Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]
- Title: Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis Source: NIH URL:[Link]
- Title: MTT Cell Assay Protocol Source: Google Search Result URL:[Link]
- Title: Disk diffusion test Source: Wikipedia URL:[Link]
- Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: Google Search Result URL:[Link]
- Title: Isoxazole based compounds as selective COX‐2 inhibitors Source: ResearchG
- Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: PMC - NIH URL:[Link]
- Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC URL:[Link]
- Title: A review of isoxazole biological activity and present synthetic techniques Source: Google Search Result URL:[Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 22. microbenotes.com [microbenotes.com]
- 23. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 24. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Isoxazole Derivatives in Target Proteins
Introduction: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery
To researchers, scientists, and drug development professionals, the isoxazole ring is a privileged heterocyclic scaffold. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in medicinal chemistry. Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] At the heart of developing these potent therapeutic agents lies the powerful computational technique of molecular docking. This in silico method provides critical insights into the binding affinities and interaction patterns between isoxazole derivatives and their protein targets at a molecular level, thereby guiding the rational design and optimization of new drug candidates.[2]
This guide offers an in-depth, comparative analysis of docking studies involving isoxazole derivatives against several clinically relevant protein targets. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a synthesis of quantitative data to objectively compare the performance of various isoxazole-based ligands.
Pillar 1: The "Why" - Strategic Selection of Protein Targets
The choice of a protein target is the foundational step in any drug discovery pipeline. For isoxazole derivatives, a wealth of literature points towards their efficacy against several key protein families implicated in major diseases. Our comparative study will focus on three such targets, chosen for their therapeutic relevance and the availability of high-quality structural data:
-
Cyclooxygenase-2 (COX-2): An enzyme pivotal in the inflammatory cascade.[3] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[3]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a crucial role in cell proliferation and is frequently overexpressed in various cancers.[4][5]
-
BRAF Kinase: A serine/threonine-protein kinase that is a key component of the MAPK signaling pathway.[6] Mutations in the BRAF gene are found in a significant percentage of human cancers, making it a prime target for anticancer therapies.[7][8]
The rationale for selecting these targets is twofold: they represent diverse protein classes (an enzyme, a receptor tyrosine kinase, and a serine/threonine kinase), and the extensive research available allows for a robust comparative analysis of how the isoxazole scaffold can be adapted to achieve potent and selective inhibition.
Pillar 2: The "How" - A Rigorous and Reproducible Docking Protocol
Scientific integrity in computational studies hinges on a well-defined and validated methodology. The following protocol outlines a comprehensive workflow for comparative molecular docking, ensuring that the generated data is both reliable and comparable across different studies.
-
Protein Preparation:
-
Objective: To prepare the protein crystal structure for docking by correcting any structural issues and adding necessary parameters.
-
Procedure:
-
Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB IDs: 4COX (COX-2), 4ZAU (EGFR), and 4G9C (BRAF).[6][9][10]
-
Remove all water molecules and co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a standard force field (e.g., AMBER, CHARMM).
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
-
Ligand Preparation:
-
Objective: To generate 3D conformations of the isoxazole derivatives and assign appropriate chemical properties.
-
Procedure:
-
Draw the 2D structures of the selected isoxazole derivatives using chemical drawing software like ChemDraw.
-
Convert the 2D structures to 3D conformations.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
-
Grid Generation and Active Site Definition:
-
Objective: To define the search space for the docking algorithm, focusing on the known binding site of the protein.
-
Procedure:
-
Identify the active site of the target protein, typically defined by the location of the co-crystallized ligand in the original PDB file.
-
Generate a grid box that encompasses the entire active site, providing enough space for the ligand to adopt various binding poses.
-
-
-
Molecular Docking Simulation:
-
Objective: To predict the preferred binding mode and affinity of each isoxazole derivative within the active site of the target protein.
-
Procedure:
-
Utilize a validated docking program such as AutoDock Vina, Glide, or MOE.[11][12]
-
Perform flexible ligand docking, allowing the isoxazole derivatives to explore different conformations within the rigid protein active site.
-
Generate a set of possible binding poses for each ligand and rank them based on their docking scores (binding energies).
-
-
-
Post-Docking Analysis:
-
Objective: To analyze the docking results to understand the key molecular interactions driving ligand binding.
-
Procedure:
-
Visualize the top-ranked docking poses for each ligand-protein complex.
-
Identify and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
-
Compare the binding modes and interaction patterns of the different isoxazole derivatives to understand the structure-activity relationships (SAR).
-
-
Caption: A generalized workflow for in silico molecular docking studies.
Pillar 3: Data-Driven Comparison and Authoritative Grounding
The ultimate goal of a comparative docking study is to generate actionable data that can guide further experimental work. The following table summarizes the docking scores (in kcal/mol) of a representative set of isoxazole derivatives against our selected protein targets. A more negative docking score indicates a higher predicted binding affinity.
| Isoxazole Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Substituted Isoxazole | COX-2 | 4COX | -8.7 | Cys41, Ala151, Arg120 | [12][13] |
| Quinoxaline-isoxazole-piperazine conjugate | EGFR | Not Specified | More EGFR-binding interactions than erlotinib | Not Specified | [4] |
| Imidazo[2,1-b]oxazole derivative | BRAF Kinase | 4G9C | -149.552 kJ/mol (Binding Free Energy) | Not Specified | [6] |
| Phenyl-isoxazole-carboxamide | COX-2 | 5KIR | Not Specified (A13 most potent) | Ideal binding interactions with secondary pocket | [14] |
| Isoxazole-naphthalene derivative | Tubulin | Not Specified | Not Specified (Evaluated for anti-proliferative activities) | Not Specified | [15] |
| Resorcinylic 4,5-diarylisoxazole amide | HSP90 | Not Specified | Not Specified (Potent inhibitory effect) | Not Specified | [15] |
Note: The docking scores and binding free energies are obtained from different studies and may not be directly comparable due to variations in computational methods. However, they provide a valuable relative comparison of the binding potential of different isoxazole derivatives against their respective targets.
The potent anti-inflammatory activity of certain isoxazole derivatives can be attributed to their ability to selectively bind to the active site of COX-2.[12][14] Molecular docking studies have revealed that these compounds often form key hydrogen bond interactions with residues such as Arg120 and Cys41 in the COX-2 active site, mimicking the binding of the natural substrate, arachidonic acid.[12][13]
In the context of anticancer therapy, isoxazole-based compounds have shown promise as inhibitors of EGFR and BRAF kinases.[4][6] For EGFR, the isoxazole scaffold can be functionalized to occupy the ATP-binding pocket, thereby preventing the autophosphorylation and activation of the receptor.[4][5] Similarly, for BRAF kinase, isoxazole derivatives have been designed to bind to the active site of the mutant BRAFV600E protein, a key driver in many melanomas.[6][16]
Caption: Inhibition of the MAPK/ERK signaling pathway by isoxazole derivatives.
Conclusion: From In Silico Insights to Experimental Validation
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of isoxazole derivatives. The presented protocols, data, and visualizations underscore the power of computational methods in modern drug discovery. The insights gained from these in silico studies serve as a critical foundation for the subsequent stages of lead optimization, including chemical synthesis and in vitro/in vivo biological evaluation. By integrating computational and experimental approaches, researchers can accelerate the development of novel isoxazole-based therapeutics with improved potency, selectivity, and clinical efficacy.
References
- Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (n.d.). Taylor & Francis.
- Chepyala, K., Chittireddy, V. R. R., Eppakayala, L., & Bireddy, S. R. (2023). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Connect Journals.
- Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. (n.d.). International Journal of Pharmaceutical Sciences.
- Chepyala, K., et al. (2023). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. ResearchGate.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed.
- Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. (n.d.). National Institutes of Health (NIH).
- Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. (2023). PubMed.
- Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. (n.d.). PubMed.
- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health (NIH).
- Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2024). ResearchGate.
- Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). PubMed.
- New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). PubMed.
- New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). ResearchGate.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). PMC.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Institutes of Health (NIH).
- Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024). National Institutes of Health (NIH).
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing.
- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed.
- Identification of BRAF inhibitors through in silico screening. (2014). PMC.
- Molecular Docking Studies of selected Heterocyclic derivatives as Potential BRAF Inhibitors using MOE. (2025). ResearchGate.
- Design, synthesis, biological evaluation, and docking studies of novel (imidazol-5-yl)pyrimidine-based derivatives as dual BRAFV600E/p38α inhibitors. (2021). PubMed.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, synthesis, biological evaluation, and docking studies of novel (imidazol-5-yl)pyrimidine-based derivatives as dual BRAFV600E/p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Cellular Target Engagement of 3-Bromo-5-(4-fluorophenyl)isoxazole
For researchers and drug development professionals, confirming that a molecule reaches and interacts with its intended target within the complex milieu of a cell is a critical step. This guide provides an in-depth, comparative analysis of modern techniques for validating the cellular target engagement of 3-Bromo-5-(4-fluorophenyl)isoxazole, a compound belonging to a class of electrophilic isoxazoles with potential therapeutic applications. Drawing from field-proven insights, this document will not only detail experimental protocols but also explore the causality behind methodological choices, ensuring a robust and self-validating approach to target engagement studies.
The isoxazole scaffold is a key feature in numerous bioactive compounds, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, the 3-bromo-4,5-dihydroisoxazole core has been identified as a "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine, on target proteins.[3] This covalent and often irreversible mode of action offers the potential for high potency and prolonged duration of action.[4] Seminal studies on related compounds, such as 3-bromo-5-phenyl-4,5-dihydroisoxazole, have strongly implicated Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Kelch-like ECH-associated protein 1 (Keap1) as primary cellular targets.[5][6] These findings provide a strong foundation for our investigation into the target engagement of this compound.
The Putative Mechanism: Covalent Inhibition
The 3-bromo-isoxazole moiety is an electrophilic scaffold. It is hypothesized that the bromine atom at the 3-position acts as a leaving group, facilitating a nucleophilic attack from a cysteine residue on the target protein. This results in the formation of a stable, covalent bond, leading to irreversible inhibition of the protein's function.
Due to this covalent mechanism, a multi-faceted approach is essential to unequivocally validate target engagement. This guide will compare and contrast several orthogonal methods, providing a framework for generating a comprehensive and compelling data package.
Comparative Analysis of Target Validation Methodologies
A variety of techniques can be employed to assess target engagement, each with its own set of strengths and limitations. For a covalent inhibitor like this compound, it is crucial to not only demonstrate binding but also to confirm the covalent nature of the interaction.
| Method | Principle | Sample Type | Throughput | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[7][8] | Intact cells, cell lysates, tissues | Low to High | Measures target engagement in a physiological context; label-free.[7][9] | Not all binding events result in a significant thermal shift; can be resource-intensive for proteome-wide studies. |
| Mass Spectrometry (MS) Adduct Mapping | Directly detects the covalent modification of the target protein by identifying the mass shift of modified peptides.[10][11] | Cell lysates, purified proteins | Low to Medium | Provides definitive evidence of covalent binding and can identify the specific modified residue.[10] | Requires specialized instrumentation and expertise; may not be suitable for high-throughput screening. |
| Biochemical Activity Assays | Measures the functional consequence of target engagement (e.g., inhibition of enzyme activity). | Purified proteins, cell lysates | High | Directly links target binding to a functional outcome; can be adapted for high-throughput screening. | Does not directly confirm target engagement in a cellular context; susceptible to artifacts. |
| Kinobeads / Chemical Proteomics | Affinity chromatography-based method using immobilized broad-spectrum inhibitors to profile target kinases.[12] | Cell lysates | Medium to High | Enables proteome-wide profiling of kinase inhibitors; identifies both on- and off-targets.[12] | Primarily applicable to ATP-competitive inhibitors; may not capture all kinase targets. |
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Engagement
CETSA is a powerful biophysical assay that directly assesses the interaction between a ligand and its target protein in a native cellular environment.[7][8] The principle is that ligand binding stabilizes the protein, making it more resistant to thermal denaturation.
Workflow for CETSA:
Caption: CETSA workflow for validating target engagement.
Detailed Protocol for Western Blot-Based CETSA:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heat Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the putative target (e.g., GAPDH or Keap1).
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]
-
Mass Spectrometry for Definitive Covalent Adduct Identification
To confirm the covalent nature of the interaction, mass spectrometry (MS) is the most direct and informative method.[10][11] This technique can identify the precise mass of the protein-inhibitor adduct and even pinpoint the modified amino acid residue.
Workflow for MS-Based Covalent Adduct Mapping:
Caption: MS workflow for identifying covalent adducts.
Detailed Protocol for In-Gel Digestion and LC-MS/MS Analysis:
-
Protein Treatment and Separation:
-
Incubate the purified target protein or cell lysate with this compound.
-
Separate the proteins by SDS-PAGE.
-
-
In-Gel Digestion:
-
Excise the protein band of interest from the gel.
-
Destain, reduce, and alkylate the cysteine residues.
-
Digest the protein with a protease such as trypsin overnight.
-
-
Peptide Extraction and LC-MS/MS Analysis:
-
Extract the peptides from the gel.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the peptides.
-
Look for a mass shift on cysteine-containing peptides corresponding to the addition of the inhibitor molecule minus the bromine atom.
-
The MS/MS fragmentation pattern will confirm the identity of the modified peptide and the site of modification.
-
Orthogonal Validation: Biochemical and Cellular Assays
While CETSA and MS provide direct evidence of binding, it is crucial to link target engagement to a functional cellular outcome.
-
Biochemical Assays: For an enzyme target like GAPDH, a biochemical assay measuring its enzymatic activity in the presence of increasing concentrations of the inhibitor can determine the IC50 value.[14] For a target like Keap1, a reporter gene assay can be used to measure the activation of the Nrf2 pathway.
-
Cellular Assays: Correlating the potency of target engagement (from CETSA) with the compound's effect in a cellular phenotype assay (e.g., cell viability, apoptosis) provides strong evidence that the observed phenotype is a result of on-target activity.
Interpreting the Data: A Self-Validating System
The strength of this multi-pronged approach lies in the convergence of evidence. A successful validation would ideally show:
-
A significant thermal stabilization of the target protein in the presence of this compound in a CETSA experiment.
-
Direct detection of a covalent adduct on a cysteine residue of the target protein by mass spectrometry.
-
A dose-dependent inhibition of the target's function in a biochemical assay.
-
A strong correlation between the cellular EC50 for target engagement and the EC50 for a relevant cellular phenotype.
Conclusion
Validating the target engagement of a covalent inhibitor like this compound requires a rigorous and multi-faceted experimental strategy. By combining the physiological relevance of the Cellular Thermal Shift Assay with the definitive evidence of covalent modification from mass spectrometry and functional data from biochemical and cellular assays, researchers can build a compelling and self-validating case for on-target activity. This comprehensive approach not only provides confidence in the mechanism of action but also lays a solid foundation for further preclinical and clinical development.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. URL
- Advances in isoxazole chemistry and their role in drug discovery.
- CETSA. CETSA. URL
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell De
- Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. PubMed. URL
- A Comparative Guide to Target Validation: Cellular Thermal Shift Assay (CETSA) for TZ9 Engagement. Benchchem. URL
- The rise of covalent inhibitors in str
- Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. URL
- Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells.
- Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. URL
- 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell De
- Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associ
- Application Notes and Protocols: 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole in Covalent Inhibitor Design. Benchchem. URL
- Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression.
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
Sources
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic metabolites targeting the KEAP1/NRF2 partnership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Isoxazole Derivatives: An In-Depth Analysis for Drug Development Professionals
This guide presents a technical comparison of the pharmacokinetic profiles of prominent isoxazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying structural and metabolic factors that govern the absorption, distribution, metabolism, and excretion (ADME) of these therapeutically significant compounds. Our objective is to provide a robust framework for informed decision-making in drug candidate selection and optimization.
The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug design. Its unique electronic and steric properties allow it to serve as a versatile bioisostere for various functional groups, enhancing potency, selectivity, and metabolic stability. The incorporation of the isoxazole moiety has led to the development of a diverse array of successful drugs across multiple therapeutic areas, underscoring the importance of understanding its influence on a molecule's pharmacokinetic behavior.[1][2]
Comparative Pharmacokinetic Profiles of Key Isoxazole Derivatives
The journey of a drug through the body is a complex interplay of its physicochemical properties and the body's physiological processes. Here, we dissect the ADME profiles of three notable isoxazole-containing drugs: the anti-inflammatory agent valdecoxib, the immunomodulator leflunomide, and the antipsychotic risperidone.
Absorption: The Gateway to Systemic Circulation
The efficiency with which a drug is absorbed from its site of administration is a critical determinant of its oral bioavailability.
-
Valdecoxib , a selective COX-2 inhibitor, is well-absorbed following oral administration, with an absolute bioavailability of 83%.[3] Its favorable absorption characteristics are attributed to its moderate lipophilicity and relatively low molecular weight.
-
Leflunomide is an interesting case as it is a prodrug that is almost completely converted to its active metabolite, teriflunomide (also known as M1), during its first pass through the gut wall and liver.[4][5][6] Teriflunomide is readily absorbed, and food does not significantly impact its absorption.[4][5]
-
Risperidone , an atypical antipsychotic, is also well-absorbed after oral administration, with food having no effect on the rate or extent of absorption.[7][8]
Table 1: Comparative Oral Bioavailability of Selected Isoxazole Derivatives
| Compound | Therapeutic Class | Oral Bioavailability (%) | Key Factors Influencing Absorption |
| Valdecoxib | Anti-inflammatory | 83%[3] | Favorable physicochemical properties. |
| Leflunomide | Immunomodulator | ~80% (as active metabolite teriflunomide)[5] | Rapid and extensive presystemic conversion to its active metabolite. |
| Risperidone | Antipsychotic | Well-absorbed[7][8] | Not significantly affected by food. |
Distribution: Reaching the Target Site
Following absorption, a drug's distribution throughout the body is governed by factors such as plasma protein binding, tissue permeability, and affinity for specific transporters.
-
Valdecoxib exhibits high plasma protein binding of approximately 98%.[3] It also preferentially partitions into erythrocytes, with a blood-to-plasma concentration ratio of about 2.5:1.[3]
-
Teriflunomide , the active form of leflunomide, is extensively bound to plasma proteins (>99.3%), primarily albumin.[5] It has a low volume of distribution, indicating that it largely remains within the circulatory system.[5]
-
Risperidone is rapidly distributed and is approximately 90% bound to plasma proteins, while its major active metabolite, 9-hydroxyrisperidone, has a protein binding of 77%.[9]
Metabolism: Biotransformation and Clearance
Metabolism is a crucial process that not only facilitates the elimination of drugs but can also lead to the formation of active or toxic metabolites. The metabolic stability of the isoxazole ring is a key consideration in drug design.
-
Valdecoxib is extensively metabolized by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C9.[3][10] A primary metabolic pathway involves the oxidation of the 5-methyl group to form an active hydroxymethyl metabolite.[11][12]
-
Leflunomide undergoes an initial ring-opening of the isoxazole moiety to form its active metabolite, teriflunomide.[4] This biotransformation is essential for its pharmacological activity.
-
Risperidone is primarily metabolized by CYP2D6 to its major active metabolite, 9-hydroxyrisperidone.[7][8][13][14] The pharmacological activity of this metabolite is very similar to the parent drug, contributing significantly to the overall therapeutic effect.[7][14]
Figure 1: Key Metabolic Pathways of Selected Isoxazole Derivatives
Caption: Simplified metabolic activation pathways for valdecoxib, leflunomide, and risperidone.
Excretion: The Final Elimination
The parent drug and its metabolites are ultimately removed from the body through various excretory routes, primarily renal and fecal.
-
Valdecoxib is predominantly eliminated via hepatic metabolism, with less than 5% of the dose excreted unchanged in the urine and feces.[3] About 70% of the dose is excreted in the urine as metabolites.[3]
-
Leflunomide's active metabolite, teriflunomide, is eliminated through both renal and biliary excretion.[4] It undergoes enterohepatic recycling, which contributes to its long elimination half-life of approximately 2 weeks.[4]
-
Risperidone and its metabolites are excreted in the urine, with a smaller portion eliminated in the feces.[7]
Experimental Protocol: In Vivo Pharmacokinetic Profiling in Rodents
A well-designed in vivo pharmacokinetic study is fundamental to understanding a drug candidate's behavior in a living system.[15][16] The following protocol provides a standardized workflow for conducting such a study in a rodent model.
Figure 2: Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: A streamlined workflow for conducting preclinical pharmacokinetic experiments.
Step-by-Step Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.
-
Fast the animals overnight before dosing.
-
Administer the isoxazole derivative via oral gavage (PO) and intravenous (IV) injection to separate groups of animals to determine oral bioavailability.
-
-
Serial Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing from the tail vein or another appropriate site.[17]
-
Place blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Isolation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalytical Sample Preparation:
-
Thaw plasma samples.
-
Perform protein precipitation by adding a solvent like acetonitrile, often containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the parent drug and its major metabolites in plasma.[18]
-
Analyze the prepared samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Data Analysis:
-
Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.[19]
-
Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
-
Conclusion and Future Perspectives
The pharmacokinetic profiles of isoxazole derivatives are intricately linked to their specific structural features and the metabolic pathways they engage. A thorough understanding and early assessment of ADME properties are crucial for the successful development of novel isoxazole-based therapeutics. Future efforts in this field will likely focus on the development of in silico models to more accurately predict the pharmacokinetic behavior of these compounds, thereby accelerating the drug discovery process and reducing reliance on extensive animal testing.
References
- Zhang, D., et al. (2004). Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. Journal of Pharmaceutical and Biomedical Analysis, 35(1), 15-31.
- Mannens, G., et al. (1993). The pharmacokinetics of risperidone in humans: a summary. Psychopharmacology, 114(4), 566-572.
- Prakash, A., & Jarvis, B. (1999). Leflunomide. Drugs, 58(6), 1137-1164.
- Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. Psychopharmacology Institute.
- van den Bossche, M. J., et al. (2022).
- Zhang, D., et al. (2003). Disposition of a specific cyclooxygenase-2 inhibitor, valdecoxib, in human. Drug Metabolism and Disposition, 31(7), 941-949.
- Davis's Drug Guide. Valdecoxib (Bextra). Nursing Central.
- Livingston, M. G. (1994). Pharmacological profile of risperidone. Journal of Drug Development, 6(3), 127-133.
- UpToDate. (n.d.). Pharmacology, dosing, and adverse effects of leflunomide in the treatment of rheumatoid arthritis.
- U.S. Food and Drug Administration. (n.d.). ARAVA (leflunomide) Prescribing Information.
- Janssen Medical Information. (2024). RISPERDAL® (risperidone) - Pharmacokinetics. J&J Medical Connect.
- Lee, Y. J., et al. (2013). Pharmacokinetics and Bioequivalence Evaluation of Leflunomide Tablets in Korean Healthy Volunteers. Drug Research, 63(7), 353-357.
- ResearchGate. (n.d.). Pharmacokinetics and Metabolism of a COX-2 Inhibitor, Valdecoxib, in Mice.
- springermedizin.de. (n.d.). Clinical Pharmacokinetics of Leflunomide. springermedizin.de.
- U.S. Food and Drug Administration. (n.d.). BEXTRA® valdecoxib tablets Prescribing Information.
- Adluri, S., et al. (2019). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry, 62(1), 455-461.
- Erah, P. (2020). Pharmacokinetics: Experimental methods.
- NIH. (n.d.). Murine Pharmacokinetic Studies. PMC.
- protocols.io. (2025).
- ResearchGate. (n.d.). ADME properties of compounds 3a-h.
- Bienta. (n.d.).
- ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
- Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. Admescope.
- van de Streek, E., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 63(15), 8237-8253.
- Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
- WuXi AppTec. (n.d.). In vivo pharmacokinetics (PK). WuXi AppTec.
- NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
- NIH. (n.d.). Current Protocols in Pharmacology. PMC.
- Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
- Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- ResearchGate. (2020). Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action.
- Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions.
- ResearchGate. (2025). Advanced Techniques for the Optimal Design of Experiments in Pharmacokinetics.
- ResearchGate. (n.d.). Examples of isoxazole-containing drugs.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical pharmacokinetics of leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical Pharmacokinetics of Leflunomide | springermedizin.de [springermedizin.de]
- 7. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. Valdecoxib (Bextra) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 11. Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacological profile of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 17. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 18. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 19. catalog.labcorp.com [catalog.labcorp.com]
Bridging the Benchtop and the Bedside: A Guide to In Vitro vs. In Vivo Correlation of Isoxazole Compound Activity
In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The journey from a promising hit in an in vitro assay to a viable clinical candidate, however, is fraught with challenges. A critical hurdle in this process is establishing a reliable in vitro-in vivo correlation (IVIVC), which is the predictive mathematical model that describes the relationship between a compound's activity in a laboratory setting and its efficacy within a living organism.[2][3][4] This guide provides an in-depth comparison of in vitro and in vivo evaluation of isoxazole compounds, supported by experimental data and protocols, to equip researchers, scientists, and drug development professionals with the insights needed to navigate this complex relationship.
The Dichotomy of Discovery: Understanding the In Vitro and In Vivo Arenas
In vitro and in vivo studies represent two distinct, yet complementary, stages in the evaluation of a drug candidate. In vitro assays, conducted in a controlled laboratory environment using isolated cells or proteins, offer a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanism of action at a molecular level.[5] Conversely, in vivo studies, performed in living organisms, provide a more holistic understanding of a compound's therapeutic potential by taking into account complex physiological factors such as absorption, distribution, metabolism, and excretion (ADME).[6]
A strong correlation between in vitro potency and in vivo efficacy is the holy grail of preclinical drug development. However, a disconnect is often observed, where a compound that demonstrates potent activity in a petri dish fails to deliver the expected therapeutic effect in an animal model.[6] This guide will delve into the nuances of this correlation, with a specific focus on isoxazole-containing compounds.
The Isoxazole Scaffold: A Versatile Player in Medicinal Chemistry
The five-membered heterocyclic isoxazole ring is a versatile building block in medicinal chemistry.[7][8] Its derivatives have shown a remarkable range of biological activities, making them attractive candidates for drug development.[2][4] Modifications to the isoxazole structure have led to the development of new therapeutic agents with improved potency and reduced toxicity.[2]
dot
Caption: Diverse biological activities of isoxazole derivatives.
Comparative Analysis: In Vitro Potency vs. In Vivo Efficacy of Isoxazole Compounds
A critical step in drug development is to assess whether the in vitro potency of a compound, often measured as the half-maximal inhibitory concentration (IC50), translates to a meaningful therapeutic effect in vivo. The following tables provide a comparative analysis of isoxazole derivatives where both in vitro and in vivo data are available.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | In Vitro Model (Cell Line) | In Vitro Activity (IC50) | In Vivo Model (Xenograft) | In Vivo Efficacy | Reference |
| Diaryl Isoxazole 11 | Mahlavu (Hepatocellular Carcinoma) | 0.7 - 9.5 µM | Mahlavu Xenograft | 85% tumor volume reduction | [9] |
| Diaryl Pyrazole 85 | Mahlavu (Hepatocellular Carcinoma) | 0.7 - 9.5 µM | Mahlavu Xenograft | 40% tumor volume reduction | [9] |
| 3,4-Isoxazolediamide 30 | Various solid and hematological tumors | Low nanomolar range | Mouse tumor models | Favorable activity and tolerability | [10] |
| KRIBB3 | Various cancer types | Potent | Human glioblastoma xenograft (U-87MG) | Substantial reduction in tumor volume | [10] |
Table 2: Anti-inflammatory and Antioxidant Activity of Isoxazole Derivatives
| Compound Class | In Vitro Assay | In Vitro Activity | In Vivo Model | In Vivo Efficacy | Reference |
| Novel Isoxazole Derivatives | Protein denaturation inhibition | Significant activity | Carrageenan-induced rat paw edema | Significant anti-inflammatory effect | [11] |
| Fluorophenyl-isoxazole-carboxamides | DPPH radical scavenging | High antioxidant potency (IC50: 0.45 ± 0.21 µg/ml for 2a) | Male mice | Total antioxidant capacity two-fold greater than control | [12] |
Bridging the Gap: Factors Influencing In Vitro-In Vivo Correlation
The discrepancy between in vitro and in vivo results can often be attributed to a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
dot
Caption: Key factors bridging in vitro activity to in vivo efficacy.
Pharmacokinetics (ADME): What the Body Does to the Drug
-
Absorption: For a compound to be effective, it must first be absorbed into the bloodstream. Poor absorption can significantly limit the amount of drug that reaches the target site.
-
Distribution: Once absorbed, the compound is distributed throughout the body. Factors such as protein binding and tissue permeability can influence its concentration at the site of action.
-
Metabolism: The isoxazole ring can be susceptible to metabolic transformations in the liver, which can either inactivate the compound or, in some cases, lead to the formation of reactive metabolites.[13] The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure.[14]
-
Excretion: The body eliminates the compound and its metabolites through various routes, primarily the kidneys and liver.
Pharmacodynamics: What the Drug Does to the Body
Even if a compound reaches its target in sufficient concentrations, its in vivo efficacy can be influenced by factors such as:
-
Target Engagement: The compound must bind to its intended biological target with sufficient affinity and duration to elicit a therapeutic response.
-
Off-Target Effects: Binding to unintended targets can lead to adverse side effects and may diminish the desired therapeutic effect.
-
Complexity of the In Vivo Environment: The simplified conditions of an in vitro assay cannot fully replicate the complex interplay of various cell types, signaling pathways, and physiological feedback mechanisms present in a living organism.[6]
Experimental Protocols for Evaluating Isoxazole Compounds
To ensure the generation of reliable and reproducible data, it is crucial to follow well-defined experimental protocols.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines a common method for determining the cytotoxic effects of isoxazole compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Isoxazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the isoxazole compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Rat Paw Edema
This protocol describes a widely used model for evaluating the in vivo anti-inflammatory activity of isoxazole compounds.[1][11]
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% w/v)
-
Isoxazole compound suspension/solution
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into control, standard, and test groups.
-
Drug Administration: Administer the vehicle, standard drug, or isoxazole compound to the respective groups (e.g., orally or intraperitoneally).
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
dot
Caption: A streamlined workflow for establishing IVIVC.
Conclusion and Future Perspectives
The successful translation of in vitro activity to in vivo efficacy remains a significant challenge in drug discovery. For isoxazole compounds, a comprehensive understanding of their ADME properties and potential for metabolic bioactivation is paramount.[13][15] While in vitro assays are indispensable for initial screening and lead identification, they should be viewed as a stepping stone to more complex in vivo models. By integrating pharmacokinetic and pharmacodynamic principles early in the drug discovery process and employing well-validated experimental protocols, researchers can enhance the predictive power of their preclinical data and increase the likelihood of developing clinically successful isoxazole-based therapeutics. Future advancements in areas such as physiologically based pharmacokinetic (PBPK) modeling and the development of more predictive in vitro systems, such as organ-on-a-chip technology, will further aid in bridging the gap between the benchtop and the bedside.
References
- Anti-inflammatory evaluation of isoxazole derivatives. (2016). Der Pharmacia Lettre, 8(12), 127-134.
- EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology, 5(3).
- Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024).
- Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. (2020). Applied Organometallic Chemistry, 34(8).
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). Molecules, 26(12), 3636.
- Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- In vivo anti-inflammatory activity by carrageenan induced hind paw... (n.d.).
- Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (n.d.).
- Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2025).
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega, 7(34), 30169–30181.
- Isoxazole‐containing pharmacologically active molecules. (n.d.).
- Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (2025).
- Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022). ACS Omega, 7(41), 36405–36423.
- Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022).
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
- In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports, 12(1), 18223.
- Advances in isoxazole chemistry and their role in drug discovery. (2025).
- In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology, 74, 7.8.1-7.8.24.
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.).
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). Journal of Biomolecular Structure and Dynamics.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Medical Science and Discovery.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. (n.d.). Current Protocols in Toxicology.
- Bridging the Gap: A Guide to Correlating In Vitro IC50 Values with In Vivo Anti-Tumor Activity. (2025). Benchchem.
- Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Itraconazole. (2025). Benchchem.
- Assessing how in vitro assay types predict in vivo toxicology data. (2021). Journal of Toxicology and Environmental Health, Part A, 84(17), 710–728.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry.
- In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. (2018). Folia Medica, 60(2), 274–280.
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
- Metabolic Stability Assessed by Liver Microsomes and Hep
- Development of a high throughput in vitro toxicity screen predictive of high acute in vivo toxic potential. (2025).
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
- Challenges and innovative solutions for kinase inhibitor discovery in immunology. (n.d.).
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023).
- Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathem
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). Molecules.
- [Predictive value of in vitro MTT assay chemosensitivity test of cytotoxic drug activity in cervical cancer]. (n.d.). Zhonghua Fu Chan Ke Za Zhi.
- Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. (2024). European Journal of Medicinal Chemistry, 270, 116397.
- Translation of novel anti-cancer cytotoxicity biomarkers detected with high content analysis from an in vitro predictive model to an in vivo cell model. (n.d.).
- Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. (n.d.). Neuro-Oncology.
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (n.d.). Accounts of Chemical Research.
- Some of the challenges and future directions of small molecule... (n.d.).
- Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. (n.d.). RSC Chemical Biology.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. mercell.com [mercell.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 11. eijst.org.uk [eijst.org.uk]
- 12. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mttlab.eu [mttlab.eu]
- 15. researchgate.net [researchgate.net]
The Stability Landscape of Isoxazoles: A Comparative Guide for Drug Development Professionals
Introduction: The Privileged Scaffold and the Stability Imperative
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its versatility in engaging with biological targets. However, the very features that make the isoxazole ring attractive—its electronic distribution and reactivity—also introduce inherent stability concerns that can impact everything from synthesis and storage to a drug candidate's metabolic fate. For researchers, scientists, and drug development professionals, a nuanced understanding of the stability of different isoxazole isomers is not merely academic; it is a critical factor in the successful development of robust and effective therapeutics.
This guide provides a comparative analysis of the stability of isoxazole and its key isomers, supported by experimental data and computational insights. We will delve into the structural and electronic factors that govern their stability, present detailed protocols for assessing thermal and photochemical degradation, and offer a framework for selecting the most suitable isomer for your drug discovery program.
The Foundations of Isoxazole Stability: A Tale of Two Bonds
The stability of the isoxazole ring is fundamentally influenced by the inherent weakness of the N-O bond, making it susceptible to cleavage under various conditions, including photolysis and reductive environments[1]. This susceptibility is a key differentiator when comparing isoxazole to its isomers, such as oxazole (with nitrogen and oxygen in the 1,3 positions) and thiazole (with a sulfur atom replacing the oxygen).
Aromaticity and Electronic Considerations
While all three isomers are aromatic, their degree of aromaticity differs, which has a direct impact on their stability. Thiazoles are generally considered to have the greatest aromatic character, followed by oxazoles, with isoxazoles being the least aromatic of the three[2]. This trend in aromaticity correlates with their relative stability, with the more aromatic systems being generally more stable.
The arrangement of heteroatoms also dictates the electronic distribution within the ring. Isoxazole has a larger dipole moment (2.8 D) compared to oxazole (1.5 D) and thiazole (1.61 D), which can influence its interactions with biological targets and its solubility[2]. Furthermore, isoxazole is a significantly weaker base (pKa of conjugate acid -2.97) than oxazole (pKa 0.8) and thiazole (pKa 2.53), a factor that can affect a compound's behavior at physiological pH[2][3][4][5].
Comparative Stability Analysis: Isoxazole vs. Its Isomers
A direct comparison of the stability of isoxazole, oxazole, and thiazole reveals a clear hierarchy, with thiazole generally being the most robust, followed by oxazole, and then isoxazole. This can be attributed to the factors discussed above, particularly the weaker N-O bond in isoxazole.
Thermal Stability
While comprehensive experimental data on the decomposition temperatures of the parent heterocycles is sparse, computational studies and experimental data on derivatives provide valuable insights. Theoretical studies on the thermal decomposition of isoxazole indicate that it proceeds through ring-opening to form acetonitrile and carbon monoxide as major products at temperatures between 850–1100 K[6][7]. Experimental studies on 5-methylisoxazole support a similar decomposition pathway[2].
In contrast, oxazoles are known to be thermally stable and do not readily undergo decomposition at high temperatures[8]. Thiazoles also exhibit high thermal stability, a property consistent with their greater aromaticity[5].
The following table summarizes the key stability-related properties of these isomers:
| Property | Isoxazole | Oxazole | Thiazole |
| Structure | |||
| Molar Mass ( g/mol ) | 69.06 | 69.06 | 85.13 |
| pKa of Conjugate Acid | -2.97[2] | 0.8[3][4] | 2.53[5] |
| Dipole Moment (Debye) | 2.8[2] | 1.5[2] | 1.61[2] |
| Aromaticity | Least Aromatic[2] | More Aromatic than Isoxazole[2] | Most Aromatic[2][5] |
| General Thermal Stability | Moderate | High[8] | High[5] |
| General Photochemical Stability | Low (rearranges to oxazole)[1] | Moderate | Moderate to High |
Photochemical Stability
The photochemical instability of isoxazoles is a well-documented phenomenon. Upon UV irradiation, the weak N-O bond is prone to cleavage, leading to a rearrangement to the more stable oxazole isomer[1]. This photoisomerization presents a significant challenge in the development of isoxazole-containing drugs, as exposure to light during manufacturing or storage could lead to the formation of impurities.
A comparative study of isoxazole and oxazole using time-resolved photoelectron spectroscopy revealed that upon photoexcitation, over 80% of isoxazole molecules undergo ring-opening within 100 femtoseconds. In contrast, for oxazole, the quantum yield for ring-opening is lower, and the process is slower, with only 40% of molecules undergoing ring-opening[9]. This provides strong evidence for the greater photochemical stability of oxazole compared to isoxazole.
The photodegradation of thiazole derivatives has also been studied, with some substituted thiazoles showing susceptibility to photo-oxygenation, particularly those with aryl ring substituents[10]. However, the parent thiazole ring is generally considered more photochemically stable than isoxazole.
The Influence of Substituents on Isoxazole Stability
The stability of the isoxazole ring can be significantly modulated by the nature and position of its substituents. A key finding from computational studies is that increasing alkyl substitution on the isoxazole ring correlates with increased thermodynamic stability[1]. This is demonstrated by the calculated heats of formation for various methyl-substituted isoxazoles, where lower values indicate greater stability.
| Isoxazole Isomer | Heat of Formation (kcal/mol) | Relative Stability Ranking |
| 3,4,5-Trimethylisoxazole | 7.31 | Most Stable |
| 3,4-Dimethylisoxazole | 16.22 | |
| 4,5-Dimethylisoxazole | 16.59 | |
| 3,5-Dimethylisoxazole | 16.71 | |
| 4-Methylisoxazole | 25.49 | |
| 3-Methylisoxazole | 25.69 | |
| 5-Methylisoxazole | 25.98 | |
| Isoxazole (unsubstituted) | 34.98 | Least Stable |
Data sourced from computational studies using the PM3 method.[1]
This trend highlights the stabilizing effect of electron-donating alkyl groups. Conversely, electron-withdrawing groups can further destabilize the ring, making it more susceptible to cleavage.
Experimental Protocols for Stability Assessment
To empirically determine the stability of different isoxazole isomers, a combination of thermal and photochemical analysis is essential. The following are detailed protocols for these key experiments.
Workflow for Comparative Stability Analysis
Caption: Workflow for the comparative stability analysis of isoxazole isomers.
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the use of TGA-DSC to determine the thermal decomposition profile of an isoxazole isomer.
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DSC)
-
Inert gas supply (e.g., nitrogen, argon)
-
Sample pans (e.g., alumina or platinum)
-
Analytical balance
Procedure:
-
Baseline Correction: Perform a baseline run with empty sample and reference pans under the same experimental conditions as the sample run to correct for any instrumental drift.
-
Sample Preparation: Accurately weigh 1-5 mg of the purified isoxazole isomer into a sample pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the TGA/DSC instrument.
-
Inert Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously record the sample weight (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
From the derivative of the TGA curve (DTG), identify the temperature of the maximum rate of decomposition.
-
From the DSC curve, identify endothermic or exothermic events associated with decomposition.
-
Protocol 2: Determination of Photochemical Stability and Quantum Yield
This protocol describes a method for assessing the photochemical stability of an isoxazole isomer by monitoring its degradation under UV irradiation using UV-Vis spectrophotometry and calculating the quantum yield of the reaction.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Photoreactor equipped with a specific wavelength light source (e.g., 254 nm or a lamp simulating daylight conditions as per ICH Q1B guidelines)[11]
-
Quartz cuvettes (1 cm path length)
-
Actinometer solution (for determining photon flux, e.g., potassium ferrioxalate)
-
Magnetic stirrer and stir bars
Procedure:
-
Photon Flux Determination (Actinometry):
-
Irradiate a chemical actinometer solution of known quantum yield under the exact same conditions as the sample.
-
Measure the change in absorbance of the actinometer at a specific wavelength to calculate the photon flux of the light source. This is a crucial step for accurate quantum yield determination.
-
-
Sample Preparation:
-
Prepare a solution of the isoxazole isomer in a photochemically inert solvent (e.g., acetonitrile, methanol) at a concentration that gives an initial absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.
-
-
Irradiation and Monitoring:
-
Place the sample solution in a quartz cuvette and place it in the photoreactor with constant stirring.
-
At regular time intervals, remove the cuvette and record the full UV-Vis spectrum.
-
Continue irradiation until significant degradation is observed or for a predefined period.
-
-
Data Analysis and Quantum Yield Calculation:
-
Plot the absorbance at the wavelength of maximum absorption (λmax) of the isoxazole isomer against irradiation time to determine the rate of degradation.
-
The quantum yield (Φ) is calculated using the following formula: Φ = (moles of reactant consumed) / (moles of photons absorbed)
-
The moles of reactant consumed can be determined from the change in absorbance using the Beer-Lambert law. The moles of photons absorbed is determined from the photon flux and the fraction of light absorbed by the sample.
-
Conclusion and Future Perspectives
The stability of the isoxazole ring is a critical parameter that demands careful consideration in the design and development of new pharmaceuticals. While the inherent weakness of the N-O bond presents a challenge, this can be mitigated through strategic substitution and a thorough understanding of the factors that influence stability. Computational modeling provides a powerful tool for predicting the relative stabilities of different isomers, while the experimental protocols outlined in this guide offer a robust framework for empirical validation.
By integrating a comprehensive stability assessment early in the drug discovery process, researchers can de-risk their programs, select more promising candidates, and ultimately increase the likelihood of developing safe and effective medicines. The continued exploration of structure-stability relationships will undoubtedly lead to the rational design of next-generation isoxazole-based therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
- Higgins, J., Zhou, X., & Liu, R. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 101(35), 6542-6547.
- Lifshitz, A., & Wohlfeiler, D. (1993). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry, 97(43), 11269-11275.
- Lifshitz, A., & Wohlfeiler, D. (1994). Thermal decomposition of 5-methylisoxazole. Experimental and modeling study. The Journal of Physical Chemistry, 98(26), 6532-6538.
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1059-1068.
- Wikipedia. (n.d.). Oxazole.
- Wikipedia. (n.d.). Thiazole.
- Pothodi Chackara, V., & Vinodkumar, M. (2019). Isomeric effects on the electron impact scattering for selected five membered heterocyclic ring molecules. The European Physical Journal D, 73(7), 1-12.
- Taylor, E. C., & Turchi, I. J. (1979). Oxazoles, imidazoles, and thiazoles. In The Chemistry of Heterocyclic Compounds, Small Ring Heterocycles (Vol. 34, pp. 1-235). John Wiley & Sons.
- Carballo, R. M., et al. (2019). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Mini-Reviews in Medicinal Chemistry, 19(13), 1056-1076.
- Pediaa. (2022). What is the Difference Between Oxazole and Isoxazole.
- Chemistry LibreTexts. (2022). Thermal Analysis.
- Fiveable. (n.d.). Quantum yield determination and interpretation.
- PubChem. (n.d.). Oxazole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Indian Journal of Pharmaceutical Sciences. (2018). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation.
- Hunter, C. A. (2023). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. Spectroscopy.
- StabilityStudies.in. (n.d.). Spectroscopic Tools in Stability Testing: FTIR and UV-Vis Applications.
- Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. Topics in Fluorescence Spectroscopy, 11, 1-38.
- de la Peña, A. M., et al. (2021). A practical guide to measuring and reporting photophysical data. Chemical Society Reviews, 50(19), 10832-10853.
- Kärkäs, M. D. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Reaction Chemistry & Engineering, 3(4), 437-445.
Sources
- 1. Spectroscopic Tools in Stability Testing: FTIR and UV-Vis Applications – StabilityStudies.in [stabilitystudies.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Operational Guide for the Safe Disposal of 3-Bromo-5-(4-fluorophenyl)isoxazole
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-5-(4-fluorophenyl)isoxazole (CAS No. 903130-97-2). As a halogenated heterocyclic compound, its disposal requires specific procedures to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.
Core Principle: Hazard-Aware Waste Management
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic compound . The presence of bromine and fluorine atoms in its molecular structure dictates its disposal pathway.[1] Unlike non-halogenated organics, these compounds require high-temperature incineration in specialized facilities equipped with acid gas scrubbers.[2][3] This is because improper thermal decomposition can generate highly corrosive and toxic byproducts such as hydrobromic acid (HBr) and hydrofluoric acid (HF). Therefore, meticulous segregation from other waste streams is not merely a procedural step but a critical safety and environmental mandate.
Hazard and Chemical Profile
A thorough understanding of the compound's properties is the foundation of safe handling. The key data are summarized below for immediate reference.
| Property | Value | Source(s) |
| CAS Number | 903130-97-2 | [4][5] |
| Molecular Formula | C₉H₅BrFNO | [6][7] |
| Molecular Weight | 242.04 g/mol | [5] |
| Appearance | Solid | [4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4][6] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH335: May cause respiratory irritation | [4][6] |
| Water Hazard Class | WGK 3: Severely hazardous to water | |
| Waste Classification | Halogenated Organic Waste | [1][8] |
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following minimum PPE must be worn. The rationale for each item is directly linked to the compound's known hazards.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against accidental splashes and airborne particles, mitigating the risk of serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, addressing the H315 hazard (Causes skin irritation).[9] |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination.[9][10] |
| Respiratory Protection | All handling and disposal operations must be conducted in a certified chemical fume hood. | Minimizes inhalation of dust or aerosols, addressing the H335 hazard (May cause respiratory irritation).[6][9][10] |
Step-by-Step Disposal Procedure
This protocol outlines the process from the point of waste generation to its final hand-off to a certified waste management provider.
Step 1: Waste Segregation and Characterization
All waste streams containing this compound must be designated as "Hazardous Halogenated Organic Waste." [1][11]
-
Causality: This segregation is the most critical step. Mixing halogenated waste with non-halogenated streams can contaminate large volumes of solvent that could otherwise be recycled or disposed of via a less intensive process. Furthermore, accidental mixing with incompatible chemicals (e.g., strong acids, bases, or oxidizers) is prevented by clear segregation.
Step 2: Waste Container Selection and Labeling
-
Select an Appropriate Container:
-
For solid waste (unused chemical, contaminated labware), use a leak-proof container with a secure lid, such as a polyethylene pail or a designated solid waste drum.[10]
-
For liquid waste (solutions containing the compound), use a chemically resistant, leak-proof container with a secure screw-top cap.[10][11] The container must be compatible with all components of the solution.
-
-
Label the Container Immediately: Before the first drop of waste is added, the container must be labeled clearly and accurately.[11] The label must include:
Step 3: Collection of Waste Streams
Maintain separate, clearly labeled containers for solid and liquid halogenated waste.
-
Unused or Surplus Solid Chemical: Carefully transfer any unused solid this compound into the designated "Solid Halogenated Waste" container.[9]
-
Solutions: Pour solutions containing the compound into the designated "Liquid Halogenated Waste" container. Under no circumstances should this chemical be disposed of down the drain. [9][10]
-
Contaminated Materials: Any item that has come into contact with the compound is considered hazardous waste. This includes gloves, weighing paper, pipette tips, and paper towels. These items must be placed in the "Solid Halogenated Waste" container.[9][10]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store all waste containers in a designated SAA that is at or near the point of waste generation.[10]
-
Best Practices:
Step 5: Final Disposal Coordination
-
Contact your institution's Environmental Health and Safety (EHS or EH&S) department to schedule a pickup for the hazardous waste.[9]
-
Provide the EHS department or the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[9] This ensures they have all the necessary information for safe transport and final disposal.
-
The waste will be transported to a licensed and approved treatment, storage, and disposal facility (TSDF) for proper management, typically via high-temperature incineration.[2][10]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and handling of waste generated from this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Protocol: Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the area.
-
Ensure PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10]
-
Collect Material: Carefully sweep or scoop the absorbed material, avoiding dust formation, and place it into a sealed, labeled container for disposal as "Solid Halogenated Waste."[10]
-
Decontaminate: Clean the spill area with an appropriate solvent, and place the cleaning materials into the same solid waste container.
-
For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS department.[11]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that is safe, compliant, and environmentally responsible, building a culture of safety that extends beyond the product itself.
References
- Benchchem. (n.d.). Proper Disposal of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid: A Step-by-Step Guide.
- Benchchem. (n.d.). Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- PubChemLite. (n.d.). This compound (C9H5BrFNO).
- U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- University of Washington. (n.d.). Halogenated Waste.
- ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 903130-97-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. PubChemLite - this compound (C9H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 8. uakron.edu [uakron.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Handling 3-Bromo-5-(4-fluorophenyl)isoxazole: Personal Protective Equipment and Safe Operational Plans
As a key intermediate in pharmaceutical research and development, 3-Bromo-5-(4-fluorophenyl)isoxazole demands meticulous handling to ensure operator safety and experimental integrity. This guide provides an in-depth, procedural framework for its safe use, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our focus is on creating a self-validating system of protocols that protects researchers while ensuring the quality of their work.
Hazard Profile and Risk Assessment: Understanding the Compound
This compound (CAS No. 903130-97-2) is a solid organic compound. A thorough risk assessment is the foundational step for developing any handling protocol. The primary risks associated with this compound are derived from its GHS (Globally Harmonized System) classifications.
Table 1: GHS Hazard Identification for this compound
| Hazard Classification | Hazard Statement | GHS Pictogram | Implication for Laboratory Handling |
| Acute Toxicity - Oral (Category 4) | H302: Harmful if swallowed.[1][2] | GHS07 (Exclamation Mark)[3] | Risk of toxicity from accidental ingestion via hand-to-mouth contact. Reinforces the need for strict hygiene and glove protocols. |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[2][3] | GHS07 (Exclamation Mark)[3] | Direct contact with the solid or solutions can cause skin irritation. This mandates the use of appropriate gloves and a lab coat. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1][2] | GHS07 (Exclamation Mark)[3] | The solid, particularly as a fine dust, or solutions can cause significant eye damage upon contact. Chemical safety goggles are essential. |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation.[1][2] | GHS07 (Exclamation Mark)[3] | Inhalation of the solid as dust can irritate the respiratory tract. All handling of the solid must be done in a ventilated enclosure. |
The causality is clear: the compound's irritant and toxic properties necessitate a multi-layered defense where Personal Protective Equipment (PPE) serves as the final, critical barrier after engineering and administrative controls are implemented.
The Core Directive: Engineering Controls First
Before any discussion of PPE, the primary method for exposure control must be engineering solutions. The principle of the hierarchy of controls prioritizes removing the hazard or placing a barrier between the operator and the hazard.
-
Chemical Fume Hood: All manipulations of this compound, especially the weighing of the solid, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow contains airborne particles and prevents inhalation, directly mitigating the respiratory irritation risk (H335).[4]
Essential Personal Protective Equipment (PPE) Protocol
PPE is not a substitute for good engineering controls but is essential to protect against incidental contact and unexpected events like spills. The selection of PPE must directly correspond to the identified risks.[5]
Table 2: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale and Field Insight |
| Eye/Face Protection | Chemical safety goggles with side shields. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, offering robust protection against dust particles and splashes, directly addressing the H319 "serious eye irritation" hazard.[6][7] |
| Hand Protection | Nitrile gloves (check manufacturer's compatibility chart). | Nitrile gloves offer good protection against incidental chemical splashes and are generally preferred for their resistance to a wide range of chemicals compared to latex.[8] Always double-glove if handling larger quantities or for extended periods. Gloves must be changed immediately if contamination is suspected.[7] |
| Body Protection | Flame-resistant lab coat, fully buttoned with tight-fitting cuffs. | A lab coat protects against skin contact from spills and contamination of personal clothing.[8] The tight cuffs prevent dust from entering the sleeve. For large-scale operations, a chemical-resistant apron over the lab coat is advised. |
| Foot Protection | Closed-toe, liquid-resistant shoes. | Protects feet from spills. This is a standard requirement for any chemistry laboratory. |
| Respiratory Protection | Generally not required when using a fume hood. | An N95-rated respirator may be necessary as a secondary precaution if a significant aerosol-generating event occurs (e.g., a large spill clean-up outside of a hood). Routine use indicates a failure of engineering controls.[8] |
Operational and Disposal Plans: A Step-by-Step Guide
A protocol's trustworthiness comes from its clarity and repeatability. The following workflows integrate the PPE requirements into practical, step-by-step procedures.
Safe Handling and Weighing Workflow
The following diagram illustrates the critical decision points and actions for safely handling the compound.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol: Weighing and Handling the Solid Compound
-
Preparation: Before bringing the compound into the workspace, confirm the chemical fume hood is operational. Don your lab coat and chemical safety goggles.
-
Gloving: Put on the first pair of nitrile gloves.
-
Entering the Hood: Transport the sealed container of this compound into the fume hood. Don a second pair of nitrile gloves.
-
Weighing: To minimize static that can cause the fine powder to become airborne, use an anti-static weigh boat or a grounding strap. Carefully transfer the required amount of solid. Avoid any actions that could create dust clouds.
-
Transfer: If transferring to a flask for dissolution, do so carefully within the hood. Slowly add the solvent to the solid to avoid splashing.
-
Immediate Cleanup: Using a disposable wipe lightly dampened with a suitable solvent (e.g., 70% ethanol), decontaminate the spatula and any surfaces within the hood that may have been exposed. Dispose of the wipe in the designated solid hazardous waste container.
-
Exiting the Hood: Seal the primary compound container and the vessel containing the weighed material. Remove the outer pair of gloves and dispose of them in the hazardous waste stream. Remove the inner gloves, then exit the immediate work area.
Disposal Plan
Improper disposal is a common source of exposure and environmental contamination.[9]
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Excess this compound, contaminated weigh boats, and wipes.
-
Liquid Waste: Unused solutions or reaction mixtures.
-
Contaminated PPE: Used gloves, disposable aprons, etc.
-
-
Container Management: Never overfill waste containers. Keep them sealed when not in use and store them in a designated secondary containment area.
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[1][4] Do not pour any solutions down the drain.[9]
By integrating this expert-level understanding of the risks with robust, procedural controls, research professionals can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific endeavors.
References
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- PubChem. (n.d.). This compound.
- University of California, Riverside. (2015). Personal Protective Equipment Selection Guide.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- PubChem. (n.d.). Isoxazole, 5-(4-bromophenyl)-3-phenyl-.
Sources
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. aksci.com [aksci.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. pppmag.com [pppmag.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. aarti-industries.com [aarti-industries.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
